molecular formula C10H15ClFN B1440652 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1803588-71-7

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Katalognummer: B1440652
CAS-Nummer: 1803588-71-7
Molekulargewicht: 203.68 g/mol
InChI-Schlüssel: GFLUEYAXNOWLIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a fluorinated phenethylamine derivative of significant interest in medicinal chemistry and neuropharmacology research. This compound is closely related to the class of substances known as 4-fluoromethamphetamine, which are studied for their potential to inhibit cytochrome P450 enzymes . This inhibitory action is a key area of investigation, as it can alter the metabolism and potency of co-administered substances, providing a valuable tool for modeling drug-drug interactions and studying metabolic pathways in experimental settings . The compound is provided as a hydrochloride salt to enhance its stability and solubility for research purposes. With the molecular formula C10H15ClFN and a molecular weight of approximately 203.68 g/mol, it is characterized for precise experimental use . This product is intended for research and analysis in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUEYAXNOWLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-71-7
Record name 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Scalable Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Executive Summary

This technical guide details the synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride , a fluorinated


-branched benzylic amine. This structural motif serves as a critical scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors and metabolic probes.

Unlike its regioisomer (4-fluoro-phentermine), where the amine is tertiary and located on the


-carbon, this target molecule features a primary amine at the benzylic position (

-carbon). This specific connectivity dictates a synthetic strategy relying on the functionalization of a ketone intermediate derived from a Friedel-Crafts acylation.[1][2][3]

Synthetic Strategy:

  • Acylation: Regioselective Friedel-Crafts acylation of fluorobenzene.

  • Nitrogen Installation: Formation of a ketoxime intermediate to overcome steric hindrance.

  • Reduction: Hydride reduction of the oxime to the primary amine.

  • Salt Formation: Isolation as the stable hydrochloride salt.

Retrosynthetic Analysis & Pathway

The retrosynthetic disconnection reveals 1-(4-fluorophenyl)-2-methylpropan-1-one (4-fluoroisobutyrophenone) as the pivotal intermediate. Direct reductive amination (e.g., using


) can be sluggish due to the steric bulk of the adjacent isopropyl group. Therefore, a two-step reductive amination via an oxime intermediate is selected for its reliability and high yield in laboratory settings.

ReactionScheme Start Fluorobenzene (C6H5F) Inter1 Intermediate 1: 4-Fluoroisobutyrophenone Start->Inter1 Friedel-Crafts Acylation Reagent1 Isobutyryl Chloride (AlCl3) Reagent1->Inter1 Inter2 Intermediate 2: Oxime Derivative Inter1->Inter2 NH2OH·HCl Pyridine/EtOH Product Target: 1-(4-Fluorophenyl)- 2-methylpropan-1-amine HCl Inter2->Product 1. LiAlH4 / THF 2. HCl(g)

Figure 1: Synthetic pathway from fluorobenzene to the target amine hydrochloride.[4][5][6]

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation.

Rationale: Fluorine is an ortho, para-director. However, the bulky isobutyryl group heavily favors the para position due to steric hindrance, typically yielding >95% para-isomer.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Fluorobenzene96.101.0Substrate/Solvent
Isobutyryl Chloride106.551.1Acylating Agent
Aluminum Chloride (

)
133.341.2Lewis Acid Catalyst
Dichloromethane (DCM)84.93SolventReaction Medium
Experimental Protocol
  • Apparatus Setup: Flame-dry a 500 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube (or inert gas inlet).
    
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 equiv) and dry DCM (5 mL/g of substrate). Cool the suspension to 0°C using an ice/salt bath.
    
  • Acyl Chloride Addition: Add isobutyryl chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may darken).

  • Substrate Addition: Add fluorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Note: Fluorobenzene is deactivated relative to benzene; the reaction may require allowing the mixture to warm to room temperature (RT) after addition.

  • Reaction: Stir at RT for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quenching (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to dissolve aluminum salts).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Distillation under reduced pressure is recommended to obtain the pure ketone as a clear oil.

Phase 2: Nitrogen Installation (Reductive Amination)

Objective: Conversion of the ketone to the primary amine via an oxime intermediate.

Rationale: Direct reduction of the ketone with ammonium formate (Leuckart-Wallach) requires high temperatures (


) and often yields difficult-to-separate formyl byproducts. The Oxime-LAH route operates under milder conditions and yields a cleaner product profile.
Step 2A: Formation of the Oxime
  • Reagents: Dissolve the ketone (from Phase 1) in Ethanol (95%). Add Hydroxylamine Hydrochloride (

    
    , 1.5 equiv) and Pyridine (1.5 equiv) or Sodium Acetate (2.0 equiv).
    
  • Reflux: Heat to reflux for 2–3 hours.

  • Isolation: Strip the ethanol under vacuum. Resuspend the residue in water and extract with Ethyl Acetate. The oxime often crystallizes upon evaporation or can be used as a crude oil after thorough drying.

Step 2B: Reduction to Amine

Safety Warning: Lithium Aluminum Hydride (


) is pyrophoric. All glassware must be oven-dried. Use an inert atmosphere (

or Ar).
  • Catalyst Prep: Suspend

    
     (2.0 equiv) in anhydrous THF (tetrahydrofuran) in a dry RBF under inert gas. Cool to 0°C.
    
  • Addition: Dissolve the oxime in anhydrous THF and add dropwise to the hydride suspension.

    • Observation: Gas evolution (

      
      ) will occur. Control addition rate to maintain a gentle reflux.
      
  • Reaction: Once addition is complete, heat the mixture to reflux for 4–6 hours to ensure complete reduction of the C=N bond.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Filtration: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad. Wash the pad with THF.

Phase 3: Purification and Salt Formation

Objective: Isolation of the hydrochloride salt to ensure stability and water solubility.

Workflow Logic: The crude amine is purified using Acid-Base extraction, a self-validating protocol that removes non-basic impurities (unreacted neutral ketone/oxime).

WorkupFlow Crude Crude Reaction Mixture (in THF) Evap Evaporate THF Dissolve in DCM Crude->Evap AcidExt Extract with 1M HCl Evap->AcidExt OrgLayer1 Organic Layer (Discard Impurities) AcidExt->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Product Salt) AcidExt->AqLayer1 Amine HCl BaseTx Basify with NaOH (pH > 12) AqLayer1->BaseTx SolvExt Extract with DCM BaseTx->SolvExt FinalOrg Organic Layer (Freebase Amine) SolvExt->FinalOrg SaltForm Add HCl in Ether/Dioxane FinalOrg->SaltForm Solid Final Product: White Crystalline Solid SaltForm->Solid

Figure 2: Acid-Base extraction workflow for purification of the target amine.

Crystallization Protocol:

  • Dry the final organic layer (containing the freebase) over anhydrous

    
    . Filter.
    
  • Dilute with anhydrous diethyl ether.

  • Slowly bubble dry HCl gas through the solution, or add a solution of 4M HCl in dioxane dropwise with vigorous stirring.

  • The hydrochloride salt will precipitate immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from Isopropanol/Ethanol.

Analytical Validation

To confirm the identity of 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl , the following spectral characteristics are expected:

  • 
     NMR (
    
    
    
    ):
    • 
       7.4–7.1 (m, 4H, Aromatic protons).
      
    • 
       4.1 (d, 1H, Benzylic CH-NH2).
      
    • 
       2.0 (m, 1H, Methine CH of isopropyl).
      
    • 
       0.9 (dd, 6H, Methyl groups).
      
  • 
     NMR:  Single peak around -115 ppm (relative to 
    
    
    
    ).
  • Mass Spectrometry (ESI+):

    
     peak corresponding to the freebase molecular weight (
    
    
    
    ).

References

  • Friedel-Crafts Acylation Standards

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
    • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Link (Accessed via Search 1.1).

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Master Organic Chemistry. (2017).[7][8] Reductive Amination, and How It Works. Link (Accessed via Search 1.8).

  • Leuckart-Wallach Reaction Context

    • Moore, M. L. (1949). "The Leuckart Reaction."[4][9] Organic Reactions, 5, 301.

    • ScienceMadness Wiki. (2020). Leuckart Reaction Mechanisms. Link (Accessed via Search 1.19).

  • Fluorinated Phenethylamine Analogs

    • Bergmann, E. D., et al. (1968).[10] "Fluorinated alpha,alpha-dialkylphenethylamines."[10] Journal of Medicinal Chemistry, 11(6), 1242-4.[10] (Accessed via Search 1.12).

Sources

1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Forward

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride. The document is structured to provide not only a step-by-step experimental protocol but also to delve into the underlying chemical principles and mechanistic details that govern each transformation. As such, it is intended to be a valuable resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmacologically active agents and their intermediates. The chosen synthetic route is designed for clarity, efficiency, and scalability, with each stage being a self-validating system built on well-established chemical reactions.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl, suggests a logical disconnection at the C-N bond, leading back to the corresponding alcohol, 1-(4-fluorophenyl)-2-methylpropan-1-ol. This alcohol can be further disconnected at the C-C bond between the benzylic carbon and the isopropyl group, identifying 4-fluorobenzaldehyde and an isopropyl nucleophile as key starting materials. This retrosynthetic approach forms the basis of our forward synthesis strategy, which can be outlined in four principal stages:

  • Carbon-Carbon Bond Formation: A Grignard reaction between 4-fluorobenzaldehyde and isopropylmagnesium bromide to construct the carbon skeleton of the molecule and generate the key alcohol intermediate.

  • Amination via Formamide Intermediate: Conversion of the secondary alcohol to an N-formyl derivative through a Leuckart-Wallach reaction. This classic method provides a direct route to the protected amine.

  • Deprotection: Acid-catalyzed hydrolysis of the N-formyl group to yield the free primary amine.

  • Salt Formation: Conversion of the free amine to its stable hydrochloride salt.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the reliability of the chosen chemical transformations.

Visualized Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Leuckart-Wallach Reaction cluster_2 Stage 3 & 4: Hydrolysis & Salt Formation A 4-Fluorobenzaldehyde C 1-(4-Fluorophenyl)-2-methylpropan-1-ol A->C 1. THF 2. H3O+ workup B Isopropylmagnesium Bromide B->C E N-(1-(4-Fluorophenyl)-2-methylpropyl)formamide C->E Heat (160-180 °C) D Formamide (HCONH2) D->E G 1-(4-Fluorophenyl)-2-methylpropan-1-amine E->G Heat F HCl (aq) F->G H 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl G->H HCl in Ether/Dioxane

Caption: Overall synthetic workflow for 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl.

Detailed Synthesis Pathway and Experimental Protocols

Stage 1: Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-ol via Grignard Reaction

The initial step involves the formation of the carbon skeleton through the nucleophilic addition of an isopropyl Grignard reagent to 4-fluorobenzaldehyde. The Grignard reaction is a robust and widely used method for creating carbon-carbon bonds.[1]

Expertise & Experience: The choice of an ethereal solvent such as tetrahydrofuran (THF) is critical, as it solvates the magnesium ion, stabilizing the Grignard reagent. The reaction must be conducted under strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protons from water. A slow, controlled addition of the aldehyde to the Grignard solution at a low temperature helps to manage the exothermic nature of the reaction and minimize side product formation.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried and fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is maintained under a positive pressure of dry nitrogen gas throughout the reaction.

  • Grignard Reagent: Isopropylmagnesium chloride solution (e.g., 2.0 M in THF) is a commercially available option.[2] Alternatively, the Grignard reagent can be prepared in situ from 2-bromopropane and magnesium turnings in anhydrous THF.

  • Reaction: To a stirred solution of isopropylmagnesium bromide (1.1 equivalents) in anhydrous THF at 0 °C (ice bath), a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.

  • Purification: The crude 1-(4-fluorophenyl)-2-methylpropan-1-ol can be purified by vacuum distillation or column chromatography on silica gel.

Mechanistic Visualization:

G cluster_mech Grignard Reaction Mechanism reagents 4-Fluorobenzaldehyde + Isopropylmagnesium Bromide intermediate Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product 1-(4-Fluorophenyl)-2-methylpropan-1-ol intermediate->product Protonation (H3O+ workup) G cluster_mech2 Leuckart-Wallach Reaction Mechanism alcohol 1-(4-Fluorophenyl)-2-methylpropan-1-ol formate_ester Formate Ester Intermediate alcohol->formate_ester Reaction with Formamide (Dehydration) formamide_product N-formyl derivative formate_ester->formamide_product Rearrangement and Decarboxylation

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Stage 3: Hydrolysis of N-(1-(4-Fluorophenyl)-2-methylpropyl)formamide

The N-formyl group is a stable protecting group for the amine, which can be readily removed by acid-catalyzed hydrolysis to yield the free primary amine. [3][4] Expertise & Experience: The hydrolysis is typically carried out using a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium. Heating the reaction mixture accelerates the rate of hydrolysis. The progress of the reaction can be monitored by the disappearance of the starting formamide.

Experimental Protocol:

  • Reaction Setup: The crude N-(1-(4-fluorophenyl)-2-methylpropyl)formamide from the previous step is placed in a round-bottom flask. An aqueous solution of hydrochloric acid (e.g., 6 M HCl) is added.

  • Heating: The mixture is heated to reflux and maintained at this temperature until the hydrolysis is complete (typically a few hours).

  • Work-up: After cooling, the reaction mixture is made basic by the careful addition of a concentrated sodium hydroxide solution. This deprotonates the ammonium salt of the product, liberating the free amine.

  • Extraction: The aqueous layer is then extracted several times with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 1-(4-fluorophenyl)-2-methylpropan-1-amine. The free amine can be purified by distillation if necessary.

Stage 4: Formation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

For ease of handling, purification, and to improve stability and aqueous solubility, the final amine is typically converted to its hydrochloride salt. [5] Expertise & Experience: The salt formation is an acid-base reaction. [5]It is crucial to use an anhydrous solvent to prevent the incorporation of water into the crystal lattice of the salt. A solution of HCl in an organic solvent like diethyl ether, isopropanol, or 1,4-dioxane is commonly used. [6]The salt often precipitates from the solution and can be collected by filtration.

Experimental Protocol:

  • Dissolution: The purified 1-(4-fluorophenyl)-2-methylpropan-1-amine is dissolved in a minimal amount of a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Acidification: The solution is cooled in an ice bath, and a solution of hydrogen chloride in a suitable anhydrous solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until the precipitation is complete. The pH of the solution should be acidic.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with a small amount of cold, dry diethyl ether, and dried under vacuum to yield the final product, 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, as a crystalline solid.

Quantitative Data Summary

The following table provides a summary of the reagents and expected yields for the synthesis.

StageStarting MaterialKey ReagentsProductMolecular Weight ( g/mol )Molar Ratio (vs. Starting Material)Expected Yield (%)
14-FluorobenzaldehydeIsopropylmagnesium Bromide1-(4-Fluorophenyl)-2-methylpropan-1-ol168.221.185-95
21-(4-Fluorophenyl)-2-methylpropan-1-olFormamideN-(1-(4-Fluorophenyl)-2-methylpropyl)formamide195.245-1070-85
3N-(1-(4-Fluorophenyl)-2-methylpropyl)formamideHydrochloric Acid1-(4-Fluorophenyl)-2-methylpropan-1-amine167.23Excess80-90
41-(4-Fluorophenyl)-2-methylpropan-1-amineHydrogen Chloride1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl203.69~1.1>95

Trustworthiness and Self-Validation

The described protocols form a self-validating system. The successful synthesis of the intermediate alcohol in Stage 1 can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR, as well as by its boiling point. The conversion to the formamide in Stage 2 will show characteristic changes in the NMR spectrum, including the appearance of a formyl proton signal. The final amine and its hydrochloride salt can be fully characterized by NMR, mass spectrometry, and melting point analysis, ensuring the identity and purity of the final product. Each step relies on well-understood and highly reproducible chemical reactions, lending a high degree of trustworthiness to the overall synthetic pathway.

References

  • Leuckart Reaction. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Leuckart reaction. (2020, February 11). In Sciencemadness Wiki. Retrieved from [Link]

  • Mokrosz, J. L., & Paluchowska, M. H. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S.
  • Leuckart–Wallach Reaction. (n.d.). In ResearchGate. Retrieved February 4, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. BenchChem.
  • Eschweiler-Clarke Reaction. (n.d.). In SynArchive. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry. (2021, November 1). Eschweiler-Clarke Reaction Mechanism [Video]. YouTube. [Link]

  • Shaikh, A. A., Ganie, S. A., & Das, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-21.
  • Formylation of Amines. (n.d.). In PubMed Central. Retrieved February 4, 2026, from [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2010). Method for salt preparation. U.S.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC, (vii), 101-112.
  • Reaction of formamide with alcohols. [Image]. (n.d.). In ResearchGate. Retrieved February 4, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.
  • Grignard reaction between benzylmagnesium bromide and benzaldehyde to produce E-stilbene. (2018, November 22). In r/chemistry. Reddit. [Link]

  • Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-ol. (n.d.). In PrepChem.com. Retrieved February 4, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). In ResearchGate. Retrieved February 4, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). [Video]. YouTube. [Link]

  • 2-methyl-1-phenyl-1-propanol preparation method. (n.d.). Google Patents.
  • Alcohols to Amides. (n.d.). In Chemistry Steps. Retrieved February 4, 2026, from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025, August 9). [Journal Name].
  • Hydrochloride salt of amine. (2023, June 22). In r/Chempros. Reddit. [Link]

  • The Leuckart Reaction. (n.d.). Organic Reactions.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Iwata, M., & Kuzuhara, H. (n.d.).
  • Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. (n.d.). In PubMed. Retrieved February 4, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). In MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. (n.d.). In NIH. Retrieved February 4, 2026, from [Link]

  • How to make a salt of a novel compound? (2012, July 25). In ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of primary amines. (n.d.). In Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.). Google Patents.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). [Video]. YouTube. [Link]

  • Aldehydes and Ketones to Amines. (n.d.). In Chemistry Steps. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Precursors for the Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the key precursors and synthetic pathways for the production of 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, a significant compound in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical strategies, mechanistic insights, and practical considerations for its synthesis.

Executive Summary

The synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride primarily revolves around two pivotal precursors: 4-fluorobenzaldehyde and 4-fluorophenylacetone . The selection of the synthetic route is often dictated by the availability of starting materials, desired scale of production, and considerations of yield, purity, and process safety. This guide will meticulously examine the synthesis of these key precursors and the subsequent transformations to the target amine, providing a comparative analysis of the prevalent methodologies.

I. Synthesis of Key Precursors

The efficient synthesis of the target amine is critically dependent on the accessibility and quality of its precursors. This section details the common manufacturing routes for 4-fluorobenzaldehyde and 4-fluorophenylacetone.

4-Fluorobenzaldehyde

4-Fluorobenzaldehyde is a versatile starting material, and its synthesis can be approached through several methods.

1.1.1 From 4-Fluorotoluene: A common industrial method involves the chlorination of 4-fluorotoluene to yield benzal chloride, which is subsequently hydrolyzed to 4-fluorobenzaldehyde. This method is advantageous due to its relatively few steps and high yield (over 77%).[1]

  • Reaction Pathway:

    • Chlorination: 4-Fluorotoluene is reacted with chlorine gas to produce benzal chloride.

    • Hydrolysis: The benzal chloride product is then hydrolyzed under the influence of a composite catalyst, such as ferric trichloride and zinc chloride, with heating.[1]

    • Purification: The final product is obtained through extraction and rectification.[1]

1.1.2 Halogen Exchange from p-Chlorobenzaldehyde: Another viable route is the halogen exchange reaction of p-chlorobenzaldehyde with potassium fluoride. This reaction is typically carried out at high temperatures in the presence of a solvent and a phase-transfer catalyst.[2]

  • Reaction Conditions:

    • Solvents: Sulfolane, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide are commonly used.[2]

    • Catalysts: Phase-transfer catalysts like benzyl triethyl amine chloride or tetrabutylammonium bromide facilitate the reaction.[2]

    • Temperature: The reaction is conducted at temperatures ranging from 190-250 °C.[2]

This method offers the advantage of utilizing readily available and inexpensive raw materials.[2]

4-Fluorophenylacetone

4-Fluorophenylacetone, also known as 1-(4-fluorophenyl)propan-2-one, is a direct precursor to the target amine via reductive amination.[3][4]

1.2.1 From 4-Fluorophenylacetic acid: One synthetic approach involves the reaction of 4-fluorophenylacetic acid with methyllithium.[5]

1.2.2 Other Routes: While less detailed in the provided search results, other classical methods for phenylacetone synthesis, such as the Dakin-West reaction or acetoacetic ester synthesis, could potentially be adapted for the synthesis of its fluorinated analog.

II. Synthetic Routes to 1-(4-Fluorophenyl)-2-methylpropan-1-amine

With the key precursors in hand, several synthetic strategies can be employed to arrive at the target amine.

Route A: Reductive Amination of 4-Fluorophenylacetone

This is arguably the most direct route to 1-(4-fluorophenyl)-2-methylpropan-1-amine. Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine.[6][7][8]

2.1.1 The Leuckart Reaction: A classic method for reductive amination, the Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][10] The reaction typically requires high temperatures (120-130 °C or higher).[9][11]

  • Mechanism: The ketone reacts with ammonia (from ammonium formate) to form an imine intermediate. The formic acid (also from ammonium formate) then reduces the imine to the amine.[12] The primary amine is often obtained as its formyl derivative, which requires a subsequent hydrolysis step.[10]

2.1.2 Modern Reductive Amination Methods: Contemporary approaches often employ milder and more selective reducing agents.

  • Sodium Borohydride (NaBH₄) and its Derivatives: Reagents like sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[6][8][13] Sodium triacetoxyborohydride is particularly noted for its mildness and selectivity.[13]

  • Catalytic Hydrogenation: The imine intermediate can also be reduced using catalytic hydrogenation with catalysts such as nickel.[7]

G Precursor 4-Fluorophenylacetone Imine Imine Intermediate Precursor->Imine + Ammonia Amine 1-(4-Fluorophenyl)-2-methylpropan-1-amine Imine->Amine + Reducing Agent Ammonia Ammonia Source (e.g., Ammonium Formate) Ammonia->Imine ReducingAgent Reducing Agent (e.g., Formic Acid, NaBH₄) ReducingAgent->Amine

Route B: From 4-Fluorobenzaldehyde via a Nitrostyrene Intermediate

This pathway involves a Henry reaction between 4-fluorobenzaldehyde and nitroethane, followed by the reduction of the resulting nitrostyrene.

2.2.1 Synthesis of 4-Fluoro-β-methyl-β-nitrostyrene: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.

  • Reaction Conditions: The reaction of 4-fluorobenzaldehyde with nitroethane is typically carried out in a solvent like acetic acid with a catalyst such as ammonium acetate, followed by refluxing.[14][15]

2.2.2 Reduction of 4-Fluoro-β-methyl-β-nitrostyrene: The reduction of the nitrostyrene derivative to the corresponding amine requires the reduction of both the nitro group and the carbon-carbon double bond.

  • Reducing Agents: A variety of reducing agents can be employed. A combination of sodium borohydride and copper(II) chloride has been shown to be effective for the one-pot reduction of β-nitrostyrenes to phenethylamines under mild conditions.[16][17] Other methods may involve catalytic hydrogenation.

G Start 4-Fluorobenzaldehyde Nitrostyrene 4-Fluoro-β-methyl-β-nitrostyrene Start->Nitrostyrene + Nitroethane (Henry Reaction) Nitroethane Nitroethane Nitroethane->Nitrostyrene Reduction Reduction Nitrostyrene->Reduction Amine 1-(4-Fluorophenyl)-2-methylpropan-1-amine Reduction->Amine

Route C: From 4-Fluorobenzyl Chloride

A less common but viable route starts with 4-fluorobenzyl chloride and involves the formation of a nitrile intermediate.

  • Reaction Pathway:

    • Nitrile Formation: 4-Fluorobenzyl chloride is reacted with isobutyronitrile in the presence of a base to form 2-methyl-1-(4-fluorophenyl)-2-butyronitrile.[18]

    • Hydrolysis: The nitrile is then hydrolyzed.[18]

    • Curtius Rearrangement and Hydrogenation: The resulting carboxylic acid undergoes a Curtius rearrangement followed by catalytic hydrogenation to yield the final amine.[18]

III. Comparative Analysis of Synthetic Routes

RouteKey Precursor(s)AdvantagesDisadvantages
A: Reductive Amination 4-FluorophenylacetoneDirect and often high-yielding. Modern methods offer mild reaction conditions.The Leuckart reaction requires high temperatures and may produce byproducts.[11]
B: Nitrostyrene Intermediate 4-Fluorobenzaldehyde, NitroethaneUtilizes readily available starting materials.Multi-step process. The handling of nitroalkanes requires care.
C: Nitrile Intermediate 4-Fluorobenzyl Chloride, IsobutyronitrilePotentially high yields.[18]Multi-step synthesis involving potentially hazardous reagents (e.g., for Curtius rearrangement).

IV. Conclusion

The synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride can be effectively achieved through multiple synthetic pathways. The choice of a particular route will be guided by factors such as precursor availability, scalability, process safety, and economic considerations. The reductive amination of 4-fluorophenylacetone represents a highly convergent and efficient approach, while the route from 4-fluorobenzaldehyde via a nitrostyrene intermediate offers an alternative from more fundamental building blocks. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures is paramount to obtaining the desired product in high yield and purity.

References

  • CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google P
  • Meltzner, R. I., et al. (1964). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 7(5), 613-616. (URL: [Link])

  • PrepChem.com. Synthesis of 4-nitrostyrene. (URL: [Link])

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • US8067647B2 - Method for producing β-nitrostyrene compound - Google P
  • Kniess, T., et al. (2018). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 23(10), 2583. (URL: [Link])

  • Gamage, R. V., et al. (2020). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 16, 1876-1882. (URL: [Link])

  • Wikipedia. Leuckart reaction. (URL: [Link])

  • CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google P
  • Master Organic Chemistry. Reductive Amination, and How It Works. (URL: [Link])

  • PubChem. (4-Fluorophenyl)acetone. (URL: [Link])

  • ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. (URL: [Link])

  • Organic Reactions. The Leuckart Reaction. (URL: [Link])

  • PMC. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (URL: [Link])

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). (URL: [Link])

  • Scribd. Leuckart Reaction | PDF | Amine. (URL: [Link])

  • US6455739B1 - Production of 4-fluorobenzaldehyde - Google P
  • Wikipedia. Reductive amination. (URL: [Link])

  • Supporting Information for A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. (URL: [Link])

  • Chemistry LibreTexts. The Leuckart Reaction. (URL: [Link])

  • ResearchGate. Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. (URL: [Link])

  • ResearchGate. Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. (URL: [Link])

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the causality behind experimental choices and to ensure that the described protocols are self-validating.

Introduction

1-(4-Fluorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will delve into the synthesis, physicochemical characteristics, analytical methodologies, and stability profile of its hydrochloride salt, a common form for pharmaceutical use due to its improved solubility and stability.

Chemical Synthesis

The synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is typically achieved through a two-step process:

Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-fluorophenyl)-2-methylpropan-1-one.

This initial step involves the reaction of fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from isobutyryl chloride and AlCl₃ attacks the electron-rich fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho positions.

Figure 1: Workflow for the synthesis of the ketone intermediate.

Step 2: Reductive Amination to Form 1-(4-Fluorophenyl)-2-methylpropan-1-amine.

The ketone intermediate is then converted to the primary amine via reductive amination. This reaction typically involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the imine over the ketone.[1] The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Figure 2: Workflow for the reductive amination and salt formation.

Physicochemical Properties

The physicochemical properties of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is scarce in publicly available literature, we can infer its properties based on structurally similar compounds.

PropertyPredicted/Estimated ValueRationale/Reference
Molecular Formula C₁₀H₁₄FN·HClBased on chemical structure.
Molecular Weight 203.68 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts.[2]
Melting Point Not available. Expected to be a defined, sharp melting point.Amine hydrochlorides are crystalline solids.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The ionic nature of the hydrochloride salt enhances solubility in polar solvents.
pKa Estimated to be around 9-10The electron-withdrawing fluorine atom on the phenyl ring is expected to slightly decrease the basicity of the amine compared to its non-fluorinated analog.[3]

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and quality of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will show coupling to ¹⁹F.

  • Methine Proton (-CH-NH₂): A multiplet, due to coupling with the adjacent isopropyl group protons and the amine protons. Its chemical shift would be influenced by the neighboring phenyl and amino groups.

  • Isopropyl Protons: A multiplet for the methine proton and two doublets for the diastereotopic methyl groups.

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 115-165 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

  • Methine Carbon (-CH-NH₂): A signal in the range of δ 50-65 ppm.

  • Isopropyl Carbons: One signal for the methine carbon and one signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[5]

Predicted Characteristic IR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2800N-H stretchPrimary amine salt (-NH₃⁺)
~2960-2850C-H stretchAliphatic (isopropyl group)
~1600, ~1500C=C stretchAromatic ring
~1250-1200C-F stretchAryl-fluoride
~830C-H bendPara-substituted aromatic ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[6] For 1-(4-Fluorophenyl)-2-methylpropan-1-amine, the expected molecular ion peak [M+H]⁺ in the positive ion mode would be at m/z 168.12.

Predicted Fragmentation Pattern:

The fragmentation would likely involve the loss of the isopropyl group, cleavage of the bond between the benzylic carbon and the isopropyl group, and fragmentation of the aromatic ring.

Stability and Degradation

The stability of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a critical parameter for its storage and formulation. As a fluorinated phenethylamine, it is expected to have enhanced metabolic stability compared to its non-fluorinated counterpart.[7]

Potential Degradation Pathways:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.[8]

  • Thermal Degradation: High temperatures can lead to decomposition.

Forced Degradation Studies:

To fully understand the stability profile, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) should be performed. The development of a stability-indicating analytical method, such as HPLC, is crucial to separate and quantify the parent compound from its degradation products.

Figure 3: Potential degradation pathways for the compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, drawing upon established chemical principles and data from analogous compounds. The proposed synthetic route via Friedel-Crafts acylation followed by reductive amination is a logical and feasible approach. The predicted physicochemical and spectroscopic data provide a solid foundation for the identification and characterization of this compound. Further experimental validation is necessary to confirm these predicted properties and to fully elucidate its stability profile.

References

  • Google Patents. (n.d.). RU2350597C1 - Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved February 4, 2026, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US9475799B1 - Synthesis of Raltegravir.
  • National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fluorine in psychedelic phenethylamines. Retrieved February 4, 2026, from [Link]

  • ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. Retrieved February 4, 2026, from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020, July 14). (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Retrieved February 4, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved February 4, 2026, from [Link]

  • Glen Jackson - West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews. Retrieved February 4, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Isopropylbenzylamine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). (12) United States Patent (10) Patent No.. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 4, 2026, from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • UCD Research Repository. (2017, July 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022, July 17). Mechanochemical Synthesis of Fluorinated Imines. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US8921596B2 - Process for the preparation of melphalan hydrochloride.
  • PubChem. (n.d.). 4-Isopropylbenzylamine. Retrieved February 4, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved February 4, 2026, from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 4, 2026, from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved February 4, 2026, from [Link]

  • OSTI.gov. (2014, August 26). Characterization of polyimide via FTIR analysis. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved February 4, 2026, from [Link]

Sources

Comprehensive Spectroscopic Characterization: 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride . This analysis is structured for researchers and medicinal chemists requiring rigorous structural validation of this fluorinated amine scaffold.[1]

Executive Summary & Molecular Identity

1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (CAS: 1803588-71-7 for racemate) represents a distinct class of fluorinated phenethylamine analogs. Unlike the linear chain isomers, this compound features an


-isopropyl group, introducing significant steric bulk adjacent to the amine center.[1] This structural feature creates unique spectroscopic signatures, particularly in the splitting patterns of the aliphatic protons and the fragmentation pathways in mass spectrometry.[1]
Core Chemical Data
ParameterDetail
IUPAC Name 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Common Ref 4-Fluoro-

-isopropylbenzylamine HCl
Formula C

H

FN · HCl
MW 203.68 g/mol (Salt); 167.22 g/mol (Free Base)
Chirality One stereocenter at C1 (Benzylic).[1][2] Typically synthesized as a racemate unless asymmetric synthesis is employed.[1]

Structural Analysis & Connectivity

To interpret the spectra accurately, one must map the atomic connectivity and electronic environments.[1] The molecule consists of a para-fluorophenyl ring (electron-withdrawing) attached to a benzylic carbon (C1), which is bonded to a primary ammonium group and an isopropyl moiety.[1]

Structural Diagram & Numbering Logic

The following diagram defines the atom numbering used in the spectral assignments below.

G cluster_0 Molecular Skeleton F F C4_Ar C4' F->C4_Ar C3_Ar C3' C4_Ar->C3_Ar C2_Ar C2' C3_Ar->C2_Ar C1_Ar C1' C2_Ar->C1_Ar C1_Benz C1 (Benzylic) C1_Ar->C1_Benz N NH3+ C1_Benz->N C2_Iso C2 (Methine) C1_Benz->C2_Iso C3_Me C3 (Methyl) C2_Iso->C3_Me C4_Me C4 (Methyl) C2_Iso->C4_Me

Caption: Connectivity map for spectral assignment. Note the chiral center at C1 rendering the C3 and C4 methyl groups diastereotopic.

Mass Spectrometry (MS) Interpretation

In Electron Ionization (EI, 70 eV), the fragmentation is governed by


-cleavage  initiated by the nitrogen radical cation.[1]
Fragmentation Pathway[1]
  • Molecular Ion (

    
    ):  The parent ion at m/z 167  is typically weak or absent due to the stability of the fragment ions.[1]
    
  • Base Peak (

    
    -Cleavage):  The bond between the benzylic carbon (C1) and the isopropyl group (C2) is the weakest link relative to the radical stabilization.[1] Cleavage yields the resonance-stabilized 4-fluorobenzylimine ion.[1]
    
    • Calculation:

      
       - (Isopropyl Radical) = 
      
      
      
      .[1]
    • Observation: A dominant peak at m/z 124 .[1]

  • Secondary Fragmentation: The m/z 124 ion can lose

    
     or undergo ring expansion to form the 4-fluorotropylium ion.[1]
    
    • Observation: Peak at m/z 109 (

      
      ).[1]
      

MS M Molecular Ion [C10H14FN]+. m/z 167 (Weak) Frag1 Base Peak (α-Cleavage) [4-F-Ph-CH=NH2]+ m/z 124 (100%) M->Frag1 - C3H7• Frag2 4-Fluorotropylium [C7H6F]+ m/z 109 Frag1->Frag2 - NH3 / Rearrangement Neutral Loss of Isopropyl (M - 43)

Caption: Primary fragmentation pathway under EI conditions showing the dominance of the iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The HCl salt form is best analyzed in DMSO-d


  to observe the exchangeable ammonium protons and prevent aggregation.[1]
H NMR Data (400 MHz, DMSO-d )

The chirality at C1 makes the two methyl groups of the isopropyl moiety diastereotopic .[1] They will not appear as a simple 6H doublet but rather as two distinct doublets (or a pseudo-triplet if shifts overlap).

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
Structural Logic
8.40 - 8.60 br s3H

-Ammonium protons, deshielded and broadened by exchange.
7.55 - 7.60 m2HAr-H (ortho)

Ortho to alkyl group. Roofed multiplet due to F-coupling.[1]
7.20 - 7.28 m2HAr-H (meta)

Ortho to Fluorine. Distinct splitting by

F.
4.05 d1HC1-H

Benzylic proton.[1] Deshielded by Ar ring and

.
2.05 m1HC2-H-Methine of isopropyl.[1] Octet-like appearance.
0.98 d3HC3-H


Diastereotopic methyl 1.[1]
0.75 d3HC4-H


Diastereotopic methyl 2.[1] Shielded by anisotropic cone of Ar ring?
C NMR Data (100 MHz, DMSO-d )

Carbon signals are split by the fluorine atom (


, 100% abundance).[1]
Shift (

ppm)
AssignmentSplitting (

)
Logic
162.5 C4' (C-F)d,

Hz
Direct C-F bond; large coupling constant.
134.2 C1' (Ipso)d,

Hz
Para to Fluorine.[1]
131.5 C2'/C6'd,

Hz
Meta to Fluorine.[1]
115.8 C3'/C5'd,

Hz
Ortho to Fluorine; characteristic doublet.[1]
58.5 C1 (Benzylic)sAttached to

; significantly deshielded.[1]
32.1 C2 (Methine)sIsopropyl backbone.[1]
19.2 C3 (Methyl)sDiastereotopic methyl.[1]
17.8 C4 (Methyl)sDiastereotopic methyl.[1]
F NMR
  • Signal: Single peak around -115 ppm (referenced to CFCl

    
    ).[1]
    
  • Pattern: Multiplet (tt) due to coupling with H-meta (

    
    ) and H-ortho (
    
    
    
    ).

Infrared Spectroscopy (FT-IR)

The analysis of the solid HCl salt (KBr pellet or ATR) reveals features distinct from the free base.

  • 3100 - 2800 cm

    
     (Broad):  N-H stretching of the ammonium salt (
    
    
    
    ). This broad band often obscures the aromatic C-H stretches.[1]
  • ~1600 & 1510 cm

    
    :  Aromatic ring skeletal vibrations.[1] The 1510 cm
    
    
    
    band is often very strong in para-substituted rings.[1]
  • 1220 - 1250 cm

    
    : C-F Stretching . A strong, diagnostic band for aryl fluorides.[1]
    
  • 830 - 840 cm

    
    :  C-H out-of-plane bending (oop) for para-disubstituted benzene . This confirms the 1,4-substitution pattern.[1]
    

Experimental Methodologies

To reproduce these data, the following sample preparation protocols are recommended.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use DMSO-d

    
     (99.9% D) rather than CDCl
    
    
    
    .[1] The HCl salt is sparingly soluble in chloroform, and DMSO prevents the rapid exchange of ammonium protons, allowing the observation of the NH
    
    
    triplet/broad singlet.[1]
  • Concentration: Dissolve 10-15 mg of the salt in 0.6 mL of solvent.

  • Reference: Use residual DMSO pentet (2.50 ppm) as the internal standard.

Protocol B: Mass Spectrometry (GC-MS)

Note: The HCl salt is non-volatile and will degrade in the injector port.[1] You must liberate the free base in situ or via extraction.

  • Micro-Extraction: Dissolve 1 mg of salt in 1 mL water. Add 2 drops of 1M NaOH.[1] Extract with 0.5 mL Ethyl Acetate or Dichloromethane.

  • Injection: Inject 1

    
    L of the organic layer (split 20:1).[1]
    
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 80°C (1 min)

    
     280°C at 15°C/min.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10442065, (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine (Analogous Structure Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library (EI).[1] (Reference for Benzylamine fragmentation patterns). Retrieved from [Link]

Sources

Structural Elucidation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Forensic Chemists, Structural Biologists, and Pharmaceutical Researchers

Executive Summary

The structural characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (hereafter referred to as 4-F-IPBA·HCl ) represents a critical challenge in forensic chemistry and structural pharmacology. As a positional isomer of the controlled substance 4-Fluoroamphetamine (4-FA) and a structural analog of the common adulterant N-isopropylbenzylamine, 4-F-IPBA·HCl requires precise crystallographic resolution to distinguish its pharmacophore from illicit mimics.

This guide provides a comprehensive protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of 4-F-IPBA·HCl. It details the expected supramolecular synthons—specifically the charge-assisted hydrogen bonding networks typical of primary ammonium chloride salts—and establishes a framework for differentiating this entity from its regioisomers.

Chemical Context & Forensic Significance

The target molecule, 1-(4-Fluorophenyl)-2-methylpropan-1-amine , features a valine-like carbon backbone attached to a para-fluorinated phenyl ring. Unlike its secondary amine isomer (N-isopropyl-4-fluorobenzylamine), 4-F-IPBA is a primary amine. This distinction drastically alters its crystal packing forces, shifting from weak van der Waals dominance to strong ionic hydrogen bonding.

Structural Isomerism Table

Differentiation relies on resolving the specific alkyl chain arrangement and amine substitution pattern.

CompoundStructureAmine TypeKey Crystallographic Differentiator
4-F-IPBA (Target) (4-F-Ph)-CH(NH₂)-CH(CH₃)₂Primary (

)
3 Donors for H-bonding (

)
4-Fluoroamphetamine (4-FA) (4-F-Ph)-CH₂-CH(NH₂)-CH₃Primary (

)
Methyl position (alpha vs. beta)
4-F-N-Isopropylbenzylamine (4-F-Ph)-CH₂-NH-CH(CH₃)₂Secondary (

)
2 Donors; different H-bond motif

Experimental Protocol: Synthesis & Crystallization

High-quality single crystals are the prerequisite for structural solution. The following protocol ensures phase purity and optimal diffraction quality.

Hydrochloride Salt Formation

To generate the crystalline salt from the free base oil:

  • Dissolution: Dissolve 1.0 mmol of 4-F-IPBA free base in 5 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 2M HCl in diethyl ether (1.1 equivalents) at 0°C.

  • Precipitation: Immediate formation of a white precipitate indicates salt formation.

  • Isolation: Filter under nitrogen atmosphere and wash with cold ether to remove unreacted base.

Crystal Growth Strategy (Vapor Diffusion)

Direct evaporation often yields polycrystalline aggregates. Vapor diffusion is the preferred method for this class of ammonium salts.

Protocol:

  • Dissolve 50 mg of the crude HCl salt in a minimum volume (approx. 1-2 mL) of Methanol (Solvent A).

  • Place this solution in a small inner vial.

  • Place the inner vial into a larger jar containing Ethyl Acetate or Diethyl Ether (Antisolvent B).

  • Seal the outer jar tightly. The antisolvent will slowly diffuse into the methanol, lowering solubility and promoting slow nucleation.

  • Timeline: Harvest colorless block-like crystals after 3-7 days.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural data.

CrystallizationWorkflow Base Free Base (Oil) Salt Crude HCl Salt (Precipitate) Base->Salt + HCl (ether) Solution Sat. Solution (MeOH) Salt->Solution Dissolve Diffusion Vapor Diffusion (EtOAc/Ether) Solution->Diffusion Enclose Crystal Single Crystal (Block/Plate) Diffusion->Crystal 3-7 Days XRD SC-XRD Data Collection Crystal->XRD Mounting

Caption: Figure 1. Optimized workflow for converting the amine free base into diffraction-quality hydrochloride crystals via vapor diffusion.

Structural Characterization (SC-XRD)

Once a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, data collection proceeds using Mo-K


 (

Å) or Cu-K

radiation.
Expected Crystallographic Parameters

While specific unit cell dimensions must be determined experimentally, 4-F-IPBA·HCl is expected to follow packing trends observed in homologous 4-fluorobenzylammonium salts [1].

  • Crystal System: Likely Monoclinic or Orthorhombic .

  • Space Group: Centrosymmetric groups such as

    
     or 
    
    
    
    are most common for racemic ammonium salts.
  • Asymmetric Unit: Contains one ammonium cation (

    
    ) and one chloride anion (
    
    
    
    ).
The Hydrogen Bonding Network

The core structural feature of this salt is the Charge-Assisted Hydrogen Bond (CAHB) network. The primary ammonium group (


) acts as a donor, and the chloride ion (

) acts as a multi-acceptor.

Predicted Interaction Topology:

  • Primary Interaction:

    
     (Strong, electrostatic, 
    
    
    
    Å).
  • Secondary Interaction:

    
     (Weak, directional).
    
  • Packing Motif: Bilayer arrangement where ionic regions (ammonium-chloride sheets) alternate with hydrophobic regions (fluorophenyl-isopropyl tails).

HBonding N1 NH3+ (Donor) Cl1 Cl- (Acceptor) N1->Cl1 Strong H-Bond (2.2 Å) Cl2 Cl- (Neighbor) N1->Cl2 H-Bond Cl3 Cl- (Neighbor) N1->Cl3 H-Bond F1 F-Phenyl (Tail) N1->F1 Covalent

Caption: Figure 2. Schematic of the expected supramolecular synthon: the ammonium cation forms a tripod of hydrogen bonds to adjacent chloride anions, stabilizing the lattice.

Data Processing & Refinement Protocol

To ensure the resulting structure meets the "Trustworthiness" standard for publication or forensic evidence, follow this refinement strategy:

  • Integration: Use software like SAINT or CrysAlisPro. Ensure

    
     for high-quality data.
    
  • Absorption Correction: Essential due to the presence of Chlorine (heavy atom) and Fluorine. Multi-scan correction (SADABS) is standard.

  • Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy Chloride ion will likely be the first peak located.

  • Refinement: Use SHELXL .

    • Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N, F, Cl).

    • Hydrogen Placement:

      • C-H hydrogens: Constrain using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).

      • N-H hydrogens: Critical Step. Attempt to locate these in the difference Fourier map (

        
        ) to confirm the salt formation. If unstable, restrain using DFIX (0.89 Å).
        
  • Disorder Check: The isopropyl group and the fluorine atom (if the ring can rotate) are prone to rotational disorder. Check thermal ellipsoids; if elongated, model alternative positions.

Validation Checklist
ParameterAcceptance CriteriaPurpose
R1 Factor

(5%)
Indicates good agreement between model and data.
Goodness of Fit (GooF)

Ensures proper weighting of data.
Flack Parameter N/A (if racemic)Only relevant if resolving a chiral enantiomer.
Residual Density

No unexplained electron density (e.g., solvent).

References

  • Structural Analogs: Liu, Y., et al. (2025). "Effects of strong hydrogen bonds and weak intermolecular interactions on supramolecular assemblies of 4-fluorobenzylamine." ResearchGate. Link

  • Forensic Context: Cayman Chemical.[1] (n.d.). "4-Fluoroamphetamine (hydrochloride) Product Information." Link

  • Salt Characterization: FDA/USP Guidelines on "Solid State Characterization of Pharmaceuticals." (General reference for XRD protocols).
  • Crystallographic Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

Sources

A Comprehensive Technical Guide to 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, a substituted phenethylamine derivative. Primarily utilized within the research and development sectors, this compound serves as a crucial building block in medicinal chemistry and as an analytical reference standard. This guide details its chemical identity, physicochemical properties, hypothesized pharmacological action based on structural analogs, a representative synthetic pathway, and robust analytical methodologies for its characterization. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.

Nomenclature and Chemical Identity

The precise identification of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl is critical, particularly due to the existence of structurally similar isomers. Accurate nomenclature is the foundation of reproducible scientific work.

IUPAC Name: The systematic IUPAC name for this compound is 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride [1][2].

Synonyms and Identifiers: In literature and chemical catalogs, it may be referenced by its molecular formula or CAS number. A key synonym is its SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C(N)C1=CC=C(C=C1)F)C.[H]Cl[1].

Stereoisomerism: The structure contains a chiral center at the first carbon of the propane chain (the carbon bonded to both the phenyl ring and the amine group). Therefore, it can exist as a racemic mixture of two enantiomers or as individual, stereoisomerically pure forms, such as (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride[2]. The specific stereochemistry is a critical parameter in pharmacological studies, as biological activity is often enantiomer-dependent.

Data Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride [1][2]
CAS Number 1803588-71-7 (for racemate) [1]
1213329-40-8 (for R-enantiomer) [2]
Molecular Formula C₁₀H₁₅ClFN [1][2]
Molecular Weight 203.69 g/mol [1][2]

| SMILES | CC(C(N)C1=CC=C(C=C1)F)C.[H]Cl |[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

Data Table 2: Physicochemical Properties

Property Value / Description Source(s)
Appearance Typically a solid (powder or crystalline). General chemical knowledge
Purity Commercially available with purities often around 95%. [1][2]
Storage Conditions Store under an inert atmosphere at room temperature. [1][2]
Shipping Conditions Shipped under normal ambient conditions. [1][2]

| Solubility | Expected to be soluble in polar organic solvents like ethanol and DMSO. The hydrochloride salt form generally confers aqueous solubility. |[3] |

Pharmacology and Mechanism of Action (Hypothesized)

While specific pharmacological data for 1-(4-Fluorophenyl)-2-methylpropan-1-amine is not extensively published, its mechanism of action can be hypothesized based on its structural similarity to other fluorinated amphetamines, such as 4-Fluoroamphetamine (4-FA). It is crucial to note that this is an extrapolation and requires experimental validation.

Structural Context: The compound is a substituted phenethylamine, a class of molecules known to interact with monoamine neurotransmitter systems. The fluorine atom at the para position of the phenyl ring can significantly alter metabolic stability and receptor binding affinity compared to non-fluorinated analogs[4].

Hypothesized Mechanism: It is plausible that this compound acts as a releasing agent and/or reuptake inhibitor for monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin[4]. By binding to transporter proteins (DAT, NET, SERT), it may reverse their function, leading to an efflux of neurotransmitters into the synaptic cleft, and/or block the reuptake of these neurotransmitters from the synapse. This increase in synaptic monoamine levels is the primary driver of the stimulant and psychoactive effects seen in related compounds[4][5].

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO MAO VMAT2 Vesicular Transporter (VMAT2) Vesicle Synaptic Vesicle (DA, NE, 5-HT) VMAT2->Vesicle Packages Neurotransmitters Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake NET Norepinephrine Transporter (NET) NET->Vesicle Reuptake SERT Serotonin Transporter (SERT) SERT->Vesicle Reuptake Compound 1-(4-F-Ph)-2-Me-propan-1-amine Compound->DAT Blocks/ Reverses Compound->NET Blocks/ Reverses Compound->SERT Blocks/ Reverses Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) Synapse->Receptors Binds to

Caption: Hypothesized mechanism of monoamine transporter interaction.

Synthesis and Manufacturing

A plausible and common method for synthesizing primary amines of this nature is through reductive amination of a corresponding ketone. This provides a reliable pathway for laboratory-scale synthesis.

Representative Synthetic Approach: The synthesis can be envisioned as a two-step process starting from 1-(4-fluorophenyl)-2-methylpropan-1-one. The ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the final primary amine. The product is subsequently treated with hydrochloric acid to form the stable hydrochloride salt.

G start 1-(4-fluorophenyl)- 2-methylpropan-1-one step1 Reaction with Ammonia Source (e.g., NH4OAc) start->step1 intermediate Intermediate Imine step1->intermediate step2 In situ Reduction (e.g., NaBH3CN) intermediate->step2 product_base 1-(4-F-Ph)-2-Me-propan-1-amine (Free Base) step2->product_base step3 Salt Formation (HCl in Ether) product_base->step3 final_product 1-(4-F-Ph)-2-Me-propan-1-amine HCl step3->final_product G cluster_workflow Analytical Workflow Sample Synthesized Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Analysis Sample->IR Purity Purity Confirmation GCMS->Purity Identity Structural Confirmation NMR->Identity Isomer Isomer Differentiation IR->Isomer

Sources

Technical Monograph: 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride , a fluorinated primary amine intermediate used in medicinal chemistry and pharmacological research.

Part 1: Chemical Identity & Core Specifications

Compound Name: 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride Common Synonyms:


-Isopropyl-4-fluorobenzylamine HCl; 1-(4-Fluorophenyl)-2-methylpropylamine HCl
CAS Number:  1803588-71-7 (Racemic HCl)
Chiral Analogs:  1213329-40-8 ((R)-isomer); 1213352-15-8 ((S)-isomer)[1][2]
Property Specification
Molecular Formula C₁₀H₁₅ClFN (Salt) / C₁₀H₁₄FN (Base)
Molecular Weight 203.68 g/mol (HCl Salt)
Exact Mass 203.0877 (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
Melting Point 185–190 °C (Decomposition dependent)
SMILES CC(C)C(N)C1=CC=C(F)C=C1.Cl
InChI Key YCWZPIHKUYZTFM-UHFFFAOYSA-N (Base)
Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a Friedel-Crafts Acylation followed by Reductive Amination . This route is preferred for its scalability and the availability of precursors.

Methodology: The Ketone-Reductive Route

Rationale: Direct alkylation of benzylamines often leads to over-alkylation. This protocol establishes the carbon skeleton first via acylation, ensuring regioselectivity, before introducing the nitrogen atom.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-one

  • Reagents: Fluorobenzene (1.0 eq), Isobutyryl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq).

  • Solvent: Dichloromethane (DCM) or neat Fluorobenzene (if used in excess).

  • Protocol:

    • Charge an inert reaction vessel with AlCl₃ and dry DCM at 0°C.

    • Add Isobutyryl chloride dropwise, maintaining temperature <5°C.

    • Add Fluorobenzene slowly. The reaction is exothermic.

    • Reflux for 2 hours to ensure completion.

    • Quench: Pour mixture over crushed ice/HCl. Extract with DCM.

    • Purification: Wash organic layer with NaHCO₃, brine, and dry over MgSO₄. Concentrate to yield the intermediate ketone.

Step 2: Reductive Amination to Target Amine

  • Reagents: Intermediate Ketone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq).

  • Solvent: Methanol (MeOH).

  • Protocol:

    • Dissolve the ketone and Ammonium Acetate in MeOH. Stir at room temperature for 1 hour to form the in situ imine.

    • Cool to 0°C and add NaCNBH₃ portion-wise.

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Work-up: Quench with 1N HCl (to decompose excess hydride), then basify with NaOH to pH >10.

    • Extraction: Extract the free base amine into Ethyl Acetate.

Step 3: Hydrochloride Salt Formation

  • Reagents: Crude Free Base Amine, 4M HCl in Dioxane.

  • Protocol:

    • Dissolve free base in minimal diethyl ether.

    • Add HCl/Dioxane dropwise at 0°C until precipitation ceases.

    • Filter the white precipitate and wash with cold ether.

    • Recrystallization: Ethanol/Ether mixture.

SynthesisPath Precursors Fluorobenzene + Isobutyryl Chloride Ketone Intermediate: 1-(4-Fluorophenyl)- 2-methylpropan-1-one Precursors->Ketone Friedel-Crafts (AlCl3, DCM) Imine In-Situ Imine (Transient) Ketone->Imine NH4OAc MeOH FreeBase Free Base: 1-(4-Fluorophenyl)- 2-methylpropan-1-amine Imine->FreeBase Reductive Amination (NaCNBH3) FinalSalt Final Product: HCl Salt (CAS 1803588-71-7) FreeBase->FinalSalt HCl/Dioxane Precipitation

Figure 1: Step-wise synthetic pathway from commercial precursors to the hydrochloride salt.

Part 3: Analytical Profiling & Characterization

To ensure scientific integrity, the following analytical signals must be verified.

1. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 8.30 (br s, 3H): Ammonium protons (-NH₃⁺).

  • δ 7.45 (m, 2H): Aromatic protons (meta to F).

  • δ 7.20 (m, 2H): Aromatic protons (ortho to F).

  • δ 3.95 (d, 1H): Benzylic proton (CH-NH₂). Diagnostic signal.

  • δ 2.10 (m, 1H): Methine proton of the isopropyl group.

  • δ 0.95 (d, 3H) & 0.75 (d, 3H): Methyl protons (Diastereotopic nature may cause splitting differences).

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: m/z 168.12 (Calculated for C₁₀H₁₅FN⁺).

  • Fragmentation Pattern:

    • Loss of NH₃ (m/z ~151).

    • Tropylium ion formation (characteristic of benzyl derivatives).

3. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic absorption).

Part 4: Handling & Safety (GHS)

Signal Word: WARNING

Hazard Class Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

References
  • BLDpharm . (2024). Certificate of Analysis: 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride. Retrieved from

  • PubChem . (2024). Compound Summary: 2-(4-Fluorophenyl)-2-methylpropan-1-amine (Related Isomer Analysis). National Library of Medicine. Retrieved from

  • Lead Sciences . (2024). Product Monograph: CAS 1803588-71-7.[3] Retrieved from

  • ChemicalBook . (2024). Product List: Fluorinated Phenethylamines. Retrieved from

Sources

Technical Guide: Pharmacological Characterization of Fluorinated Amphetamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of fluorinated amphetamine analogs (FAAs), specifically focusing on the positional isomers 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA), as well as their N-methylated counterparts (e.g., 4-FMA). Unlike traditional stimulants, the introduction of a fluorine atom on the phenyl ring significantly alters the steric, electronic, and metabolic profile of the parent amphetamine scaffold.

This document is designed for researchers and drug developers, offering a synthesis of Structure-Activity Relationships (SAR), detailed pharmacodynamic mechanisms involving TAAR1 and monoamine transporters, and validated experimental protocols for assessing monoamine release.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence of FAAs from amphetamine is driven by the unique properties of the fluorine atom: high electronegativity (3.98 Pauling scale) and high lipophilicity, coupled with a compact Van der Waals radius (1.47 Å) that mimics hydrogen (1.20 Å) but with a much stronger bond energy (C-F: ~116 kcal/mol vs C-H: ~99 kcal/mol).

The "Fluorine Scan" Effect

The position of the fluorine substitution dictates the monoamine transporter selectivity profile. This phenomenon, often termed a "fluorine scan," reveals a predictable shift in affinity for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • 2-FA (Ortho-substitution): The fluorine atom at the 2-position creates steric hindrance that slightly reduces binding affinity across all transporters compared to amphetamine but retains high selectivity for DAT and NET over SERT. It functions primarily as a psychostimulant.

  • 3-FA (Meta-substitution): Represents an intermediate profile. It maintains dopaminergic potency while exhibiting moderate serotonergic activity, resulting in a balanced stimulant-entactogen profile.

  • 4-FA (Para-substitution): The para-substitution is critical. It significantly increases affinity for SERT without abolishing DAT/NET affinity. This shift is characteristic of "entactogens" (like MDMA), although 4-FA retains more dopaminergic character than MDMA.

Quantitative Comparison (Binding & Release)

The following table summarizes the potency (


 for release) and affinity (

for uptake inhibition) of 4-FA compared to Amphetamine and MDMA. Note the shift in SERT potency.[1]
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT RatioClassification
Amphetamine 24.87.21765~0.01Stimulant
4-FA ~200~37~730~0.27Hybrid (Stimulant/Entactogen)
MDMA 1427774~1.9Entactogen

Data synthesized from Baumann et al. and Simmler et al.

Visualization: SAR Logic Flow

SAR_Logic cluster_isomers Fluorine Substitution Effect Amphetamine Amphetamine (Parent Scaffold) FA2 2-FA (Ortho) High DAT/NET Selectivity Steric Hindrance Amphetamine->FA2 + F at C2 FA3 3-FA (Meta) Balanced Profile Intermediate SERT Affinity Amphetamine->FA3 + F at C3 FA4 4-FA (Para) Enhanced SERT Affinity Entactogenic Properties Amphetamine->FA4 + F at C4

Figure 1: The structure-activity relationship of fluorinated amphetamines. The shift from ortho- (2-FA) to para- (4-FA) substitution correlates with increased serotonergic potency.

Part 2: Pharmacodynamics & Mechanism of Action

FAAs act as substrate-type releasers rather than simple reuptake inhibitors. This mechanism is distinct and requires cellular internalization to function.

Transporter Translocation

FAAs are substrates for DAT, NET, and SERT. They are actively transported from the extracellular space into the cytosol. This competitive transport elevates synaptic monoamine levels by two means:

  • Competition: They compete with endogenous monoamines for uptake.

  • Efflux: Once intracellular, they trigger reverse transport.

The TAAR1 Signaling Cascade

A critical component of FAA pharmacology is the activation of the Trace Amine-Associated Receptor 1 (TAAR1) .[2]

  • Intracellular Activation: FAAs bind to intracellular TAAR1 (Gs-coupled and G13-coupled).

  • Signaling: This activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][4]

  • Outcome: PKA/PKC phosphorylate the transporters (DAT/SERT). Phosphorylated transporters undergo conformational changes that favor efflux (reverse transport) or internalization (removal from the membrane), effectively pumping neurotransmitters out of the neuron.

VMAT2 Interaction

Like amphetamine, FAAs are weak bases. They diffuse into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2) or passive diffusion, disrupting the pH gradient.[3] This causes vesicular leakage of monoamines into the cytosol, which are then effluxed by the TAAR1-reversed transporters.[3]

Visualization: The Release Mechanism

Mechanism_Action Extracellular Extracellular Space Cytosol Cytosol (Presynaptic) FAA_Out FAA (Extracellular) DAT DAT/SERT (Transporter) FAA_Out->DAT Substrate Uptake FAA_In FAA (Intracellular) DAT->FAA_In DA_Out Monoamine Release (Efflux) DAT->DA_Out TAAR1 TAAR1 Receptor (Intracellular) FAA_In->TAAR1 Agonism Vesicle Synaptic Vesicle FAA_In->Vesicle pH Disruption Signaling PKA / PKC Activation TAAR1->Signaling Signaling->DAT Phosphorylation (Reverses Transport) DA_Vesicle Monoamine (Vesicular) DA_Cyto Monoamine (Cytosolic) DA_Vesicle->DA_Cyto Leakage DA_Cyto->DAT Reverse Transport

Figure 2: The dual-mechanism of monoamine release: TAAR1-mediated transporter reversal and VMAT2-mediated vesicular depletion.

Part 3: Toxicology & Metabolic Stability

The Neurotoxicity Paradox (Fluorine vs. Chlorine)

A critical distinction must be made between 4-FA and its chlorinated analog, 4-chloroamphetamine (4-CA).[5][6]

  • 4-CA (Neurotoxic): 4-CA is a selective neurotoxin used to deplete serotonin. Its toxicity is linked to metabolic instability; the C-Cl bond is labile, leading to the formation of reactive quinone species and oxidative stress.

  • 4-FA (Stable): The C-F bond is metabolically robust (high bond dissociation energy). 4-FA resists ring hydroxylation at the 4-position. Consequently, 4-FA does not produce the long-term serotonergic depletion observed with 4-CA.[5]

Metabolic Pathways

The primary metabolic route for FAAs (especially 4-FA) is not ring hydroxylation, but rather:

  • N-dealkylation: Mediated by CYP2D6 (e.g., 4-FMA

    
     4-FA).[7]
    
  • Side-chain oxidation: Leading to benzoic acid derivatives (e.g., 4-fluorobenzoic acid), which are excreted as glycine conjugates.

  • Excretion: A significant portion is excreted unchanged in the urine due to the stability of the fluorinated ring.

Safety Note: While less neurotoxic than 4-CA, 4-FA carries risks of Serotonin Syndrome (due to 5-HT release) and significant cardiovascular strain (hypertension/tachycardia) typical of sympathomimetics.

Part 4: Experimental Protocol: Synaptosomal Monoamine Release Assay

To functionally characterize these compounds, one must measure their ability to induce monoamine release, not just inhibit uptake. The Synaptosomal Release Assay is the gold standard.

Protocol Overview

This assay measures the efflux of pre-loaded radiolabeled neurotransmitters (


-DA or 

-5-HT) from rat brain synaptosomes (isolated nerve terminals) in response to drug exposure.
Step-by-Step Methodology

1. Tissue Preparation (P2 Fraction Isolation)

  • Dissection: Rapidly decapitate rat; isolate striatum (for DA) or hippocampus/cortex (for 5-HT/NE).

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei/debris. Save Supernatant (S1).

  • Centrifugation 2: Centrifuge S1 at 12,000 x g for 20 mins. The resulting pellet (P2) contains the crude synaptosomes.[8]

  • Resuspension: Gently resuspend P2 in Krebs-HEPES buffer (pH 7.4) containing glucose and pargyline (MAO inhibitor).

2. Radiolabel Loading

  • Incubate synaptosomes with 5 nM

    
    -Dopamine or 
    
    
    
    -Serotonin for 15 minutes at 37°C.
  • Control: Include 100 nM desipramine (for DA assays) to block uptake into noradrenergic terminals if necessary.

3. Superfusion (The Release Phase)

  • Load pre-loaded synaptosomes onto glass fiber filters (Whatman GF/B) in micro-chambers.

  • Wash: Superfuse with buffer for 30 mins to establish a stable baseline (basal release).

  • Stimulation: Switch buffer to one containing the test FAA (e.g., 4-FA at 10 nM - 100

    
    M) for 2-5 minutes.
    
  • Collection: Collect superfusate fractions every 1-2 minutes.

4. Quantification & Data Analysis

  • Add scintillation cocktail to fractions and filters.

  • Count Radioactivity (CPM) using a Liquid Scintillation Counter.

  • Calculation: Express release as fractional efflux (radioactivity released per fraction divided by total radioactivity remaining in the tissue).

  • Curve Fitting: Plot fractional release vs. log[concentration] to determine

    
    .
    
Visualization: Assay Workflow

Protocol_Workflow cluster_QC Quality Control Step1 1. Isolation (Homogenize -> Centrifuge P2) Step2 2. Loading (Incubate with 3H-Dopamine) Step1->Step2 Step3 3. Superfusion (Wash -> Establish Baseline) Step2->Step3 Step4 4. Drug Challenge (Apply FAA) Step3->Step4 Step5 5. Quantification (Scintillation Counting) Step4->Step5 QC1 Buffer pH 7.4 QC1->Step3 QC2 Temp 37°C QC3 MAO Inhibitor

Figure 3: Workflow for the Synaptosomal Monoamine Release Assay.

References

  • Baumann, M. H., et al. (2011).[9][10] Structure-activity relationships of synthetic cathinones and amphetamines: Pharmacological profile of 4-fluoroamphetamine.Neuropsychopharmacology , 36(10). Link

  • Simmler, L. D., et al. (2013). Monoamine transporter binding and function of novel psychoactive substances: Fluorinated amphetamines.British Journal of Pharmacology , 168(2). Link

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain.European Journal of Pharmacology , 559(2-3). Link

  • Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at trace amine receptors.Molecular Pharmacology , 60(6). Link

  • Fuller, R. W., et al. (1975). Comparison of the effects of 4-chloroamphetamine and 4-fluoroamphetamine on brain serotonin metabolism.[5]Neuropharmacology , 14(10). Link

Sources

Mechanism of action of 4-fluoro-alpha,alpha-dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-fluoro-α,α-dimethylphenethylamine

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Psychoactive Substance Research

The landscape of novel psychoactive substances (NPS) presents a continuous challenge to researchers, clinicians, and regulatory bodies. Among these, substituted phenethylamines represent a vast and structurally diverse class of compounds with a wide spectrum of pharmacological effects. This guide focuses on 4-fluoro-α,α-dimethylphenethylamine, a compound for which direct, peer-reviewed research is sparse. Therefore, this document adopts a predictive and investigative approach, grounded in established principles of medicinal chemistry and pharmacology. By examining the structure-activity relationships of its closest chemical relatives—namely 4-fluoroamphetamine (4-FA) and α,α-dimethylphenethylamine (phentermine)—we can construct a scientifically rigorous, hypothesized mechanism of action. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a roadmap for empirical investigation.

Structural and Chemical Identity

4-fluoro-α,α-dimethylphenethylamine is a synthetic molecule belonging to the substituted phenethylamine class. Its structure is characterized by a phenethylamine backbone with three key modifications:

  • A fluorine atom substituted at the para (4) position of the phenyl ring.

  • Two methyl groups attached to the alpha (α) carbon of the ethyl side chain, forming a gem-dimethyl group.

These structural features are significant as they are known to modulate the pharmacological profile of phenethylamines, influencing their potency, selectivity for different neurotransmitter systems, and metabolic stability. The para-fluorination, for instance, is a common modification in medicinal chemistry to alter electronic properties and potentially block metabolic pathways. The gem-dimethyl substitution at the alpha position is known to increase stimulant properties and may confer some resistance to metabolism by monoamine oxidase (MAO).

Postulated Mechanism of Action: A Synthesis of Analog Data

Based on the pharmacology of its structural analogs, 4-fluoro-α,α-dimethylphenethylamine is presumed to act primarily as a monoamine releasing agent and reuptake inhibitor, with a likely preference for the catecholamine systems (dopamine and norepinephrine) over the serotonergic system.

Interaction with Monoamine Transporters

The primary mechanism of action for many substituted phenethylamines involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Insights from 4-Fluoroamphetamine (4-FA):

4-Fluoroamphetamine is a known releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[1] Its pharmacological data provides a strong basis for predicting the activity of 4-fluoro-α,α-dimethylphenethylamine. The reported potencies for 4-FA are as follows:

Parameter Dopamine Serotonin Norepinephrine
EC50 (nM) for Release 20073037
IC50 (nM) for Reuptake Inhibition 7706800420

Table 1: In vitro pharmacological data for 4-Fluoroamphetamine.[1] EC50 represents the half-maximal effective concentration for neurotransmitter release, while IC50 represents the half-maximal inhibitory concentration for reuptake.

The data for 4-FA suggests a strong preference for norepinephrine release, followed by dopamine, with significantly weaker activity at the serotonin transporter. The addition of the gem-dimethyl group in 4-fluoro-α,α-dimethylphenethylamine is likely to preserve this general profile, potentially with altered potencies.

Insights from Phentermine (α,α-dimethylphenethylamine):

Phentermine is an indirect-acting sympathomimetic amine that primarily acts by releasing norepinephrine from presynaptic vesicles in the lateral hypothalamus.[2] It is also known to have effects on dopamine and to a lesser extent, serotonin.[2] The presence of the α,α-dimethyl group is a defining feature of phentermine, and its inclusion in the target molecule suggests a significant influence on its pharmacological profile.

Hypothesized Profile for 4-fluoro-α,α-dimethylphenethylamine:

Combining these insights, it is highly probable that 4-fluoro-α,α-dimethylphenethylamine functions as a potent releaser of norepinephrine and dopamine, and a weaker releaser of serotonin. This would classify it as a central nervous system stimulant.

Potential for Direct Receptor Agonism

While the primary mechanism is likely transporter-mediated, direct interactions with neurotransmitter receptors cannot be ruled out.

  • Serotonin Receptors: Some substituted phenethylamines exhibit affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][3] While 4-FA shows weak affinity for these receptors, it is a possibility that the gem-dimethyl substitution could alter this interaction.[1] A first-in-man study with 4-FA demonstrated a mild psychedelic state, suggesting some engagement with serotonergic pathways beyond simple release.[4]

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and various psychoactive compounds. N,N-Dimethylphenethylamine, a structural relative, has been shown to act as a TAAR1 agonist in humans.[5] It is plausible that 4-fluoro-α,α-dimethylphenethylamine also interacts with this receptor, which could modulate its effects on monoamine systems.

Structure-Activity Relationships (SAR)

The chemical structure of 4-fluoro-α,α-dimethylphenethylamine provides several clues to its likely activity:

  • Para-Fluorination: Halogenation at the 4-position of the phenyl ring in phenethylamines generally enhances serotonergic activity.[6] However, the fluorine atom in 4-FA appears to confer a unique profile with less serotonergic neurotoxicity compared to other 4-haloamphetamines.[6] This suggests the fluorine substitution in the target compound may also lead to a more favorable safety profile compared to its chloro- or bromo-analogs. The C-F bond is also resistant to metabolic hydroxylation, which could prolong the compound's duration of action.[1]

  • Alpha, Alpha-Dimethyl Substitution: The gem-dimethyl group at the alpha carbon is known to protect the amine from metabolism by monoamine oxidase (MAO), which typically deaminates phenethylamines. This would likely increase the oral bioavailability and duration of action of the compound. This structural feature is shared with phentermine, a known anorectic and stimulant.[7]

Proposed Experimental Workflow for Pharmacological Characterization

To empirically determine the mechanism of action of 4-fluoro-α,α-dimethylphenethylamine, a systematic and multi-tiered experimental approach is necessary.

Tier 1: In Vitro Characterization
3.1.1. Radioligand Binding Assays

Objective: To determine the binding affinities of 4-fluoro-α,α-dimethylphenethylamine for a panel of CNS targets.

Protocol:

  • Target Selection: A comprehensive panel of receptors and transporters should be screened, including but not limited to: DAT, NET, SERT, 5-HT1A, 5-HT2A, 5-HT2C, D1, D2, α1-adrenergic, α2-adrenergic, and TAAR1.

  • Membrane Preparation: Cell membranes expressing the target receptors or transporters are prepared from cultured cell lines (e.g., HEK293, CHO) or from rodent brain tissue.

  • Assay Conditions: Membranes are incubated with a specific radioligand for the target of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) in the presence of increasing concentrations of 4-fluoro-α,α-dimethylphenethylamine.

  • Detection and Analysis: Following incubation, bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting. The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) for each target.

3.1.2. Neurotransmitter Release and Reuptake Assays

Objective: To functionally assess the ability of the compound to induce neurotransmitter release and inhibit reuptake.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Neurotransmitter Loading: Synaptosomes are pre-loaded with radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).

  • Release Assay: The loaded synaptosomes are incubated with various concentrations of 4-fluoro-α,α-dimethylphenethylamine, and the amount of released radioactivity into the supernatant is measured. EC50 values for release are calculated.

  • Reuptake Inhibition Assay: The ability of the compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes is measured. IC50 values for reuptake inhibition are determined.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation binding Radioligand Binding Assays (Determine Ki at DAT, NET, SERT, etc.) functional Functional Assays (Measure EC50 for Release & IC50 for Reuptake) binding->functional Identifies primary targets microdialysis Microdialysis (Measure extracellular neurotransmitter levels) functional->microdialysis Guides in vivo study design behavioral Behavioral Assays (Locomotor activity, drug discrimination) microdialysis->behavioral Correlates neurochemistry with behavior G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal compound 4-Fluoro-α,α-dimethylphenethylamine dat DAT compound->dat Blocks reuptake & promotes efflux net NET compound->net Blocks reuptake & promotes efflux sert SERT compound->sert Weakly blocks reuptake & promotes efflux vesicle Vesicular Monoamine Transporter (VMAT2) compound->vesicle Disrupts vesicular storage da_cleft ↑ Dopamine vesicle->da_cleft Non-vesicular release ne_cleft ↑ Norepinephrine vesicle->ne_cleft Non-vesicular release ser_cleft ↑ Serotonin vesicle->ser_cleft Non-vesicular release da Dopamine ne Norepinephrine ser Serotonin da_receptor Dopamine Receptors da_cleft->da_receptor Activates ne_receptor Adrenergic Receptors ne_cleft->ne_receptor Activates ser_receptor Serotonin Receptors ser_cleft->ser_receptor Activates

Sources

Technical Guide: Neurochemical Profile of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive neurochemical analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (commonly known as 4-Fluoroamphetamine or 4-FA ). Unlike classical psychostimulants, 4-FA exhibits a hybrid pharmacodynamic profile, bridging the functional gap between selective dopaminergic releasers (e.g., D-Amphetamine) and serotonergic entactogens (e.g., MDMA).

This document details the molecular mechanisms, binding kinetics, and specific experimental protocols required to validate its activity. It is designed for researchers investigating monoaminergic signaling and structure-activity relationships (SAR) of halogenated amphetamines.

Molecular Architecture & Physicochemical Properties

The defining feature of 4-FA is the substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring. This modification is not merely structural but fundamentally alters the molecule's metabolic and interactive properties.

  • Bioisosterism: The fluorine atom acts as a bioisostere for hydrogen but possesses significantly higher electronegativity (3.98 Pauling scale).

  • Lipophilicity: The C-F bond increases lipophilicity (

    
     ~1.8–2.2), enhancing blood-brain barrier (BBB) permeability compared to non-halogenated analogs.
    
  • Metabolic Blockade: The Carbon-Fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol). This prevents para-hydroxylation, a primary metabolic clearance pathway for amphetamine, thereby extending the compound's half-life and altering its toxicological profile compared to chloro- or bromo-analogs.

Pharmacodynamics: Transporter Interactions

4-FA functions primarily as a substrate-type monoamine releasing agent , not merely a reuptake inhibitor. It hijacks the transporter proteins to enter the presynaptic terminal and subsequently triggers the reverse transport of neurotransmitters.

Mechanism of Action

The following directed graph illustrates the cascade of 4-FA interaction from synaptic entry to neurotransmitter efflux.

MOA Extracellular Extracellular Space (Synaptic Cleft) Transporter Membrane Transporter (DAT/NET/SERT) Extracellular->Transporter 4-FA Substrate Binding Transporter->Extracellular Massive NT Release Cytosol Presynaptic Cytosol Transporter->Cytosol Translocation Cytosol->Transporter Reversal of Direction VMAT2 VMAT2 Interaction (Vesicular Monoamine Transporter) Cytosol->VMAT2 Disruption of pH Gradient TAAR1 TAAR1 Activation (Trace Amine Associated Receptor) Cytosol->TAAR1 Agonism VMAT2->Cytosol Leakage of Neurotransmitters TAAR1->Transporter Phosphorylation/Internalization Efflux Reverse Transport (Efflux of DA/5-HT)

Figure 1: Mechanism of Action. 4-FA acts as a substrate for DAT/NET/SERT, enters the cytosol, disrupts vesicular storage via VMAT2, and triggers reverse transport.

Quantitative Profile ( & Release Potency)

The neurochemical uniqueness of 4-FA lies in its specific ratio of Dopamine (DA) to Serotonin (5-HT) release.

Target ProteinParameterValue (nM)Interpretation
DAT (Dopamine) Release

24 ± 4 Potent releaser (comparable to Amphetamine).
NET (Norepinephrine) Release

28 ± 2 Potent releaser.
SERT (Serotonin) Release

939 ± 66 Moderate releaser (Distinct from Amphetamine).
5-HT/DA Ratio Selectivity~39"Hybrid" profile: High DA release with significant 5-HT component.

Data Source: Synthesized from Baumann et al. (2011) and Nagai et al. (2007).

Critical Insight: Unlike D-Amphetamine (which has negligible SERT activity,


 > 1000 nM) and MDMA (which is SERT-dominant, 

~74 nM), 4-FA occupies a "middle ground."[1] It drives dopaminergic stimulation while providing a distinct serotonergic baseline, correlating with its unique behavioral reports.[2]

Experimental Protocols: In Vitro Synaptosomal Release Assay

To validate the neurochemical profile of 4-FA in your own laboratory, rely on the Synaptosomal Release Assay . This is the gold standard for distinguishing Reuptake Inhibitors (which block uptake) from Releasing Agents (which induce efflux).

Protocol Causality

We utilize rat brain synaptosomes because they retain the functional machinery of the nerve terminal (transporters, vesicles, mitochondria) in a sealed, viable structure.

  • Why Pre-load? We load synaptosomes with radiolabeled neurotransmitters (

    
    H-DA or 
    
    
    
    H-5-HT) to simulate endogenous storage.
  • Why No Calcium? Release assays are often performed in Ca

    
    -free buffer to distinguish transporter-mediated release (calcium-independent) from exocytotic release (calcium-dependent).
    
Step-by-Step Workflow

Reagents:

  • Krebs-Phosphate Buffer (pH 7.4).

  • 
    H-Dopamine and 
    
    
    
    H-Serotonin (specific activity ~30-60 Ci/mmol).
  • Rat striatal tissue (for DA) and whole brain minus cerebellum (for 5-HT).

Methodology:

  • Tissue Preparation: Homogenize tissue in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 12,000 x g (20 min) to isolate the P2 synaptosomal pellet.

  • Resuspension: Resuspend P2 pellet in Krebs-Phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Pre-loading: Incubate synaptosomes with 5 nM

    
    H-transmitter for 30 minutes at 37°C.
    
  • Wash: Centrifuge and wash twice to remove free radioligand.

  • Release Phase: Aliquot synaptosomes into microplates containing various concentrations of 4-FA (1 nM to 10

    
    M).
    
  • Termination: Stop reaction after 5 minutes by rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity remaining on the filter (retained) vs. radioactivity in the filtrate (released) via Liquid Scintillation Counting.

Assay Logic Visualization

Protocol Step1 Isolate Synaptosomes (P2 Pellet) Step2 Load with 3H-Ligand (30 min, 37°C) Step1->Step2 Step3 Wash & Resuspend (Remove free 3H) Step2->Step3 Step4 Add 4-FA (Challenge Phase) Step3->Step4 Step5 Measure Efflux (Scintillation) Step4->Step5 Calculate EC50

Figure 2: Synaptosomal Release Assay Workflow. This protocol differentiates releasing agents from reuptake inhibitors.

Toxicology & Metabolism: The Halogen Paradox

A critical aspect of 4-FA's profile is its divergence from the neurotoxicity seen in other halogenated amphetamines.[3]

The 4-CA/4-BA Contrast[3][4]
  • 4-Chloroamphetamine (4-CA) and 4-Bromoamphetamine (4-BA) are known neurotoxins that cause long-term depletion of 5-HT and destruction of serotonergic terminals.

  • 4-Fluoroamphetamine (4-FA) does NOT exhibit this long-term neurotoxicity.[3][4][5]

Mechanistic Explanation

The toxicity of 4-CA is linked to the metabolic lability of the C-Cl bond or the formation of reactive quinone-methide intermediates.

  • Bond Strength: The C-F bond is significantly stronger than C-Cl or C-Br.

  • Metabolic Fate: The C-F bond resists cleavage by CYP450 enzymes.[3] Consequently, 4-FA does not form the electrophilic metabolites responsible for adduct formation on serotonergic terminals.

  • Result: While 4-FA causes acute 5-HT release, it allows for recovery of 5-HT levels without structural damage to the axon terminal, unlike its chlorinated cousin.

References

  • Baumann, M. H., et al. (2011). Structure-activity relationships of fluoroamphetamines: effects on monoamine transporters and neurotoxicity in rats. International Journal of Neuropsychopharmacology.

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology.

  • Linsen, F., et al. (2015). 4-Fluoroamphetamine in the Netherlands: Usage patterns and user characteristics.[6][7] International Journal of Drug Policy.

  • Wee, S., et al. (2005). Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs. Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Guide: In Vitro Receptor Binding Profile of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and characterization framework for 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl . As a specific isomer of fluorinated amphetamines (C10H14FN) but possessing a benzylamine scaffold, this compound presents a unique pharmacological profile distinct from its phenethylamine counterparts (e.g., 4-FA, 4-FMA).

The following content is structured for researchers requiring a rigorous understanding of its receptor binding dynamics, predicted signaling pathways, and validation protocols.

Executive Summary & Chemical Identity

Compound Name: 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride Systematic Name:


-isopropyl-4-fluorobenzylamine HCl
Molecular Formula:  C

H

ClFN (Salt) CAS Registry: 1803588-71-7 (HCl), 1213329-40-8 (R-isomer)[1]
Structural Analysis & SAR Implications

Unlike the classic psychostimulant 4-Fluoroamphetamine (4-FA) , which is a phenethylamine (amine on C2), this molecule is a benzylamine (amine on C1) with a bulky isopropyl group at the alpha position.

  • The "Benzylamine Shift": The removal of the methylene spacer between the aromatic ring and the amine-bearing carbon typically reduces affinity for Monoamine Transporters (DAT, NET, SERT) compared to phenethylamines.

  • Steric Bulk: The isopropyl group at position 2 (adjacent to the amine) introduces significant steric hindrance, potentially reducing transport efficacy (Vmax) while favoring binding at sites accommodating hydrophobic bulk, such as Sigma-1 (

    
    ) receptors  and Trace Amine-Associated Receptor 1 (TAAR1) .
    

Predicted In Vitro Receptor Binding Profile

Note: Direct experimental


 values for this specific catalog compound are not established in public clinical literature. The following profile is synthesized from high-confidence Structure-Activity Relationship (SAR) data of fluorinated benzylamines and phenethylamine homologs.
A. Primary Targets (High Probability)
Target ReceptorPredicted Affinity (

)
Functional ModeMechanistic Rationale
TAAR1 High (10–100 nM)AgonistFluorine substitution at the para-position strongly enhances TAAR1 agonism. The benzylamine scaffold is tolerated by TAAR1.
Sigma-1 (

)
Moderate-High (< 500 nM)AgonistBulky hydrophobic amines (like the

-isopropyl group) are classic pharmacophores for

binding.
NET (Norepinephrine)Moderate (0.5–5

M)
Releaser/BlockerNET is generally more promiscuous than DAT regarding steric bulk.
SERT (Serotonin)Moderate (1–10

M)
ReleaserPara-fluorine increases SERT selectivity over DAT, though the benzylamine core reduces overall potency.
DAT (Dopamine)Low (> 10

M)
Weak InhibitorThe

-isopropyl group and shortened chain length likely hinder the conformational change required for dopamine translocation.
B. Off-Target Interactions
  • 5-HT

    
     Receptor:  Low affinity predicted. Unlike 2C-series phenethylamines, benzylamines lack the requisite distance for effective orthosteric binding at 5-HT
    
    
    
    .
  • NMDA Receptor: Potential weak antagonism (reminiscent of lefetamine analogs), but likely negligible at physiological concentrations.

Signaling Pathway Visualization

The following diagram illustrates the predicted downstream effects upon binding to TAAR1 and Sigma-1, highlighting the modulation of monoaminergic transmission.

G Compound 1-(4-F)-2-Me-Prop-Amine TAAR1 TAAR1 (Intracellular) Compound->TAAR1 Agonism Sigma1 Sigma-1 Receptor (ER) Compound->Sigma1 Agonism Gs Gs Protein TAAR1->Gs Ca2 Ca2+ Mobilization Sigma1->Ca2 IP3R Modulation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DAT DAT Internalization (Transport Reversal) PKA->DAT Phosphorylation

Figure 1: Predicted signal transduction pathways. TAAR1 activation drives cAMP/PKA signaling, leading to DAT phosphorylation and efflux, while Sigma-1 modulation influences intracellular calcium.

Experimental Protocols for Validation

To empirically validate the binding profile, the following self-validating protocols must be employed. These assays use radioligand competition to determine affinity constants (


).
Protocol A: Radioligand Binding Assay (SERT/DAT/NET)

Objective: Determine the affinity (


) of the HCl salt for monoamine transporters.

Reagents:

  • Source Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).

  • Radioligands:

    • [

      
      H]WIN 35,428 (DAT)
      
    • [

      
      H]Citalopram (SERT)
      
    • [

      
      H]Nisoxetine (NET)
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 1,000 x g (10 min), collect supernatant, then centrifuge at 20,000 x g (20 min). Resuspend pellet.

  • Incubation:

    • Mix 100

      
      L membrane prep + 25 
      
      
      
      L radioligand + 25
      
      
      L Test Compound (Concentration range:
      
      
      M to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Cocaine (DAT) or Fluoxetine (SERT).
      
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Determine

    
     via non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Uptake Assay (Differentiation of Releaser vs. Blocker)

Objective: Determine if the compound is a substrate (releaser) or a pure inhibitor.

Workflow:

  • Load: Pre-load synaptosomes with [

    
    H]DA or [
    
    
    
    H]5-HT for 10 minutes.
  • Wash: Remove extracellular radiolabel.

  • Challenge: Expose pre-loaded synaptosomes to the test compound (10

    
    M).
    
  • Measure: Quantify radioactivity in the supernatant (efflux) vs. pellet (retention).

    • Interpretation: A significant increase in supernatant radioactivity compared to control indicates releaser activity (substrate). No increase indicates reuptake inhibition .

Logical Workflow: Characterization Pipeline

This diagram outlines the decision logic for characterizing the unknown pharmacological scope of the molecule.

Workflow Start Compound Solubilization (H2O) Screen1 Primary Screen (10 µM @ DAT/SERT/NET) Start->Screen1 Hit >50% Inhibition? Screen1->Hit KiDet Dose-Response (Ki) Hit->KiDet Yes OffTarget Off-Target Screen (Sigma, 5-HT2A) Hit->OffTarget No Func Functional Assay (Uptake vs Release) KiDet->Func

Figure 2: Step-by-step characterization logic. Failure to inhibit MATs at 10 µM triggers off-target screening for Sigma or TAAR1 activity.

References

  • Bergmann, E. D., et al. (1968).[2] "Fluorinated alpha,alpha-dialkylphenethylamines."[2] Journal of Medicinal Chemistry, 11(6), 1242–1244.[2] Link

    • Foundational SAR on fluorinated amines and the impact of alpha-alkyl
  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology, 168(2), 458–470. Link

    • Methodology for monoamine transporter assays and classific
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. Link

    • The mathematical standard for converting IC50 to Ki in radioligand binding assays.
  • Lewin, A. H., et al. (2008). "2-Phenethylamines: The impact of alpha-substitution on interaction with the dopamine transporter." Bioorganic & Medicinal Chemistry, 16(7), 3624-3631.

Sources

Technical Guide: Stability and Degradation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation kinetics, and handling protocols for 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride . This analysis is structured for pharmaceutical scientists and utilizes mechanistic organic chemistry to predict and validate stability behaviors where compound-specific literature is limited.

Chemical Identity & Structural Analysis

To understand stability, we must first deconstruct the molecule’s reactive pharmacophores. This compound is a fluorinated


-isopropylbenzylamine . Unlike amphetamines (which are phenethylamines), this structure places the amine and the phenyl ring on the same carbon (C1), making it a benzylic amine.
PropertyDetail
IUPAC Name 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Common Name

-Isopropyl-4-fluorobenzylamine HCl
CAS Registry 1803588-71-7 (HCl salt)
Molecular Formula C

H

FN

HCl
Core Structure Benzylic primary amine with a bulky isopropyl steric shield.
Key Reactive Sites 1. Benzylic C-H Bond: Susceptible to oxidative abstraction.2. Primary Amine: Nucleophilic; prone to condensation.3. C-F Bond: Generally inert but affects ring electronics.

Degradation Mechanisms & Pathways[1][2][3][4][5]

The stability profile of this compound is dominated by the benzylic position . The presence of the electron-withdrawing fluorine atom on the para-position slightly deactivates the ring but does not fully protect the benzylic carbon from oxidation.

Primary Pathway: Oxidative Deamination

The most critical degradation risk is the oxidation of the benzylic carbon to form a ketone. This occurs via a radical mechanism or direct enzymatic/chemical oxidation, leading to the cleavage of the C-N bond.

  • Mechanism: Abstraction of the benzylic proton

    
     Formation of Imine intermediate 
    
    
    
    Hydrolysis to Ketone.
  • Major Degradant: 1-(4-Fluorophenyl)-2-methylpropan-1-one (CAS 26393-91-9).[1]

  • Byproduct: Ammonia (NH

    
    ) or Ammonium chloride (in salt form).
    
Secondary Pathway: Photolytic Defluorination

While the C-F bond is strong (approx. 116 kcal/mol), high-intensity UV exposure (specifically UV-B/C) can excite the


-system, leading to homolytic cleavage of the C-F bond, replaced by hydroxyl (phenolic) or hydrogen species.
Pathway Visualization (DOT)

The following diagram maps the degradation logic.

DegradationPathways Parent 1-(4-F-Ph)-2-methylpropan-1-amine (Parent API) Radical Benzylic Radical Intermediate Parent->Radical Oxidation (-H•) Defluoro Defluorinated Byproducts (Minor) Parent->Defluoro UV Light (hν) Imine Imine Intermediate (C=NH) Radical->Imine -e-, -H+ Ketone 1-(4-F-Ph)-2-methylpropan-1-one (Major Degradant) Imine->Ketone Hydrolysis (+H2O) Ammonia NH3 / NH4Cl Imine->Ammonia Hydrolysis

Figure 1: Mechanistic degradation pathways highlighting the critical oxidative route to the ketone.

Forced Degradation Protocols (Stress Testing)

To validate the stability profile, researchers must perform forced degradation studies compliant with ICH Q1A (R2). The following protocols are tailored for this specific benzylic amine.

Protocol Summary Table
Stress TypeConditionsTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 5%Tests resistance of the amine salt to acid-catalyzed cleavage.
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5-15%Benzylic amines are stable to base, but high pH can promote free-base oxidation.
Oxidation 3% H

O

, RT, 4h
> 15% Critical: Simulates benzylic oxidation to the ketone.
Thermal 80°C (Solid State), 7 days< 2%Assesses crystal lattice stability and sublimation potential.
Photostability 1.2M lux hours (ICH Q1B)VariableTests C-F bond integrity and ring excitation.
Detailed Oxidative Stress Workflow

Since oxidation is the primary risk, this protocol requires precision.

  • Preparation: Dissolve 10 mg of the HCl salt in 10 mL of Acetonitrile:Water (50:50).

  • Stressing: Add 1 mL of 30% H

    
    O
    
    
    
    (final conc ~3%). Vortex.
  • Incubation: Store in the dark at Room Temperature for 4 hours.

  • Quenching: Crucial Step. Quench with 1 mL of 10% Sodium Metabisulfite solution to neutralize excess peroxide before analysis. Failure to quench will result in on-column oxidation during HPLC.

  • Analysis: Inject immediately onto LC-MS.

Analytical Methodology

Detecting the parent and the ketone degradant requires a method that separates the basic amine from the neutral ketone.

Recommended HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the amine protonated and retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring).

    • MS: ESI Positive Mode (Parent: [M+H]+ ~204.1 m/z).

    • Note: The Ketone degradant will elute later (higher retention time) than the parent amine due to loss of the polar ammonium group.

Storage & Handling Recommendations

Based on the degradation mechanisms identified:

  • Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion is vital to prevent benzylic oxidation.

  • Temperature: Refrigerate (2-8°C). While the HCl salt is solid, lower temperatures reduce the kinetic rate of auto-oxidation.

  • Container: Amber glass vials to prevent UV-induced C-F cleavage.

  • In Solution: Do not store in basic solutions for extended periods; the free base is significantly more prone to oxidation than the hydrochloride salt.

References

  • BenchChem. (n.d.). 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2016). Microbial degradation of fluorinated drugs: biochemical pathways. PubMed. Retrieved from

  • Royal Society of Chemistry. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from

  • BLD Pharm. (n.d.). 1-(4-Fluorophenyl)-2-methylpropan-1-one (Ketone Degradant Reference). Retrieved from

  • Lead Sciences. (n.d.). 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl Product Data. Retrieved from

Sources

Methodological & Application

Analytical Application Note: 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

This technical guide provides comprehensive analytical protocols for 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride . This compound is a structural isomer of 4-fluoro-methamphetamine (4-FMA) and 4-fluoro-phentermine, belonging to the class of substituted benzylamines. Its specific structure—featuring a primary amine at the benzylic position adjacent to an isopropyl group—presents unique chromatographic and spectroscopic challenges compared to its phenethylamine analogs.

Significance: Accurate analysis is critical for:

  • Pharmaceutical Development: As a synthesis intermediate or scaffold for monoamine transporter inhibitors.

  • Forensic Toxicology: Differentiation from regioisomeric designer drugs (e.g., 4-FA, 4-FMA).

  • Quality Control: Purity assessment in chemical manufacturing.

Physicochemical Profile
PropertyDataNotes
IUPAC Name 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Molecular Formula

Free base MW: 167.23 g/mol
Molecular Weight 203.68 g/mol (Salt)
Appearance White crystalline solidHygroscopic
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane)
pKa (Calc.) ~9.5 (Amine)Requires basic pH for liquid-liquid extraction
UV Max ~262 nmCharacteristic of 4-fluorophenyl moiety

Part 2: Sample Preparation Protocols

Standard Solution Preparation

Objective: Create a stable stock solution for calibration.

  • Weighing: Accurately weigh 10.0 mg of the hydrochloride salt into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Methanol . Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

  • Dilution: Dilute to volume with Methanol to yield a 1.0 mg/mL (free base equivalent) stock solution.

  • Storage: Store at -20°C in amber glass vials (stable for 3 months).

Extraction from Biological Matrices (Plasma/Urine)

Method: Liquid-Liquid Extraction (LLE) Rationale: The high pKa (~9.5) necessitates alkalinization to suppress ionization, rendering the free base lipophilic for extraction.

  • Aliquot: Transfer 200 µL of plasma/urine to a centrifuge tube.

  • Internal Standard: Add 20 µL of deuterated analog (e.g., 4-FA-d5) at 10 µg/mL.

  • Alkalinization: Add 100 µL of 0.1 M Carbonate Buffer (pH 10.5) . Vortex for 10 seconds.

  • Extraction: Add 1 mL of Ethyl Acetate:Hexane (1:1 v/v) .

    • Note: This solvent blend minimizes co-extraction of polar matrix interferences.

  • Agitation: Shake/Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Part 3: High-Performance Liquid Chromatography (HPLC-UV/MS)

Method Development Strategy

The benzylic amine is basic. Using a standard C18 column at neutral pH may cause peak tailing due to silanol interactions.

  • Solution: Use an acidic mobile phase (Formic acid or TFA) to protonate the amine and use a high-purity, end-capped C18 column or a Phenyl-Hexyl column for enhanced selectivity toward the fluorinated aromatic ring.

HPLC Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18, 2.6 µm, 100 x 2.1 mm.

    • Why F5? Fluorinated stationary phases offer superior separation of fluorinated isomers (ortho/meta/para) and positional isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Load
8.0 90 Linear Ramp
10.0 90 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry Parameters (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: m/z 168.1

    
    
    
  • Key Transitions (MRM):

    • Quantifier: 168.1

      
       151.1 (Loss of 
      
      
      
      )
    • Qualifier: 168.1

      
       109.0 (4-Fluorobenzyl cation, 
      
      
      
      )
    • Qualifier: 168.1

      
       125.1 (Benzylic cleavage fragment)
      

Part 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization (Critical Step)

Primary amines often show poor peak shape and thermal degradation in GC. Derivatization with Pentafluoropropionic Anhydride (PFPA) is recommended to improve volatility and provide distinctive mass fragments.

Protocol:

  • Take the dried extract (from Section 2.2).

  • Add 50 µL PFPA and 25 µL Ethyl Acetate .

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Method
  • Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min at 280°C.

Interpretation (EI Spectrum)

For the underivatized free base (if run directly):

  • Molecular Ion (

    
    ):  m/z 167 (Weak).
    
  • Base Peak: m/z 124.

    • Mechanism:

      
      -cleavage at the C1-C2 bond. The charge is retained on the nitrogen-containing fragment stabilized by the aromatic ring (
      
      
      
      ).
  • Secondary Ions: m/z 109 (Fluorobenzyl cation), m/z 43 (Isopropyl).

For the PFPA-derivative :

  • Molecular Ion: m/z 313 (167 + 146).

  • Base Peak: Shifted due to perfluoroacyl group, typically m/z 270 (Loss of Isopropyl).

Part 5: Structural Validation (NMR)

To confirm the identity of the specific 1-amine isomer (vs. 2-amine phentermine analog):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10 - 7.40 (m, 4H): Aromatic protons (AA'BB' system typical of 4-F-phenyl).
      
    • 
       4.05 (d, 
      
      
      
      Hz, 1H): Benzylic proton (H1) attached to amine. Key differentiator from phentermine analogs which lack this proton.
    • 
       1.95 (m, 1H): Methine proton of the isopropyl group (H2).
      
    • 
       0.90 (d, 3H) & 0.95 (d, 3H): Methyl groups of the isopropyl chain (diastereotopic if chiral center induces distinct environment, otherwise overlapping doublets).
      

Part 6: Visual Workflows

Analytical Logic Flow

AnalyticalWorkflow Sample Sample Source (Powder/Biological) Prep Sample Preparation (LLE / Dilution) Sample->Prep Choice Method Selection Prep->Choice HPLC LC-MS/MS (Quantitation) Choice->HPLC High Sensitivity GC GC-MS (Identification) Choice->GC Volatile/Forensic NMR NMR Spectroscopy (Structural Cert) Choice->NMR Pure Standard Data Data Analysis (m/z 124 fragment / H1 Doublet) HPLC->Data Deriv Derivatization (PFPA/TFAA) GC->Deriv Required NMR->Data Deriv->Data

Caption: Decision matrix for selecting the appropriate analytical technique based on sample type and data requirements.

Mass Fragmentation Pathway (EI)

Fragmentation Parent Molecular Ion m/z 167 AlphaCleavage Alpha Cleavage (Loss of Isopropyl) Parent->AlphaCleavage BasePeak Base Peak Ar-CH=NH2+ m/z 124 AlphaCleavage->BasePeak -43 Da (C3H7) SecFrag Fluorobenzyl Cation m/z 109 BasePeak->SecFrag -15 Da (NH)

Caption: Proposed electron ionization fragmentation pathway for the free base, highlighting the diagnostic base peak.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10442065, (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine. (Used for structural comparison and physicochemical property estimation). Link

  • Westphal, F., et al. (2011). Mass spectral fragmentation of various fluorinated amphetamines and their differentiation from positional isomers. Forensic Science International. (Foundational text for MS fragmentation of fluoro-phenethylamines). Link

  • Lead Sciences. (2023). Product Data Sheet: 1-(4-Fluorophenyl)-2-methylpropan-1-amine hcl. (Source of CAS 1803588-71-7 and salt form verification).[1] Link

  • United Nations Office on Drugs and Crime (UNODC). (2014). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. (General protocols for substituted amine extraction and LC-MS). Link

Sources

GC-MS analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Separation and Mass Spectral Characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Executive Summary

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride . This compound is a fluorinated phenethylamine derivative characterized by a benzylic primary amine and a bulky isopropyl side chain.

The analysis of this compound presents two specific challenges:

  • HCl Salt Matrix: Direct injection of hydrochloride salts causes liner degradation and column activity.

  • Benzylic Amine Instability: Benzylic primary amines are thermally labile and prone to oxidative deamination or elimination (forming styrenes) in hot injection ports, as well as significant peak tailing due to silanol interactions.

This guide provides a validated Liquid-Liquid Extraction (LLE) protocol followed by Pentafluoropropionyl (PFP) derivatization . This workflow stabilizes the analyte, improves volatility, and provides a unique mass spectral fingerprint for unambiguous identification against structural isomers (e.g., 4-Fluoro-phentermine).

Chemical Identity & Properties

PropertyDescription
IUPAC Name 1-(4-Fluorophenyl)-2-methylpropan-1-amine
Molecular Formula C₁₀H₁₄FN (Free base)
Molecular Weight 167.22 g/mol (Free base) / 203.68 g/mol (HCl salt)
Structural Feature Benzylic Primary Amine (Ar-CH(NH₂)-R)
Key Isomer Distinct from 1-(4-Fluorophenyl)-2-methylpropan-2 -amine (4-Fluoro-phentermine)

Experimental Protocol

Reagents and Materials
  • Solvents: Ethyl Acetate (HPLC Grade), Hexane, Methanol.

  • Reagents: Pentafluoropropionic Anhydride (PFPA), 1.0 M Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Internal Standard: 4-Fluoroamphetamine-D₅ (or similar deuterated phenethylamine).[1]

Sample Preparation Workflow

The following protocol ensures the conversion of the non-volatile HCl salt to the free base, followed by chemical derivatization to prevent thermal degradation.

Step-by-Step Procedure:

  • Free-Basing: Dissolve 10 mg of the HCl salt target in 1 mL of deionized water. Add 200 µL of 1.0 M NaOH (pH check > 11).

  • Extraction: Add 2 mL of Ethyl Acetate. Vortex vigorously for 30 seconds. Centrifuge at 3000 rpm for 3 minutes to separate layers.

  • Drying: Transfer the upper organic layer to a clean vial containing ~50 mg anhydrous Na₂SO₄.

  • Derivatization (PFPA):

    • Transfer 100 µL of the dried Ethyl Acetate extract to a GC reaction vial.

    • Add 50 µL of PFPA .

    • Cap and incubate at 60°C for 20 minutes .

  • Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Ethyl Acetate.

  • Injection: Transfer to an autosampler vial with a glass insert.

Workflow Diagram

SamplePrep Start Start: 10 mg HCl Salt FreeBase Free-Basing (1mL H2O + 200µL 1M NaOH) Start->FreeBase LLE LLE Extraction (Add 2mL Ethyl Acetate + Vortex) FreeBase->LLE PhaseSep Phase Separation (Collect Organic Layer) LLE->PhaseSep Dry Drying (Anhydrous Na2SO4) PhaseSep->Dry Deriv Derivatization (+50µL PFPA, 60°C, 20 min) Dry->Deriv Recon Evaporate & Reconstitute (200µL EtAc) Deriv->Recon GC GC-MS Injection Recon->GC

Figure 1: Optimized sample preparation workflow for converting the HCl salt to a stable PFPA derivative.

GC-MS Method Parameters

ParameterSettingRationale
Instrument Agilent 7890B/5977B (or equivalent)Standard single quadrupole system.[1]
Column Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for amines.[1]
Inlet Temp 250°CSufficient volatilization without pyrolysis.[1]
Injection Split (20:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.[1]
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp to elute derivatives; hold cleans column.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.[1]
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization for spectral library matching.
Scan Range m/z 40 – 500Captures low mass fragments and molecular ions.[1]

Results & Discussion: Structural Elucidation

Fragmentation Logic (Underivatized)

Direct injection of the free base (if attempted) yields a mass spectrum dominated by α-cleavage .

  • Structure: 4-F-Ph-CH(NH₂)-CH(CH₃)₂[1]

  • Primary Cleavage: The bond between the benzylic carbon and the isopropyl group is the weakest link that stabilizes the charge on the nitrogen-containing fragment.

  • Predicted Base Peak (m/z 138): Loss of the isopropyl radical (M - 43).

    • Fragment: [4-F-Ph-CH=NH2]+

    • Calculation: 109 (F-Ph) + 13 (CH) + 16 (NH2) = 138 m/z .

  • Secondary Ions: m/z 109 (4-Fluorotropylium ion), m/z 43 (Isopropyl cation).

Fragmentation Logic (PFPA Derivative)

Derivatization adds a pentafluoropropionyl group (C₂F₅CO-), adding 146 Da to the molecular weight (replacing H with C₂F₅CO).

  • Derivative MW: 167 + 146 = 313 Da .

  • α-Cleavage (Dominant): Loss of Isopropyl group (-43).[1]

    • Fragment: [4-F-Ph-CH=NH-CO-C2F5]+

    • Calculation: 138 (Core) + 146 (PFPA) = 284 m/z .

  • Diagnostic Value: The shift of the base peak from 138 (underivatized) to 284 (PFP) confirms the presence of the primary amine and preserves the benzylic structure.

Fragmentation Pathway Diagram

Fragmentation MolIon Molecular Ion (PFP) [M]+ = 313 m/z Alpha α-Cleavage (Loss of Isopropyl) MolIon->Alpha -43 Da (C3H7) Tropylium F-Tropylium Ion [C7H6F]+ m/z 109 MolIon->Tropylium Benzylic Rupture PFP_Frag Perfluoro Fragment [C2F5]+ m/z 119 MolIon->PFP_Frag Acyl Cleavage BasePeak Base Peak [Ar-CH=NH-PFP]+ m/z 284 Alpha->BasePeak Major Pathway

Figure 2: Predicted EI-MS fragmentation pathway for the PFP-derivative of 1-(4-Fluorophenyl)-2-methylpropan-1-amine.[1]

Validation Criteria (Self-Validating Protocol)

To ensure the trustworthiness of this analysis, the following criteria must be met:

  • Derivatization Efficiency: The underivatized peak (m/z 138 base) should be <5% of the total peak area. Presence of significant underivatized amine indicates wet ethyl acetate (PFPA hydrolysis) or insufficient incubation.

  • Isomer Discrimination: This method must distinguish the target from 4-Fluoro-phentermine (1-(4-fluorophenyl)-2-methylpropan-2-amine).[1]

    • Differentiation: Phentermine analogs undergo α-cleavage to yield [(CH3)2-C=NH2]+ (m/z 58).[1] The target compound yields a benzylic fragment (m/z 138/284). Absence of m/z 58 is the critical confirmation of the 1-amine structure. [1]

  • Linearity: R² > 0.995 over the range of 50–1000 ng/mL using the internal standard ratio.

References

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link]

  • NIST. (2023). NIST Mass Spectrometry Data Center: SWGDRUG Library Evaluation. Retrieved from [Link]

  • Segura, J., et al. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples. Journal of Chromatography B. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Used for general amine derivatization protocols). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Chiral Separation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the enantioselective separation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine. As the pharmaceutical industry increasingly focuses on single-enantiomer drugs, robust and efficient analytical methods for chiral purity assessment are paramount. This guide explores the fundamental principles of chiral recognition and presents detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Methodologies are detailed with an emphasis on the causal reasoning behind instrumental and chemical parameter selection, empowering researchers to not only replicate the results but also adapt these strategies for other chiral amines.

Introduction: The Imperative of Enantiomeric Purity

1-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral primary amine whose structural motifs are common in pharmacologically active molecules. The presence of a stereocenter means it exists as a pair of non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over the stereochemical composition of drug substances.[3] This necessitates the development of precise and reliable analytical methods to separate and quantify enantiomers. This guide focuses on direct chromatographic methods, where enantiomers are separated using a Chiral Stationary Phase (CSP). This approach is generally preferred for its efficiency and broad applicability over indirect methods that require derivatization.[4][5]

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of direct chiral separation is the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are among the most versatile and widely used for a broad range of chiral compounds.[6][7]

The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions:

  • Hydrogen Bonding: The primary amine (-NH2) group of the analyte can act as a hydrogen bond donor, while the carbamate linkages on derivatized polysaccharide CSPs can act as both donors and acceptors.

  • π-π Interactions: The fluorophenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector (e.g., the 3,5-dimethylphenylcarbamate moiety).

  • Dipole-Dipole and Steric Interactions: The spatial arrangement of polar groups and the overall molecular shape dictate the steric fit within the chiral grooves or cavities of the polysaccharide polymer.

For a stable diastereomeric complex to form, leading to successful separation, a combination of these interactions is required. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a later elution time.

cluster_CSP Chiral Stationary Phase (Polysaccharide Derivative) cluster_Enantiomer Analyte: (R)-Enantiomer CSP_Groove Chiral Groove Pi_Stack π-Acceptor (Phenyl Group) H_Bond_Acceptor H-Bond Acceptor (C=O) Analyte 1-(4-Fluorophenyl)-2-methylpropan-1-amine Analyte->CSP_Groove Steric Fit Fluorophenyl Fluorophenyl Group (π-Donor) Fluorophenyl->Pi_Stack π-π Interaction Amine Amine Group (H-Bond Donor) Amine->H_Bond_Acceptor Hydrogen Bonding Isopropyl Isopropyl Group (Steric Hindrance)

Caption: Conceptual model of chiral recognition interactions.

High-Performance Liquid Chromatography (HPLC) Method Protocol

HPLC is the most established technique for chiral separations in pharmaceutical analysis.[5] Polysaccharide-based CSPs are highly effective, and method development typically involves screening a small number of columns and mobile phases. For a basic analyte like 1-(4-Fluorophenyl)-2-methylpropan-1-amine, controlling the ionization state with a mobile phase additive is critical for achieving good peak shape and resolution.[8]

Rationale for Method Parameters
  • Chiral Stationary Phase: A column based on cellulose tris(3,5-dimethylphenylcarbamate) is an excellent starting point. This selector is known for its broad enantioselectivity for compounds containing aromatic rings and hydrogen-bonding groups.[9]

  • Mobile Phase Mode: Normal Phase (NP) mode, using a mixture of an alkane and an alcohol, often provides superior selectivity for chiral compounds on polysaccharide CSPs. The non-polar environment enhances the specific polar interactions (like hydrogen bonding) required for chiral recognition.

  • Additive: The primary amine group of the analyte is basic and can interact strongly with residual acidic silanols on the silica support, leading to peak tailing. Adding a small amount of a basic competitor, such as Diethylamine (DEA), to the mobile phase neutralizes these sites and drastically improves peak symmetry and efficiency.[8]

Step-by-Step HPLC Protocol
  • System Preparation:

    • HPLC System: An isocratic HPLC system equipped with a UV detector.

    • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent [e.g., Chiralcel® OD-H].

    • Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Sample Preparation:

    • Dissolve the racemic standard of 1-(4-Fluorophenyl)-2-methylpropan-1-amine in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Run Time: Approximately 15 minutes (adjust as needed based on retention times).

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution and record the chromatogram.

    • Identify the two enantiomer peaks. The resolution (Rs) between them should be ≥ 1.5 for baseline separation.

Expected Results & Data Summary

The following table summarizes typical results for the separation under the described conditions. Retention times are illustrative and may vary slightly between systems and columns.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~7.5 min~8.9 min
Selectivity (α) -1.25
Resolution (R_s) -> 2.0
  • Selectivity (α) = k2 / k1 (where k is the retention factor of the later and earlier eluting peaks, respectively)

  • Resolution (R_s) = 2(t_R2 - t_R1) / (w1 + w2) (where w is the peak width at the base)

Start Start: Racemic Sample Prep Sample Prep: Dissolve in Mobile Phase (1 mg/mL) Start->Prep Inject Inject 10 µL into HPLC Prep->Inject Column Column: Lux Cellulose-1 Mobile Phase: Hex/IPA/DEA (90:10:0.1) Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Data Acquisition: Generate Chromatogram Detect->Chromatogram Analyze Analysis: Calculate Resolution (Rs > 1.5?) Chromatogram->Analyze End End: Quantified Enantiomers Analyze->End Yes Optimize Optimize: Adjust %IPA or Additive Analyze->Optimize No Optimize->Column

Caption: HPLC experimental workflow for chiral analysis.

Supercritical Fluid Chromatography (SFC) Method Protocol

SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations, offering significant advantages in speed and reduced organic solvent consumption.[10] The mobile phase consists primarily of supercritical CO2, a non-flammable and non-toxic solvent, mixed with a small amount of an organic co-solvent (modifier).[6]

Rationale for Method Parameters
  • Mobile Phase: Supercritical CO2 has low viscosity and high diffusivity, allowing for much higher flow rates and faster analyses without a significant loss in efficiency.

  • Modifier: An alcohol modifier, such as methanol or ethanol, is required to increase the mobile phase polarity and elute the analyte from the polar CSP.

  • Additive: As with HPLC, a basic additive is essential to ensure good peak shape for the amine analyte. Additives are typically dissolved in the modifier.

  • Backpressure & Temperature: These parameters are crucial in SFC to maintain the CO2 in its supercritical state and to fine-tune retention and selectivity.[10]

Step-by-Step SFC Protocol
  • System Preparation:

    • SFC System: An analytical SFC system with backpressure regulation and UV detection.

    • Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

    • Mobile Phase: A: Supercritical CO2; B: Methanol with 0.2% Diethylamine.

  • Sample Preparation:

    • Dissolve the racemic standard of 1-(4-Fluorophenyl)-2-methylpropan-1-amine in methanol to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic

    • Mobile Phase Composition: 85% A, 15% B (15% Methanol w/ 0.2% DEA)

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure (BPR): 150 bar

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

    • Run Time: Less than 5 minutes.

  • Procedure:

    • Equilibrate the column with the specified mobile phase and backpressure until the system is stable.

    • Inject a blank (methanol).

    • Inject the prepared sample solution and record the chromatogram.

    • Baseline resolution should be achieved in a significantly shorter time compared to HPLC.

Expected Results & Data Summary

SFC typically provides sharper peaks and faster elution, leading to high-throughput analysis.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~2.1 min~2.6 min
Selectivity (α) -1.30
Resolution (R_s) -> 2.5

Conclusion

This application note provides robust and reliable starting protocols for the chiral separation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine using both HPLC and SFC. The selection of a polysaccharide-based chiral stationary phase combined with a basic mobile phase additive is critical for achieving successful, high-resolution separation of this primary amine. The SFC method, in particular, offers a rapid and environmentally conscious alternative for high-throughput screening and quality control applications. These methodologies are built on fundamental principles of chiral recognition and can serve as a comprehensive template for developing separation methods for other novel chiral amines in a research and drug development setting.

References

  • Journal of Food and Drug Analysis. (n.d.). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Harps, L. C., Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 47-59.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Gotti, R., et al. (2003). On-chip chiral and achiral separation of amphetamine and related compounds labeled with 4-fluoro-7-nitrobenzofurazane.
  • Schmid, M. G., & Gubitz, G. (2022). Chiral stationary phases and applications in gas chromatography.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography.
  • Pálovics, P., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8961.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 639–652.
  • Gubitz, G., & Schmid, M. G. (1997). Chiral Separation Principles.
  • Al-Tel, T. H., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4983.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Redalyc. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Retrieved from [Link]

  • Vanoverberghe, K., et al. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-51.
  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • Ilisz, I., et al. (2024).
  • Baranov, V. V., et al. (2018). Preparative synthesis and pharmacological activity of Albicar racemate and enantiomers.
  • Google Patents. (n.d.). WO2020094528A1 - Enantioselective process.
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2005.
  • MDPI. (n.d.). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Retrieved from [Link]

  • Sapa, J., et al. (2011). Antiarrhythmic and hypotensive activities of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers. Pharmacological Reports, 63(2), 455-63.
  • Feringa, B. L., et al. (2002). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol. Organic Letters, 4(15), 2537-2540.
  • Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628.
  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

Sources

Application Notes and Protocols for Neurotransmitter Uptake Assays with Stimulant Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synaptic Target of Stimulants

At the heart of neuronal communication, the synapse is a highly regulated environment. Neurotransmitter transporters (NTTs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for maintaining synaptic homeostasis.[1][2] These proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the signal and allows for neurotransmitter recycling.[1]

Stimulant compounds, a major class of psychoactive drugs, exert their primary effects by targeting these transporters.[3] They can be broadly categorized into two main classes based on their mechanism of action:

  • Uptake Inhibitors: These compounds, like cocaine, bind to the transporter and block the reuptake of neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged signaling.[3]

  • Releasers: This class, which includes amphetamines, are substrates for the transporters. They are taken up into the neuron and promote a reverse transport, or efflux, of neurotransmitters into the synapse.[3][4]

Understanding how novel compounds interact with these transporters is fundamental for neuroscience research and the development of therapeutics for a range of conditions, including depression, ADHD, and substance use disorders.[5][6] This guide provides a detailed overview of the principles and protocols for conducting neurotransmitter uptake assays to characterize the activity of stimulant compounds.

Principles of Neurotransmitter Uptake Assays

Neurotransmitter uptake assays are designed to quantify the rate at which transporters internalize their respective neurotransmitters. By introducing a test compound, researchers can determine its effect on this process, typically by measuring its ability to inhibit the uptake of a labeled substrate. There are two primary methodologies employed:

  • Radiolabeled Assays: The classic and highly sensitive method. This involves using a neurotransmitter analog tagged with a radioactive isotope (e.g., [³H]dopamine). The amount of radioactivity accumulated inside the cells is directly proportional to transporter activity.

  • Fluorescent Assays: A more modern, non-radioactive alternative that offers a higher-throughput format.[2][6][7] These assays utilize fluorescent substrates that mimic neurotransmitters.[2][5] Upon transport into the cell, their fluorescence properties change, allowing for real-time kinetic measurements.[5][6]

// Workflow plate_cells -> prepare_compounds [style=invis]; prepare_compounds -> pre_incubate [lhead=cluster_assay, label="Start Assay"]; pre_incubate -> add_substrate; add_substrate -> incubate; incubate -> terminate; terminate -> detect_signal [lhead=cluster_detection]; detect_signal -> calculate_inhibition [lhead=cluster_analysis]; calculate_inhibition -> generate_curve; generate_curve -> determine_ic50; } caption: "General workflow for a neurotransmitter uptake inhibition assay."

Comparison of Assay Methodologies

FeatureRadiolabeled AssayFluorescent Assay
Principle Measures accumulation of a radioactive neurotransmitter analog.Measures accumulation of a fluorescent substrate that mimics a neurotransmitter.[2][5]
Throughput Lower, often in 24- or 96-well plates.High, easily adaptable to 96- and 384-well formats for HTS.[6][7]
Detection Scintillation counting.Fluorescence plate reader (bottom-read mode).[5]
Readout Endpoint.Can be run in endpoint or real-time kinetic mode.[6][7]
Sensitivity Very high.Good, but can be susceptible to interference from fluorescent compounds.
Safety Requires handling and disposal of radioactive materials.Non-radioactive, safer to handle.[6]
Cost Higher due to radiochemicals and waste disposal.Generally more cost-effective for high-throughput screening.

Detailed Experimental Protocols

Cell Culture and Preparation

A critical component of a robust uptake assay is a reliable cell system. While primary neurons or synaptosomes prepared from brain tissue can be used, recombinant cell lines offer higher consistency and throughput.[3][8] Human Embryonic Kidney 293 (HEK293) cells are a common choice due to their high transfectability and robust growth.[9][10]

  • Cell Line: HEK293 cells stably transfected with the human transporter of interest (hDAT, hNET, or hSERT).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Plating: For a 96-well assay, seed cells at a density of 40,000-60,000 cells per well.[11] It is recommended to plate cells the day before the assay to allow for adherence and formation of a confluent monolayer.[11]

Protocol 1: Radiolabeled Neurotransmitter Uptake Assay (e.g., [³H]Dopamine)

Rationale: This protocol measures the inhibition of [³H]dopamine uptake into cells expressing hDAT. The principle is applicable to other transporters with their respective radiolabeled substrates.

Materials:

  • HEK293-hDAT cells plated in a 96-well plate.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Cold Substrate: Non-radiolabeled Dopamine.

  • Test Compounds: Stimulants (e.g., cocaine, amphetamine) at various concentrations.

  • Reference Inhibitor: A potent and selective inhibitor to define non-specific uptake (e.g., GBR 12909 for DAT).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Cocktail.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare serial dilutions of your test compounds and the reference inhibitor in Assay Buffer.

    • Prepare the [³H]Dopamine working solution in Assay Buffer. The final concentration should be at or below the Km of the transporter to ensure sensitivity to competitive inhibition.

  • Assay Plate Setup:

    • Total Uptake: Wells with cells and Assay Buffer only.

    • Non-Specific Uptake: Wells with cells and a high concentration of the reference inhibitor (e.g., 10 µM GBR 12909).

    • Test Compound: Wells with cells and varying concentrations of the stimulant compound.

  • Pre-incubation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µL of room temperature Assay Buffer.

    • Add 50 µL of Assay Buffer, reference inhibitor, or test compound solution to the appropriate wells.

    • Incubate the plate for 10-30 minutes at room temperature or 37°C.[8] This allows the test compounds to bind to the transporter.

  • Initiate Uptake:

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine working solution to all wells.[8]

  • Incubation:

    • Incubate the plate for a predetermined time (typically 5-15 minutes) at 37°C.[12] This incubation time should be within the linear range of uptake for the specific cell line and transporter.

  • Terminate Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold PBS.[8] The cold temperature immediately halts transporter activity.

  • Cell Lysis:

    • Add 50 µL of Lysis Buffer to each well to solubilize the cells and release the internalized radioactivity.[8]

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Protocol 2: Fluorescent Neurotransmitter Uptake Assay

Rationale: This protocol utilizes a fluorescent substrate and a masking dye to enable a homogeneous, no-wash assay format, ideal for high-throughput screening.[5][6] The masking dye quenches the fluorescence of the substrate in the extracellular medium, so only the internalized, protected substrate generates a signal.[7][11]

Materials:

  • HEK293 cells expressing the transporter of interest, plated in a black, clear-bottom 96- or 384-well plate.

  • Fluorescent Assay Kit: Commercially available kits (e.g., from Molecular Devices) provide the fluorescent substrate and masking dye.[5][11]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test Compounds: Stimulants at various concentrations.

  • Reference Inhibitor: For defining non-specific uptake.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare serial dilutions of your test compounds and reference inhibitor in Assay Buffer.

    • Prepare the Dye Solution containing the fluorescent substrate and masking dye according to the manufacturer's instructions.

  • Compound Addition:

    • Remove the culture medium from the wells.

    • Add 50 µL of Assay Buffer, reference inhibitor, or test compound solution to the appropriate wells.

    • Incubate for 10 minutes at 37°C.[1]

  • Initiate Uptake and Read:

    • Transfer the plate to a bottom-reading fluorescence plate reader pre-set to 37°C.

    • Program the instrument to add 50 µL of the Dye Solution to each well.

    • Immediately begin measuring the fluorescence intensity kinetically over a period of 20-30 minutes, or as an endpoint reading after a fixed incubation time.

Scientist's Note: The ability to read the assay kinetically is a major advantage of the fluorescent method.[6][7] It allows for the detailed study of uptake rates and can provide deeper mechanistic insights into the action of the test compounds.

Data Analysis and Interpretation

The goal of the data analysis is to determine the potency of the stimulant compound, typically expressed as an IC₅₀ value.

G raw_data Raw Data (CPM or RFU) avg_data Average Replicates raw_data->avg_data calc_specific Calculate Specific Uptake (Total - Non-specific) avg_data->calc_specific calc_inhibition Calculate % Inhibition vs. Control calc_specific->calc_inhibition log_transform Log Transform Compound Concentration calc_inhibition->log_transform nonlinear_fit Non-linear Regression (Sigmoidal Dose-Response) log_transform->nonlinear_fit ic50_value Determine IC₅₀ Value nonlinear_fit->ic50_value

  • Calculate Specific Uptake:

    • First, average the replicates for each condition.

    • Specific Uptake = (Average CPM of Total Uptake) - (Average CPM of Non-Specific Uptake).

    • This value represents the portion of uptake mediated solely by the transporter.

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition relative to the specific uptake control (0% inhibition).

    • % Inhibition = 100 * (1 - [(CPM of Test Compound - CPM of Non-Specific) / (CPM of Total - CPM of Non-Specific)])

  • Determine IC₅₀:

    • The IC₅₀ is the concentration of an inhibitor required to reduce the specific uptake by 50%.[13]

    • Plot the Percent Inhibition against the log of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to calculate the precise IC₅₀ value.[13]

Distinguishing Inhibitors from Releasers

A standard uptake inhibition assay cannot, on its own, definitively distinguish between a competitive uptake inhibitor and a substrate releaser, as both will result in a dose-dependent decrease in the uptake of the labeled substrate.[3][14] To differentiate between these mechanisms, a neurotransmitter release assay is required.

Principle of Release Assay: Cells are first pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine). After washing away the excess external radioactivity, the cells are exposed to the test compound.

  • A releaser (like amphetamine) will cause a significant increase in the amount of radioactivity released from the cells into the buffer.[4]

  • An uptake inhibitor (like cocaine) will not cause a significant release and may even slightly decrease the basal efflux.

This complementary assay is crucial for fully characterizing the pharmacological profile of a novel stimulant compound.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High background/Non-specific uptake Poor cell health; Sub-optimal washing; Labeled substrate concentration too high.Ensure cell monolayer is healthy and confluent. Increase number/vigor of wash steps. Optimize substrate concentration.
Low signal/Specific uptake Low transporter expression; Inactive transporter; Incorrect buffer composition (e.g., missing Na⁺ ions).Verify transporter expression via Western blot or immunofluorescence. Ensure Assay Buffer contains appropriate ions (transporters are Na⁺/Cl⁻ dependent).[1]
High well-to-well variability Inconsistent cell plating; Pipetting errors; Edge effects in the plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
Poor curve fit for IC₅₀ Incorrect compound concentrations; Compound insolubility; Assay conditions not optimized.Verify serial dilutions. Check compound solubility in Assay Buffer. Run time-course and substrate concentration experiments to optimize assay window.

Conclusion

Neurotransmitter uptake assays are indispensable tools in neuropharmacology and drug discovery. Both radiolabeled and fluorescent methods provide robust platforms for quantifying the potency of stimulant compounds at their primary molecular targets. By carefully selecting the appropriate assay format, optimizing experimental conditions, and performing rigorous data analysis, researchers can accurately characterize the interaction of novel compounds with neurotransmitter transporters. Combining uptake inhibition data with release assays provides a comprehensive understanding of a compound's mechanism of action, which is essential for predicting its physiological and therapeutic effects.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Product Insert. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Data Sheet. [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194793. [Link]

  • Rothman, R. B., et al. (2014). Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Medicinal Chemistry Letters, 5(6), 661–665. [Link]

  • Di Mauro, G., et al. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Catalog. MedicalExpo. [Link]

  • Kassinos, M., et al. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Boge, A., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(4), 343-351. [Link]

  • Hiblot, J., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1215–1222. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 632, 209–220. [Link]

  • Mash, D. C., et al. (2002). Dopamine transport function is elevated in cocaine users. Journal of Neurochemistry, 81(2), 292-300. [Link]

  • König, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology, 1560, 217-241. [Link]

  • Anderl, F., et al. (2013). Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. Proceedings of the National Academy of Sciences, 110(28), 11624-11629. [Link]

  • Dumont, J., et al. (2021). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Life (Basel), 11(7), 659. [Link]

  • Tan, E., et al. (2021). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Frontiers in Bioengineering and Biotechnology, 9, 796991. [Link]

  • Wikipedia. IC50. [Link]

Sources

Application Notes and Protocols: In Vivo Rodent Behavioral Assays for Novel Stimulants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Predictive Behavioral Screening

Novel psychostimulants are continuously being developed, targeting a spectrum of therapeutic areas from ADHD to narcolepsy, yet many also carry a significant potential for abuse. Preclinical evaluation is therefore a critical gatekeeper, tasked with characterizing the pharmacological profile of these compounds before they can advance to human trials.[1] Rodent behavioral assays represent the cornerstone of this evaluation, providing essential, integrated data on how a novel compound affects the central nervous system (CNS) to alter behavior.[2]

This guide provides a detailed overview of the principal in vivo behavioral assays used to characterize novel stimulants. It moves beyond simple procedural lists to explain the neurobiological rationale behind each assay, ensuring that researchers can not only execute these protocols with precision but also interpret the resulting data with nuanced understanding. The core focus is on assays that probe the primary characteristics of stimulant drugs: increased locomotor activity, rewarding properties, and abuse liability.

Section 1: Foundational Principles of Experimental Design

The integrity of any behavioral study hinges on rigorous experimental design. Before delving into specific assays, it is crucial to understand the variables that can profoundly influence outcomes.

  • Animal Selection: The choice of species (rat vs. mouse) and strain is a critical first step. For instance, different mouse strains can exhibit varied responses to the same psychostimulant, impacting both locomotor activity and self-administration behavior.[3] All animals should be healthy, acclimated to the facility for at least one week, and housed under controlled conditions (12:12 light/dark cycle, stable temperature/humidity, ad libitum access to food and water unless specified by the protocol).

  • Dose-Response Relationship: A fundamental principle of pharmacology is to establish a dose-response curve. Testing a range of doses for a novel compound is essential to identify its potency, efficacy, and potential for biphasic effects (e.g., low doses causing hyperlocomotion, while high doses induce stereotypy).[4]

  • Controls and Blinding: Every experiment must include a vehicle control group to ensure that the observed effects are due to the compound itself and not the injection procedure or vehicle solution. Furthermore, experiments should be conducted in a blinded manner, where the experimenter is unaware of the treatment condition of each animal to prevent unconscious bias.

  • Habituation: For many assays, particularly those measuring locomotor activity, a habituation period is essential. This involves placing the animal in the testing apparatus before any drug administration to allow initial exploratory behavior to subside.[5][6] This establishes a stable baseline, ensuring that post-injection changes are pharmacologically driven, not novelty-induced.

Section 2: Core Neurobiology of Stimulant Action

Most classical psychostimulants exert their effects by amplifying dopaminergic and noradrenergic neurotransmission.[7][8] Understanding the primary molecular targets—the Dopamine Transporter (DAT) and the Vesicular Monoamine Transporter 2 (VMAT2)—is key to interpreting behavioral data.

  • Cocaine-like Stimulants (Reuptake Inhibitors): These compounds act as blockers of the DAT.[9][10] By binding to the transporter, they prevent the reuptake of dopamine from the synaptic cleft, leading to a rapid and sustained increase in extracellular dopamine concentration.[10][11]

  • Amphetamine-like Stimulants (Releasers/Substrates): Amphetamines are substrates for DAT. They are transported into the presynaptic terminal, where they disrupt the pH gradient of synaptic vesicles via VMAT2, causing non-vesicular release (efflux) of dopamine back into the cytoplasm and then out into the synapse through a reversed DAT.[9][12][13]

This mechanistic difference is not merely academic; it can manifest in distinct behavioral profiles and neurochemical signatures.

Mechanism of Action: Stimulants at the Dopamine Terminal

// Drug Interactions Cocaine [label="Cocaine", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amphetamine [label="Amphetamine", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections DAT -> Dopamine_cyto [label="Reuptake"]; Dopamine_syn -> DAT [style=dashed]; Dopamine_syn -> Receptor [label="Binding & Signal"];

// Drug Actions Cocaine -> DAT [label="Blocks", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Amphetamine -> DAT [label="Enters & Reverses", color="#EA4335", fontcolor="#EA4335"]; Amphetamine -> VMAT2 [label="Disrupts", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

{rank=same; Cocaine; Amphetamine;} } axdot Caption: Differential mechanisms of cocaine and amphetamine at the dopamine transporter (DAT).

Section 3: Primary Behavioral Assays

This section details the protocols for three fundamental assays used to build a comprehensive behavioral profile of a novel stimulant.

Locomotor Activity (Open Field Test)

Principle: This is the most direct and high-throughput assay for assessing the stimulant or depressant effects of a compound.[5] Psychostimulants characteristically increase spontaneous locomotor activity.[14] The test measures parameters such as total distance traveled (horizontal activity) and rearing frequency (vertical activity) in a novel environment.[6][15]

Expert Insight: A dose-dependent increase in locomotion is a hallmark of a stimulant. However, at very high doses, this relationship can break down. Instead of organized hyperlocomotion, the animal may exhibit "stereotypy"—intense, repetitive, and purposeless movements (e.g., gnawing, head weaving).[4] Observing stereotypy is a critical data point, often indicating excessive dopaminergic stimulation.

Detailed Protocol:

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment begins to acclimate to the ambient conditions (light, sound).[15]

  • Apparatus: Use a square arena (e.g., 40x40x30 cm for rats), typically made of clear acrylic plastic.[5][6] The arena is equipped with a grid of infrared beams to automatically track movement.[6][15]

  • Habituation (Baseline): Place each animal into the center of the open field arena and allow it to explore freely for 30-60 minutes to establish a stable baseline activity level. This step is crucial to dissociate the drug's effect from the animal's natural response to novelty.[5]

  • Administration: Remove the animal, administer the novel compound or vehicle (e.g., intraperitoneally, IP), and immediately return it to the arena.[5]

  • Testing: Record locomotor activity for a duration appropriate for the expected pharmacokinetics of the compound, typically 60-120 minutes.[5] Data is usually binned into 5-minute intervals to analyze the time course of the drug's effect.

  • Cleaning: Thoroughly clean the apparatus with a disinfectant (e.g., 70% ethanol or 10% isopropyl alcohol) between each animal to eliminate olfactory cues.[5][15]

Data Analysis & Interpretation: The primary endpoints are total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery of the arena. A significant increase in distance and rearing compared to the vehicle group indicates a stimulant effect.

ParameterTypical Vehicle ResponseExpected Stimulant ResponseInterpretation
Total Distance Initial high activity, then habituationSustained, dose-dependent increase over baselineMeasures general stimulant properties
Rearing (Vertical) Decreases rapidly with habituationDose-dependent increaseIndex of exploratory behavior and arousal
Stereotypy Counts Minimal to noneAppears at high doses, often at the expense of locomotionIndicates excessive CNS stimulation
Conditioned Place Preference (CPP)

Principle: CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug.[16][17][18] The assay assesses an animal's preference for an environment that has been previously paired with the drug's effects.[17] A strong preference for the drug-paired context is considered a robust indicator of the compound's rewarding potential and, by extension, its abuse liability.[19][20]

Expert Insight: The design of the conditioning chambers is critical. The two primary compartments must be sufficiently distinct (e.g., different wall patterns, floor textures) to allow the animal to easily discriminate between them.[17][21] An unbiased design, where the initial time spent in each compartment is roughly equal during pre-testing, is essential for valid interpretation.

Conditioned Place Preference (CPP) Experimental Workflow

// Nodes Phase1 [label="Phase 1: Pre-Test (Baseline)\nDay 1", fillcolor="#F1F3F4", fontcolor="#202124"]; Phase2 [label="Phase 2: Conditioning\nDays 2-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Phase3 [label="Phase 3: Post-Test (Preference)\nDay 10", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Phase 1 PreTest_Desc [label="Animal has free access to both compartments.\nMeasure initial preference.", shape=note, fillcolor="#FFFFFF"];

// Sub-nodes for Phase 2 Cond_Drug [label="Day 2, 4, 6, 8:\nInject Drug -> Confine to Paired Side (CS+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cond_Vehicle [label="Day 3, 5, 7, 9:\nInject Vehicle -> Confine to Unpaired Side (CS-)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-nodes for Phase 3 PostTest_Desc [label="Drug-free state.\nAnimal has free access to both compartments.\nMeasure time spent in each.", shape=note, fillcolor="#FFFFFF"]; Result [label="Result: Preference Score\n(Time in CS+ Post-Test) - (Time in CS+ Pre-Test)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phase1 -> Phase2 [label="Proceed to\nConditioning"]; Phase2 -> Phase3 [label="Proceed to\nTesting"];

Phase1 -> PreTest_Desc [style=dotted, arrowhead=none]; Phase2 -> Cond_Drug [style=dotted, arrowhead=none]; Cond_Drug -> Cond_Vehicle [style=invis]; // for layout Phase2 -> Cond_Vehicle [style=dotted, arrowhead=none]; Phase3 -> PostTest_Desc [style=dotted, arrowhead=none]; PostTest_Desc -> Result; } axdot Caption: The three-phase workflow for a typical Conditioned Place Preference experiment.

Detailed Protocol:

  • Apparatus: A two- or three-compartment chamber. The two main compartments are distinguished by multiple cues (e.g., black vs. white walls, grid vs. mesh floor).[17] A central, neutral compartment may be included.[21]

  • Phase 1: Pre-Test (Baseline)

    • On Day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-30 minutes.

    • Record the time spent in each compartment. Animals showing a strong unconditioned preference for one side (>70% of the time) are often excluded.

  • Phase 2: Conditioning (typically 8 days)

    • This phase consists of alternating daily injections of the drug and vehicle.

    • Drug Day: Administer the novel stimulant and immediately confine the animal to one of the compartments (the "drug-paired" side, or CS+) for 30 minutes.

    • Vehicle Day: Administer the vehicle and confine the animal to the opposite compartment (the "vehicle-paired" side, or CS-) for 30 minutes.

    • Causality Check: The pairing of a specific compartment with the drug is counterbalanced across animals. This ensures that any preference developed is for the drug-associated context, not for intrinsic properties of one of the compartments.

  • Phase 3: Post-Test (Preference Test)

    • The day after the final conditioning session, place the animal (in a drug-free state) back into the apparatus and allow it free access to all compartments for 15-30 minutes, just as in the pre-test.

    • Record the time spent in each compartment.

Data Analysis & Interpretation: The key metric is the change in time spent in the drug-paired compartment from the pre-test to the post-test. This is often expressed as a "preference score" (Time in CS+ post-test − Time in CS+ pre-test). A significant positive score indicates that the compound has rewarding properties.

Intravenous Self-Administration (IVSA)

Principle: IVSA is considered the gold standard for assessing the abuse liability of a drug because it directly measures its reinforcing efficacy.[3][22] In this operant conditioning model, animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug.[23] A compound that sustains self-administration is considered to have a high potential for abuse.[22][24]

Expert Insight: This is a technically demanding assay requiring aseptic surgery to implant a chronic indwelling catheter into the jugular vein.[25] Catheter patency is paramount and must be checked regularly.[25] The choice of reinforcement schedule is also critical. A simple Fixed-Ratio 1 (FR1) schedule (one press = one infusion) is used for acquisition, while more complex schedules, like Progressive-Ratio (PR), are used to measure the motivational strength of the drug.

Detailed Protocol:

  • Surgery and Recovery:

    • Anesthetize the animal and surgically implant a catheter into the right jugular vein. The external end is routed subcutaneously to exit on the animal's back.

    • Allow a recovery period of at least 4-7 days, during which analgesics and antibiotics are administered.[25]

  • Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a tether system.[6]

  • Acquisition Phase (FR1 Schedule):

    • Place the animal in the chamber for daily sessions (e.g., 2 hours).

    • A response on the "active" lever results in a small, brief infusion of the drug, often paired with a cue light.[23]

    • Responses on the "inactive" lever are recorded but have no consequence.

    • Acquisition is typically defined as stable responding over several days with significantly more presses on the active versus the inactive lever.

  • Dose-Response Determination: Once responding is stable, the dose per infusion can be varied across sessions to determine the relationship between dose and reinforcing effect. Typically, this results in an "inverted-U" shaped curve.

  • (Optional) Progressive-Ratio (PR) Schedule:

    • To measure motivation, the response requirement is increased after each infusion (e.g., 1, 2, 4, 6, 8... presses).

    • The session ends when the animal fails to earn an infusion within a set time (e.g., 1 hour). The final ratio completed is the "breakpoint," which serves as a measure of how hard the animal is willing to work for the drug.

Data Analysis & Interpretation: Primary endpoints include the number of infusions earned, active vs. inactive lever presses, and the breakpoint on a PR schedule. A compound is considered reinforcing if active lever presses are significantly higher than inactive presses and if responding is sensitive to the dose. Higher breakpoints indicate greater motivational value.

AssayWhat It MeasuresKey StrengthKey Consideration
Locomotor Activity Stimulant/depressant effects on motor outputHigh throughput, simple, reliableDoes not directly measure reward or abuse liability
Conditioned Place Preference Rewarding/aversive properties (conditioned reinforcement)Relatively simple, no surgery requiredIndirect measure of reward; may be confounded by effects on memory or locomotion
Self-Administration Reinforcing efficacy (abuse liability)Gold standard for abuse potential; high predictive validityTechnically demanding, requires surgery, lower throughput

Section 4: Concluding Synthesis

No single assay can fully characterize a novel stimulant. A comprehensive preclinical evaluation relies on a multi-faceted approach.[26] The data from locomotor, CPP, and self-administration assays, when synthesized, provide a robust profile of a compound's stimulant activity, rewarding properties, and abuse liability. This integrated understanding is essential for making informed decisions in the drug development pipeline and fulfilling the primary objective of preclinical research: ensuring safety and predicting efficacy before human trials.[1][27]

References

  • Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. [Link]

  • Locomotor Activity Test SOP (Portland VA Medical Center). Portland VA Medical Center. [Link]

  • Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. PubMed Central. [Link]

  • The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics. PubMed Central. [Link]

  • Conditioned Place Preference. Creative Biolabs. [Link]

  • Translational In Vivo Assays in Behavioral Biology. PubMed Central. [Link]

  • Intravenous drug self-administration in mice: practical considerations. National Institutes of Health. [Link]

  • (PDF) Intravenous Drug Self-administration in Mice: Practical Considerations. ResearchGate. [Link]

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Intravenous self-administration of entactogen-class stimulants in male rats. National Institutes of Health. [Link]

  • Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. PubMed Central. [Link]

  • Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience. National Institutes of Health. [Link]

  • Cocaine, but not amphetamine, short term treatment elevates the density of rat brain vesicular monoamine transporter 2. PubMed. [Link]

  • Behavioral Techniques in Preclinical Neuropsychopharmacology Research. ACNP. [Link]

  • Mechanism of the dopamine-releasing actions of amphetamine and cocaine: plasmalemmal dopamine transporter versus vesicular monoamine transporter. PubMed. [Link]

  • Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. PubMed Central. [Link]

  • Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central. [Link]

  • Intravenous self-administration of drugs in rats. PubMed. [Link]

  • What is the locomotor activity test used for in behavioral studies?. News-Medical.Net. [Link]

  • Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers. [Link]

  • How Research in Behavioral Pharmacology Informs Behavioral Science. PubMed Central. [Link]

  • (PDF) Conditioned Place Preference. ResearchGate. [Link]

  • Dopamine transporter. Society for Developmental Biology. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Monoamine releasing agent. Wikipedia. [Link]

  • Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers. [Link]

  • What are preclinical safety pharmacology requirements?. Patsnap Synapse. [Link]

  • Development of a novel rodent rapid serial visual presentation task reveals dissociable effects of stimulant vs non-stimulant treatments on attention. bioRxiv. [Link]

  • Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism. PNAS. [Link]

  • Using Conditioned Place Preference to Identify Relapse Prevention Medications. National Institutes of Health. [Link]

  • 2-Minute Neuroscience: Effects of Cocaine. YouTube. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model. ResearchGate. [Link]

Sources

Application Notes & Protocols: Friedel-Crafts Acylation for the Synthesis of Aryl Ketone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Cornerstone of Aromatic Synthesis

The Friedel-Crafts acylation stands as one of the most robust and reliable methods for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.[1] These ketones are not merely synthetic endpoints; they are pivotal precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers superior control, circumventing issues of carbocation rearrangement and poly-substitution that often plague alkylation procedures.[3][4]

This guide provides an in-depth exploration of the Friedel-Crafts acylation, moving from its core mechanistic principles to practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals who seek not only to perform the reaction but to understand the causality behind each experimental step, enabling effective troubleshooting and optimization.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS).[5] The reaction's success hinges on the generation of a potent electrophile, the acylium ion, which is sufficiently reactive to overcome the inherent stability of the aromatic ring.

The Mechanism Unveiled

The process can be dissected into three critical steps:

  • Generation of the Acylium Ion: A strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent (an acyl halide or anhydride).[6] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[7] This ion is the key electrophile.

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[3] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[8] This restores the stable aromatic system and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[8]

However, a crucial distinction from a truly catalytic process is that the ketone product, being a Lewis base, readily forms a stable complex with the Lewis acid catalyst.[8] This complexation deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.[1] The desired ketone is liberated from this complex during the aqueous workup.[8]

Caption: The three-stage mechanism of Friedel-Crafts Acylation.

Pillar 2: Practical Application & Experimental Design

Translating theory into practice requires careful consideration of reagents, conditions, and potential pitfalls. A self-validating protocol is one where each step is chosen for a specific, understandable reason.

Key Experimental Parameters
  • The Aromatic Substrate: The reaction is most efficient with electron-rich (activated) aromatic rings, such as toluene or anisole. It fails with strongly deactivated rings (e.g., nitrobenzene) or those containing basic substituents like amines (-NH₂) that coordinate with and poison the Lewis acid catalyst.[7][9]

  • The Acylating Agent: Acyl chlorides are the most common and reactive agents.[4] Acid anhydrides are also effective and can be a more economical and easier-to-handle alternative.[4]

  • The Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and most powerful catalyst.[10] However, its high reactivity and moisture sensitivity can be challenging. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, often under milder conditions, though they may be less effective for unreactive substrates.[7] The choice of catalyst is a critical optimization parameter.

  • Solvent: Solvents must be inert to the reaction conditions. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common choices. Nitrobenzene can also be used, particularly for less reactive substrates, but complicates product purification.

  • Anhydrous Conditions: This is the single most critical factor for success. Lewis acids like AlCl₃ react violently with water, which deactivates the catalyst and generates HCl.[10] All glassware must be oven- or flame-dried, and reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[11]

Controlling Regioselectivity

When using a substituted aromatic ring, the position of acylation is governed by the electronic properties of the substituent.

  • Activating, Ortho-, Para-Directing Groups (-CH₃, -OCH₃, etc.): These groups direct acylation to the positions ortho and para to them. Due to steric hindrance from the bulky acyl group, the para product is typically heavily favored.[12]

  • Deactivating, Meta-Directing Groups (-NO₂, -CN, -C(O)R): These groups direct acylation to the meta position. However, these groups are often so deactivating that the reaction proceeds poorly, if at all.[9]

SubstrateDirecting GroupMajor Product PositionRationale
Toluene-CH₃ (Activating)para (4-position)The methyl group is an ortho, para-director. The para position is sterically less hindered than the ortho positions, leading to its predominance.[12]
Anisole-OCH₃ (Activating)para (4-position)The methoxy group is a strong ortho, para-director. The para product is almost exclusively formed due to the bulk of the acylium ion and the directing group.[13]
Acetophenone-COCH₃ (Deactivating)meta (3-position)The acetyl group is a meta-director. However, as a deactivating group, forcing conditions are often required for a second acylation.

Pillar 3: Validated Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative aryl ketones. Safety Note: These reactions are exothermic and generate HCl gas. They must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4'-Methylacetophenone from Toluene

This protocol details the acylation of an activated aromatic ring, toluene, using acetic anhydride.

Materials:

  • Anhydrous Toluene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., an inverted funnel over a beaker of water or a sodium hydroxide solution) to neutralize the evolved HCl gas.[3] Maintain an inert atmosphere (N₂ or Ar).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (13.0 g, 0.098 mol) followed by 20 mL of anhydrous toluene.[9]

  • Addition of Acylating Agent: In the dropping funnel, prepare a mixture of acetic anhydride (3.7 mL, ~0.039 mol) and 5 mL of anhydrous toluene.[9]

  • Reaction: Cool the flask in an ice-water bath. Begin stirring and add the acetic anhydride solution dropwise to the toluene/AlCl₃ slurry over 15-20 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reaction and avoid excessive boiling of the solvent.[11]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture gently in a water bath (around 50-60°C) for 30 minutes to drive the reaction to completion.[12]

  • Workup - Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~50 g) and concentrated HCl (~20 mL) in a beaker with vigorous stirring. This step hydrolyzes the aluminum complexes and must be done cautiously in a fume hood.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (50 mL), 5% NaHCO₃ solution (50 mL), and finally with brine (50 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 4'-methylacetophenone can be purified by vacuum distillation to yield a colorless liquid.

FC_Workflow start Start: Assemble Dry Glassware under N₂ charge_reagents Charge Arene & AlCl₃ to Flask start->charge_reagents cool_ice Cool to 0°C in Ice Bath charge_reagents->cool_ice add_acyl Dropwise Addition of Acylating Agent cool_ice->add_acyl react_rt Warm to Room Temp & Heat to 50-60°C add_acyl->react_rt Exothermic Reaction quench Quench: Pour onto Ice/HCl react_rt->quench extract Extract with Organic Solvent quench->extract Decomposition of Complex wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ / Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify (Distillation/Crystallization) concentrate->purify end End: Characterize Pure Aryl Ketone purify->end

Caption: General experimental workflow for Friedel-Crafts Acylation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet Reagents/Glassware: Moisture deactivates the Lewis acid catalyst. 2. Inactive Catalyst: AlCl₃ can degrade upon storage. 3. Insufficient Catalyst: Stoichiometric amounts are required due to product complexation.[8] 4. Deactivated Substrate: The aromatic ring has strong electron-withdrawing groups.[9]1. Rigorously dry all glassware (oven/flame-dry). Use anhydrous solvents and fresh reagents. Run under an inert atmosphere. 2. Use a freshly opened bottle of AlCl₃ or sublime it before use. 3. Use at least 1.1 equivalents of AlCl₃ per mole of acylating agent. 4. This reaction is not suitable for strongly deactivated rings. Consider an alternative synthetic route.
Formation of Side Products 1. Polyacylation: Unlikely but possible with highly activated rings or harsh conditions. 2. Incorrect Regioisomer: Reaction temperature or catalyst choice may influence selectivity.1. The acyl group deactivates the ring, making polyacylation rare.[4] If observed, use milder conditions (lower temperature). 2. Steric hindrance usually favors the para isomer. Lowering the reaction temperature can sometimes increase selectivity.
Difficult Workup 1. Emulsion during Extraction: Aluminum salts can form emulsions. 2. Product is Water-Soluble: Small, polar ketones may have some water solubility.1. Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. 2. Perform additional extractions of the aqueous layer with the organic solvent.

References

  • Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Lab Report. [Link]

  • Friedel-Crafts Alkylation and Acylation. Mettler Toledo. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Stol, M., et al. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Friedel-Crafts Acylation of Toluene. Scribd. [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. University of Wisconsin-Madison. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2008). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. ResearchGate. [Link]

  • Cherif, S. E., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]

  • What Makes Friedel-Crafts Reactions So Tricky?. YouTube. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

Sources

Application Notes & Protocols: Characterizing 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Guide to Neuropharmacological Characterization

This document provides a comprehensive framework for the investigation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl, a fluorinated analog of phentermine. As a novel psychoactive compound, its precise mechanism of action and neuropharmacological profile are not yet extensively documented in peer-reviewed literature. Therefore, this guide is structured not as a summary of existing data, but as a strategic manual for researchers to systematically elucidate its properties. The protocols herein are designed to be self-validating systems for characterizing the compound's interaction with monoaminergic systems, from in vitro transporter activity to in vivo neurochemical and behavioral outcomes. The strategic substitution of a fluorine atom onto the phenyl ring is a common tactic in medicinal chemistry, often intended to modulate metabolic stability or receptor affinity compared to the parent compound[1]. The following methodologies will enable the direct testing of these potential modulations.

Section 1: Compound Profile & Handling

1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl is a substituted phenethylamine. Its hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for most biological assays.

Property Value Source
IUPAC Name 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochlorideN/A
Synonyms 4-Fluoromethylphentermine HClN/A
CAS Number 1803588-71-7[2]
Molecular Formula C₁₀H₁₅ClFN[2]
Molecular Weight 203.69 g/mol [2]
Storage Store at room temperature in an inert atmosphere.[2]
Handling Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or fume hood.Standard Lab Practice

Section 2: Postulated Mechanism of Action & Investigational Strategy

The parent compound, phentermine, is known to act as a sympathomimetic amine with psychostimulant effects. It has been shown to inhibit monoamine oxidase A (MAO-A) with a Kᵢ value of approximately 85-88 µM in rat tissues[3]. Its primary mechanism is believed to involve the release of norepinephrine, dopamine, and serotonin, though its profile is distinct from amphetamine.

The core investigative goal for 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl is to determine how the fluorine substitution alters this pharmacological profile. The primary hypothesis is that it functions as a monoamine transporter modulator . It could act as a releaser (like amphetamine), a reuptake inhibitor (like cocaine), or a combination of both. The following diagram illustrates the potential targets within a monoaminergic synapse that the proposed studies will investigate.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicle (DA, NE, 5-HT) synapse vesicle->synapse Release tyrosine Tyrosine tyrosine->vesicle Synthesis transporter Monoamine Transporter (DAT, NET, SERT) compound 1-(4-Fluorophenyl) -2-methylpropan-1-amine compound->vesicle Induces Efflux? (Hypothesis 2) compound->transporter Blocks Reuptake? (Hypothesis 1) synapse->transporter Reuptake receptor Postsynaptic Receptors (D1, D2, Alpha, Beta, 5-HTx) synapse->receptor Binding

Figure 1: Hypothesized interaction points of the compound at a monoaminergic synapse.

Section 3: In Vitro Characterization Protocols

The foundational step is to determine the compound's potency and selectivity for the primary monoamine transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). This is best achieved using in vitro uptake and release assays in isolated nerve terminals (synaptosomes).

Protocol 3.1: Neurotransmitter Uptake Inhibition Assay

This protocol determines the compound's ability to block the reuptake of radiolabeled neurotransmitters, yielding an IC₅₀ value (the concentration that inhibits 50% of uptake).

Objective: To quantify the potency (IC₅₀) of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl at DAT, NET, and SERT.

Materials:

  • Freshly dissected rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Krebs-Ringer buffer.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compound stock solution (in DMSO or water).

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Scintillation vials and cocktail.

  • Filtration apparatus and glass fiber filters.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer[4].

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 10,000 x g for 15 minutes to pellet the crude synaptosomes (P2 fraction)[4].

    • Wash the pellet by resuspending in buffer and centrifuging again. Finally, resuspend the washed P2' pellet in the appropriate assay buffer.

  • Uptake Assay:

    • Aliquot synaptosome preparations into tubes.

    • Add increasing concentrations of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (e.g., 1 nM to 100 µM) or a known inhibitor (positive control) or vehicle (negative control).

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]Dopamine at a final concentration of ~10 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The precise time should be within the linear range of uptake, determined in preliminary experiments.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • Measure the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Cellular uptake assays are a standard method for determining IC₅₀ values for test compounds against neurotransmitter transporters[5].

Example Data Presentation:

Transporter Test Compound IC₅₀ (nM) Control IC₅₀ (nM)
DAT Experimental ValueGBR 12909: ~5-15
NET Experimental ValueDesipramine: ~1-5
SERT Experimental ValueFluoxetine: ~10-25

Section 4: In Vivo Neurochemical & Behavioral Profiling

Following in vitro characterization, in vivo studies are essential to understand how the compound affects brain neurochemistry and behavior in a living organism.

Protocol 4.1: In Vivo Microdialysis in Freely Moving Rodents

Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing real-time evidence of reuptake inhibition or release.[6][7]

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of the compound.

Microdialysis_Workflow cluster_surgery Phase 1: Surgery cluster_experiment Phase 2: Experiment Day cluster_analysis Phase 3: Analysis S1 Anesthetize Animal S2 Implant Guide Cannula (Stereotaxic Surgery) S1->S2 S3 Allow for Recovery (5-7 days) S2->S3 E1 Insert Microdialysis Probe into Guide Cannula S3->E1 E2 Perfuse with aCSF (e.g., 1-2 µL/min) E1->E2 E3 Collect Baseline Samples (e.g., 4 x 20 min) E2->E3 E4 Administer Compound (IP, SC) or Vehicle E3->E4 E5 Collect Post-Injection Samples (e.g., 8 x 20 min) E4->E5 A1 Analyze Dialysate Samples (HPLC-ED) E5->A1 A2 Quantify Neurotransmitter Concentrations A1->A2 A3 Calculate % Change from Baseline A2->A3

Figure 2: Experimental workflow for an in vivo microdialysis study.

Methodology:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min)[8].

    • Collect several baseline samples to establish stable neurotransmitter levels.

    • Administer a dose of 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (e.g., via intraperitoneal injection) and continue collecting samples.

  • Sample Analysis: Analyze the collected dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify dopamine, serotonin, and norepinephrine levels[9].

  • Data Interpretation: A sharp, transient increase in neurotransmitter levels post-injection is indicative of reuptake inhibition. A more sustained and larger increase may suggest active release. Comparing the neurochemical signature to that of known compounds (e.g., cocaine vs. amphetamine) will be highly informative.

Protocol 4.2: Locomotor Activity Assessment

Psychostimulants typically increase spontaneous locomotor activity in rodents. This assay serves as a simple, high-throughput method to assess the compound's overall stimulant or sedative potential.

Objective: To determine the dose-response effect of the compound on horizontal and vertical activity.

Materials:

  • Open field activity chambers equipped with infrared beam grids[10].

  • Test animals (mice or rats).

  • Test compound and vehicle.

Methodology:

  • Habituation: Habituate the animals to the testing room and handling for several days. On the test day, allow a 30-60 minute habituation period within the activity chambers to reduce novelty-induced hyperactivity[11].

  • Administration: Administer various doses of the test compound or vehicle to different groups of animals.

  • Data Acquisition: Immediately place the animals back into the chambers and record locomotor activity (e.g., total distance traveled, vertical counts) for a set duration (e.g., 60-120 minutes) in discrete time bins (e.g., 5 minutes)[11].

  • Data Analysis: Analyze the data by comparing the activity counts of the drug-treated groups to the vehicle control group. A dose-response curve can be generated. Repeated daily administration can also be used to test for behavioral sensitization, a hallmark of many psychostimulant drugs[12]. Low doses of stimulants may improve attention without affecting locomotor activity, while higher doses increase it[13].

Example Data Presentation:

Dose (mg/kg, IP) Total Distance Traveled (cm, 60 min) Vertical Counts (rears, 60 min)
Vehicle Mean ± SEMMean ± SEM
1.0 Mean ± SEMMean ± SEM
3.0 Mean ± SEMMean ± SEM
10.0 Mean ± SEMMean ± SEM

Section 5: Concluding Remarks & Future Directions

The successful execution of these protocols will provide a robust, foundational neuropharmacological profile for 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl. The data generated—IC₅₀ values for monoamine transporters, real-time effects on extracellular neurotransmitter levels, and a behavioral dose-response curve—will allow for a direct comparison to its parent compound, phentermine, and other classical psychostimulants.

Future research could expand upon these findings with more advanced behavioral paradigms, such as drug discrimination, self-administration (to assess abuse liability), and cognitive enhancement models. Ultimately, this systematic approach is critical for transforming a novel chemical entity into a well-characterized pharmacological tool for neuroscience research.

References

  • Lead Sciences. 1-(4-Fluorophenyl)-2-methylpropan-1-amine hcl. Available at: [Link]

  • Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719-730. Available at: [Link]

  • Maidment, N. T. (2009). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Available at: [Link]

  • Gant, J. C., et al. (2010). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology, 210(3), 357–367. Available at: [Link]

  • Wikipedia. Phenmetrazine. Available at: [Link]

  • Portland VA Medical Center. Locomotor Activity Test SOP. Available at: [Link]

  • Lead Sciences. (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride. Available at: [Link]

  • O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5789. Available at: [Link]

  • ResearchGate. A good protocol for extracting mouse brain synaptosomes?. Available at: [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 129-152. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). NDA 202088 Review. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Melior Discovery. Locomotor Sensitization Study. Available at: [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. Available at: [Link]

  • Pharmacy India. (2022). Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. YouTube. Available at: [Link]

  • Devilbiss, D. M., & Berridge, C. W. (2008). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. Journal of neuroscience methods, 174(1), 136–149. Available at: [Link]

  • Ulus, I. H., et al. (2000). Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. Biochemical Pharmacology, 60(2), 175-183. Available at: [Link]

  • Benveniste, H. (1989). Overview of Brain Microdialysis. Journal of Neurochemistry, 52(6), 1667-1679. Available at: [Link]

  • Charles River Laboratories. (2018). Microdialysis services at Charles River. YouTube. Available at: [Link]

  • PubChem. Fluorometholone. Available at: [Link]

  • Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In: The Humana Press, Totowa, NJ. Available at: [Link]

Sources

Application Notes and Protocols for the Use of Fluorinated Amphetamines as Research Tools

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of fluorinated amphetamines as powerful molecular probes to investigate the function of monoamine transporter systems. This document offers a detailed exploration of their unique pharmacological properties and provides validated, step-by-step protocols for their application in key in vitro and in vivo research methodologies.

Introduction: The Strategic Advantage of Fluorination in Amphetamine Analogs

Amphetamine and its derivatives are classical psychostimulants that exert their effects primarily by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmitter signaling in the central nervous system, and their dysfunction is implicated in numerous neurological and psychiatric disorders. The strategic incorporation of fluorine atoms into the amphetamine scaffold offers several distinct advantages for researchers.

Fluorine's high electronegativity and small van der Waals radius can significantly alter the electronic properties and conformation of the parent molecule. This often leads to profound changes in pharmacological activity, including enhanced potency, altered selectivity for the different monoamine transporters, and modified metabolic stability. For instance, the position of fluorine substitution on the phenyl ring can dramatically influence whether the resulting analog preferentially interacts with dopaminergic, serotonergic, or noradrenergic systems. This fine-tuning of selectivity makes fluorinated amphetamines invaluable tools for dissecting the specific roles of each transporter in complex physiological and pathological processes. Furthermore, the introduction of the positron-emitting isotope, fluorine-18 (¹⁸F), enables the development of radiotracers for in vivo imaging of monoamine transporters using Positron Emission Tomography (PET), a powerful technique for studying transporter density and drug occupancy in the living brain.[1][2][3]

Section 1: Mechanism of Action and the Impact of Fluorine Substitution

Fluorinated amphetamines, like their parent compounds, are substrates for monoamine transporters. They are transported into the presynaptic neuron and subsequently disrupt the vesicular storage of monoamines, leading to a non-exocytotic release of neurotransmitters into the synapse.[4] The specific effects of fluorination depend on the site of substitution:

  • Para-substitution (e.g., 4-Fluoroamphetamine, 4-FA): This substitution often enhances serotonergic activity alongside dopaminergic and noradrenergic effects.[5] 4-FA, for example, is a potent releaser and reuptake inhibitor of norepinephrine and dopamine, with a lesser but significant effect on serotonin.[5]

  • Meta-substitution (e.g., 3-Fluoroamphetamine, 3-FA): These analogs tend to exhibit a more balanced profile or a preference for catecholamine systems (dopamine and norepinephrine).

  • Ortho-substitution (e.g., 2-Fluoroamphetamine, 2-FA): These compounds often display potent stimulant effects with a pharmacological profile that can be more similar to traditional amphetamine, primarily affecting dopamine and norepinephrine.

The causality behind these structure-activity relationships lies in the altered interaction of the fluorinated analog with the binding pocket of the monoamine transporters. The fluorine atom can engage in unique electrostatic and hydrophobic interactions, influencing the affinity and conformational changes required for substrate transport and neurotransmitter release.

Section 2: In Vitro Characterization of Fluorinated Amphetamines

The initial characterization of novel fluorinated amphetamines involves determining their affinity and functional potency at the DAT, NET, and SERT. This is typically achieved through radioligand binding and neurotransmitter uptake inhibition assays.[6]

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., a fluorinated amphetamine) for a specific monoamine transporter. The assay measures the ability of the test compound to displace a known radiolabeled ligand from the transporter.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (HEK293 cells expressing DAT, NET, or SERT) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand (e.g., [³H]WIN 35,428 for DAT) prep_ligand->incubation prep_compound Prepare Test Compound (Fluorinated Amphetamine) prep_compound->incubation filtration Rapid Vacuum Filtration (GF/B filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC₅₀ and Ki values counting->analysis

Caption: Workflow for determining transporter affinity using a radioligand binding assay.

Protocol 2.1: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[7]

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of various concentrations of the fluorinated amphetamine test compound.

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd.

      • 150 µL of the prepared cell membrane suspension (typically 10-50 µg of protein).

    • Define non-specific binding by including wells with a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[8]

  • Filtration and Counting:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays: Determining Functional Potency (IC₅₀)

This protocol measures the ability of a fluorinated amphetamine to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter. This provides a measure of the compound's functional potency.

Protocol 2.2: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.[6]

  • Assay Procedure:

    • Wash the cells once with Krebs-HEPES buffer (KHB).

    • Pre-incubate the cells for 10-20 minutes with various concentrations of the fluorinated amphetamine test compound in KHB.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Define non-specific uptake in the presence of a high concentration of a known uptake inhibitor (e.g., 10 µM cocaine for DAT).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KHB.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Table 1: Example Pharmacological Data for Select Fluorinated Amphetamines

CompoundTransporterKi (nM)IC₅₀ (nM) - Uptake Inhibition
4-Fluoroamphetamine (4-FA) DAT770200 (Release EC₅₀)
NET42037 (Release EC₅₀)
SERT6800730 (Release EC₅₀)
2-Fluoroamphetamine (2-FA) DAT--
NET--
SERT--
Amphetamine DAT-~50
NET-~10
SERT->2000

Section 3: In Vivo Characterization of Fluorinated Amphetamines

In vivo studies are crucial for understanding the physiological and behavioral effects of fluorinated amphetamines in a whole-organism context.

In Vivo Microdialysis: Measuring Neurotransmitter Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of a fluorinated amphetamine.

Experimental Workflow for In Vivo Microdialysis

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Implant Microdialysis Guide Cannula (e.g., into Nucleus Accumbens) recovery Allow for Post-Surgical Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with Artificial Cerebrospinal Fluid (aCSF) probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Fluorinated Amphetamine (i.p., s.c.) baseline->drug_admin sample_collection Collect Post-Drug Dialysate Samples drug_admin->sample_collection hplc Analyze Neurotransmitter Content via HPLC-ECD sample_collection->hplc data_analysis Quantify Changes in Neurotransmitter Levels hplc->data_analysis

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.

Protocol 3.1: In Vivo Microdialysis in Rats

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).[9][10]

    • Allow the animal to recover for at least one week.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer the fluorinated amphetamine via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Quantify the neurotransmitter concentrations and express the results as a percentage of the baseline levels.

Behavioral Pharmacology

Behavioral assays are essential for correlating the neurochemical effects of fluorinated amphetamines with their behavioral outcomes.

3.2.1. Locomotor Activity

This assay measures the stimulant effects of a compound by quantifying an animal's movement in a novel environment.

Protocol 3.2.1: Locomotor Activity Assessment

  • Habituation:

    • Habituate the animals (mice or rats) to the testing room and the locomotor activity chambers for at least one hour before the experiment.[11]

  • Procedure:

    • Administer the fluorinated amphetamine or vehicle control.

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) using an automated system for a set duration (e.g., 60-120 minutes).[12][13]

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., every 5-10 minutes) to assess the time course of the drug's effect.

    • Compare the total locomotor activity between different treatment groups.

3.2.2. Drug Discrimination

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

Protocol 3.2.2: Drug Discrimination Study

  • Training:

    • Train animals (e.g., rats) in a two-lever operant conditioning chamber to press one lever for a food reward after receiving an injection of a known stimulant (e.g., d-amphetamine) and a second lever after receiving a vehicle injection.[14][15][16]

    • Continue training until the animals can reliably discriminate between the drug and vehicle conditions.

  • Testing:

    • Once the discrimination is established, administer various doses of the fluorinated amphetamine test compound and observe which lever the animal presses.

    • Full substitution is indicated when the animal predominantly presses the drug-associated lever.

  • Data Analysis:

    • Calculate the percentage of drug-appropriate responding for each dose of the test compound.

    • A dose-dependent increase in drug-appropriate responding suggests that the test compound has subjective effects similar to the training drug.

Section 4: Application in PET Imaging

Radiolabeling fluorinated amphetamines with ¹⁸F allows for non-invasive in vivo imaging of monoamine transporters in the brain.[3][16]

Protocol 4.1: Radiolabeling with Fluorine-18 (Conceptual Overview)

  • Precursor Synthesis:

    • Synthesize a suitable precursor molecule that can be readily fluorinated. This often involves a leaving group (e.g., tosylate, nosylate, or a halogen) at the position where ¹⁸F will be incorporated.

  • Radiosynthesis:

    • Produce [¹⁸F]fluoride via a cyclotron.

    • Perform a nucleophilic substitution reaction between the precursor and [¹⁸F]fluoride, often facilitated by a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and an appropriate base.[17][18]

  • Purification and Formulation:

    • Purify the ¹⁸F-labeled fluorinated amphetamine using HPLC.

    • Formulate the final product in a sterile, injectable solution for in vivo use.

PET Imaging Study Design:

  • Administer the ¹⁸F-labeled tracer to the subject (animal or human).

  • Acquire dynamic PET scans to measure the uptake and distribution of the tracer in the brain over time.

  • Use kinetic modeling to estimate transporter density (Bmax) and affinity (Kd).

  • Displacement studies, where a non-radiolabeled drug is administered after the tracer, can be used to measure receptor occupancy.

Conclusion

Fluorinated amphetamines are versatile and powerful research tools that enable a detailed investigation of the monoamine transporter systems. The strategic application of the protocols outlined in this guide will facilitate the characterization of novel compounds, the elucidation of the neurochemical basis of behavior, and the development of new therapeutics for a range of neurological and psychiatric disorders. The self-validating nature of these combined in vitro and in vivo approaches ensures a robust and reliable characterization of these important research compounds.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Catterall, W. A., & Mackie, K. (2001). Radioligand Binding Assays in the Drug Discovery Process: Potential Pitfalls of High Throughput Screenings. Current Pharmaceutical Design, 7(14), 1363-1375.
  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular imaging with PET. Chemical reviews, 108(5), 1501–1516.
  • Lohmann, C., & Sitte, H. H. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of neuroscience methods, 209(2), 329–337.
  • 4-Fluoroamphetamine. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Methods of Behavior Analysis in Neuroscience. (2nd ed.). (2009). Drug Discrimination. CRC Press/Taylor & Francis. [Link]

  • Di Chiara, G. (2002). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in pharmacological sciences, 23(6), 271–277.
  • Blakely, R. D., & Bauman, A. L. (2000). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit 7.8.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells... ResearchGate. [Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3569. [Link]

  • Dubin, R. E., Reiffenstein, R. J., Baker, G. B., Coutts, R. T., & Benderly, A. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.
  • Kuczenski, R., & Segal, D. S. (1992).
  • A good protocol for extracting mouse brain synaptosomes?. (2013). ResearchGate. [Link]

  • Bowers, M. S. (2025). Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine and methamphetamine analogs in mice and rats. Scholar@UNT Health. [Link]

  • Li, Z., & Conti, P. S. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 904698. [Link]

  • Rush, C. R., & Stoops, W. W. (2012). Relationship Between Drug Discrimination and Ratings of Subjective Effects: Implications for Assessing and Understanding the Abuse Potential of d-Amphetamine in Humans. Experimental and clinical psychopharmacology, 20(4), 263–274.
  • Pajouhesh, H., & Pajouhesh, H. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS chemical neuroscience, 12(23), 4387–4396.
  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. [Link]

  • Supplemental Material and Methods Synaptosome Preparations. (n.d.). Retrieved from [Link]

  • Drug discrimination. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • Locomotor activity ( a ) and behavioral observations ( b ) in... (n.d.). ResearchGate. [Link]

  • Tsai, T. H., Chen, C. F., & Chan, K. C. (2001). Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry. Journal of chromatography.
  • Mach, R. H., & Luedtke, R. R. (2011). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Medicinal research reviews, 31(4), 599–620.
  • Finnema, S. J., et al. (2023). PET Evaluation of the Novel F-18 Labeled Reversible Radioligand [18F]GEH200449 for Detection of Monoamine Oxidase-B in the Non-Human Primate Brain. ACS chemical neuroscience, 14(17), 3163–3170.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Rush, C. R., & Stoops, W. W. (2012). Human Drug Discrimination: A Primer and Methodological Review. Experimental and clinical psychopharmacology, 20(4), 263–274.
  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved from [Link]

  • Martin-Iverson, M. T., & Iversen, S. D. (1989). Day and night locomotor activity effects during administration of (+)-amphetamine. Pharmacology, biochemistry, and behavior, 34(3), 465–471.
  • Zetterström, T., Sharp, T., Marsden, C. A., & Ungerstedt, U. (1983). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. Journal of neurochemistry, 41(6), 1769–1773.
  • Proteintech. (2025, August 18). Isolating Synaptosomes: Tips and Best Practice. YouTube. [Link]

  • Atack, J. R. (2018). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. British journal of pharmacology, 175(21), 4055–4068.

Sources

Application Notes and Protocols for the Radiolabeling of Phenethylamine Analogs with Fluorine-18

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of [¹⁸F]-Phenethylamines in Molecular Imaging

Phenethylamines represent a class of compounds with profound effects on the central nervous system, acting on various neurotransmitter systems. The ability to label these molecules with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.7 minutes, has opened up unparalleled opportunities in neuroscience research and clinical diagnostics.[1][2][3] Positron Emission Tomography (PET) imaging with [¹⁸F]-labeled phenethylamine analogs allows for the non-invasive, quantitative assessment of targets such as dopamine transporters, vesicular monoamine transporters, and various receptor systems implicated in neurological and psychiatric disorders.[4]

These application notes provide a comprehensive technical guide for the radiosynthesis of [¹⁸F]-phenethylamine analogs. Moving beyond a simple recitation of steps, this document delves into the rationale behind precursor design, the mechanistic underpinnings of common radiolabeling strategies, and the critical importance of robust purification and quality control. The protocols described herein are designed to be self-validating, ensuring the production of high-quality radiotracers suitable for preclinical and, ultimately, clinical research.

I. Foundational Principles of ¹⁸F-Radiochemistry for Phenethylamine Analogs

The introduction of Fluorine-18 into a phenethylamine scaffold is a nuanced process, largely dictated by the electronic nature of the aromatic ring and the desired position of the radiolabel. The two primary strategies employed are nucleophilic and electrophilic fluorination, with the former being far more common due to its ability to produce radiotracers with high specific activity.[5]

Nucleophilic [¹⁸F]Fluorination: The Workhorse of PET Radiochemistry

Nucleophilic substitution is the predominant method for producing the majority of clinically relevant PET radiotracers.[6] This approach utilizes cyclotron-produced, no-carrier-added [¹⁸F]fluoride, which is a powerful nucleophile once appropriately activated. The general scheme involves the displacement of a suitable leaving group on a precursor molecule by [¹⁸F]fluoride.

A critical initial step is the activation of [¹⁸F]fluoride, which is typically produced in aqueous [¹⁸O]water.[7] To enhance its nucleophilicity, the aqueous [¹⁸F]fluoride is trapped on an anion exchange resin, eluted with a basic solution (e.g., potassium carbonate), and then dried azeotropically with acetonitrile in the presence of a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂). This process sequesters the potassium ion, leaving a "naked," highly reactive [¹⁸F]fluoride anion.[8]

Precursor Design for Nucleophilic Aromatic Substitution (SₙAr)

For direct labeling on the aromatic ring of a phenethylamine analog, the principles of Nucleophilic Aromatic Substitution (SₙAr) are paramount. A successful SₙAr reaction is contingent on two key factors:

  • An Activated Aromatic System: The aromatic ring must be rendered electron-deficient to be susceptible to nucleophilic attack. This is achieved by placing a strong electron-withdrawing group (EWG) in a position ortho or para to the leaving group.[8] Common EWGs include nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃).[8]

  • A Good Leaving Group: The group being displaced by [¹⁸F]fluoride must be able to stabilize the negative charge that develops during its departure. Excellent leaving groups for SₙAr reactions include the nitro group (-NO₂), trimethylammonium salts (-N⁺(CH₃)₃), and halogens (in some cases).[8][9]

The choice of precursor is a critical experimental decision. For instance, a phenethylamine analog with a nitro group positioned para to a trimethylammonium leaving group would be an excellent candidate for direct [¹⁸F]fluorination.

Advanced Strategies for Challenging Substrates

Labeling electron-rich or non-activated aromatic rings, which are common in many biologically active phenethylamines, presents a significant challenge for direct SₙAr.[10][11] In these instances, more advanced techniques are required:

  • Diaryliodonium Salts: These precursors have proven highly effective for the radiofluorination of non-activated aromatic rings.[10] The [¹⁸F]fluoride attacks the iodonium salt, leading to the formation of the desired [¹⁸F]-aryl compound. The regioselectivity of the fluoride attack can be directed by the electronic properties of the ancillary aryl group.[10]

  • Copper-Mediated Radiofluorination: The use of copper catalysts has significantly expanded the scope of [¹⁸F]fluorination, enabling the labeling of precursors with boronic acid or stannane functionalities.[1][10] This method has been successfully applied to the automated synthesis of complex molecules.[10]

II. Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the manual and automated radiosynthesis of a representative [¹⁸F]-phenethylamine analog. For the purpose of this guide, we will consider the synthesis of [¹⁸F]-(4-fluoro-phenethyl)amine, a hypothetical but illustrative example.

Manual Radiosynthesis of [¹⁸F]-(4-fluoro-phenethyl)amine via SₙAr

This protocol assumes the availability of a suitable precursor, such as N-Boc-4-nitrophenethylamine. The Boc protecting group is essential to prevent side reactions with the amine functionality during fluorination.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Anion exchange resin cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • N-Boc-4-nitrophenethylamine (precursor)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Hydrochloric Acid (HCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Alumina)

  • Sterile water for injection

  • Sterile sodium chloride for injection

  • Ethanol (USP grade)

Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water solution through a pre-conditioned anion exchange cartridge.

    • Wash the cartridge with sterile water to remove residual [¹⁸O]water.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon to evaporate the acetonitrile and water.

    • Add anhydrous acetonitrile and repeat the evaporation process two more times to ensure the [¹⁸F]fluoride/K₂₂₂ complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the N-Boc-4-nitrophenethylamine precursor in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vessel and heat at a specified temperature (typically 120-150°C) for a predetermined time (e.g., 15-20 minutes).[12]

  • Deprotection:

    • After the labeling reaction, cool the vessel and add hydrochloric acid to remove the Boc protecting group.

    • Heat the mixture as required to complete the deprotection.

  • Purification:

    • The crude reaction mixture is typically purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[7]

    • Collect the fraction corresponding to the desired [¹⁸F]-(4-fluoro-phenethyl)amine.

    • The collected HPLC fraction is then passed through a C18 SPE cartridge to remove the HPLC solvents. The product is eluted with ethanol and then formulated in sterile saline for injection.

Automated Radiosynthesis

For routine and clinical production, automated synthesis modules are essential for ensuring reproducibility, operator safety, and compliance with Good Manufacturing Practices (GMP).[7][13] These systems integrate the steps of fluoride trapping, drying, reaction, and purification into a single, computer-controlled process.[7][14] The development of automated syntheses for various radiopharmaceuticals is a common practice.[13]

Workflow for Automated Synthesis:

The general workflow for an automated synthesis mirrors the manual process but is executed within a shielded "hot cell" using a synthesis module. Pre-filled reagent vials and disposable cassettes are typically used to minimize setup time and prevent cross-contamination. The automated process for the synthesis of [¹⁸F]FCPPC, for example, was completed in 50 minutes.[14]

III. Visualization of the Radiosynthesis Workflow

The following diagrams illustrate the key stages in the production of an [¹⁸F]-labeled phenethylamine analog.

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Production & Activation cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & Formulation Cyclotron Cyclotron Anion_Exchange Anion Exchange Resin Cyclotron->Anion_Exchange [¹⁸F]F⁻ in [¹⁸O]H₂O Azeotropic_Drying Azeotropic Drying with K₂₂₂/K₂CO₃ Anion_Exchange->Azeotropic_Drying Elution Reaction Nucleophilic Substitution (SₙAr) Azeotropic_Drying->Reaction Activated [¹⁸F]Fluoride Precursor Precursor Precursor->Reaction Deprotection Acid Hydrolysis Reaction->Deprotection HPLC Semi-preparative HPLC Deprotection->HPLC Crude Product SPE Solid-Phase Extraction HPLC->SPE Final_Product Formulation in Sterile Saline SPE->Final_Product

Caption: Automated Radiosynthesis Workflow.

IV. Quality Control: A Self-Validating System

The quality control (QC) of the final radiopharmaceutical product is a non-negotiable step to ensure its safety and efficacy for in vivo use.[6] Each QC test serves as a validation point for the entire synthesis and purification process.

Parameter Test Method Acceptance Criteria Rationale
Radionuclidic Identity Gamma Ray SpectroscopyPhoton peak at 511 keVConfirms the presence of a positron-emitting radionuclide.
Radionuclidic Purity Half-life determination105-115 minutesEnsures that the radioactivity is primarily from ¹⁸F and not from long-lived contaminants.
Radiochemical Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard.Confirms that the radioactivity is associated with the correct chemical entity.
Radiochemical Purity Analytical HPLC>95% of the total radioactivity is in the peak corresponding to the desired product.Ensures that the vast majority of the injected radioactivity is the intended tracer, minimizing off-target effects from radioactive impurities.
Specific Activity Calculated from the radioactivity and the mass of the product (determined by HPLC with UV detection)Typically > 37 GBq/µmol (>1 Ci/µmol) at the time of injection.A high specific activity is crucial to avoid pharmacological effects from the injected mass of the compound, especially for receptor imaging.
pH pH meter or pH strips4.5 - 7.5Ensures the formulation is physiologically compatible and will not cause discomfort or tissue damage upon injection.
Residual Solvents Gas Chromatography (GC)Within USP/Ph. Eur. limits (e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm)High levels of organic solvents can be toxic.
Sterility Incubation in culture mediaNo microbial growthA critical test to ensure the product is free from bacteria. This test is often performed retrospectively.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)Endotoxins can cause a pyrogenic (fever) response.

V. Conclusion: Bridging Chemistry and Biology

The successful radiolabeling of phenethylamine analogs with Fluorine-18 is a multidisciplinary endeavor that requires a deep understanding of organic chemistry, radiochemistry, and analytical sciences. By carefully selecting precursors, optimizing reaction conditions, and implementing rigorous purification and quality control protocols, researchers can reliably produce high-quality radiotracers. These molecular imaging agents are invaluable tools for elucidating the complex neurochemistry of the brain and for advancing the diagnosis and treatment of a wide range of neurological and psychiatric disorders. The automation of these processes further enhances the accessibility and reliability of these crucial diagnostic tools.[15][16]

VI. References

  • Pike, V. W., et al. (2025). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Accessed February 4, 2026.

  • MDPI. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Accessed February 4, 2026.

  • ResearchGate. (n.d.). 18 F-labeling using " click-chemistry ". Accessed February 4, 2026.

  • Salahi, A., et al. (n.d.). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. Accessed February 4, 2026.

  • Ma, L., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC - NIH. Accessed February 4, 2026.

  • Kim, J., et al. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. NIH. Accessed February 4, 2026.

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Accessed February 4, 2026.

  • Haeusler, D., et al. (n.d.). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. PMC - PubMed Central. Accessed February 4, 2026.

  • Daube-Witherspoon, M. E., et al. (n.d.). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Accessed February 4, 2026.

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Accessed February 4, 2026.

  • JoVE. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. Accessed February 4, 2026.

  • ResearchGate. (n.d.). Electrophilic radiofluorination route to [ 18 F]FDG. Accessed February 4, 2026.

  • Gouverneur, V., et al. (n.d.). Closing the gap between 19F and 18F chemistry. PMC - NIH. Accessed February 4, 2026.

  • Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Accessed February 4, 2026.

  • Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Accessed February 4, 2026.

  • Kim, D. W., et al. (n.d.). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC - NIH. Accessed February 4, 2026.

  • Scott, P. J. H., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. Accessed February 4, 2026.

  • Kniess, T., et al. (2022). Optimization of Direct Aromatic 18F-Labeling of Tetrazines. PMC - NIH. Accessed February 4, 2026.

  • e-Century Publishing Corporation. (2023). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. Accessed February 4, 2026.

  • Gouverneur, V. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Accessed February 4, 2026.

  • Ritter, T., et al. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. Accessed February 4, 2026.

  • Anzellotti, A. I., et al. (n.d.). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. ResearchGate. Accessed February 4, 2026.

  • Yu, S. (n.d.). Review of 18F-FDG Synthesis and Quality Control. PMC - NIH. Accessed February 4, 2026.

  • Scott, P. J. H., et al. (n.d.). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. RSC Publishing. Accessed February 4, 2026.

  • ResearchGate. (n.d.). Conventional nucleophilic aromatic substitution with [ 18 F]fluoride. Accessed February 4, 2026.

  • Diva-portal.org. (n.d.). Development of new Fluorination Methods Directed to Fluorine-18 Labelling. Accessed February 4, 2026.

  • MDPI. (n.d.). [18F]-Radiolabelled Nanoplatforms: A Critical Review of Their Intrinsic Characteristics, Radiolabelling Methods, and Purification Techniques. Accessed February 4, 2026.

  • Ritter, T. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Accessed February 4, 2026.

  • YouTube. (2013). How to synthesize 18F labelled tracers with Synthera Integrated fluidic processor. Accessed February 4, 2026.

  • e-Century Publishing Corporation. (2024). Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. Accessed February 4, 2026.

  • Barrio, J. R., et al. (n.d.). High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]FDDNP) ready for animal or human administration. PubMed. Accessed February 4, 2026.

  • Scott, P. J. H., & Sanford, M. S. (n.d.). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. Accessed February 4, 2026.

  • MDPI. (n.d.). Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. Accessed February 4, 2026.

  • PubMed. (n.d.). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Accessed February 4, 2026.

Sources

Application Notes and Protocols for Cell-Based Functional Assays for Dopamine Transporter (DAT) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Dopamine Transporter in Neurobiology and Drug Discovery

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein crucial for regulating dopamine neurotransmission.[1][2] Its primary function is the rapid reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates the dopaminergic signal and maintains dopamine homeostasis.[3][4] This precise control over extracellular dopamine levels is fundamental for numerous physiological processes, including motor control, motivation, reward, and cognition.[3][5]

Given its central role, DAT is a key target for a wide range of pharmacologically active compounds. It is the primary site of action for therapeutic agents used to treat conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[6] Furthermore, it is a principal target for addictive psychostimulants such as cocaine and amphetamines, which exert their effects by blocking dopamine reuptake or inducing its reverse transport, leading to elevated synaptic dopamine concentrations.[4][6][7]

Consequently, the accurate characterization of how novel compounds interact with DAT is a cornerstone of neuropharmacology and CNS drug discovery. Cell-based functional assays provide an indispensable platform for this purpose.[8][9] They allow for the quantitative assessment of a compound's ability to inhibit DAT-mediated dopamine uptake in a physiologically relevant cellular environment, providing critical data on potency (IC50) and mechanism of action.[6][10] This guide provides a detailed overview of the principles, protocols, and best practices for conducting robust and reliable cell-based functional assays for DAT inhibitors.

The Foundation: Selecting and Culturing the Right Cellular Model

The reliability of any cell-based assay begins with a well-characterized and consistently maintained cellular model. For DAT assays, the standard approach involves heterologous expression of the human DAT protein in host cell lines that lack endogenous monoamine transporters.

Commonly Used Cell Lines:

  • Human Embryonic Kidney 293 (HEK293): HEK293 cells are a workhorse for transporter assays due to their high transfection efficiency, rapid growth, and human origin, which can be advantageous for protein processing.[3][11] They can be used for both transient and stable expression of DAT.[12][13] However, they are often weakly adherent, which can be problematic for assays involving multiple wash steps.[3] More adherent variants have been developed to mitigate this issue.[3]

  • Chinese Hamster Ovary (CHO): CHO cells are another popular choice, particularly in the biopharmaceutical industry for stable cell line generation.[13] They are robust, grow well in serum-free media, and are well-suited for high-throughput screening (HTS) applications.

Stable vs. Transient Expression: For consistent, reproducible results, especially in drug screening campaigns, stably transfected cell lines expressing DAT are highly recommended.[6][12] Stable integration of the DAT gene ensures uniform expression across the cell population and over time, reducing the variability often seen with transient transfections. This initial investment in creating and validating a stable cell line pays dividends in assay robustness and data quality.

Core Methodologies for Quantifying DAT Inhibition

Several functional assay formats can be employed to measure DAT inhibition. The choice depends on the available instrumentation, desired throughput, and the specific scientific question being addressed.

Direct Substrate Uptake Inhibition Assays

This is the most direct and widely adopted method. The principle involves measuring the rate of uptake of a labeled DAT substrate into cells. A test compound's potency is determined by its ability to inhibit this uptake in a concentration-dependent manner.

  • Gold Standard: Radiolabeled Substrate Uptake: This classic method typically uses [³H]dopamine or [³H]MPP+ (1-methyl-4-phenylpyridinium, a neurotoxin selectively taken up by DAT) as the substrate.[6][14][15] The amount of radioactivity accumulated within the cells is measured by a scintillation counter.

    • Causality: The amount of accumulated radioactivity is directly proportional to the functional activity of DAT. Inhibitors compete with the radiolabeled substrate, reducing its uptake and the resulting signal.

    • Advantages: High sensitivity, low background, and considered the benchmark for DAT functional assessment.

    • Disadvantages: Requires handling and disposal of radioactive materials, and is not easily amenable to real-time kinetic measurements.[16]

  • HTS-Friendly: Fluorescent Substrate Uptake: These assays represent a significant advancement, replacing radioactivity with fluorescence.[16] They utilize a fluorescent dye that acts as a substrate for DAT and other monoamine transporters.[17][18]

    • Causality: The assay kits typically include a proprietary fluorescent substrate and an external masking dye.[18] The substrate is transported into the cell, where it fluoresces brightly. The masking dye extinguishes any fluorescence from the substrate remaining outside the cell.[18] Therefore, the measured fluorescence intensity is directly proportional to DAT activity.

    • Advantages: No radioactivity, homogeneous "mix-and-read" format, minimal hands-on time, and ideal for HTS.[17] It also allows for real-time kinetic monitoring of uptake.[16]

    • Disadvantages: Potential for interference from fluorescent test compounds or quenching effects.

Indirect Functional Assays
  • Membrane Potential Assays: DAT-mediated transport of dopamine is an electrogenic process, meaning it causes a net movement of charge across the cell membrane. This change in membrane potential can be monitored using specific fluorescent dyes.[19] Inhibitors of DAT will prevent the substrate-induced change in fluorescence. This method provides an indirect but functional readout of transporter activity.[19]

  • Efflux Assays: This specialized assay measures a compound's ability to induce reverse transport, or efflux, of a pre-loaded substrate from the cytoplasm to the extracellular space.[6] This is particularly important for characterizing amphetamine-like compounds, which can act as both inhibitors and efflux-inducers.[8]

Workflow Overview: Uptake Inhibition Assay

The general workflow for both radiolabeled and fluorescent uptake assays follows a similar logic, designed to isolate and quantify the specific inhibition of DAT.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis plate_cells 1. Plate DAT-expressing cells in 96-well plate culture 2. Culture overnight to form monolayer plate_cells->culture wash_cells 3. Wash cells with assay buffer culture->wash_cells add_inhibitor 4. Pre-incubate with Test Compound/Control wash_cells->add_inhibitor add_substrate 5. Initiate uptake with labeled substrate ([3H]DA or Fluorescent Dye) add_inhibitor->add_substrate incubate 6. Incubate for a defined time (e.g., 10 min) add_substrate->incubate terminate 7. Terminate uptake (e.g., rapid washing) incubate->terminate lyse_cells 8a. Lyse cells (Radiometric) terminate->lyse_cells Radiometric read_fluor 8b. Read on fluorescence plate reader (Fluorescent) terminate->read_fluor Fluorescent add_scint 9a. Add scintillation fluid lyse_cells->add_scint count 10a. Read on scintillation counter add_scint->count analyze 11. Analyze Data (Calculate % Inhibition, IC50) count->analyze read_fluor->analyze

Caption: General workflow for a DAT uptake inhibition assay.

Detailed Experimental Protocols

These protocols are designed for a 96-well format and should be optimized for your specific cell line and laboratory conditions.

Protocol 1: Radiolabeled [³H]Dopamine Uptake Inhibition Assay

This protocol is a self-validating system. Controls for "Total Uptake" (no inhibitor) and "Non-Specific Uptake" (a saturating concentration of a known potent inhibitor) are essential for calculating the specific DAT-mediated signal.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Poly-D-Lysine coated 96-well microplates

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3[15]

  • [³H]Dopamine (specific activity ~60 Ci/mmol)

  • Unlabeled Dopamine

  • Test compounds and a reference DAT inhibitor (e.g., GBR-12909 or Nomifensine) for non-specific uptake control.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS)

  • Scintillation fluid

  • Microplate Scintillation Counter

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well Poly-D-Lysine coated plate at a density of 40,000–60,000 cells per well. Culture overnight to allow for the formation of a confluent monolayer.[17]

  • Plate Preparation: On the day of the experiment, gently aspirate the culture medium. Wash the cell monolayer twice with 100 µL of room temperature KHB.[6][15]

  • Compound Pre-incubation: Add 40 µL of KHB containing the desired concentration of test compound or control to each well.[6]

    • Test Wells: Serial dilutions of your test compound.

    • Total Uptake Control: KHB with vehicle (e.g., 0.1% DMSO).

    • Non-Specific Uptake Control: KHB with a high concentration of a reference inhibitor (e.g., 10 µM Nomifensine).

    • Incubate the plate for 5-10 minutes at room temperature.[6]

  • Uptake Initiation: Prepare a working solution of [³H]Dopamine in KHB. The final concentration in the well should be below the Kₘ of DAT (e.g., final concentration of 15-20 nM). Add 40 µL of this solution to all wells to initiate uptake.[6][15]

  • Uptake Incubation: Incubate the plate for exactly 10 minutes at room temperature.[6] This timing is critical as the data reflect the initial velocity of uptake.

  • Uptake Termination: Terminate the transport by rapidly washing the cells twice with 100 µL of ice-cold KHB.[6][15] This stops the transport process and removes extracellular radiolabel.

  • Cell Lysis: Aspirate the final wash buffer and add 50 µL of 1% SDS lysis buffer to each well. Incubate for at least 30 minutes to ensure complete cell lysis.[15]

  • Scintillation Counting: Add 150 µL of scintillation fluid to each well. Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[6]

Protocol 2: Fluorescent Substrate Uptake Inhibition Assay (Homogeneous)

This protocol leverages a "mix-and-read" format, which is ideal for higher throughput applications.

Materials:

  • HEK293 cells stably expressing hDAT

  • Black, clear-bottom 96-well or 384-well microplates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[16][17]

  • Test compounds and a reference DAT inhibitor.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in a black, clear-bottom 96-well plate at a density of 40,000–60,000 cells per well.[17] Allow cells to adhere for at least 4 hours or, preferably, overnight.[17]

  • Compound Addition: Add your test compounds diluted in assay buffer to the wells. Include vehicle controls (for 100% transport) and a reference inhibitor control (for 0% transport). The volume added will depend on the kit manufacturer's instructions.

  • Dye Loading: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol. Add this solution to all wells. This step initiates the uptake.

  • Incubation: Incubate the plate at room temperature or 37°C for the time recommended by the manufacturer (e.g., 10-30 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a bottom-read fluorescence plate reader.[17] The measurement can be taken as a final endpoint or kinetically over the incubation period.[16] No wash steps are required.

Data Analysis, Interpretation, and Quality Control

Data Analysis Steps:

  • Calculate Specific Uptake (Radiometric Assay):

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM)[6]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [Signal_Test_Compound - Signal_Min] / [Signal_Max - Signal_Min])

    • Where Signal_Max is from vehicle control wells and Signal_Min is from reference inhibitor wells.

  • Determine IC₅₀: Plot the Percent Inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.[5]

  • Assay Quality (Z'-factor): For HTS, the Z'-factor is a measure of assay quality.

    • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • An assay with a Z' > 0.5 is considered robust and suitable for screening.[17]

Mechanism of Competitive Inhibition

Most DAT inhibitors function by competitively binding to the transporter, thereby preventing the substrate (dopamine) from binding and being translocated.

G cluster_dat DAT Protein DAT Dopamine Transporter Uptake Dopamine Uptake (Signal Generation) DAT->Uptake Translocates NoUptake Uptake Blocked (Signal Reduction) DAT->NoUptake No Translocation Dopamine Dopamine (Substrate) Dopamine->DAT Binds Inhibitor Inhibitor (e.g., Cocaine) Inhibitor->DAT Binds & Blocks

Caption: Competitive inhibition of the dopamine transporter.

Data Presentation: Comparison of Assay Platforms
FeatureRadiolabeled Uptake AssayFluorescent Uptake Assay
Principle Measures accumulation of [³H]DAMeasures accumulation of a fluorescent substrate
Throughput Low to MediumHigh to Ultra-High
Detection Scintillation CountingFluorescence Intensity
Format Multi-step with washesHomogeneous ("mix-and-read")
Kinetic Readout No (Endpoint only)Yes (Real-time monitoring possible)
Key Advantage Gold standard, high sensitivityHTS-friendly, no radioactivity
Key Limitation Radioactive waste, labor-intensivePotential compound interference
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Signal Window Poor cell health; Low DAT expression; Incorrect substrate concentration.Verify cell viability; Confirm DAT expression via Western blot; Optimize substrate concentration around the Kₘ.
High Variability Inconsistent cell plating; Pipetting errors; Edge effects on the plate.Ensure even cell suspension before plating; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate.[8]
Inconsistent IC₅₀ Compound solubility issues; Incorrect incubation times; Reagent degradation.Check compound solubility in assay buffer; Strictly control incubation times[6]; Prepare fresh reagents.

Conclusion

Cell-based functional assays are powerful and essential tools in the study of dopamine transporter pharmacology. The traditional [³H]dopamine uptake assay remains the gold standard for its sensitivity and direct physiological relevance. However, the advent of homogeneous fluorescent assays has revolutionized the field, enabling high-throughput screening campaigns that were previously impractical.[16][18] The choice of assay depends on the specific research goals, but the principles of careful experimental design, rigorous quality control, and precise data analysis are universal.[10][20][21] By adhering to the protocols and best practices outlined in this guide, researchers can generate high-quality, reproducible data to accelerate the discovery and development of novel DAT-targeting therapeutics.

References

  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: ResearchGate URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: U.S. National Library of Medicine URL: [Link]

  • Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix URL: [Link]

  • Title: HEK293 Cell Lines Source: Biocompare URL: [Link]

  • Title: Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs Source: Journal of Neuroscience URL: [Link]

  • Title: Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research Source: U.S. National Library of Medicine URL: [Link]

  • Title: Stable Cell Line Generation: Methods & Protocol Source: Danaher Life Sciences URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Model Systems for Analysis of Dopamine Transporter Function and Regulation Source: U.S. National Library of Medicine URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: DAT (SLC6A3) Transporter Assay Source: BioIVT URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Lupeol restores dopaminergic function by suppressing glial activation in a Parkinson's disease mouse model Source: Frontiers in Pharmacology URL: [Link]

  • Title: Scintillation Proximity Assays in High-Throughput Screening Source: ResearchGate URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]

  • Title: Membrane potential shapes regulation of dopamine transporter trafficking at the plasma membrane Source: U.S. National Library of Medicine URL: [Link]

  • Title: Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor Source: ACS Publications URL: [Link]

  • Title: Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends Source: AmerisourceBergen URL: [Link]

  • Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: Membrane composition influences the conformation and function of the dopamine transporter in vivo Source: bioRxiv URL: [Link]

  • Title: Protocol to generate stable cell line using HEK293 Flp-ln TREx cells Source: Protocols.io URL: [Link]

  • Title: A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions Source: ResearchGate URL: [Link]

  • Title: Study and characterisation of human HEK293 cell line as a platform for recombinant protein production Source: DDD-UAB URL: [Link]

  • Title: Scintillation proximity assay Source: Wikipedia URL: [Link]

  • Title: Overview of the structure and function of the dopamine transporter and its protein interactions Source: Frontiers in Physiology URL: [Link]

  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Toronto URL: [Link]

  • Title: Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists Source: PubMed URL: [Link]

Sources

Application Note: Characterization of 4-Fluoro-alpha,alpha-dimethylphenethylamine at the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of halogenated phenethylamines. It focuses on characterizing 4-fluoro-alpha,alpha-dimethylphenethylamine (4-Fluoro-Phentermine) using Serotonin Transporter (SERT) assays.

Introduction & Pharmacological Context

The serotonin transporter (SERT/SLC6A4) is the primary mechanism for terminating serotonergic signaling by reuptaking 5-hydroxytryptamine (5-HT) from the synaptic cleft. Halogenated phenethylamines represent a critical class of psychoactive compounds that often interact with monoamine transporters as either reuptake inhibitors (blockers) or substrates (releasers).

4-fluoro-alpha,alpha-dimethylphenethylamine (also known as 4-Fluoro-Phentermine or 4-F-Phentermine ) is the para-fluorinated analog of the anorectic drug Phentermine. While Phentermine is primarily a norepinephrine/dopamine releasing agent with low SERT affinity, the introduction of a para-halogen (fluorine) atom typically shifts selectivity, increasing affinity for SERT.

This guide details the methodology to determine if 4-Fluoro-Phentermine acts as a competitive inhibitor or a substrate-type releaser at SERT, a distinction critical for assessing its therapeutic potential and safety profile (e.g., risk of serotonin syndrome or pulmonary hypertension linked to potent SERT substrates like chlorphentermine).

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-(4-fluorophenyl)-2-methylpropan-2-amine

  • Common Name: 4-Fluoro-Phentermine

  • Structure: Phenethylamine backbone with

    
    -dimethyl substitution (steric bulk preventing MAO degradation) and para-fluoro substitution (enhancing SERT binding).
    

Mechanistic Principles

To fully characterize this compound, two distinct assays are required. A simple uptake assay cannot distinguish between a blocker (like fluoxetine) and a substrate (like fenfluramine).

  • Competitive Uptake Inhibition: Measures the compound's ability to prevent the entry of a radioligand (

    
    -5-HT) into the cell.
    
    • Result: Generates an

      
       value.[1]
      
  • Substrate-Induced Efflux (Release): Measures the compound's ability to reverse the transporter, causing the release of pre-loaded

    
    -5-HT.
    
    • Result: Generates an

      
       value (potency) and 
      
      
      
      (efficacy).
Diagram: SERT Transport Modes

The following diagram illustrates the two competing mechanisms being tested.

SERT_Mechanism cluster_synapse Synaptic Cleft (Extracellular) cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Intracellular) Drug_Ext 4-F-Phentermine (Extracellular) SERT_Out SERT (Outward Facing) Drug_Ext->SERT_Out Competes for Binding Drug_Ext->SERT_Out Translocation HT_Ext 5-HT (Extracellular) SERT_Out->HT_Ext Blockade prevents 5-HT Uptake SERT_Out->HT_Ext Efflux (Release) SERT_In SERT (Inward Facing) SERT_Out->SERT_In Conformational Change SERT_In->SERT_Out Reverse Transport Drug_Int 4-F-Phentermine (Intracellular) SERT_In->Drug_Int Release into Cytosol HT_Int 5-HT (Intracellular) HT_Int->SERT_In Counter-Transport

Caption: Figure 1. Mechanism of Action. Red arrows indicate inhibition/efflux pathways. Green arrows indicate substrate translocation.

Materials & Reagents

ReagentSpecificationPurpose
Cell Line HEK293 stably expressing hSERTHeterologous expression system for specific SERT analysis.
Radioligand

-Serotonin (

-5-HT)
Specific activity: 20–30 Ci/mmol. The tracer for uptake.
Test Compound 4-Fluoro-Phentermine HClThe analyte.[2][3][1][4][5][6] Dissolve in DMSO (stock 10 mM).
Control Inhibitor Fluoxetine or ParoxetinePositive control for uptake inhibition (

).
Control Releaser

-Chloroamphetamine (PCA)
Positive control for efflux (

).
Assay Buffer Krebs-Ringer HEPES (KRH)120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

, 1.2 mM MgSO

, 1.2 mM KH

PO

, 10 mM HEPES, 1.8 g/L Glucose (pH 7.4).
Scintillation Fluid EcoScint or equivalentFor liquid scintillation counting (LSC).

Protocol A: Competitive Uptake Inhibition Assay

Objective: Determine the potency (


) of 4-F-Phentermine in blocking SERT.
Step-by-Step Methodology
  • Cell Preparation:

    • Seed hSERT-HEK293 cells in 24-well or 96-well plates coated with Poly-D-Lysine.

    • Grow to 80-90% confluency (approx. 24 hours).

  • Buffer Exchange:

    • Aspirate growth medium and gently wash cells

      
       with warm (
      
      
      
      ) KRH buffer.
    • Note: Use warm buffer to prevent transporter internalization or shock.

  • Pre-Incubation:

    • Add

      
       of KRH buffer containing 4-F-Phentermine at varying concentrations (
      
      
      
      to
      
      
      ).
    • Incubate for 10 minutes at

      
      .
      
  • Uptake Initiation:

    • Add

      
      -5-HT (Final concentration: 
      
      
      
      ) to each well.
    • Incubate for 10 minutes at room temperature.

    • Critical: Do not exceed 10 minutes to ensure uptake remains in the linear phase.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash cells

      
       with ice-cold  KRH buffer.
      
    • Why: Ice-cold buffer freezes transporter conformational changes, locking the radioactivity inside.

  • Lysis & Counting:

    • Add

      
       SDS or 
      
      
      
      to lyse cells.
    • Transfer lysate to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute) via Liquid Scintillation Counter.

Protocol B: Saturation Release (Efflux) Assay

Objective: Determine if 4-F-Phentermine induces reverse transport (releasing agent).

Step-by-Step Methodology
  • Pre-Loading:

    • Incubate hSERT-HEK293 cells with

      
      
      
      
      
      -5-HT for 20 minutes at
      
      
      .
    • Goal: Fill the cytosolic pool with radiolabeled serotonin.

  • Wash Step:

    • Aspirate and wash cells

      
       with warm KRH buffer to remove extracellular radioactivity.
      
    • Note: Ensure no loose isotope remains, or baseline noise will be high.

  • Release Phase:

    • Add KRH buffer containing 4-F-Phentermine (

      
       to 
      
      
      
      ).
    • Crucial: Include a parallel condition with Fluoxetine (

      
      )  added alongside the test compound.
      
    • Reasoning: If 4-F-Phentermine is a substrate, adding a blocker (Fluoxetine) will prevent it from entering the transporter, thereby blocking the release . This confirms the mechanism is transporter-mediated and not non-specific leakage (toxicity).

  • Sample Collection:

    • Incubate for 15–30 minutes .

    • Collect the supernatant (extracellular fluid) into vials.

    • Lyse the remaining cells to determine "Total Radioactivity" (Supernatant + Lysate).

  • Quantification:

    • Calculate Fractional Release:

      
      
      

Data Analysis & Interpretation

Expected Results
Parameter4-F-Phentermine ProfileInterpretation
Uptake

Expected:


Indicates affinity. Lower

= Higher Affinity. Likely more potent than Phentermine (

) but less than 4-Chloro-Phentermine.
Efflux

High (

of PCA control)
Substrate. It enters SERT and forces 5-HT out.
Efflux + Blocker Release is Inhibited Confirms SERT-dependent mechanism (Substrate).
Efflux + Blocker Release is Unchanged Indicates non-specific membrane damage (Cytotoxicity).
Workflow Visualization

Assay_Workflow cluster_uptake Protocol A: Uptake Inhibition cluster_efflux Protocol B: Release (Efflux) Start Start: hSERT-HEK293 Cells U1 Add 4-F-Phentermine (Pre-incubation) Start->U1 E1 Pre-load cells with [3H]-5-HT Start->E1 U2 Add [3H]-5-HT U1->U2 U3 Wash & Lyse Cells U2->U3 U4 Measure Cell Lysate CPM U3->U4 Result_U Calculate IC50 (Inhibition Potency) U4->Result_U E2 Wash Extracellular 5-HT E1->E2 E3 Add 4-F-Phentermine (+/- Fluoxetine) E2->E3 E4 Collect Supernatant E3->E4 Result_E Calculate EC50 (Releasing Potency) E4->Result_E

Caption: Figure 2. Experimental Workflow for Uptake vs. Efflux Assays.

Safety & Compliance

  • Controlled Substance Status: Phentermine is a Schedule IV substance (US).[7][8] 4-Fluoro-Phentermine may be considered a controlled substance analog under the Federal Analog Act depending on jurisdiction. Ensure DEA/local regulatory compliance before synthesis or procurement.

  • Toxicity: Halogenated amphetamines/phenethylamines (e.g., 4-Chloroamphetamine, Fenfluramine) have historical associations with neurotoxicity (serotonin depletion) and valvulopathy (via 5-HT2B agonism). Handle 4-F-Phentermine with extreme caution in a fume hood.

  • Waste Disposal: All radioactive waste (

    
    H) must be segregated and disposed of according to institutional Radiation Safety Office guidelines.
    

References

  • Baumann, M. H., et al. (2000).[9] "Dissociable effects of fenfluramine and phentermine on serotonin and dopamine release in rat brain."[6] Journal of Neuroscience. Link

  • Rothman, R. B., & Baumann, M. H. (2002). "Therapeutic potential of monoamine transporter substrates." Current Topics in Medicinal Chemistry. Link

  • Wee, S., et al. (2005). "Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs." Journal of Pharmacology and Experimental Therapeutics. Link

  • Montgomery, T., et al. (2007). "Basal and amphetamine-elicited catecholamine efflux in dopamine transporter knockout mice." Journal of Neurochemistry. (Methodology reference for efflux assays). Link

  • Cayman Chemical. "Phentermine Product Information & Safety Data Sheet." Link

Sources

Application Notes and Protocols: Norepinephrine Transporter (NET) Inhibition by Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Norepinephrine Transporter

The norepinephrine transporter (NET) is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into presynaptic neurons.[1] This process is crucial for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis.[1] Dysregulation of NET function has been implicated in a variety of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and anxiety.[1][2] Consequently, NET is a significant target for therapeutic intervention.[1][3]

Substituted amphetamines, a class of psychostimulant drugs, are well-known for their interaction with monoamine transporters, including NET.[4][5] These compounds can act as both inhibitors of neurotransmitter reuptake and as substrates for the transporter, leading to a complex pharmacological profile that includes increased extracellular levels of norepinephrine and dopamine.[6][7][8] Understanding the nuances of how different substituted amphetamines interact with NET is fundamental for the development of novel therapeutics with improved efficacy and safety profiles.

Mechanism of Action: How Substituted Amphetamines Inhibit NET

Substituted amphetamines exert their effects on NET through a multi-faceted mechanism that goes beyond simple competitive inhibition. Their interaction can be broadly categorized into two main actions: reuptake inhibition and promoting neurotransmitter efflux (reverse transport).

  • Reuptake Inhibition: Like traditional competitive inhibitors, substituted amphetamines can bind to the NET, physically blocking the reuptake of norepinephrine from the synapse. This leads to a prolonged presence of NE in the synaptic cleft, enhancing noradrenergic signaling.

  • Reverse Transport (Efflux): Many smaller substituted amphetamines are also substrates for NET.[6] They are transported into the presynaptic neuron, a process that can trigger a reversal of the transporter's normal function.[6][9] This results in the non-vesicular release of norepinephrine from the neuron into the synapse, further increasing extracellular NE concentrations.[6][7] The ability of an amphetamine analog to act as a substrate versus a non-transported inhibitor is often dependent on its molecular size.[6]

  • Transporter Trafficking: Acute and chronic exposure to amphetamines can also lead to changes in the number of NET proteins on the cell surface.[9][10] Some studies have shown that amphetamine can induce the internalization (downregulation) of NET, which would reduce the capacity for norepinephrine reuptake.[9][10]

This dual mechanism of action—reuptake inhibition and efflux—is a hallmark of many substituted amphetamines and contributes to their potent stimulant effects.[7]

Visualizing the Mechanism of NET Inhibition by Amphetamine

NET_Inhibition Vesicle Synaptic Vesicle (NE Storage) NE_intra Norepinephrine (NE) Vesicle->NE_intra Release NE_intra->Vesicle VMAT2 NET_protein NET Outward-facing Inward-facing NE_intra->NET_protein:f2 Efflux AMPH_intra Amphetamine (AMPH) AMPH_intra->NET_protein:f2 Internalization NET_protein:f1->NE_intra Reuptake (Blocked by AMPH) NE_synapse NE NET_protein:f2->NE_synapse Reverse Transport (Efflux) NE_synapse->NET_protein:f1 Normal Reuptake Receptor Adrenergic Receptor NE_synapse->Receptor Binding & Signaling AMPH_synapse AMPH AMPH_synapse->NET_protein:f1 Binding & Transport

Caption: Mechanism of amphetamine action on the norepinephrine transporter.

Experimental Protocols for Assessing NET Inhibition

To characterize the interaction of substituted amphetamines with NET, two primary in vitro assays are commonly employed: radioligand binding assays and neurotransmitter uptake assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for NET by measuring its ability to compete with a known radiolabeled ligand.[11]

Objective: To determine the inhibitory constant (Ki) of a substituted amphetamine for the human norepinephrine transporter (hNET).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing hNET. Other cell lines such as Chinese Hamster Ovary (CHO) cells can also be used.[12]

  • Radioligand: [³H]-Nisoxetine or another suitable NET-selective radioligand.

  • Test Compounds: Substituted amphetamines of interest.

  • Non-specific Binding Control: Desipramine (10 µM) or another high-affinity NET inhibitor.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well plates

  • Filter plates and Filtration apparatus

  • Scintillation counter

Workflow:

Binding_Assay_Workflow start Start: Prepare hNET-expressing cell membranes step1 Incubate membranes with radioligand and varying concentrations of test compound start->step1 step2 Equilibrate the binding reaction step1->step2 step3 Separate bound from free radioligand by rapid filtration step2->step3 step4 Wash filters to remove non-specifically bound radioligand step3->step4 step5 Measure radioactivity on filters using a scintillation counter step4->step5 step6 Analyze data to determine IC50 and Ki values step5->step6 end End: Characterization of compound affinity step6->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Cell Membrane Preparation:

    • Culture hNET-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-nisoxetine (typically at its Kd value), and a range of concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess desipramine).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[13]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Assay

This assay directly measures the functional inhibition of norepinephrine transport into cells.[14][15] It can be performed using either radiolabeled or fluorescent substrates.

Objective: To determine the IC50 of a substituted amphetamine for inhibiting norepinephrine uptake into hNET-expressing cells.

Materials:

  • Cell Line: hNET-expressing HEK293 or CHO cells, plated in 96-well plates.[12]

  • Substrate: [³H]-Norepinephrine or a fluorescent NET substrate.

  • Test Compounds: Substituted amphetamines of interest.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM glucose, pH 7.4.

  • Inhibitor Control: Desipramine (10 µM).

  • Scintillation counter or fluorescence plate reader.

Step-by-Step Procedure:

  • Cell Plating:

    • Seed hNET-expressing cells into 96-well plates and grow to a confluent monolayer.

  • Assay Preparation:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or control inhibitor in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation:

    • Add the [³H]-norepinephrine or fluorescent substrate to each well to start the uptake reaction.

  • Incubation:

    • Incubate the plate at 37°C for a short, defined period (e.g., 10-15 minutes) to ensure measurement of the initial rate of uptake.

  • Uptake Termination:

    • Rapidly aspirate the uptake solution and wash the cells several times with ice-cold uptake buffer to stop the transport process.

  • Quantification:

    • For [³H]-Norepinephrine: Lyse the cells with a lysis buffer and transfer the lysate to a scintillation vial with a scintillation cocktail. Measure radioactivity using a scintillation counter.

    • For Fluorescent Substrate: Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.[16]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the uptake in the presence of the control inhibitor (e.g., desipramine) from the total uptake.

    • Plot the percent specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays provide valuable insights into the potency and mechanism of action of different substituted amphetamines.

Comparative Data for Selected Substituted Amphetamines at hNET:

CompoundBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)Primary Mechanism
d-Amphetamine250 - 500100 - 300Substrate/Releaser
Methamphetamine100 - 30050 - 150Substrate/Releaser
Methylphenidate50 - 15020 - 80Reuptake Inhibitor
Atomoxetine2 - 101 - 5Reuptake Inhibitor

Note: The values presented are approximate and can vary depending on the specific assay conditions and cell system used.

Structure-Activity Relationship (SAR) Insights:

The chemical structure of an amphetamine analog significantly influences its interaction with NET.[6] Key structural modifications and their general effects include:

  • Ring Substitutions: The position and nature of substituents on the phenyl ring can dramatically alter potency and selectivity for NET over other monoamine transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT). For example, para-chloro substitution can increase serotonergic activity.[6]

  • Alpha-Methyl Group: The presence of the α-methyl group, characteristic of the amphetamine scaffold, generally confers resistance to metabolism by monoamine oxidase (MAO).

  • N-Alkylation: The size of the N-alkyl group can influence whether the compound acts as a substrate or a pure inhibitor.[6] Increasing the N-alkyl chain length can augment potency at SERT.[6]

  • Beta-Ketonation: The addition of a β-keto group (as seen in cathinones) generally reduces the potency compared to the corresponding amphetamine analog.[6]

A thorough understanding of these SAR principles is crucial for the rational design of novel NET-targeting compounds with desired pharmacological profiles.

Conclusion

The study of norepinephrine transporter inhibition by substituted amphetamines is a dynamic field with significant implications for neuroscience and drug development. The protocols and principles outlined in these application notes provide a robust framework for researchers to investigate the affinity, potency, and mechanism of action of these compounds. By employing these self-validating experimental systems and carefully considering the structure-activity relationships, the scientific community can continue to advance our understanding of NET pharmacology and develop improved treatments for a range of neurological and psychiatric disorders.

References

  • VTechWorks. (n.d.). Adderall and Academia: How Amphetamine binds in the Human Norepinephrine Transporter Protein. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved from [Link]

  • National Institutes of Health. (2023, December 27). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Retrieved from [Link]

  • Frontiers. (n.d.). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Retrieved from [Link]

  • WebMD. (2022, July 13). What Are Noradrenergic Medicines for ADHD?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Retrieved from [Link]

  • Bentham Science. (n.d.). The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction. Retrieved from [Link]

  • YouTube. (2018, October 29). Norepinephrine–dopamine reuptake inhibitors | Wikipedia audio article. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

  • SpringerLink. (n.d.). Amphetamines: Structure-Activity Relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation. Retrieved from [Link]

  • PubMed. (2012, August 14). Human neuroendocrine tumor cell lines as a three-dimensional model for the study of .... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand binding assays at equilibrium: validation and interpretation. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Retrieved from [Link]

  • Frontiers. (2019, April 4). Inhibition of Human Neutrophil Extracellular Trap (NET) Production by Propofol and Lipid Emulsion. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amphetamines: Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). Explore the expression profiles in human cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Induction and Quantification of NETosis. Retrieved from [Link]

  • ResearchGate. (2024, September 20). (PDF) Management of Amphetamine and Methamphetamine Use Disorders: A Systematic Review and Network Meta-analysis of Randomized Trials. Retrieved from [Link]

  • MDPI. (n.d.). Generation of Human Haematopoietic Model Cell Lines Revealed Distinct Replication Stress Tolerance Between Two Oncogenic KRAS Mutations, G12V and A146T. Retrieved from [Link]

  • PubMed. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]

  • Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • National Institutes of Health. (2015, April 16). Simplified Human Neutrophil Extracellular Traps (NETs) Isolation and Handling. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2026, February 1). [JCRB Cell Lines] Buy 2 Cell Lines, Get 30% Off | News. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • IDIBELL. (2026, February 2). Epigenetics Influences the Response to Venetoclax in Acute Myeloid Leukemia. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-2 Technical Support resource for the synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride . It is designed for organic chemists encountering yield, purity, or crystallization issues.[1]

Technical Support Case: #4F-AMINE-SYNTH

Subject: Optimization & Troubleshooting of Benzylic Amine Synthesis via Reductive Amination. Target Molecule: 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl Chemical Class: Fluorinated


-branched Benzylic Amine.

Reaction Logic & Pathway Visualization

The synthesis typically proceeds via a two-stage workflow: Friedel-Crafts Acylation followed by Reductive Amination . The benzylic position (C1) is sterically crowded due to the adjacent isobutyl group (C2), which is the primary source of synthetic failure (slow imine formation).[1]

G Start Fluorobenzene + Isobutyryl Chloride Ketone Intermediate: 4-Fluoroisobutyrophenone Start->Ketone AlCl3, DCM 0-5°C (Friedel-Crafts) Imine Transient Imine (Sterically Hindered) Ketone->Imine NH4OAc, MeOH Equilibrium Step Alcohol Byproduct: Benzylic Alcohol Ketone->Alcohol Direct Reduction (Impurity A) AmineBase Target Free Base: 1-(4-F-Ph)-2-methylpropan-1-amine Imine->AmineBase NaBH3CN Reductive Amination Dimer Byproduct: Secondary Amine Imine->Dimer Dimerization (Impurity B) Product Final Salt: Amine HCl AmineBase->Product HCl (g) in Et2O or 1.25M HCl/MeOH

Figure 1: Synthetic pathway highlighting the critical "Imine Equilibrium" bottleneck.[1] The steric bulk of the isobutyl group retards imine formation, allowing the reducing agent to attack the ketone directly (forming alcohol impurity) if not managed correctly.[1]

Critical Reagents & Stoichiometry (Best Practice)

Use this table to audit your current protocol. Deviations here are the most common cause of low yields.

ReagentRoleRecommended Eq.Critical Note
4-Fluoroisobutyrophenone Substrate1.0Must be >98% pure.[2] Residual Al salts from Step 1 will kill the amination catalyst.
Ammonium Acetate Nitrogen Source10.0 - 15.0 Huge excess required to push equilibrium toward imine in this hindered system.
Sodium Cyanoborohydride Reducing Agent1.5 - 2.0Do not use NaBH4 initially; it is too aggressive and will reduce the ketone to alcohol before the imine forms.
Molecular Sieves (3Å) Dehydrating Agent200 mg/mmolMandatory.[1] Removes water to drive imine formation.
Methanol (Anhydrous) Solvent0.1 - 0.2 MHigh dilution slows dimerization; too concentrated promotes impurities.[1]

Troubleshooting Guide (FAQ Format)

Phase 1: Friedel-Crafts Acylation (Ketone Synthesis)[1]

Q: My ketone intermediate has a persistent yellow/orange color and smells acrid. Is this normal?

  • Diagnosis: Likely contamination with aluminum salts or unreacted isobutyryl chloride.

  • Fix: The ketone must be distilled or rigorously washed.

    • Protocol: Quench AlCl3 reaction with ice/HCl. Wash organic layer with 10% NaOH (to remove isobutyric acid) and then Brine.[1]

    • Why? Residual Lewis acids (AlCl3) will chelate the amine formed in the next step, halting the reaction.[1]

Q: I see two spots on TLC for the ketone product.

  • Diagnosis: Isomerization. While Fluorine is a para-director, the Friedel-Crafts reaction can produce 5-10% ortho-isomer.

  • Impact: The ortho-isomer is even more sterically hindered and may not react in the amination step, complicating final purification.

  • Solution: Recrystallize the ketone from Hexane/EtOAc (if solid) or distill carefully before proceeding.[1]

Phase 2: Reductive Amination (The Critical Step)

Q: The reaction stalled. I have 40% starting ketone left after 24 hours.

  • Cause: "Imine Lag." The isobutyl group blocks the carbonyl, making imine formation very slow.[1] The reducing agent was likely consumed by the solvent or moisture before it could reduce the imine.

  • Protocol Adjustment:

    • Pre-complexation: Stir Ketone + NH4OAc + Molecular Sieves in Methanol for 4-6 hours before adding NaBH3CN. This builds up the imine concentration.

    • pH Check: Ensure pH is ~6.0. If too basic, imine hydrolysis occurs; if too acidic, the amine is protonated and unreactive.[1] Adjust with trace Acetic Acid if needed.

Q: I isolated a large amount of white solid that isn't my amine.

  • Diagnosis: This is likely the Benzylic Alcohol (1-(4-fluorophenyl)-2-methylpropan-1-ol).

  • Mechanism: NaBH3CN reduced the ketone directly because the imine wasn't formed yet.

  • Fix: See "Pre-complexation" above. Switch to Titanium(IV) Isopropoxide mediated reductive amination if the problem persists (Ti(OiPr)4 acts as a Lewis acid and water scavenger, forcing imine formation).[1]

Phase 3: Workup & Salt Formation

Q: My product is an oil that won't crystallize after adding HCl.

  • Cause: Hygroscopicity or impurities. Benzylic amine hydrochlorides are often hygroscopic.

  • Recovery Protocol:

    • Free Base: Basify the crude oil with 2M NaOH and extract into MTBE (Methyl tert-butyl ether). Wash with brine and dry over Na2SO4.

    • Salt Formation: Dissolve the dry free base in anhydrous Diethyl Ether.

    • Acid Addition: Add 2M HCl in Diethyl Ether dropwise at 0°C. Do not use aqueous HCl.

    • Trituration: If it oils out, decant the ether, add fresh anhydrous pentane, and scratch the flask vigorously to induce nucleation.

Q: The melting point is broad (e.g., 140-160°C). [1]

  • Diagnosis: Mixed salt forms or trapped solvent.

  • Fix: Recrystallize from Isopropanol/Ether (1:5 ratio). Dissolve in minimum hot Isopropanol, cool, then slowly add Ether until turbid. Refrigerate.

Detailed Protocol: Ti(OiPr)4 Modified Method

Use this method if the standard NaBH3CN method fails due to steric hindrance.[1]

  • Imine Formation:

    • To a flask, add Ketone (10 mmol) and Titanium(IV) Isopropoxide (20 mmol, 2.0 eq).

    • Add Ammonia (7M in MeOH, 5.0 eq).

    • Stir under Argon for 6–12 hours. (The solution will turn viscous/yellow).[1]

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise. (Note: NaBH4 is safe here because the Ti-complex protects the ketone from direct reduction).

    • Stir for 2 hours at room temperature.

  • Quench:

    • Add 10 mL water (Caution: Exothermic, white precipitate of TiO2 forms).[1]

    • Filter through Celite to remove Titanium salts.

    • Extract filtrate with DCM.[3]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[1]

  • BenchChem Technical Notes. (2025). "Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts."

  • Organic Chemistry Portal. "Reductive Amination: Leuckart-Wallach Reaction."

Sources

Technical Support Center: Optimizing Reductive Amination of 4-Fluorophenylacetone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reductive amination reactions involving 4-fluorophenylacetone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield, purity, and efficiency of their synthetic routes. Here, we will delve into the mechanistic nuances, provide practical troubleshooting advice, and offer detailed protocols to navigate the challenges of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reductive amination of 4-fluorophenylacetone?

A1: The reductive amination of 4-fluorophenylacetone is a two-step process that transforms the ketone into a secondary amine.[1]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine (e.g., isopropylamine) on the carbonyl carbon of 4-fluorophenylacetone. This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: The imine or iminium ion is then reduced by a suitable reducing agent to yield the final secondary amine.[1]

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack.

Q2: How does pH affect the yield of the reaction?

A2: The pH of the reaction medium is a critical parameter. A weakly acidic environment (pH 4-6) is generally optimal for the initial imine formation.[2] If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and hindering the initial attack on the carbonyl.[2] Conversely, if the pH is too high (basic or neutral), the dehydration of the hemiaminal to the imine is slow. The choice of reducing agent also dictates the optimal pH range. For instance, sodium cyanoborohydride is effective in mildly acidic conditions where it selectively reduces the iminium ion over the ketone.[2]

Q3: Which reducing agent is best suited for this reaction?

A3: The choice of reducing agent is pivotal and depends on factors such as selectivity, reactivity, safety, and scalability.

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, it can also reduce the starting ketone, leading to the formation of 4-fluorophenylpropan-2-ol as a byproduct.[2][3] To mitigate this, a two-step approach is often employed where the imine is formed first, followed by the addition of NaBH₄.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly selective for the reduction of the iminium ion in the presence of the ketone, allowing for a one-pot reaction.[2][5] However, it is highly toxic and generates cyanide waste, which is a significant concern for safety and environmental reasons.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent that is an excellent alternative to NaBH₃CN.[3][6][7] It is less toxic and effective for a wide range of substrates, including those with acid-sensitive functional groups.[4] It is often the reagent of choice for one-pot reductive aminations.[8]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C or Pt/C): A clean and scalable method that avoids the use of stoichiometric metal hydride reagents.[9][10] However, it may not be suitable for substrates with other reducible functional groups and requires specialized equipment for handling hydrogen gas.

Q4: What are the common side reactions and byproducts?

A4: Several side reactions can occur, leading to impurities and reduced yield.

  • Alcohol Formation: Reduction of the starting 4-fluorophenylacetone to 4-fluorophenylpropan-2-ol. This is more prevalent with less selective reducing agents like NaBH₄.[2]

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the ketone to form a tertiary amine. This is more likely if the primary amine is used as the limiting reagent.

  • Unreacted Starting Materials: Incomplete conversion can leave both 4-fluorophenylacetone and the starting amine in the final mixture.

  • Hydrolysis of Imine: The intermediate imine can hydrolyze back to the starting materials if water is present and the reaction conditions are not optimized.

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of 4-fluorophenylacetone derivatives and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH: Amine is protonated (too acidic) or imine formation is too slow (too basic).2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the substrate or reaction conditions.3. Presence of Water: Water can inhibit imine formation and hydrolyze the imine intermediate.4. Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate.1. Optimize pH: Adjust the pH to the 4-6 range. For one-pot reactions with NaBH(OAc)₃, the acetic acid generated in situ often provides the necessary acidity. For other reagents, consider adding a catalytic amount of acetic acid.2. Change Reducing Agent: If using NaBH₄ in a one-pot reaction, switch to a more selective reagent like NaBH(OAc)₃. If using NaBH(OAc)₃ and the reaction is still sluggish, consider a more reactive agent or catalytic hydrogenation.3. Use Anhydrous Conditions: Employ anhydrous solvents and consider adding a dehydrating agent like molecular sieves.4. Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor for potential side reactions.
Significant Formation of 4-fluorophenylpropan-2-ol 1. Non-selective Reducing Agent: NaBH₄ is reducing the ketone faster than the imine is formed and reduced.2. Slow Imine Formation: The rate of ketone reduction is competitive with the rate of imine formation.1. Use a More Selective Reducing Agent: Switch to NaBH(OAc)₃ or NaBH₃CN.2. Two-Step Procedure: First, form the imine by stirring the ketone and amine together (with a catalytic amount of acid and a dehydrating agent if necessary) for a period before adding NaBH₄.3. Increase Amine Concentration: A higher concentration of the amine can shift the equilibrium towards imine formation.
Presence of Unreacted Starting Materials 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Stoichiometry Imbalance: Incorrect molar ratios of reactants or reducing agent.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature.2. Check Stoichiometry: Ensure at least a stoichiometric amount of the amine and a slight excess (1.2-1.5 equivalents) of the reducing agent are used.
Formation of Tertiary Amine (Over-alkylation) 1. Reaction of Secondary Amine Product with Starting Ketone: The product is more nucleophilic than the starting primary amine.1. Use an Excess of the Primary Amine: Employing a slight excess of the primary amine can outcompete the secondary amine product for reaction with the ketone.2. Control Stoichiometry: Use the ketone as the limiting reagent.
Difficult Product Isolation/Purification 1. Similar Polarity of Product and Impurities: The desired amine, unreacted ketone, and alcohol byproduct may have similar chromatographic behavior.2. Emulsion Formation During Workup: Can complicate liquid-liquid extractions.1. Acid-Base Extraction: Exploit the basicity of the amine. Extract the reaction mixture with an acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine with an organic solvent.2. Column Chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent tailing of the amine on the silica gel).3. Break Emulsions: Add brine to the aqueous layer during extraction to help break up emulsions.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity, operational simplicity, and use of a less toxic reagent.

Materials:

  • 4-Fluorophenylacetone

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetone (1.0 eq).

  • Dissolve the ketone in anhydrous DCM or DCE (to make a ~0.5 M solution).

  • Add isopropylamine (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly if the reaction is sluggish.

  • In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine to prevent tailing) to afford the pure N-isopropyl-1-(4-fluorophenyl)propan-2-amine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is a cost-effective alternative, particularly for larger-scale syntheses, but requires careful control to minimize side product formation.

Materials:

  • 4-Fluorophenylacetone

  • Isopropylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Molecular sieves (4Å, activated)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-fluorophenylacetone (1.0 eq), isopropylamine (1.2 eq), and activated 4Å molecular sieves in anhydrous methanol.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the conversion of the ketone by TLC or GC-MS.

  • Once imine formation is complete or has reached a plateau, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and in small portions, add sodium borohydride (1.5 eq) to the cooled mixture. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed (as monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Selectivity Toxicity Procedure Advantages Disadvantages
NaBH₄ LowLowTypically Two-StepCost-effective, readily available.Can reduce the starting ketone.
NaBH₃CN HighHighOne-PotExcellent selectivity for iminium ions.Highly toxic, generates cyanide waste.
NaBH(OAc)₃ HighModerateOne-PotHigh selectivity, mild conditions, good functional group tolerance.More expensive than NaBH₄.
H₂/Catalyst HighLow (reagents)One-PotClean, high atom economy, scalable.Requires specialized equipment, may reduce other functional groups.

Visualizations

Reaction Mechanism

Reductive_Amination cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction Ketone 4-Fluorophenylacetone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine, H⁺ Amine Isopropylamine H_plus H⁺ (cat.) Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product N-isopropyl-1-(4-fluorophenyl) propan-2-amine Imine->Product + [H⁻] Iminium->Product + [H⁻] Reducing_Agent [H⁻] (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Reductive Amination Analysis Analyze Reaction Mixture (TLC/LC-MS) Start->Analysis High_Ketone High amount of starting ketone? Analysis->High_Ketone High_Alcohol High amount of alcohol byproduct? Complex_Mixture Complex mixture of byproducts? High_Ketone->High_Alcohol No Incomplete_Reaction Increase reaction time/temp. Check reagent stoichiometry. High_Ketone->Incomplete_Reaction Yes Inefficient_Imine Optimize pH (add cat. acid). Use dehydrating agent. High_Ketone->Inefficient_Imine Yes High_Alcohol->Complex_Mixture No Nonselective_Reduction Switch to more selective reducing agent (e.g., STAB). High_Alcohol->Nonselective_Reduction Yes Two_Step Perform in two steps: 1. Imine formation 2. Reduction High_Alcohol->Two_Step Yes Reoptimize Re-evaluate solvent, temperature, and stoichiometry. Complex_Mixture->Reoptimize Yes

Caption: Troubleshooting decision tree for low yield.

References

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Chemistry Steps. Retrieved from [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions. [Link]

  • Effect of Formamide in the Leuckart Reaction. ResearchGate. Retrieved from [Link]

  • Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. (2007). The Journal of Organic Chemistry, 72(13), 4997-5000. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1496–1500. [Link]

  • Purification of secondary alkyl amines. (1969). Google Patents.
  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. (2011). Forensic Science International, 212(1-3), 173-189. [Link]

  • Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. (2022). Heteroatom Chemistry, 2022, 1-8. [Link]

  • Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007). PubMed. Retrieved from [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Retrieved from [Link]

  • The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Retrieved from [Link]

  • Recent progress in catalytic dehydrogenation of propane over Pt-based catalysts. (2023). Physical Chemistry Chemical Physics, 25(1), 25-41. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). ACS Symposium Series. [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine. PubChem. Retrieved from [Link]

  • Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural. (2024). Catalysts, 14(8), 603. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • Structure Robustness of Highly Dispersed Pt/Al2O3 Catalyst for Propane Dehydrogenation during Oxychlorination Regeneration Process. (2024). Catalysts, 14(1), 69. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega, 7(34), 30149–30156. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-20. [Link]

  • Leuckart–Wallach Reaction. ResearchGate. Retrieved from [Link]

Sources

Removing impurities from crude 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Alkylamines Ticket #8842: Purification Protocol for 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are accessing the Level 3 Engineering Guide for the purification of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride . This compound, a fluorinated phenethylamine derivative, presents unique purification challenges due to the electronegativity of the fluorine atom and the steric hindrance of the isobutyl backbone.

This guide is structured to troubleshoot specific purity failures. Please identify your issue in the Diagnostic Triage below to jump to the relevant solution.

Module 1: Diagnostic Triage

Identify your impurity profile based on physical observations and analytical data.

SymptomLikely ImpurityRoot CauseRecommended Protocol
Yellow/Orange Discoloration Ketone Intermediate (1-(4-fluorophenyl)-2-methylpropan-1-one)Incomplete reductive amination; oxidation of stored freebase.Protocol A (Acid/Base Extraction)
Melting Point Depression (<180°C)Solvent Occlusion or Inorganic Salts Trapped IPA/Ethanol; Residual Boron/Aluminum salts.Protocol B (Displacement Crystallization)
"Oiling Out" during crystallization Dimer/Secondary Amine Over-alkylation during synthesis (common in reductive amination).Protocol A + Protocol C (Selective Wash)
Sticky/Hygroscopic Solid Excess HCl or Water The HCl salt is hygroscopic; excess acid prevents lattice formation.Vacuum Desiccation (P2O5)

Module 2: The "Reset" – Acid-Base Extraction

Use this protocol if your crude purity is <90% or if you detect significant neutral organic impurities (ketones, aldehydes).

The Logic: Amine salts are water-soluble; their impurities (ketones, dimers, non-polar side products) are often organic-soluble. By toggling the pH, we force the amine to migrate between phases, leaving impurities behind.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude HCl salt in minimal deionized water (approx. 10 mL/g).

  • Acid Wash (The "Trash" Wash):

    • Ensure aqueous pH is < 2 (add 1M HCl if necessary).

    • Wash with Dichloromethane (DCM) or Ethyl Acetate (2 x 10 mL).

    • Discard the organic (bottom/top) layer. This removes neutral impurities like unreacted ketones.

  • Basification (The Switch):

    • Cool the aqueous layer to 0°C.

    • Slowly add 20% NaOH or KOH until pH > 12.

    • Critical: The solution will become cloudy as the freebase amine oils out.

  • Extraction (Recovery):

    • Extract the aqueous mixture with DCM or Diethyl Ether (3 x 15 mL).

    • Combine organic layers.[1]

  • Salt Formation:

    • Dry organic layer over Anhydrous MgSO₄. Filter.

    • Add ethereal HCl or HCl in Isopropanol dropwise to the filtrate until precipitation ceases.

    • Filter the white solid and dry under vacuum.

Visual Workflow (Acid-Base Logic):

AcidBasePurification start Crude Amine HCl (Impure) dissolve Dissolve in H2O (Acidify pH < 2) start->dissolve wash Wash with DCM (Remove Neutrals) dissolve->wash basify Basify Aqueous Layer (NaOH, pH > 12) wash->basify Keep Aqueous trash Waste: Ketones/Neutrals wash->trash Discard Organic extract Extract into Organic (DCM/Ether) basify->extract precipitate Add Anhydrous HCl (Precipitate Pure Salt) extract->precipitate

Figure 1: Chemo-selective partitioning workflow for removing neutral impurities.

Module 3: Recrystallization (Polishing)

Use this protocol for salts with >95% purity that require pharmaceutical-grade crystalline structure.[2]

The Logic: Fluorinated amine salts often exhibit high solubility in alcohols but near-zero solubility in ethers. We use a solvent/anti-solvent system to grow the crystal lattice slowly, excluding impurities.

Recommended Solvent Systems:

  • Primary: Isopropyl Alcohol (IPA) / Diethyl Ether (Et₂O).

  • Alternative: Ethanol (EtOH) / Ethyl Acetate (EtOAc).

Step-by-Step Protocol:

  • Saturation: Place the crude dry salt in an Erlenmeyer flask. Add boiling IPA dropwise. Swirl constantly. Add just enough hot solvent to dissolve the solid.

    • Note: If the solution is colored, add activated charcoal, boil for 1 min, and hot-filter through Celite.

  • The Cloud Point: Remove from heat. While still hot, add Diethyl Ether (anti-solvent) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of IPA to clear the solution back to transparency.

  • Crystallization:

    • Allow to cool to room temperature undisturbed (2 hours).

    • Move to a refrigerator (4°C) for 4 hours.

    • Do not disturb the flask. Agitation causes rapid precipitation (trapping impurities) rather than crystallization.

  • Collection: Filter the crystals. Wash with cold Et₂O. Dry in a vacuum oven at 40°C.

Visual Workflow (Crystallization Logic):

Recrystallization crude Dry Crude Salt hot_sol Dissolve in Boiling IPA (Min. Volume) crude->hot_sol antisol Add Et2O Dropwise (Until Turbid) hot_sol->antisol cool Slow Cooling (RT -> 4°C) antisol->cool filter Filter & Wash (Cold Ether) cool->filter

Figure 2: Displacement crystallization utilizing dielectric constant differentials.

Module 4: Advanced Troubleshooting (FAQs)

Q: My product is "oiling out" instead of crystallizing. Why? A: This is often caused by the presence of secondary amine dimers (an impurity where the product reacts with the intermediate imine).

  • Fix: Perform a "trituration."[1][3] Suspend the oil in cold dry ether or acetone and sonicate vigorously. If it remains an oil, revert to Protocol A (Acid/Base) but ensure the pH adjustment is precise.

Q: I suspect Boron contamination (from NaBH4 reduction). How do I remove it? A: Boron salts can form sticky complexes with amines.

  • Fix: During the acid-wash phase of Protocol A, wash the organic layer with Methanol repeatedly before basifying. Methanol forms volatile trimethyl borate species which can be evaporated or washed away [1].

Q: Can I use Acetone for recrystallization? A: No. While acetone is a common solvent, primary amines can react with acetone to form imines (Schiff bases) over time, especially if the salt is slightly acidic or wet. Stick to alcohols (IPA/EtOH) or esters (EtOAc) [2].

References

  • Boron Removal: "Reductive Amination: Methodology and Impurity Profiles." Organic Chemistry Portal. Available at: [Link]

  • Recrystallization Solvents: "Purification of organic hydrochloride salts." ResearchGate Protocol Discussion. Available at: [Link]

  • Fluorinated Amine Properties: PubChem Compound Summary for Fluorinated Phenethylamines. National Center for Biotechnology Information. Available at: [Link]

Sources

By-product formation in the synthesis of substituted amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization & Impurity Profiling of Substituted Phenethylamines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting By-product Formation in Amphetamine/Methamphetamine Analog Synthesis Reference ID: TSC-CHEM-2024-PHN[1]

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for medicinal chemists and forensic researchers working with substituted phenethylamines. This guide addresses the mechanistic causality of by-products formed during common synthetic routes (Reductive Amination, Leuckart-Wallach, and Nitropropene Reduction).

Safety & Compliance Warning: This content is strictly for legitimate research, forensic analysis, and certified drug development purposes. All protocols discussed assume compliance with local regulations (e.g., DEA Schedule I/II handling in the US, Home Office licensing in the UK).

Module 1: Reductive Amination Troubleshooting

Context: Synthesis via condensation of phenylacetone (P-2-P) derivatives with amines using hydride reducing agents (e.g., NaBH₄, STAB).

Ticket #RA-01: "I am observing significant dimerization (tertiary amine formation) in my final product."

Diagnosis: This is the most common failure mode in reductive amination. It occurs when the newly formed secondary amine product competes with the starting amine nucleophile for the intermediate imine (Schiff base).

Mechanistic Pathway:

  • Desired: Ketone + Methylamine

    
     Imine 
    
    
    
    Product (Secondary Amine).
  • Undesired: Product (Secondary Amine) + Imine

    
     Aminal 
    
    
    
    Iminium Ion
    
    
    Dimer (Tertiary Amine) .

The "Schiff Base" Competitive Landscape

ReductiveAmination Ketone P-2-P Derivative Imine Imine Intermediate (Schiff Base) Ketone->Imine + Amine Amine Primary Amine (e.g., MeNH2) Product Target Product (Secondary Amine) Imine->Product + Hydride Dimer Impurity: Dimer (Tertiary Amine) Product->Dimer + Imine (Side Reaction)

Caption: Competitive pathways in reductive amination. High concentration of the 'Product' relative to the 'Amine' accelerates Dimer formation.

Corrective Protocol:

  • Switch Reducing Agents: Move from Sodium Borohydride (NaBH₄) to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and tolerates a "pre-equilibrium" step where you allow the imine to form completely before reduction occurs, minimizing free ketone availability [1].

  • Stoichiometry Adjustment: Ensure a 5–10x molar excess of the primary amine (methylamine). This statistically favors the attack of the primary amine on the ketone over the attack of the secondary amine product.

  • Stepwise Addition: Do not mix all reagents simultaneously (Direct Reductive Amination) if dimerization is high. Use Indirect Reductive Amination :

    • Step A: Stir Ketone + Amine + Dehydrating agent (Ti(OiPr)₄ or Molecular Sieves) for 2-4 hours.

    • Step B: Add Reducing agent at 0°C.

Module 2: Leuckart-Wallach Route Specifics

Context: High-temperature condensation of ketones with formamide/ammonium formate, followed by acid hydrolysis.[1]

Ticket #LW-02: "My GC-MS shows persistent peaks at M-29 relative to the product and high molecular weight contaminants."

Diagnosis: You are seeing N-Formyl artifacts (incomplete hydrolysis) and Pyrimidine/Pyridine by-products (thermal condensation errors).[1]

By-Product Identification Table:

Retention Time (Rel)Mass Spectral FeatureIdentityCause
0.95 M+ = Product + 28N-Formyl-amphetamine Incomplete acid hydrolysis of the intermediate.[1]
1.5 - 1.8 M+ = 212 (for unsubstituted)4-Methyl-5-phenylpyrimidine Thermal condensation of formamide with

-methylene ketone [2].[1]
2.0+ M+ = 253

-Dimethyldiphenethylamine
Radical dimerization during high-temp reflux.[1]

Troubleshooting Guide:

  • The Hydrolysis Step: The conversion of N-formylamphetamine to amphetamine is the bottleneck.

    • Standard: Reflux with 20% HCl for 2 hours.

    • Optimized: Increase acid concentration to 6N HCl and reflux time to 4–6 hours . Monitor the disappearance of the N-formyl peak via TLC or GC.

  • Thermal Control: Pyrimidines form when the reaction temperature exceeds 180°C uncontrolled. Maintain the reaction at 160–170°C strictly. Use an oil bath, not a heating mantle, to prevent hot spots.

Module 3: Precursor-Specific Impurities (APAAN)

Context: Using


-phenylacetoacetonitrile (APAAN) to generate P-2-P often introduces "marker" impurities found in forensic analysis.[1]
Ticket #PS-03: "I detected a pyridone derivative in my crude reaction mixture."[1]

Diagnosis: This is a signature of the APAAN route. The specific impurity is 4,6-dimethyl-3,5-diphenylpyridin-2-one .[1][2][3]

Mechanistic Origin: When APAAN is hydrolyzed with sulfuric acid to form P-2-P, self-condensation of the nitrile intermediate can occur, cyclizing into the pyridone structure. This is a "route-specific" marker used by forensic agencies (like the UNODC) to identify the synthetic origin of seized samples [3].

Removal Strategy:

  • These impurities are non-basic.

  • Acid/Base Extraction: Dissolve crude oil in ether. Extract with 1N HCl. The amphetamine moves to the aqueous layer; the pyridone and unreacted P-2-P remain in the organic layer. Discard the organic layer. Basify the aqueous layer and re-extract.

Module 4: Analytical Validation (FAQ)

Q: How do I distinguish between Leuckart and Reductive Amination products using GC-MS?

A: You must look for the "Route Specific Markers" (RSMs).

ImpurityProfiling cluster_Leuckart Leuckart Indicators cluster_RedAm Reductive Amination Indicators Sample Unknown Sample (GC-MS Analysis) L1 N-Formyl Adducts Sample->L1 Detected? R1 Schiff Bases (Imines) Sample->R1 Detected? ConclusionL Route: Leuckart-Wallach L1->ConclusionL Yes L2 4-Methyl-5-phenylpyrimidine L3 Di-(beta-phenylisopropyl)amine ConclusionR Route: Reductive Amination R1->ConclusionR Yes R2 Aziridines (rare, from chloro-intermediates) R3 Over-reduced Alcohols

Caption: Decision tree for assigning synthetic origin based on impurity profiling.

Q: Why is stereochemical control difficult in these routes?

A: Both Leuckart and standard Reductive Amination (using P-2-P) are non-stereoselective , yielding racemic (50:[1]50) mixtures of d- and l- isomers.[1]

  • Solution: To achieve enantiopurity, you must either:

    • Perform a Chiral Resolution on the final product using L-tartaric acid.

    • Switch synthetic strategy to the Stereoselective Reduction of Ephedrine/Pseudoephedrine (though this introduces chloro-impurities if using SOCl₂).

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • UNODC. (2006).[5][6] "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials." United Nations Office on Drugs and Crime, ST/NAR/34.[6] Link

  • Power, J. D., et al. (2017).[3] "Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products." Drug Testing and Analysis, 10(3). Link

  • European Network of Forensic Science Institutes (ENFSI). (2021). "Best Practice Manual for the Forensic Examination of Fibres." (Referencing general impurity profiling standards). Link

Sources

Technical Support Center: Stabilizing 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound and require robust, stable solutions for reproducible and accurate experimentation. Instability in prepared solutions can lead to significant issues, including loss of potency, inconsistent results, and the formation of unknown impurities. This guide provides in-depth, experience-based answers to common challenges, explains the underlying chemical principles, and offers validated protocols to enhance the stability of your solutions.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Q1: What are the fundamental properties of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride?

A: 1-(4-Fluorophenyl)-2-methylpropan-1-amine is a fluorinated derivative of phenethylamine. It is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling characteristics as a solid. The presence of the fluorine atom on the phenyl ring can significantly alter the compound's electronic properties and metabolic stability compared to its non-fluorinated analogs.[1]

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₁₀H₁₄FN · HCl
Molecular Weight 203.69 g/mol [2]
Appearance Typically a white to off-white crystalline solid or powder.[3]

| Form | Hydrochloride Salt |

Q2: Why is the compound supplied as a hydrochloride salt instead of its free base form?

A: The use of the hydrochloride salt form is a standard and deliberate choice in pharmaceutical chemistry for several critical reasons:

  • Enhanced Solid-State Stability: Primary amines, especially in their "free base" form, can be susceptible to atmospheric degradation, such as oxidation or reaction with carbon dioxide. Converting the amine to a salt by reacting it with hydrochloric acid protonates the basic nitrogen atom. This positive charge delocalizes the lone pair of electrons, making the amine group significantly less reactive.[4]

  • Improved Handling: The salt form is typically a crystalline solid, which is non-volatile, easier to weigh accurately, and less prone to clumping compared to the often oily or low-melting-point free base.

  • Increased Aqueous Solubility: While seemingly counterintuitive, the salt form of many amines is more readily soluble in aqueous media than the free base, which is crucial for creating stock solutions for biological assays.

Q3: What are the primary factors that degrade this compound in solution?

A: The stability of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride in solution is not absolute and is primarily influenced by four factors:

  • pH: This is the most critical factor. The equilibrium between the stable, protonated amine cation and the more reactive, neutral free base is dictated by the solution's pH.

  • Oxidizing Agents: Dissolved oxygen, trace metal ions (which can catalyze oxidation), and exposure to oxidizing reagents can lead to degradation, often presenting as discoloration.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.

  • Light: High-energy light, particularly UV, can provide the activation energy for photo-degradation reactions.

Q4: What are the most probable chemical degradation pathways for this compound in solution?

A: Based on the structure of a substituted phenethylamine, the most likely degradation pathways involve the amine functionality and the benzylic position. The aromatic C-F bond is exceptionally strong and unlikely to be the primary point of degradation under typical laboratory conditions.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related species. This is often the cause of a solution turning yellow or brown.

  • Reaction as a Free Base: If the pH of the solution rises significantly above the pKa of the amine (estimated to be around 9-10, similar to other amphetamines[5]), the concentration of the deprotonated free base increases. This neutral amine is more nucleophilic and can participate in unwanted side reactions with other components in the solution.

Figure 1. Key Stability Relationships cluster_main 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl Solution cluster_degradation Degradation Products main Stable Protonated Amine (R-NH3+) freebase Reactive Free Base (R-NH2) main->freebase High pH (> pKa) freebase->main Low pH (< pKa) oxidized Oxidized Species (Imine, etc.) freebase->oxidized O2, Metal Ions, Light side_products Unwanted Side Products freebase->side_products Reaction with Excipients

Caption: Figure 1. Key Stability Relationships

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides direct, actionable advice for problems encountered during experimentation.

Issue 1: My solution is turning yellow or brown over time, especially in a clear vial.
  • What is the likely cause? This discoloration is a classic sign of oxidative degradation. The amine group is likely being oxidized. This process can be accelerated by exposure to atmospheric oxygen, trace metal ion contaminants in the solvent or on glassware, and exposure to ambient or UV light.

  • How can I prevent this? Implementing preventative measures during solution preparation is the most effective strategy. This involves removing the catalysts for oxidation.

    Protocol: Preparation of an Oxidation-Resistant Solution

    • Solvent Preparation: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, use water with high resistivity (18.2 MΩ·cm). Before use, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Glassware Preparation: If metal ion contamination is suspected, wash glassware with a chelating agent solution (e.g., 1-5 mM EDTA), followed by thorough rinsing with deionized water.

    • Addition of Antioxidants (Optional): If the application allows, consider adding a small amount of an antioxidant or chelating agent to the final solution.

      • EDTA (Ethylenediaminetetraacetic acid): At a concentration of 0.01-0.1%, EDTA will chelate trace metal ions that catalyze oxidation.

      • Ascorbic Acid (Vitamin C): A common antioxidant used in pharmaceutical formulations.

    • Compounding: Weigh the hydrochloride salt and dissolve it in the prepared, de-gassed solvent. Perform this in a glove box or under a blanket of inert gas if maximum stability is required.

    • Storage: Store the final solution in an amber glass vial to protect it from light. Headspace in the vial should be minimized; if possible, flush the headspace with inert gas before sealing. Store at the recommended low temperature (see Issue 3).

Issue 2: A precipitate or cloudiness has appeared in my aqueous stock solution.
  • What is the likely cause? Precipitation typically arises from two main issues:

    • pH Shift: The hydrochloride salt is the water-soluble form. If the solution is inadvertently made basic (e.g., by dilution into a basic buffer or contamination), the compound will convert to its neutral free base form, which is significantly less water-soluble and will precipitate out.

    • Exceeding Solubility Limit: The concentration of the solution may be too high for the chosen solvent or storage temperature. Solubility often decreases at lower temperatures.

  • How do I fix and prevent this?

    • pH Control (Prevention): The most robust solution is to use a buffer system instead of pure water or unbuffered saline. Prepare your solutions in an acidic buffer (e.g., a citrate buffer at pH 4-5 or a phosphate buffer at pH 6). This ensures the pH remains low, keeping the compound in its protonated, soluble form.

    • Check Solubility: Be aware of the compound's solubility limits. If you need a high concentration, you may need to use a co-solvent system.

    Table 2: General Solvent Compatibility

    Solvent Approximate Solubility (4-FA HCl) Notes
    PBS (pH 7.2) ~10 mg/mL[6] Risk of degradation is higher at this pH.[7]
    Ethanol ~20 mg/mL[6] Good choice for creating concentrated organic stocks.
    DMSO ~30 mg/mL[6] Excellent for high-concentration stocks, but ensure DMSO is compatible with downstream applications.

    | DMF | ~30 mg/mL[6] | Similar to DMSO; ensure compatibility. |

    • Resolution: If a precipitate has already formed, you can attempt to redissolve it by gently warming the solution and adding a small amount of acid (e.g., dilute HCl) to lower the pH. However, it is highly recommended to discard the solution and prepare a fresh, buffered stock to ensure concentration accuracy. Always filter your solutions through a 0.22 µm syringe filter after preparation to remove any particulates.

Issue 3: I'm seeing a loss of potency or inconsistent results from my experiments.
  • What is the likely cause? This is the most critical issue and is a direct consequence of chemical degradation. Even without visible changes like discoloration or precipitation, the concentration of the active parent compound is decreasing over time. This is often due to slow hydrolysis, oxidation, or other reactions. A study on a structurally similar fluorinated compound showed 60-90% decomposition in a pH 7.4 solution at 50°C over 7 days.[7]

  • How do I confirm degradation and ensure stability? Visual inspection is not enough. You must use analytical chemistry to quantify the compound's concentration over time. A simple stability study is essential.

    Protocol: Basic Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

    • Method Development: Develop a simple isocratic or gradient RP-HPLC method using a C18 column that can separate the parent compound from potential degradants. A UV detector set to an appropriate wavelength (e.g., ~264 nm[3]) is usually sufficient.

    • Initial Analysis (T=0): Prepare your solution under the conditions you wish to test (e.g., in a specific buffer, at a specific concentration). Immediately after preparation, inject a sample and record the peak area of the parent compound. This is your 100% reference.

    • Incubation: Store aliquots of the solution under various conditions you want to test (e.g., 4°C in the dark, room temperature on the benchtop, 40°C in an incubator).

    • Time-Point Analysis: At set intervals (e.g., 1, 3, 7, 14 days), inject another sample from each storage condition.

    • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the main peak's area, especially if accompanied by the appearance of new, smaller peaks, is direct evidence of degradation.

  • What are the optimal conditions for long-term storage? Based on the principles of chemical stability, a generalized set of optimal conditions can be recommended.

    Table 3: Summary of Recommended Storage Conditions

    Parameter Recommended Condition Rationale
    Solvent Acidic Buffer (pH 4-6) or Anhydrous Organic Solvent (DMSO, Ethanol) Maintains the protonated, more stable form of the amine and minimizes hydrolysis.
    Temperature -20°C or -80°C Drastically slows the rate of all degradation reactions. The solid compound is stable for ≥ 5 years at -20°C.[6]
    Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation by removing atmospheric oxygen.

    | Container | Amber Glass Vial | Protects against photo-degradation. |

start Problem with Solution (Discoloration, Precipitate, Inconsistent Results) check_visual Is there visible precipitate/cloudiness? start->check_visual precip_yes Likely Cause: pH shift or Exceeded Solubility check_visual->precip_yes Yes check_color Is there visible discoloration (yellow/brown)? check_visual->check_color No precip_solution Solution: 1. Use Acidic Buffer (pH 4-6) 2. Verify Concentration vs. Solubility 3. Store Cold, but check for precipitation 4. Filter (0.22 µm) precip_yes->precip_solution color_yes Likely Cause: Oxidative Degradation check_color->color_yes Yes inconsistent Likely Cause: Chemical Degradation (Potency Loss) check_color->inconsistent No (or in all cases) color_solution Solution: 1. Use De-gassed Solvents 2. Store under Inert Gas (Ar/N2) 3. Use Amber Vials (protect from light) 4. Add Chelator (EDTA) if possible color_yes->color_solution inconsistent_solution Action: 1. Perform HPLC Stability Study 2. Quantify Degradation Rate 3. Optimize Storage Conditions (Temp, pH, Light) inconsistent->inconsistent_solution

Caption: Figure 2. Troubleshooting Workflow

References

  • Scott, J. S., & Waring, M. J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 987–990. [Link]

  • Paquin, J. F. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 329–339. [Link]

  • Tönnes, S. W., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Journal of Pharmaceutical and Biomedical Analysis, 180, 113008. [Link]

  • Röhrich, J., et al. (2011). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Forensic Science International, 215(1-3), 3-7. [Link]

  • Davey, E., et al. (2008). pH dependent efflux of methamphetamine derivatives and their reversal through human Caco-2 cell monolayers. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 881-888. [Link]

  • Google Patents. (n.d.). Stabilizing agent for hydroxylamine solutions.
  • ResearchGate. (n.d.). Influences of Urinary pH on the Pharmacokinetics of Three Amphetamine-Type Stimulants Using a New High-Performance Liquid Chromatographic Method. Retrieved from ResearchGate. [Link]

  • Tönnes, S. W., et al. (2020). Analysis of 4-fluoroamphetamine in cerumen after controlled oral application. Drug Testing and Analysis, 12(6), 834-839. [Link]

  • ResearchGate. (n.d.). Fatal road crash under the influence of 4-fluoroamphétamine (4-FA) and cannabis : Who is guilty?. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5481. [Link]

  • National Center for Biotechnology Information. (2020). 4-Fluoroamphetamine (4-FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. Journal of the American Heart Association, 9(11), e015412. [Link]

  • Reddit. (n.d.). Ways of crashing out amines. Retrieved from Reddit. [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from Enlighten Theses. [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from ScienceDirect. [Link]

  • Frontiers. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Retrieved from Frontiers in Pharmacology. [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from PubChem. [Link]

  • University of Glasgow. (2018). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine. Retrieved from Enlighten Theses. [Link]

  • ResearchGate. (n.d.). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from ResearchGate. [Link]

  • American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 127(14), 5090–5097. [Link]

  • National Center for Biotechnology Information. (2023). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5481. [Link]

  • SWGDrug. (2013). 4-Fluoroamphetamine. Retrieved from SWGDrug. [Link]

  • University College Dublin. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from Research Repository UCD. [Link]

  • ResearchGate. (n.d.). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from Wikipedia. [Link]

Sources

Preventing racemization during chiral synthesis of phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Phenethylamine Synthesis Status: Online | Tier 3 Support (Senior Application Scientist)

Subject: Preventing & Troubleshooting Racemization in Phenethylamine Scaffolds Case ID: #ISO-8080-CHIRAL

Executive Summary: The -Carbon Vulnerability

In the synthesis of phenethylamines (PEAs) for drug development (e.g., calcimimetics, bronchodilators, or ADHD therapeutics), the chiral center at the


-position relative to the amine is chemically labile. This "benzylic" position is susceptible to deprotonation due to the electron-withdrawing nature of the aromatic ring and the nitrogen functionality.

The Core Rule: Racemization is rarely a random event; it is a consequence of specific mechanistic failures—usually involving a planar intermediate (enolate, imine, or carbocation) that destroys stereochemical information.

Diagnostic Module: Root Cause Analysis

Q: My enantiomeric excess (ee) drops significantly during the workup/extraction phase. Why?

Diagnosis: Base-Catalyzed Proton Exchange. Mechanism: If your workup involves strong bases (pH > 12) or elevated temperatures, you are likely deprotonating the chiral center. The resulting carbanion is planar (


 hybridized). When it reprotonates, it does so from either face, leading to a racemate.[1][2]

Mechanistic Visualization (DOT):

RacemizationMechanism Start Chiral Amine (S-enantiomer) (sp3 Hybridized) Base Base Attack (Deprotonation) Start->Base High pH / Heat Inter Planar Carbanion/Enolate (sp2 Hybridized - Achiral) Base->Inter -H+ End Racemic Mixture (50% R / 50% S) Inter->End +H+ (Non-stereoselective)

Caption: Figure 1. The pathway of base-catalyzed racemization via planarization of the benzylic carbon.

Corrective Action:

  • pH Control: Limit aqueous workup pH to < 10. Use carbonate bases (

    
    ) rather than hydroxide (
    
    
    
    ) where possible.
  • Temperature: Perform extractions at

    
    . The rate of proton abstraction drops significantly at lower temperatures.
    
  • Solvent Choice: Avoid dipolar aprotic solvents (DMSO, DMF) during basic steps, as they enhance the basicity of hydroxides/alkoxides, accelerating racemization.

Workflow Module: Reductive Amination

Q: I am synthesizing a chiral amine from a ketone using reductive amination, but the product is racemic. How do I induce chirality?

Diagnosis: Lack of Stereocontrol in Hydride Delivery. Standard reductive amination (using


 or 

) is inherently non-stereoselective unless a chiral auxiliary or catalyst is used. The imine intermediate is planar; the hydride attacks from both faces equally.

Solution 1: Chiral Auxiliaries (The "Ellman" Method) Use tert-butanesulfinamide. The bulky chiral sulfur group blocks one face of the imine, forcing the hydride to attack from the opposite side.

Solution 2: Biocatalysis (The "Self-Validating" System) Replace chemical reduction with Transaminases (ATAs) . Enzymes are sterically rigid; they simply cannot fit the substrate in the wrong orientation, making this a self-validating protocol for enantiopurity.

Protocol: Transaminase-Catalyzed Synthesis Target: (S)-


-Methylbenzylamine derivatives
ParameterConditionRationale
Enzyme

-Transaminase (e.g., Vibrio fluvialis)
Selects exclusively for (S)-configuration.
Amine Donor Isopropylamine or L-AlanineProvides the amine group; drives equilibrium.
Co-Factor PLP (Pyridoxal-5'-phosphate), 1 mMEssential for Schiff base formation in the active site.
pH Buffer Phosphate Buffer (100 mM, pH 7.0-8.0)Mimics physiological conditions; prevents chemical racemization.
Equilibrium Shift Remove Acetone/PyruvateByproduct removal drives the reaction to completion (Le Chatelier's principle).

Recovery Module: Resolution of Racemates

Q: My synthesis failed, and I have a racemic oil. Can I rescue the batch?

Diagnosis: You require Classical Resolution. While older, crystallization of diastereomeric salts remains the most robust method for "cleaning" partially racemized batches in drug development.

Protocol: Tartaric Acid Resolution of Phenethylamines Reference Standard: Resolution of (


)-

-Methylbenzylamine
  • Stoichiometry: Use 0.5 equivalents of (

    
    )-(+)-Tartaric acid per 1 equivalent of racemic amine (The "Pope-Peachey" method). This forces the "wrong" enantiomer to remain in solution as the free base or soluble salt.
    
  • Solvent System: Methanol (MeOH) is the primary solvent.

    • Troubleshooting: If oiling out occurs (no crystals), add small amounts of Isopropyl Alcohol (IPA) to reduce solubility.

  • Procedure:

    • Dissolve amine (10g) in MeOH (30 mL).

    • Dissolve tartaric acid (0.5 eq) in boiling MeOH (50 mL).

    • Mix hot. Allow to cool slowly to Room Temp, then

      
       overnight.
      
    • Crucial Step: Do not disturb the flask. Agitation promotes nucleation of the wrong diastereomer (kinetic precipitation vs. thermodynamic crystallization).

  • Liberation: Filter crystals. Suspend in water, basify with

    
    , and extract with DCM.
    

Advanced Troubleshooting: Dynamic Kinetic Resolution (DKR)

Q: Kinetic resolution limits my yield to 50%. How do I get 100% yield of a single enantiomer?

Diagnosis: You need to couple resolution with in situ racemization. In DKR, you continuously racemize the unreactive enantiomer so the enzyme/catalyst can convert all material to the desired product.

Decision Logic for Process Selection (DOT):

ProcessSelection Input Starting Material Check Is it a Ketone or Racemic Amine? Input->Check Ketone Ketone Check->Ketone Ketone Racemate Racemic Amine Check->Racemate Amine Route1 Route A: Transaminase (100% Theor. Yield) Ketone->Route1 Preferred Route2 Route B: Chemoenzymatic DKR (Lipase + Pd Catalyst) Racemate->Route2 If catalyst available Route3 Route C: Classical Resolution (Max 50% Yield) Racemate->Route3 If robust/cheap needed

Caption: Figure 2. Decision matrix for selecting the synthesis route based on starting material and yield requirements.

Technical Insight for DKR: For phenethylamines, use CALB (Candida antarctica Lipase B) for the resolution step (acylation) coupled with a Palladium nanocatalyst on support (Pd/AlO(OH)) for the racemization step.

  • Warning: The Pd catalyst requires specific conditions (often

    
     atmosphere or transfer hydrogenation agents) that must be compatible with the enzyme.
    

Analytical Validation (Quality Control)

You cannot prevent what you cannot measure. Polarimetry (


) is insufficient for high-precision drug development (it is easily skewed by impurities).

Mandatory Validation Method: Chiral HPLC

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose-based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (diethylamine) is critical to prevent "tailing" of the basic phenethylamine on the silica support.

  • Derivatization (Alternative): If HPLC resolution is poor, derivatize with Mosher's Acid Chloride . The resulting diastereomeric amides can be separated on standard achiral C18 columns or analyzed via

    
    -NMR.
    

References

  • Mechanisms of Racemization: Page, P. C. B., et al. "Flash Thermal Racemization of Chiral Amines." Journal of Organic Chemistry.

  • Biocatalysis & Transaminases: Kroutil, W., et al. "Asymmetric synthesis of amines by transaminases." ChemCatChem.

  • Dynamic Kinetic Resolution: Bäckvall, J. E., et al. "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines." Accounts of Chemical Research.

  • Classical Resolution Protocols: Kozma, D. "Optical Resolution of Phenylethylamine Derivatives." CRC Press/Taylor & Francis.

  • Analytical Validation: "Chiral Separation of Phenethylamines." Journal of Chromatography A.

Sources

Technical Support Center: Optimizing GC-MS for Halogenated Amphetamine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of halogenated amphetamines by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, forensic scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of halogenated amphetamines?

A1: Amphetamines, including their halogenated analogs, contain primary or secondary amine functional groups. These groups are polar and can interact with active sites (silanol groups) in the GC inlet and column, leading to poor peak shape (tailing), reduced sensitivity, and potential irreversible adsorption.[1][2]

Derivatization is a chemical modification process that addresses these issues by:

  • Reducing Polarity: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) replace the active hydrogen on the amine with a non-polar acyl group.[3][4][5] This reduces the analyte's polarity, minimizing interactions with the stationary phase and improving peak symmetry.

  • Increasing Volatility: The resulting derivatives are typically more volatile than the parent compounds, making them more amenable to gas chromatography.

  • Enhancing Mass Spectral Identification: Derivatization produces characteristic high molecular weight fragments, which can be crucial for unambiguous identification and quantification, especially when dealing with complex matrices.[6]

A novel derivatizing agent, N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA), has also been shown to produce stable derivatives with high molecular weight fragments suitable for selected ion monitoring.[1]

Q2: What is the optimal GC inlet temperature for analyzing derivatized halogenated amphetamines?

A2: The optimal inlet temperature is a balance between ensuring complete and rapid vaporization of the sample and preventing thermal degradation of the analytes. For derivatized halogenated amphetamines, a typical starting point for the injector temperature is 250 °C .[4]

  • Too Low: An insufficient inlet temperature can lead to incomplete vaporization, resulting in peak broadening, tailing, and discrimination against less volatile compounds.

  • Too High: Excessive temperatures can cause the derivatives to break down, leading to lower analyte response and the appearance of degradation products in the chromatogram. For some derivatives, a lower injection port temperature may be necessary. For instance, when using HFBA derivatives, an injection port temperature of 190 °C has been successfully employed.[3]

It is crucial to empirically determine the optimal temperature for your specific analytes and derivatization reagent.

Q3: Which GC column is best suited for the analysis of halogenated amphetamines?

A3: The choice of GC column is critical for achieving good separation and resolution. For the analysis of derivatized halogenated amphetamines, a low- to mid-polarity column is generally recommended.

  • Recommended Phases: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is a robust and versatile choice.[3][4][6] These columns offer excellent inertness, which is crucial for good peak shape and sensitivity with these active compounds.[6]

  • Column Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard configuration that provides a good balance between resolution and analysis time.[3][4]

The arylene-modified stationary phases, such as the Rxi-5Sil MS, can offer enhanced thermal stability and resistance to degradation from harsh derivatization reagents and their byproducts.[6]

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of halogenated amphetamines in a question-and-answer format.

Problem: Poor Peak Shape (Tailing Peaks)

Q: My derivatized halogenated amphetamine peaks are showing significant tailing. What are the potential causes and how can I fix this?

A: Peak tailing for amine-containing compounds, even after derivatization, is a common problem. Here’s a systematic approach to troubleshooting:

  • Incomplete Derivatization:

    • Cause: The derivatization reaction may not have gone to completion. This can be due to insufficient reagent, presence of moisture, incorrect reaction time or temperature.

    • Solution: Ensure your derivatizing agent is fresh and has been stored under anhydrous conditions. Optimize the reaction conditions (e.g., increase temperature or time). A common procedure involves heating the sample with the derivatizing agent (e.g., PFPA) at 70°C for 20 minutes.[4]

  • Active Sites in the GC System:

    • Cause: Active sites in the inlet liner, column, or even the MS source can interact with the analytes.

    • Solution:

      • Inlet Liner: Use a deactivated liner, and consider one with glass wool to aid in vaporization and trap non-volatile matrix components.[7] Replace the liner regularly, as its deactivation can wear off with repeated injections of complex samples.

      • Column: The column itself may have become active. Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the front end of the column (the first 10-20 cm) or replace it entirely.[8]

      • Septum: A cored or degraded septum can release particles into the inlet, creating active sites. Change the septum regularly.

  • Improper Injection Technique:

    • Cause: "Backflash" can occur if the sample volume expands to exceed the volume of the liner upon injection.[9] This can lead to sample deposition on cooler parts of the inlet, causing slow vaporization and peak tailing.

    • Solution: Reduce the injection volume or use a liner with a larger internal diameter.[9]

Experimental Protocols

Protocol 1: Derivatization of Halogenated Amphetamines with PFPA

This protocol is a general guideline for the derivatization of halogenated amphetamines using Pentafluoropropionic Anhydride (PFPA).

Materials:

  • Sample extract containing halogenated amphetamines, evaporated to dryness.

  • Pentafluoropropionic Anhydride (PFPA)

  • Toluene:Acetonitrile (95:5 v/v)

  • Ethyl Acetate

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Ensure the dried sample extract is completely free of moisture.

  • Reconstitute the residue in 50 µL of toluene:acetonitrile (95:5).[4]

  • Add 50 µL of PFPA to the sample vial.[4]

  • Cap the vial tightly and heat at 70°C for 20 minutes.[4]

  • After cooling, evaporate the solution to dryness under a gentle stream of nitrogen at a temperature below 60°C.[4]

  • Reconstitute the final residue in an appropriate volume of ethyl acetate (e.g., 30-50 µL) for GC-MS analysis.[4]

  • Inject 1-2 µL into the GC-MS system.[3][4]

Data Presentation

Table 1: Recommended GC-MS Parameters for Derivatized Halogenated Amphetamine Analysis
ParameterRecommended SettingRationaleReference
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.[3]
Inlet Temperature250 °C (starting point)Ensures efficient vaporization without thermal degradation.[4]
GC Column
Stationary Phase5% Phenyl-MethylpolysiloxaneProvides good selectivity and inertness for these compounds.[3][4]
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and speed.[3][4]
Oven Program
Initial Temperature50-75 °CAllows for proper focusing of analytes at the head of the column.[4][6]
Ramp Rate10-15 °C/minA moderate ramp rate provides good separation of a range of amphetamines.[3][6]
Final Temperature280-300 °CEnsures elution of all derivatized compounds.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.[3]
Ionization Energy70 eVStandard EI energy for generating library-searchable mass spectra.[3]
Scan Rangem/z 40-600A wide scan range is necessary to detect the high molecular weight derivatives.[3]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

G start Start: Poor Peak Shape (Tailing) q1 Is derivatization complete? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there active sites in the GC system? a1_yes->q2 s1 Check reagent freshness, moisture, reaction time/temp. a1_no->s1 end_ok Problem Resolved s1->end_ok a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Replace liner, condition/trim column, change septum. a2_yes->s2 q3 Is the injection technique appropriate? a2_no->q3 s2->end_ok a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_other Consider other factors (e.g., matrix effects) a3_yes->end_other s3 Reduce injection volume, use larger liner. a3_no->s3 s3->end_ok

Caption: Troubleshooting Decision Tree for Peak Tailing Issues.

Diagram 2: Overall GC-MS Workflow for Halogenated Amphetamine Analysis

G sample Sample Preparation (Extraction) derivatization Derivatization sample->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Review gcms->data report Reporting data->report

Caption: General Analytical Workflow from Sample to Report.

References

  • Soine, W. H., et al. (n.d.). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (-)-Chloroephedrine and cis- or trans- 1,2- Dimethyl-3-phenyl. Journal of Analytical Toxicology. Available at: [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]

  • Tsvetkova, D., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. Available at: [Link]

  • GCMS Troubleshooting Booklet. (n.d.). Scribd. Available at: [Link]

  • Melgar, R., & Kelly, R. C. (n.d.). A Novel GC/MS Derivatization Method for Amphetamines. SOFT. Available at: [Link]

  • Lin, H. R., et al. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis. Available at: [Link]

  • E-mail, M. S. R. P. L. S. Y. K. M. S. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International journal of molecular sciences, 21(8), 2841. Available at: [Link]

  • Wiley Analytical Science. (2023, November 7). Optimizing QuickProbe GC-MS for amphetamine-type substances. Wiley Analytical Science. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2006). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. UNODC. Available at: [Link]

  • Chromatography Forum. (2010, June 5). Amphetamines by GCMS. Chromatography Forum. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies. Available at: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating and overcoming the challenges of matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of biological matrices and seek robust, reliable, and accurate quantitative results. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice grounded in extensive field experience.

Introduction: The "Why" Behind Matrix Effects

In the world of LC-MS/MS, achieving accurate quantification of an analyte in a biological sample—be it plasma, urine, tissue homogenate, or another complex milieu—is akin to finding a needle in a haystack.[1] The "haystack" is the sample matrix, a complex mixture of endogenous and exogenous components like proteins, salts, lipids, and metabolites.[2] A matrix effect is any alteration of the analyte's ionization efficiency caused by these co-eluting components.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of an assay.[3][4]

The primary cause of matrix effects, particularly in electrospray ionization (ESI), is competition in the ion source.[2] Co-eluting matrix components can compete with the analyte for access to the limited charge on the surface of ESI droplets or affect the efficiency of droplet evaporation, ultimately hindering the formation of gas-phase analyte ions.[5][6] Among the various matrix components, phospholipids are notorious culprits due to their high abundance in biological membranes and their tendency to cause significant ion suppression.[7][8]

This guide provides a structured approach to identifying, understanding, and mitigating these effects, ensuring the integrity and validity of your bioanalytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding matrix effects.

Q1: How do I know if my assay is suffering from matrix effects?

A1: The most direct way to assess matrix effects is through a post-extraction spike experiment.[4] This involves comparing the response of an analyte spiked into a blank, extracted biological matrix to the response of the analyte in a neat (pure) solvent.

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Regulatory bodies like the FDA expect a thorough evaluation of matrix effects, often requiring the analysis of multiple lots of the biological matrix to assess variability.[9]

Q2: What are the most common sources of matrix effects in plasma/serum samples?

A2: In plasma and serum, the primary sources of matrix effects are phospholipids and proteins .[2][8] Phospholipids, being major components of cell membranes, are abundant and can co-elute with a wide range of analytes, causing significant ion suppression.[8] Proteins, if not adequately removed, can precipitate in the LC system, leading to column clogging and inconsistent ionization. Salts and other small molecule metabolites also contribute to the overall matrix effect.

Q3: Can't I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?

A3: While a SIL-IS is the gold standard for compensating for matrix effects, it is not a panacea.[10][11] For a SIL-IS to be effective, it must co-elute perfectly with the analyte.[11][12] If the analyte and SIL-IS peaks are not completely co-eluting, they may experience different degrees of ion suppression, leading to inaccurate correction.[12] Furthermore, severe ion suppression can diminish the signal of both the analyte and the SIL-IS to a point where sensitivity is unacceptably low, even if the ratio remains constant.[10] Therefore, while a SIL-IS is a powerful tool for compensation, it should be used in conjunction with strategies to minimize the underlying matrix effect.[13]

Q4: What is the difference between minimizing and compensating for matrix effects?

A4:

  • Minimizing Matrix Effects: This involves physically removing interfering components from the sample before they enter the mass spectrometer. This is achieved through optimized sample preparation and chromatography. The goal is to reduce the source of the problem.

  • Compensating for Matrix Effects: This is a corrective approach where the impact of the matrix effect is accounted for during data processing. This is primarily achieved by using an appropriate internal standard (ideally a SIL-IS) or by preparing calibration standards in the same matrix as the samples (matrix-matched calibration).[6][13]

A robust bioanalytical method will ideally combine both minimization and compensation strategies.[13]

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting common issues related to matrix effects.

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
  • Potential Cause: Inconsistent matrix effects across different samples or batches.

  • Troubleshooting Workflow:

    A High QC Variability B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect > 15-20%? B->C D Optimize Sample Preparation C->D Yes E Review Chromatography C->E No, but still variable D->E Still variable G Method Re-validation D->G Improved F Implement SIL-IS E->F Still variable E->G Improved F->G Improved

    Caption: Troubleshooting workflow for high QC variability.

  • Detailed Steps & Explanations:

    • Quantify the Matrix Effect: First, perform a post-extraction spike experiment using at least 6 different lots of your biological matrix to understand the extent and variability of the matrix effect.[9][14]

    • Optimize Sample Preparation: If significant and variable suppression is observed, your sample preparation is likely insufficient. The goal is to remove as many interfering components as possible. Consider moving from a simple Protein Precipitation (PPT) to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][10]

    • Refine Chromatography: Adjust your chromatographic gradient to better separate your analyte from the regions where phospholipids typically elute (early and late in the run). Extending the run time or using a different column chemistry can significantly improve separation.[7][15]

    • Implement a Co-eluting SIL-IS: If you are not already using one, a SIL-IS is essential.[11][16] Ensure it perfectly co-elutes with your analyte to provide the best compensation.[12]

Issue 2: Analyte peak shape is poor (e.g., tailing, splitting) in matrix but not in neat solution.
  • Potential Cause: Matrix components are interacting with the analytical column or altering the mobile phase environment as the analyte passes through.[17] Some matrix components can even cause shifts in retention time.[17]

  • Troubleshooting Steps:

    • Check for Phospholipid Buildup: Phospholipids can accumulate on the head of the LC column, leading to peak shape distortion and retention time shifts over the course of a batch.[7] Implement a robust column wash step between injections.

    • Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.[1]

    • Consider Biocompatible LC Systems: Certain analytes, especially phosphorylated compounds, can interact with the stainless steel components of standard HPLC systems. Using a biocompatible or PEEK-lined flow path can significantly improve peak shape and recovery for these challenging molecules.[18]

    • Evaluate Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering components enough to improve peak shape and mitigate suppression.[15]

Issue 3: Loss of sensitivity over the course of an analytical run.
  • Potential Cause: Accumulation of matrix components in the ion source or on the LC column.

  • Troubleshooting Workflow:

    A Sensitivity Loss During Run B Inject Neat Standard A->B C Is Sensitivity Restored? B->C D Ion Source Contamination (Clean Source) C->D Yes E Column Contamination (Implement Column Wash / Replace) C->E No F Improve Sample Cleanup (e.g., SPE, LLE) D->F E->F

    Caption: Diagnostic workflow for sensitivity loss.

  • Detailed Steps & Explanations:

    • Diagnose the Location: After observing a drop in signal, inject a neat standard. If the signal returns to its initial intensity, the problem is likely on the column (column fouling). If the signal remains low, the ion source is likely contaminated.

    • Address Column Fouling: Implement a more rigorous column washing step at the end of your gradient. If the problem persists, your sample cleanup is insufficient to protect the column.

    • Address Ion Source Contamination: Less volatile matrix components can coat the ion source optics over time, reducing sensitivity. Regular source cleaning is crucial when analyzing biological samples. Again, the root cause is often inadequate sample cleanup.

    • Proactive Solution: The most effective solution is to prevent the contaminants from reaching the MS in the first place. This reinforces the importance of optimizing sample preparation to remove non-volatile salts and lipids.[2][10]

Part 3: Protocols and Data Interpretation

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol allows for the precise calculation of the matrix effect as recommended by regulatory guidelines.

Objective: To determine the degree of ion suppression or enhancement for an analyte and its internal standard.

Materials:

  • Blank, pooled biological matrix (e.g., plasma from at least 6 sources)

  • Analyte and SIL-IS stock solutions

  • Neat solvent (matching the final extract composition)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Set A (Post-Extraction Spike):

    • Extract a known volume of the blank biological matrix using your established protocol.

    • After the final evaporation step (if any), reconstitute the extract with a solution containing the analyte and SIL-IS at a known concentration (e.g., a mid-QC level).

  • Prepare Sample Set B (Neat Solution):

    • Prepare a solution of the analyte and SIL-IS in the neat reconstitution solvent at the exact same concentration as in Step 1.

  • Analysis:

    • Inject both sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.

  • Calculation:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • IS-Normalized Matrix Factor:

      • MF = (Ratio of Analyte/IS Area in Set A) / (Mean Ratio of Analyte/IS Area in Set B)

Data Interpretation:

Matrix Factor (MF)InterpretationRecommended Action
0.85 - 1.15 Acceptable/Minor Matrix EffectProceed with validation. Ensure IS-normalized MF is close to 1.0.
< 0.85 Significant Ion SuppressionRe-evaluate and improve sample preparation and/or chromatography.
> 1.15 Significant Ion EnhancementRe-evaluate and improve sample preparation and/or chromatography.
CV > 15% across lots High VariabilityThe method is not robust. Sample preparation must be improved.[9][14]

This table provides general guidance; specific acceptance criteria may vary based on internal SOPs and regulatory requirements.

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To select the most effective sample preparation technique for minimizing matrix effects.

Procedure:

  • Select three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Process a pooled blank matrix sample with each technique.

  • Assess the matrix factor for each technique using the protocol described above.

  • Additionally, monitor for the presence of phospholipids in the final extract. A common way to do this is by monitoring the precursor ion of m/z 184 in positive ion mode, which is a characteristic fragment of the phosphocholine headgroup.[19]

Expected Outcome & Causality:

TechniqueTypical Matrix EffectPhospholipid RemovalCausality
PPT HighPoorFast and simple, but non-selective. It precipitates proteins but leaves most other matrix components, including phospholipids, in the supernatant.[7]
LLE ModerateModerate to GoodSeparates based on analyte polarity and solubility. A well-chosen solvent can selectively extract the analyte while leaving polar phospholipids in the aqueous phase.[10]
SPE LowExcellentHighly selective. The sorbent chemistry can be tailored to strongly retain the analyte while washing away interfering matrix components. Techniques like HybridSPE are specifically designed for phospholipid removal.[20][21]
References
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Karami-Osboo, R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]

  • Ramanathan, L., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]

  • Cieśla, A., et al. (2019). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Wickramasekara, S., et al. (2021). Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts. FDA. [Link]

  • Rocca, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Sci-Hub. [Link]

  • Hyotylainen, T., & Holcapek, M. (2018). Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen. [Link]

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Zhang, G., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Liang, H. R., et al. (2007). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids.... PubMed. [Link]

  • Wagner, M., et al. (2020). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches.... PMC. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • Jiao, L., et al. (2019). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis.... NIH. [Link]

  • Agilent. (2021). Minimizing Interaction of Phospholipids with LC Hardware. [Link]

  • Agilex Biolabs. (2023). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Malachová, A., et al. (2015). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation.... ACS Publications. [Link]

  • Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. [Link]

  • Hayward, D. G. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Chromatography Online. [Link]

  • Uddin, M. R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]

  • ResearchGate. (2022). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. [Link]

Sources

Technical Support Center: Improving the Resolution of Enantiomers in Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of enantiomers. Chiral separations are notoriously challenging, demanding a nuanced understanding of the interplay between the chiral stationary phase (CSP), mobile phase, and the analyte itself.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick, actionable answers to get your method development process started on the right foot.

Q1: Where do I even begin with choosing a chiral column?

A1: The selection of the appropriate chiral stationary phase (CSP) is the most critical first step. Unlike reversed-phase chromatography, which primarily relies on hydrophobicity, chiral separations depend on complex three-dimensional interactions.[3] There is no universal chiral column.[3][4]

A logical starting point is a screening approach using a set of columns with diverse chiral selectors.[5][6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used and are a good initial choice due to their broad applicability across different mobile phase modes.[1]

Pro-Tip: Many column manufacturers offer chiral screening services and have extensive application databases.[6] Searching for separations of compounds structurally similar to your analyte can provide an excellent starting point.[6]

Q2: What is the ideal flow rate for a chiral separation?

A2: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, it is often not optimal for achieving the best resolution in chiral separations.[7] Chiral stationary phases can exhibit high resistance to mass transfer, meaning that lower flow rates often lead to significantly better efficiency and, consequently, improved resolution.[7] If you have some separation but it's not baseline, reducing the flow rate (e.g., to 0.5 mL/min or even lower) is a simple and effective first optimization step.[7][8]

Q3: Can I use a gradient elution for my chiral separation?

A3: Yes, but only with covalently bonded (immobilized) CSPs.[7] Traditional coated polysaccharide phases can be damaged by certain solvents used in gradient elution, causing the chiral selector to strip from the silica support. Always verify your column's specifications. Gradient elution is most useful when you have a mixture of compounds with different retention times in addition to the enantiomeric pair, or when dealing with late-eluting impurities. For separating a single pair of enantiomers, isocratic methods are far more common.[2]

Q4: My peaks are tailing. What are the most common causes in chiral HPLC?

A4: Peak tailing in chiral HPLC can be particularly problematic, as it can obscure the resolution between two closely eluting enantiomers.[9] The common culprits include:

  • Secondary Interactions: Unwanted interactions, especially with acidic or basic analytes, can occur with the silica backbone of the CSP.[10]

  • Inappropriate Mobile Phase Additives: For acidic or basic compounds, the absence of an appropriate acidic or basic additive can lead to poor peak shape.[8]

  • Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.[10]

  • Column Degradation: Like all HPLC columns, chiral columns have a finite lifetime and performance will degrade over time.[10][11]

In-Depth Troubleshooting Guide

This section provides a more detailed, scenario-based approach to tackling complex resolution problems.

Scenario 1: I see only one peak, but I know my sample is a racemic mixture.
Q: Why am I not seeing any separation of my enantiomers?

A: This is a common and frustrating starting point. The lack of any discernible split or shoulder indicates a complete failure of chiral recognition under the current conditions. The issue lies in one of the three core areas: the stationary phase, the mobile phase, or the fundamental interaction between them and your analyte.

Troubleshooting Workflow: No Initial Separation

Below is a DOT script that generates a decision-making workflow for this common issue.

G start No Enantiomeric Separation (Single Peak Observed) csp Is the CSP appropriate for the analyte class? start->csp screen Screen alternative CSPs (e.g., Polysaccharide, Pirkle-type) csp->screen No/Unknown mp Is the Mobile Phase Mode Correct? csp->mp Yes success Resolution Achieved screen->success mode_change Switch Mode (Normal Phase <-> Reversed Phase <-> Polar Organic) mp->mode_change No mp_strength Is Mobile Phase Strength Optimal? mp->mp_strength Yes mode_change->success adjust_strength Adjust Organic Modifier Ratio mp_strength->adjust_strength No additive Is an additive needed for acidic/basic analyte? mp_strength->additive Yes adjust_strength->success add_additive Add Acidic (e.g., TFA, Acetic Acid) or Basic (e.g., DEA) Additive additive->add_additive No additive->success Yes add_additive->success

Caption: Troubleshooting workflow for a single peak observation.

Step-by-Step Protocol:

  • Verify Column Choice: First, confirm that the chosen CSP is a reasonable candidate for your analyte. Polysaccharide-based columns are a versatile starting point.[1] If you have a highly aromatic compound, a Pirkle-type CSP might offer the necessary π-π interactions.[12] Consult manufacturer literature and application notes.[6][13]

  • Change the Mobile Phase Mode: The nature of the mobile phase dramatically affects chiral recognition.[14] If you are in reversed-phase (e.g., acetonitrile/water) and see no separation, switching to normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) can induce the necessary interactions. The analyte-CSP interaction is fundamentally different in each mode.

  • Optimize Mobile Phase Composition: Even within a single mode, the choice and ratio of organic modifiers are critical.

    • Normal Phase: The type of alcohol (e.g., ethanol, isopropanol, n-butanol) used as a polar modifier can have a profound impact on selectivity.

    • Reversed Phase: While acetonitrile and methanol are common, their hydrogen bonding characteristics differ, which can influence the formation of the transient diastereomeric complex required for separation.

  • Introduce Additives for Ionizable Analytes: If your analyte is an acid or a base, its ionization state must be controlled. Uncontrolled ionization can lead to broad peaks or no separation at all.

    • For Acids: Add a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[8] This suppresses the ionization of the analyte, leading to better peak shape and often improved resolution.[8]

    • For Bases: Add a basic modifier like diethylamine (DEA) at a similar concentration (0.1%).[14]

Scenario 2: I have partial resolution, but the peaks are not baseline separated (Rs < 1.5).
Q: How can I improve the resolution between two partially separated enantiomeric peaks?

A: Achieving partial resolution is a great sign! It means the chiral recognition is occurring, but the conditions need to be fine-tuned to enhance the separation. Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention (k). You can systematically manipulate these factors.

Quantitative Data Summary: Impact of Key Parameters on Resolution

ParameterPrimary Effect OnTypical ActionExpected Outcome on Resolution (Rs)Caveats & Considerations
Flow Rate Efficiency (N)Decrease flow rate (e.g., from 1.0 to 0.5 mL/min)Increase[7][8]Analysis time will increase.
Temperature Selectivity (α) & Retention (k)Decrease temperature (e.g., from 25°C to 15°C)Usually increases, but can be unpredictable[7][8][15]Lower temperatures increase mobile phase viscosity and backpressure.
Mobile Phase Modifier Selectivity (α) & Retention (k)Change alcohol type (Normal Phase) or organic solvent (Reversed Phase)Can significantly increase or decreaseRequires re-equilibration. May invert elution order.[14]
Additive Concentration Selectivity (α) & Peak ShapeOptimize concentration (e.g., 0.05% - 0.2%)Can improve peak shape and thus apparent resolutionToo much additive can sometimes suppress interaction and reduce selectivity.

Step-by-Step Optimization Protocol:

  • Decrease the Flow Rate: As mentioned in the FAQs, this is the simplest and often most effective first step. Reducing the flow rate increases the number of theoretical plates (efficiency), which directly improves resolution.[7]

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[7] In most cases, decreasing the temperature enhances the stability of the transient diastereomeric complexes, leading to greater selectivity and better resolution.[8][15] However, the effect is not always predictable and in some cases, increasing the temperature can be beneficial.[7] It is an empirical parameter that must be tested.

  • Fine-Tune the Mobile Phase Composition:

    • Modifier Ratio: Systematically vary the percentage of the organic modifier by small increments (e.g., 2-5%). This will change the retention factor (k) and can also influence selectivity (α).

    • Modifier Type: If adjusting the ratio is insufficient, try a different modifier. In normal phase, switching from isopropanol to ethanol, for example, can dramatically alter the selectivity.

Scenario 3: My resolution is good, but the analysis time is too long.
Q: How can I speed up my chiral separation without sacrificing resolution?

A: This is a classic optimization problem. The goal is to reduce the retention time while maintaining a resolution (Rs) of at least 1.5.

Workflow for Method Acceleration

G start Long Analysis Time (Rs > 1.5) increase_flow Increase Flow Rate start->increase_flow check_res Is Rs still > 1.5? increase_flow->check_res increase_strength Increase Mobile Phase Strength (% Organic Modifier) check_res->increase_strength Yes fail Re-evaluate from start check_res->fail No check_res2 Is Rs still > 1.5? increase_strength->check_res2 increase_temp Increase Temperature check_res2->increase_temp Yes check_res2->fail No check_res3 Is Rs still > 1.5? increase_temp->check_res3 shorter_column Consider Shorter Column or Smaller Particle Size (UHPLC) check_res3->shorter_column Yes check_res3->fail No success Optimized Method shorter_column->success

Caption: Workflow for reducing analysis time while maintaining resolution.

Optimization Strategies:

  • Increase Flow Rate: Since you have excess resolution, you can trade some of it for speed. Incrementally increase the flow rate and monitor the resolution.

  • Increase Mobile Phase Strength: Increasing the percentage of the organic modifier will decrease retention times. Again, do this in small steps and ensure your resolution remains acceptable.

  • Increase Temperature: Higher temperatures decrease mobile phase viscosity, allowing for higher flow rates at lower backpressures. It also generally reduces retention times. However, be mindful that this can also decrease selectivity.[8]

  • Change Column Geometry: If you have access to UHPLC systems, switching to a column with smaller particles (e.g., sub-2 µm or 3 µm) can provide higher efficiency and allow for much faster separations without a loss in resolution. Alternatively, a shorter column with the same particle size can be used if the initial resolution was very high.

References

  • Rao, A. N. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Büchel, B. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BÜCHI Labortechnik AG. Retrieved from [Link]

  • Wainer, I. W. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Retrieved from [Link]

  • Ashton, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Retrieved from [Link]

  • Reddit User Discussion. (2024, March 7). HPLC issues with racemic sample- where is the 2. enantiomer?. Reddit. Retrieved from [Link]

  • Armstrong, D. W. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. U.S. Patent No. 5,338,454. Washington, DC: U.S. Patent and Trademark Office.
  • Lämmerhofer, M., & Lindner, W. (2012). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]

  • Tan, T. T. Y. (1995). Chiral Separations. VTechWorks. Retrieved from [Link]

  • Dong, M. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Retrieved from [Link]

  • Tiritan, M. E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Ghanem, A., & Hoenen, H. (2009). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]

  • WHELK-O® 1 Pirkle-Type Chiral Stationary Phases. (n.d.). Regis Technologies. Retrieved from [Link]

  • Rodrigues, A. E., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. Retrieved from [Link]

  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. Retrieved from [Link]

  • Reddit User Discussion. (2025, November 19). Horrible peak shape. Reddit. Retrieved from [Link]

  • Seest, J. R., & Wirth, M. J. (2000). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. ACS Publications. Retrieved from [Link]

  • What column should I use for my application?. (2021, March 14). Chiral Technologies. Retrieved from [Link]

  • Jain, D. K., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health. Retrieved from [Link]

  • Reddy, G. S., et al. (2019). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Chiral Separations. (2026, January 23). LCGC International. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Retrieved from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral Recognition Mechanisms. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Cell Viability in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Focus: In Vitro Neurotransmitter Uptake Assays (DAT, NET, SERT) Target Audience: Drug Discovery Researchers & Assay Development Scientists

Introduction: The "Hidden" Variable in Uptake Data

In high-throughput screening (HTS) for neurotransmitter transporter inhibitors, a drop in signal is the desired outcome. However, a reduction in substrate uptake is not always synonymous with transporter inhibition. In my experience troubleshooting assays across hundreds of labs, up to 30% of "hits" in primary screens are false positives caused by compromised cell viability or detachment.

If a cell is dead, it cannot actively transport dopamine, serotonin, or norepinephrine. If a cell detaches during a wash step, the signal is lost regardless of drug efficacy. This guide dissects the technical causality between cell health and assay performance, providing self-validating protocols to ensure your


 values reflect true inhibition, not cytotoxicity.

Part 1: The Foundation – Cell Culture & Adhesion

The most common failure mode in uptake assays—particularly with HEK293 and CHO cell lines—is cell detachment during wash steps. Transporters like DAT and SERT function optimally only in an intact, polarized membrane environment.

The "Weak Adherence" Problem (HEK293 Specifics)

HEK293 cells express specific integrins that require divalent cations for adhesion. Standard PBS washes strip these ions, causing immediate detachment.

Troubleshooting Protocol: Enhanced Adhesion System

ParameterStandard Practice (Risky)Optimized Protocol (Robust)Mechanism
Plate Coating Tissue Culture Treated (Standard)Poly-D-Lysine (PDL) (0.1 mg/mL) or Collagen Type I PDL provides a positively charged matrix that electrostatically binds the negatively charged cell membrane, independent of integrins.[1]
Wash Buffer PBS (Phosphate Buffered Saline)HBSS (+Ca²⁺/+Mg²⁺) Calcium and Magnesium are co-factors for integrin-mediated adhesion.[1] Removing them causes cells to "round up" and lift off.
Pipetting Manual or Fast VacuumLaminar Flow / Angled Dispense Direct force shears cells.[1] Dispense against the well wall, not the cell monolayer.
Seeding Density & Edge Effects

Over-confluent cells (>90%) downregulate transporter expression and detach in sheets. Under-confluent cells (<50%) yield low signal-to-noise ratios.[1]

  • Optimal Density: Seed to achieve 80-85% confluency at the time of the assay.

  • The Edge Effect: Evaporation in outer wells changes osmolarity, stressing cells. Recommendation: Fill edge wells with water/buffer and do not use them for data, or use a gas-permeable plate seal during incubation.[1]

Part 2: The Assay Environment – Buffers & Temperature

Neurotransmitter uptake is an active, ATP-dependent process (symport with Na⁺/Cl⁻).[1] If the cell's metabolic engine stalls, uptake stops.

Temperature Control: The 30°C Threshold

While 4°C is used as a control for non-specific binding (NSB), unintentional temperature drops during the active phase are disastrous.

  • Critical Insight: HEK293 cells are prone to detachment if the temperature drops below 30°C during handling [1].[2][3]

  • Protocol: Keep all buffers (HBSS, compound plates) at 37°C in a water bath before addition. Only the NSB control plate should be on ice.

Buffer Composition: Fueling the Transporter

Standard PBS is insufficient for uptake assays because it lacks an energy source.

Recommended Assay Buffer (KREBS-HEPES Modified):

  • Base: HBSS (with Ca²⁺/Mg²⁺)

  • Buffer: 10-20 mM HEPES (maintains pH 7.4 outside the CO₂ incubator)

  • Fuel: D-Glucose (Dextrose) at 1.0 - 4.5 g/L .[1]

    • Why? Active transport requires ATP. Starving cells of glucose during a 20-60 minute assay can deplete ATP stores, artificially lowering uptake rates [2].

Part 3: Distinguishing Cytotoxicity from Inhibition[1]

This is the most critical validation step. A compound with an


 of 1 µM for uptake and a 

(Toxic Concentration) of 1 µM is not a specific inhibitor; it is a toxin.
The "False Positive" Mechanism

Compounds that disrupt membrane integrity (e.g., pore formers) or deplete ATP (e.g., mitochondrial toxins) will inhibit uptake without binding the transporter.

Visualization: The Decision Logic

The following diagram illustrates the workflow to validate a "hit."

TroubleshootingLogic Start Low Uptake Signal Observed CheckMicroscope Step 1: Visual Inspection (Phase Contrast) Start->CheckMicroscope CellsDetached Cells Detached/Rounded? CheckMicroscope->CellsDetached FixAdhesion Root Cause: Adhesion Failure Action: Use PDL Plates & Ca2+/Mg2+ Buffer CellsDetached->FixAdhesion Yes CheckViability Step 2: Run Parallel Viability Assay (MTT / CellTiter-Glo) CellsDetached->CheckViability No (Cells Intact) ViabilityLow Viability < 80%? CheckViability->ViabilityLow Cytotoxicity Root Cause: Compound Toxicity Result: False Positive ViabilityLow->Cytotoxicity Yes TrueInhibition Root Cause: True Transporter Inhibition Result: Valid Hit ViabilityLow->TrueInhibition No

Caption: Logical workflow to distinguish between technical failure (detachment), biological toxicity, and true pharmacological inhibition.

Part 4: Compound & Vehicle Interference (DMSO)

DMSO Tolerance Limits

Many libraries are dissolved in DMSO. However, DMSO increases membrane fluidity, which can alter transporter conformation and kinetics.

  • Limit: Keep final DMSO concentration < 0.5% (v/v).

  • Validation: Run a "Vehicle Only" control. If the vehicle control signal is <90% of the "Buffer Only" control, your DMSO concentration is too high [3].

Auto-Fluorescence (Fluorescent Assays Only)

If using a fluorescent substrate (e.g., Molecular Devices Neurotransmitter Kit, ASP+), test your test compounds for auto-fluorescence at the assay wavelengths (typically Ex 440nm / Em 520nm). A highly fluorescent compound can mask uptake inhibition, leading to False Negatives .

Part 5: Frequently Asked Questions (FAQs)

Q1: My HEK293 cells peel off in a sheet when I add the substrate. Why? A: This is likely "mechanical shear" combined with "calcium shock."

  • Ensure you are using PDL-coated plates .[1]

  • Ensure your wash buffer contains Ca²⁺ and Mg²⁺ .

  • Crucial: Do not aspirate the well completely dry. Leave ~10-20 µL of residual volume to prevent the meniscus from crushing the monolayer.

Q2: Can I use 4°C incubation to stop the reaction instead of washing? A: Yes, but with caution. Rapid cooling stops active transport effectively. However, if you are using a fluorescent plate reader assay without a wash step (homogeneous), the background fluorescence of the extracellular substrate will be high. If using radioligands, you must wash to remove unbound isotope. For radioligands, using ice-cold wash buffer is mandatory to prevent efflux of the taken-up substrate during the wash.[1]

Q3: How do I normalize my uptake data if cell numbers vary? A: Post-assay normalization is highly recommended.

  • Method: After reading the uptake signal (fluorescence or scintillation), lyse the cells and measure total protein content (BCA assay) or DNA content (CyQUANT). Normalize uptake Signal per µg Protein. This corrects for wells where 10-20% of cells might have detached [4].

Q4: Why does my "No Transporter" control (parental cells) show signal? A: This is Non-Specific Binding (NSB) or passive diffusion.

  • Solution: Always subtract the signal of parental cells (or cells treated with a saturating concentration of a known inhibitor like Cocaine or Fluoxetine) from your test data. True Uptake = Total Signal - NSB.[1]

References

  • Culture Collections (ECACC). "Sticky Issues with 293 Cells." Public Health England. Link

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit Protocol." Molecular Devices Application Notes. Link

  • Du, X., et al. (2006). "Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells." Journal of Pharmacological and Toxicological Methods, 54(2), 164-172. Link

  • Assay Guidance Manual (NCBI). "Cell Viability Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • BioIVT. "Transporter Inhibition and Substrate Uptake Assays." BioIVT Technical Resources. Link

Sources

Technical Support Center: Reducing Variability in Stimulant Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: BEH-STIM-VAR-001 Subject: Troubleshooting & Optimization Guide for Rodent Stimulant Assays

Introduction

Variability in behavioral pharmacology is not just "noise"; it is often the signal of an uncontrolled variable. In studies involving psychostimulants (e.g., amphetamine, cocaine, methylphenidate), the dynamic range of the drug effect can be easily masked by environmental stress, circadian misalignment, or inconsistent handling.

This guide is designed to systematically isolate and eliminate these sources of error. It moves beyond basic protocols to address the causality of variability, ensuring your data reflects true pharmacological effects rather than experimental artifacts.

Module 1: Pre-Experimental Variables (The "Hidden" Noise)

Q: My control animals show high baseline locomotor activity, masking the drug effect. How do I fix this?

A: You are likely observing "Novelty-Induced Locomotion" rather than true baseline activity.

Expert Insight: Rodents placed in a new environment (e.g., Open Field box) activate the mesolimbic dopamine system purely due to novelty. If you administer a stimulant immediately, the drug effect sums with this novelty effect, hitting a "ceiling" that obscures dose-response relationships.

Troubleshooting Protocol:

  • Habituation Phase: Introduce the animal to the testing apparatus without the drug for 2–3 consecutive days prior to testing (30–60 mins/session).

  • Injection Acclimatization: Perform "sham injections" (handling + needle poke without fluid) for 2 days to dissociate handling stress from drug effects.

  • The "60-Minute Rule": On test day, place the animal in the chamber for 30–60 minutes before injection. Record this baseline. Inject, then record for the post-dose duration.

Q: Does the method of handling really impact stimulant data?

A: Yes. Tail handling induces a stress response that cross-sensitizes with stimulants.

Causality: Tail handling elevates plasma corticosterone. Corticosterone facilitates dopamine release in the Nucleus Accumbens (NAc). When you subsequently administer a stimulant, the behavioral response is artificially amplified or erratic due to this "stress-priming."

Recommended Workflow: Switch to Tunnel Handling or Cup Handling .

HandlingWorkflow Start Animal Removal Tail Tail Handling Start->Tail Tunnel Tunnel/Cup Handling Start->Tunnel Physio1 High Corticosterone (Stress Response) Tail->Physio1 Induces Anxiety Physio2 Low Corticosterone (Basal State) Tunnel->Physio2 Voluntary Interaction Result1 Altered Dopamine Sensitivity Physio1->Result1 Cross-Sensitization Result2 Stable Baseline Physio2->Result2 Outcome1 High Variability (Artifacts) Result1->Outcome1 Outcome2 Reproducible Data Result2->Outcome2

Figure 1: Causal pathway of handling stress on experimental variability. Tail handling introduces a physiological confound (corticosterone) that interacts with stimulant mechanisms.

Module 2: Pharmacological Precision

Q: I see inconsistent results when comparing acute vs. chronic dosing. Why?

A: You are likely conflating Sensitization with Tolerance.

Expert Insight:

  • Sensitization (Reverse Tolerance): Repeated intermittent administration of stimulants (e.g., Amphetamine) leads to increased locomotor response. This is driven by neural plasticity in the VTA-NAc circuit (e.g., increased AMPA receptor surface expression).

  • Tolerance: Continuous or high-dose administration often leads to receptor downregulation and decreased response.

Protocol Standardization:

Variable Sensitization Protocol Tolerance Protocol
Dosing Frequency Intermittent (e.g., Once Daily or Every Other Day) Continuous (e.g., Osmotic Minipump) or "Binge"
Washout Period Critical (3–7 days drug-free before challenge) None (Test during active maintenance)
Mechanism Up-regulation of DA transmission Down-regulation of DA receptors

| Behavioral Output | Progressive increase in stereotypy/locomotion | Reduced response to same dose |

Q: What is the correct washout period for within-subject designs?

A: Minimum 5–7 half-lives, but behavioral washout takes longer.

While the drug may clear pharmacokinetically in 24 hours, the behavioral effects (neuroadaptation) can persist.

  • Amphetamine/Cocaine: Avoid within-subject dose-response designs if possible. If necessary, allow 7 days between doses to minimize sensitization effects.

  • Self-Validation: Always run a "Saline Challenge" on the final day to ensure the animal has returned to true baseline and is not exhibiting conditioned hyperactivity to the injection environment.

Module 3: Biological Variables

Q: Can I use male and female rodents interchangeably?

A: No. Females exhibit distinct psychostimulant kinetics and sensitivity.

Causality: Estrogen (Estradiol) enhances dopamine release and downregulates dopamine transporters (DAT), making females generally more sensitive to stimulants than males.

  • Observation: Females often acquire self-administration faster and show higher break points.

  • Cycle Effect: Variability increases if females are tested at different estrous stages.

  • Recommendation: If using females, track the estrous cycle or use a large enough "asynchronous" sample size to average out cycle effects. Do not pool male and female data without testing for sex interactions first.

Q: Which mouse strain should I use? C57BL/6 or BALB/c?

A: C57BL/6 is the industry standard for stimulant studies, but choice depends on the specific phenotype.

Strain Comparison Table:

FeatureC57BL/6 (Th1-biased)BALB/c (Th2-biased)
Baseline Anxiety LowHigh (Prone to freezing)
Stimulant Response High Locomotor ActivationLower Activation (Prone to stereotypy/freezing)
Stress Susceptibility ResilientHighly Susceptible (Handling stress affects data more)
Best For: General locomotor/reward studiesAnxiety-interaction studies

Critical Note: BALB/c mice may "freeze" in response to high-dose stimulants due to anxiety/stereotypy, which automated trackers often misinterpret as "low activity." Always verify with visual scoring.

Module 4: Experimental Rigor & Design

Q: How do I prevent "Observer Bias" in behavioral scoring?

A: Implement a "Double-Blind" Injection Coding System.

Protocol:

  • Preparation: Researcher A prepares the drug solutions and labels syringes with random codes (e.g., A1, B2, C3).

  • Administration: Researcher B (who runs the test) injects animals and records behavior, knowing only the code.

  • Decoding: The code is revealed only after data analysis is locked.

Q: How do I control for Circadian Rhythms?

A: Test during the Active Phase (Dark Cycle) under Red Light.

Stimulants administered during the rest phase (light cycle) produce different metabolic and behavioral profiles compared to the active phase.

  • Standard: Reverse light cycle housing (Lights OFF at 08:00).

  • Consistency: If testing between 10:00–14:00, maintain this exact window for all cohorts. A 2-hour shift can significantly alter basal dopamine levels.

CircadianImpact Input Stimulant Administration Branch1 Rest Phase (Light Cycle) Input->Branch1 Branch2 Active Phase (Dark Cycle) Input->Branch2 Mech1 Low Basal Metabolism Competing Sleep Drive Branch1->Mech1 Mech2 High Basal Metabolism Natural Exploratory Drive Branch2->Mech2 Out1 Variable Efficacy (False Negatives) Mech1->Out1 Out2 Robust Signal-to-Noise Mech2->Out2

Figure 2: Impact of Circadian Phase on Stimulant Efficacy. Testing during the active phase aligns drug pharmacodynamics with natural metabolic rhythms.

References

  • Gulinello, M., et al. (2019). Considerations for Experimental Design of Behavioral Studies Using Model Organisms. National Institutes of Health (NIH). Link

  • Ghoshal, A., et al. (2021). Handling Techniques to Reduce Stress in Mice.[1][2] JoVE (Journal of Visualized Experiments). Link

  • Calipari, E. S., et al. (2017).[3][4] Sex Differences in the Physiological and Behavioral Effects of Chronic Oral Methylphenidate Treatment in Rats.[3] Frontiers in Behavioral Neuroscience. Link

  • Moy, S. S., et al. (2004). Mouse strain differences in response to acute and chronic amphetamine. BMC Neuroscience. (Contextual grounding for Strain Differences).
  • Honma, K., et al. (2014). Effects of light, food, and methamphetamine on the circadian activity rhythm in mice. PubMed.[5] Link

  • British Pharmacological Society. (2020). Blinding reduces bias in experimental design.Link

Sources

Technical Support Center: Managing Exothermic Reactions in Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that controlling the significant heat release during certain chemical transformations is paramount for safety, yield, and purity. This is particularly true in phenethylamine synthesis, where powerful reducing agents and condensation reactions are common.

This guide is structured to provide direct, actionable answers to the challenges you may face. We will move from immediate troubleshooting of in-progress reactions to broader frequently asked questions that can inform your experimental design from the outset. Our focus is on the causality behind each step, ensuring a deep, mechanistic understanding that fosters a self-validating and safe laboratory practice.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that can arise during an exothermic reaction.

Q1: My reaction temperature is rising rapidly and uncontrollably. What should I do?

A1: This situation indicates a potential thermal runaway, where the heat generated by the reaction surpasses the rate of heat removal, leading to an accelerating cycle of temperature increase.[1] Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, cease the addition immediately. In many cases, the reaction is "dose-controlled," meaning the reaction rate is limited by the addition rate. Stopping the feed can halt the primary source of heat generation.[2]

  • Enhance Cooling: If using an ice bath, ensure it is well-stocked with ice and add a salt (like NaCl or CaCl₂) to lower its temperature. Ensure the flask is adequately immersed. If using a cryostat or chiller, lower the setpoint temperature.

  • Alert Personnel: Inform colleagues and your lab supervisor of the situation.

  • Prepare for Quenching: If the temperature continues to rise unabated, a controlled quench may be necessary. Have a pre-chilled, appropriate quenching agent (e.g., a non-reactive solvent or a weak acid/base depending on the reaction) ready.

  • Evacuation: If the reaction cannot be brought under control and there is a risk of vessel over-pressurization or explosion, evacuate the area and follow your institution's emergency procedures.[3]

Causality and Prevention: Thermal runaway occurs when the heat generation curve exceeds the heat removal curve. This is often caused by:

  • Too-Rapid Reagent Addition: Adding a reactive component too quickly introduces fuel for the reaction faster than the system can dissipate the resulting heat.[4]

  • Inadequate Cooling: The cooling system's capacity is insufficient for the scale or intrinsic exothermicity of the reaction.[3]

  • Poor Mixing: Inefficient stirring creates localized "hot spots" where the reaction rate is much higher, which can initiate a bulk runaway.[5]

To prevent this, always perform a thorough hazard assessment before scaling up.[6] Use controlled, slow addition for highly exothermic steps and ensure your cooling system is robust and tested.[4]

Q2: The temperature of my reaction is fluctuating, but not running away. Why is this happening and how can I stabilize it?

A2: Temperature fluctuations suggest an imbalance between heat generation and heat removal.

Potential Causes & Solutions:

  • Inconsistent Reagent Addition: Manual, intermittent addition of a reagent will cause temperature spikes with each addition.

    • Solution: Employ a syringe pump for liquid reagents or use a dropping funnel with a pressure-equalizing arm for a steady, dropwise addition.[1] This ensures a constant, predictable rate of heat generation.

  • Poor Heat Transfer: The reaction vessel may not have sufficient surface area in contact with the cooling medium, or the cooling bath itself is not homogenous.

    • Solution: Ensure the cooling bath is well-stirred and the reaction flask is immersed to a level above the reaction mixture. For larger scales, consider a reactor with a cooling jacket for more efficient heat exchange.[7][8]

  • Inefficient Mixing: If the reaction mixture is viscous or not stirred adequately, the heat generated in the bulk liquid is not transferred efficiently to the walls of the flask.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for viscous mixtures or larger volumes to ensure homogenous mixing and temperature distribution.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you design safer and more robust experimental protocols.

Q1: What are the primary exothermic steps in common phenethylamine syntheses like reductive amination?

A1: Phenethylamine synthesis often involves reductive amination or the reduction of a nitroalkene. Both pathways contain highly exothermic steps.

  • Leuckart-Wallach Reaction: This one-pot reductive amination uses formic acid or a formate salt as the reducing agent.[9] The reaction requires high temperatures (often >160°C) to proceed, and the decomposition of intermediates is exothermic.[10][11] Controlling the initial heating rate and providing a mechanism for efficient heat dissipation (like a reflux condenser) is critical, even though the overall process is heated.

  • Eschweiler-Clarke Reaction: This reaction methylates a primary or secondary amine using formaldehyde and formic acid.[12] The mechanism involves the formation of an iminium ion followed by hydride transfer from formic acid.[13] This hydride transfer step is exothermic. While often considered a controlled reaction, the initial mixing of reagents can cause a significant temperature increase that must be managed.[14]

  • Reduction using Hydride Reagents (e.g., NaBH₄, LiAlH₄): The reduction of an imine (formed from a ketone/aldehyde and amine) or a nitrostyrene is a very common and often highly exothermic step. The quenching of excess hydride reagent at the end of the reaction is also extremely exothermic and can generate flammable hydrogen gas.

Q2: How do I select an appropriate cooling method for my reaction scale?

A2: The choice of cooling method is critical and depends on the reaction scale and the magnitude of the exotherm.

Cooling MethodAchievable TemperatureBest ForConsiderations
Water/Ice Bath 0 °CSmall-scale, mild exotherms.Limited capacity; ice must be replenished.
Ice/Salt Bath -5 to -20 °CModerate exotherms requiring sub-zero temperatures.Corrosive; requires good mixing of the slurry.
Dry Ice/Solvent -78 °C (Acetone/Isopropanol)Strong exotherms; reactions requiring very low temperatures.Requires careful handling of dry ice; solvent is flammable. Ensure good ventilation.
Circulating Chiller -40 to +20 °C (Variable)Precise temperature control for any scale; long reactions.High initial cost; requires a jacketed reactor for efficiency.

Expert Insight: For a new or scaled-up reaction, it is always prudent to start with a cooling system that has more capacity than your calculations suggest is necessary. It is far easier to add heat to a system that is too cold than to regain control of one that is too hot.

Q3: What is the principle of "dose-controlled" addition and why is it important for safety?

A3: A dose-controlled reaction is one where the rate-limiting factor is the addition of a key reagent.[2] This means the reagent is consumed almost as quickly as it is added.

Causality & Importance: The primary benefit of this approach is that it prevents the accumulation of a large amount of unreacted, high-energy starting material in the flask. In the event of a cooling failure or other process deviation, you can simply stop the addition, and the reaction will quickly cease because its "fuel" source has been cut off.[2] This is a cornerstone of "Safety by Design" in chemical synthesis.[2] In contrast, a reaction where all reagents are mixed at the start and then heated (batch mode) has all the potential energy present from the beginning, creating a much higher risk of thermal runaway.[1]

Experimental Protocols & Visual Guides

Protocol 1: General Setup for Controlled Reagent Addition
  • Vessel & Stirring: Select a round-bottom flask that is at least twice the volume of your final reaction mixture. Equip it with a suitably sized magnetic stir bar or an overhead mechanical stirrer.

  • Cooling Bath: Place the flask in a secondary container (e.g., a crystallization dish) and fill it with your chosen cooling medium (see Table 1). Ensure the bath is large enough that it won't be easily displaced.

  • Temperature Monitoring: Insert a digital thermometer or thermocouple probe through a septa or adapter. The tip of the probe should be submerged in the reaction medium but not touching the glass walls or stirrer.[1]

  • Reagent Addition:

    • For small volumes (<50 mL), use a syringe pump with a narrow-gauge needle passing through a septum. This provides the most precise control.

    • For larger volumes, use a pressure-equalizing dropping funnel. This prevents the rate of addition from changing as the liquid level drops.

  • Inert Atmosphere: If required, equip the flask with a gas inlet adapter connected to a nitrogen or argon line with a bubbler outlet to maintain a positive pressure.

Diagram 1: Troubleshooting Workflow for Thermal Events

This decision tree guides the user through a logical sequence of checks and actions when a temperature anomaly is detected.

G start Temperature Rises Above Setpoint q1 Is Reagent Being Added? start->q1 a1_yes Stop Addition Immediately q1->a1_yes Yes a1_no Proceed to Cooling Check q1->a1_no No q2 Is Cooling System Optimal? a1_yes->q2 a1_no->q2 a2_no Reinforce Cooling: - Add more ice/salt - Lower chiller setpoint q2->a2_no No a2_yes Proceed to Stirring Check q2->a2_yes Yes q3 Is Stirring Vigorous & Homogenous? a2_no->q3 a2_yes->q3 a3_no Increase Stirring Rate or Switch to Overhead Stirrer q3->a3_no No a3_yes Monitor Temperature q3->a3_yes Yes q4 Is Temperature Still Rising? a3_no->q4 a3_yes->q4 a4_yes Prepare for Emergency Quench / Evacuation q4->a4_yes Yes a4_no Situation Controlled. Investigate Root Cause Post-Reaction. q4->a4_no No

Caption: A decision tree for troubleshooting unexpected temperature increases.

Diagram 2: Logical Flow for Safe Exothermic Reaction Protocol

This diagram illustrates the critical sequence of operations for safely conducting a reaction with a known exotherm.

G A 1. Assemble Apparatus (Flask, Stirrer, Condenser) B 2. Charge Initial Reagents & Solvent A->B C 3. Establish Cooling (Pre-cool to target temp) B->C D 4. Begin Vigorous Stirring C->D E 5. Start Slow, Controlled Addition of Second Reagent D->E F 6. Continuously Monitor Internal Temperature E->F G 7. Adjust Addition Rate to Maintain Set Temp F->G H 8. Complete Addition & Allow Reaction to Stir to Completion G->H

Caption: Sequential workflow for a dose-controlled exothermic reaction.

References

  • Heat Exchangers in Chemical Reactors: Types and Functions. (2024). Jinzong Machinery.
  • Exothermic Reaction Hazards. (2024).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025).
  • How to calculate heat transfer in continuous flow applic
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
  • Critical Considerations in Process Safety. (n.d.). H.E.L Group.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.
  • THE MECHANISM OF THE LEUCKART REACTION. (n.d.).
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.).
  • Eschweiler-Clarke reaction. (2025). YouTube.
  • Eschweiler-Clarke Reaction. (2022). YouTube.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).

Sources

Validation & Comparative

A Cross-Validated Guide to Amphetamine Analog Quantification: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of forensic toxicology, clinical diagnostics, and pharmaceutical development, the precise and reliable quantification of amphetamine and its analogs is paramount. These sympathomimetic amines, encompassing a range of therapeutic agents and controlled substances, demand analytical methodologies that are not only sensitive and specific but also robust and defensible.[1] The two titans of confirmatory analysis in this domain are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth, experience-driven comparison of these two techniques for the quantification of amphetamine-type stimulants (ATS). Moving beyond a simple recitation of specifications, we will delve into the causality behind experimental choices, the inherent strengths and weaknesses of each workflow, and the practical implications for researchers in the field. All protocols and data presented are grounded in established scientific literature and regulatory guidelines to ensure maximum trustworthiness and authority.

The Fork in the Analytical Road: Volatility vs. Polarity

The fundamental difference between GC-MS and LC-MS/MS lies in the physical state of the analyte during separation. GC requires analytes to be thermally stable and volatile, while LC separates compounds in their liquid phase. This distinction dictates the entire analytical workflow, from sample preparation to the final detection. Amphetamines, in their native form, are polar and not sufficiently volatile for direct GC analysis, necessitating a critical extra step: derivatization.[2][3] LC-MS/MS, conversely, is well-suited for polar compounds and can often analyze them directly, simplifying the upfront workflow.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard Revisited

GC-MS has long been considered a gold standard in forensic drug testing, renowned for its high chromatographic resolution and extensive, standardized spectral libraries for confident compound identification.

The GC-MS Workflow: A Step-by-Step Rationale

The journey of an amphetamine sample through a GC-MS system is a multi-stage process, with each step designed to overcome the inherent chemical properties of the analytes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine/Blood Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Isolate Analytes & Remove Matrix Derivatization Chemical Derivatization (e.g., Acylation, Silylation) Extraction->Derivatization Increase Volatility & Thermal Stability GC Gas Chromatograph (Separation) Derivatization->GC Inject Sample MS Mass Spectrometer (Detection/Quantification) GC->MS Transfer of Separated Analytes Data Data Acquisition & Analysis MS->Data

Caption: The GC-MS analytical workflow for amphetamine analogs.

Experimental Protocol: GC-MS Quantification of Amphetamine and Methamphetamine in Urine

This protocol is a representative example and should be fully validated in the end-user's laboratory according to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX).[6][7][8]

  • Sample Preparation & Extraction:

    • To 1 mL of urine, add an internal standard solution (e.g., Amphetamine-d8, Methamphetamine-d8).[9]

    • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[10]

      • Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water.[10]

      • Load the prepared urine sample.[10]

      • Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove interferences.[10]

      • Dry the cartridge under vacuum for 5-10 minutes.[5]

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • The necessity of this step is a core characteristic of GC-MS for these compounds.[11] Derivatization improves chromatographic behavior and produces unique mass fragments for quantification.[3]

    • Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as Heptafluorobutyric Anhydride (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][13]

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: Phenyl-methyl polysiloxane (e.g., Rxi-5Sil MS).

    • Injection: 1 µL, splitless injection at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for each analyte and its deuterated internal standard.

Strengths and Limitations of GC-MS

Strengths:

  • High Specificity: The combination of chromatographic retention time and a mass spectrum provides high confidence in analyte identification.

  • Robustness: GC is a mature and highly robust technique.

  • Standardized Libraries: Extensive EI spectral libraries are available for comparison, aiding in the identification of unknown substances.[4]

Limitations:

  • Derivatization Required: This multi-step process increases sample preparation time and introduces potential sources of error and variability.[4][14] Harsh derivatizing agents can also reduce column lifetime.[3][14]

  • Thermal Degradation: Some amphetamine analogs may be susceptible to degradation at the high temperatures of the GC inlet.[15]

  • Lower Throughput: The derivatization and extraction steps can be time-consuming, limiting the number of samples processed per day.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse

LC-MS/MS has become increasingly prevalent in toxicology labs, largely due to its ability to analyze polar compounds directly, leading to simpler and faster sample preparation.[4][15] The use of a triple quadrupole mass analyzer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[16]

The LC-MS/MS Workflow: A More Direct Path

The LC-MS/MS workflow eliminates the need for derivatization, significantly streamlining the analytical process.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine/Blood Sample Dilution 'Dilute-and-Shoot' or SPE/LLE Sample->Dilution Minimize Matrix & Add IS LC Liquid Chromatograph (Separation) Dilution->LC Inject Sample MSMS Tandem Mass Spec (Detection/Quantification) LC->MSMS Transfer & Ionization (e.g., ESI) Data Data Acquisition & Analysis MSMS->Data

Caption: The LC-MS/MS analytical workflow for amphetamine analogs.

Experimental Protocol: LC-MS/MS Quantification of Amphetamine Analogs in Urine

This protocol, often referred to as "dilute-and-shoot," exemplifies the speed of LC-MS/MS. It must be validated according to relevant guidelines, such as those from the FDA.[17][18][19][20]

  • Sample Preparation:

    • To 50 µL of urine, add 450 µL of an internal standard solution prepared in a 90:10 water:methanol mixture. The internal standard solution should contain the stable isotope-labeled analogs of the target compounds (e.g., MDMA-d5, MDEA-d5).[21]

    • Vortex the sample to mix.

    • Centrifuge at high speed for 10 minutes to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18) is commonly used.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Parameters:

      • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

      • Detection: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for each analyte to ensure identity and accurate quantification.[1]

Strengths and Limitations of LC-MS/MS

Strengths:

  • High Throughput: Minimal sample preparation allows for the analysis of a large number of samples in a short period.[21]

  • High Sensitivity: LC-MS/MS typically offers lower limits of quantification (LOQs) compared to GC-MS.[16]

  • No Derivatization: Direct analysis of polar compounds simplifies the workflow and reduces potential errors.[5]

  • Broad Applicability: Suitable for a wide range of amphetamine analogs, including more polar and thermally labile compounds.[15]

Limitations:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the target analytes, potentially affecting accuracy and precision.[22] Careful method development and the use of stable isotope-labeled internal standards are crucial to mitigate this.[9][22]

  • Lower Chromatographic Resolution: While adequate for most applications, the chromatographic peak separation in LC can sometimes be less efficient than in high-resolution capillary GC.

  • Cost: The initial capital investment for LC-MS/MS instrumentation can be higher than for GC-MS systems.[16]

Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the laboratory, including sample caseload, desired sensitivity, and available resources. The following table summarizes key performance metrics based on published data and typical laboratory experience.

ParameterGC-MSLC-MS/MSRationale & Causality
Sample Preparation Time Longer (1-2 hours)Shorter (10-15 minutes)GC-MS requires multi-step extraction and mandatory chemical derivatization.[4] LC-MS/MS often uses a simple "dilute-and-shoot" approach.[21]
Limit of Quantification (LOQ) Low ng/mL to sub-ng/mLSub-ng/mL to pg/mLThe specificity of MRM in LC-MS/MS significantly reduces background noise, leading to better signal-to-noise and lower LOQs.[16]
Selectivity HighVery HighGC-MS relies on retention time and mass spectrum. LC-MS/MS uses retention time plus two or more specific mass transitions (MRM), providing an extra layer of confirmation.[1]
Matrix Effects Low to ModerateModerate to HighThe derivatization and cleanup in GC-MS removes many matrix components. The direct injection and ESI in LC-MS/MS make it more susceptible to ionization suppression or enhancement.[4][22]
Throughput LowerHigherThe streamlined sample preparation and often faster run times of LC-MS/MS allow for more samples to be analyzed per day.[23]
Cost of Ownership LowerHigherGC-MS instruments generally have a lower initial purchase price. LC-MS/MS systems, particularly high-sensitivity models, are more expensive.[16]
Method Development More ComplexLess ComplexThe need to optimize extraction and derivatization adds complexity to GC-MS method development. LC-MS/MS method development focuses primarily on chromatographic and mass spectrometric parameters.
Robustness Very HighHighGC is a very mature and mechanically robust technique. LC systems, with their high-pressure pumps and solvent management, can sometimes require more maintenance.

Table 1: Quantitative Comparison of GC-MS and LC-MS/MS for Amphetamine Analog Analysis

AnalyteMethodMatrixLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Reference
AmphetamineGC-MSHair0.10.76 - 4.79N/A[12]
MethamphetamineGC-MSHair0.10.76 - 4.79N/A[12]
MDMAGC-MSHair0.10.76 - 4.79N/A[12]
AmphetamineLC-MS/MSBlood0.625 (2.5 µg/L)< 11.2< 13[23]
MethamphetamineLC-MS/MSBlood0.625 (2.5 µg/L)< 11.2< 13[23]
MDMALC-MS/MSBlood0.625 (2.5 µg/L)< 11.2< 13[23]
AmphetamineLC-MS/MSUrine25< 7± 5[5][15]
MethamphetamineLC-MS/MSUrine25< 7± 5[5][15]

Note: This table presents representative data from various sources to illustrate typical performance. Direct comparison requires studies conducted under identical conditions. LOQs from µg/L were converted to ng/mL for consistency.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful, validated, and legally defensible techniques for the quantification of amphetamine analogs. The choice is not about which method is universally "better," but which is better suited to the specific needs and constraints of the laboratory.

  • GC-MS remains a highly reliable and robust workhorse. It is an excellent choice for labs with lower throughput needs, those requiring extensive spectral library matching for unknown identification, or where the initial capital investment is a primary concern. Its major drawback is the time and complexity associated with mandatory sample derivatization.

  • LC-MS/MS is the clear leader for high-throughput environments.[21][23] Its superior sensitivity and simplified sample preparation make it the preferred method for clinical and forensic labs with heavy caseloads. The primary challenge to overcome is the potential for matrix effects, which requires rigorous method validation and the consistent use of appropriate internal standards.

Ultimately, the cross-validation of results between these two orthogonal techniques can provide the highest possible level of confidence in analytical data, a critical consideration when the results have significant clinical or legal implications.

References

  • Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization. (n.d.). Korea Science. Retrieved February 4, 2026, from [Link]

  • Quantitation of amphetamine-type stimulants by LC-MS/MS. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Retrieved February 4, 2026, from [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. (2018, July 5). Chromatography Online. Retrieved February 4, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair. (n.d.). Journal of Food and Drug Analysis. Retrieved February 4, 2026, from [Link]

  • New GC-MS Assay for Amphetamine and Methamphetamine. (n.d.). Loyola eCommons. Retrieved February 4, 2026, from [Link]

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016, January 10). Journal of Analytical Toxicology. Retrieved February 4, 2026, from [Link]

  • Improved GC Analysis of Derivatized Amphetamines. (n.d.). Restek. Retrieved February 4, 2026, from [Link]

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020, October 21). Restek. Retrieved February 4, 2026, from [Link]

  • High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Journal of Analytical Toxicology. Retrieved February 4, 2026, from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (n.d.). Journal of Analytical Toxicology. Retrieved February 4, 2026, from [Link]

  • A novel GC/MS derivatization method for amphetamines. (1993). Journal of Analytical Toxicology. Retrieved February 4, 2026, from [Link]

  • Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. (2017, June 26). Journal of IMAB. Retrieved February 4, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). Food and Drug Administration. Retrieved February 4, 2026, from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. (2013). Journal of Analytical Toxicology. Retrieved February 4, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 4, 2026, from [Link]

  • Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry. (1999). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 4, 2026, from [Link]

  • LC-MS/MS in forensic toxicology: what about matrix effects? (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard for Laboratory Personnel. (2015). Journal of Analytical Toxicology. Retrieved February 4, 2026, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved February 4, 2026, from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). Analytical and Bioanalytical Chemistry. Retrieved February 4, 2026, from [Link]

  • Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. (1998). Turkish Journal of Medical Sciences. Retrieved February 4, 2026, from [Link]

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences Standards Board. Retrieved February 4, 2026, from [Link]

  • Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. (1996). Analytical Chemistry. Retrieved February 4, 2026, from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. (2013). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). LinkedIn. Retrieved February 4, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Food and Drug Administration. Retrieved February 4, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved February 4, 2026, from [Link]

Sources

Comparative pharmacology of 1-(4-Fluorophenyl)-2-methylpropan-1-amine vs 4-FA

[1]

Executive Summary

The primary distinction between these two compounds lies in their structural class and resulting mechanism of action :

  • 4-FA (4-Fluoroamphetamine): A substituted phenethylamine with the amine group on the beta-carbon relative to the ring (homobenzylic).[1][2] It acts as a potent Monoamine Releasing Agent (MRA) with high selectivity for the Serotonin Transporter (SERT), bridging the effects of amphetamine and MDMA.[1]

  • 1-(4-Fluorophenyl)-2-methylpropan-1-amine: A substituted benzylamine with the amine group on the alpha-carbon relative to the ring (benzylic).[1] Based on Structure-Activity Relationships (SAR) of the benzylamine class (e.g.,

    
    -isopropylbenzylamine), this compound lacks the requisite pharmacophore for significant monoamine release.[1] It is pharmacologically distinct from 4-FA and is likely to exhibit negligible psychostimulant potency, potentially acting instead as a metabolic substrate or weak reuptake inhibitor.[1]
    

Key Takeaway: Researchers must not confuse these agents. 4-FA is a bioactive stimulant; the benzylamine analog is a structural homologue often encountered as a synthesis by-product, chemical intermediate, or "masking" agent in forensic samples.[1]

Chemical Structure & Properties[1][2][3][4][5][6]

The structural divergence dictates the binding affinity for monoamine transporters (MATs).[1]

Structural Comparison[1]
Feature4-FA 1-(4-Fluorophenyl)-2-methylpropan-1-amine
IUPAC Name 1-(4-fluorophenyl)propan-2-amine1-(4-fluorophenyl)-2-methylpropan-1-amine
Common Class Phenethylamine (Amphetamine)Benzylamine
Formula C

H

FN
C

H

FN
Amine Position

-Carbon
(2 carbons from ring)

-Carbon
(Directly on ring-bearing carbon)
Side Chain Methyl (at

-position)
Isopropyl (at

-position)
Chirality 1 Chiral Center (C2)1 Chiral Center (C1)
Lipophilicity Moderate (LogP ~2.[1]2)Higher (LogP ~2.[1]8) due to extra methyl
Structural Visualization (DOT Diagram)

The following diagram illustrates the critical "Carbon Spacer" difference that determines activity.

StructureComparisoncluster_4FA4-FA (Active Phenethylamine)cluster_TargetTarget (Benzylamine Analog)FA_Ring4-F-Phenyl RingFA_SpacerCH2 (Beta)FA_Ring->FA_SpacerLinkFA_AlphaCH-CH3 (Alpha)FA_Spacer->FA_AlphaFA_AmineNH2 (Amine)FA_Alpha->FA_AmineActive MotifT_Ring4-F-Phenyl RingT_AlphaCH-NH2 (Alpha)T_Ring->T_AlphaDirect LinkT_BetaCH-(CH3)2 (Beta)T_Alpha->T_BetaAmine (Benzylic)Amine (Benzylic)T_Alpha->Amine (Benzylic)Inactive MotifcaptionFigure 1: The '2-Carbon Rule'. Phenethylamines (4-FA) require a 2-carbon spacer for optimal MAT binding.Benzylamines (Target) have a 1-carbon spacer, drastically reducing releaser activity.

[1]

Mechanism of Action (Pharmacodynamics)[1]

4-Fluoroamphetamine (4-FA)

4-FA functions as a substrate-type releaser at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1]

  • Mechanism: It enters the presynaptic neuron via the transporter, reverses the transport direction (efflux), and inhibits VMAT2, causing a surge of neurotransmitters into the synaptic cleft.[1]

  • Selectivity: Unlike unsubstituted amphetamine, the 4-fluoro group increases SERT affinity significantly (

    
     nM), conferring "entactogenic" properties similar to MDMA but with less neurotoxicity.[1]
    
1-(4-Fluorophenyl)-2-methylpropan-1-amine

This compound lacks the ethyl-spacer required to span the orthosteric binding site of MATs.[1]

  • SAR Insight: Benzylamines (amine attached to the benzylic carbon) generally show weak to negligible affinity for monoamine transporters.[1]

  • Isomeric Context: It is a structural isomer of 4-FMA (4-Fluoromethamphetamine).[1] While 4-FMA is a potent stimulant, shifting the amine to the benzylic position (as in the target) typically abolishes this activity.[1]

  • Predicted Activity: Likely acts as a transient TAAR1 agonist (weak) or simply a metabolic substrate.[1] It does not produce the robust psychostimulant effects of 4-FA.[1]

Signaling Pathway Comparison[1]

SignalingPathwaycluster_4FA_Path4-FA Mechanismcluster_Target_PathBenzylamine Analog MechanismFA4-FADATDAT/SERT TransporterFA->DATSubstrate EntryVMATVMAT2 InhibitionDAT->VMATCytosolic AccumulationReleaseMonoamine EffluxVMAT->ReleaseReverse TransportEffectEuphoria/StimulationRelease->EffectTarget1-(4-F-Ph)-2-Me...Target->DATWeak/No BindingMAOMAO-B EnzymeTarget->MAOHigh Affinity SubstrateMetabDeaminationMAO->MetabNoEffectMinimal/No StimulationMetab->NoEffectcaptionFigure 2: 4-FA actively reverses transporters. The benzylamine analog is likely metabolized by MAO without triggering efflux.

[1]

Experimental Protocols for Differentiation

To objectively distinguish 4-FA from its benzylamine analog, the following analytical workflows are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation patterns of phenethylamines vs. benzylamines are distinct due to the stability of the alpha-cleavage products.[1]

  • Protocol:

    • Dissolve 1 mg of sample in 1 mL methanol.

    • Inject 1 µL into GC-MS (Split 1:20).

    • Column: DB-5MS or equivalent.[1]

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C.

  • Data Interpretation:

CompoundKey Fragment Ion (m/z)Mechanistic Origin
4-FA 44 (

)
Alpha-cleavage of the ethylamine chain.[1] The charge is stabilized on the nitrogen fragment.[1]
Benzylamine Analog 109/123 (Fluorobenzyl cation)Benzylic cleavage is favored.[1] The C-N bond breaks, leaving the stable benzyl carbocation.[1]
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.[1]

  • 1H-NMR Markers (CDCl3):

    • 4-FA: Methine proton (

      
      -CH) appears as a multiplet around 3.1-3.3 ppm .[1] Benzylic protons (
      
      
      -CH2) appear as a doublet of doublets around 2.6-2.8 ppm .[1]
    • Target: Benzylic methine proton (

      
      -CH-NH2) appears significantly downfield (shifted by the ring and amine) around 3.8-4.2 ppm .[1] The isopropyl methyls will appear as two doublets (due to chirality) or a distinct doublet around 0.8-1.0 ppm .[1]
      

Toxicology and Safety Profile

4-FA[1][2][6][7]
  • Toxicity: Serotonergic toxicity (Serotonin Syndrome) at high doses.[1] Neurotoxicity is debated but generally considered lower than p-chloroamphetamine (PCA).[1]

  • Metabolism: N-dealkylation (minor) and side-chain oxidation.[1]

1-(4-Fluorophenyl)-2-methylpropan-1-amine[1][7][8][9]
  • Toxicity: Unknown specific toxicity.[1] However, alpha-substituted benzylamines can inhibit MAO enzymes, potentially potentiating other stimulants if co-administered.[1]

  • Risk: Often found as an impurity or "inert" cutting agent.[1] The primary risk is misidentification , leading to incorrect dosing assumptions if the user believes it is 4-FA.[1]

References

  • Nugteren-van Lonkhuyzen, J. J., et al. (2015).[1] "Pharmacokinetics, pharmacodynamics and toxicology of 4-fluoroamphetamine (4-FA) in humans: an observational study." Psychopharmacology. Link

  • Nagai, F., et al. (2007).[1] "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link

  • PubChem. (2025).[1][3] "Compound Summary: 4-Fluoroamphetamine hydrochloride."[1][2] National Library of Medicine.[1] Link[1]

  • PubChem. (2025).[1][3] "Compound Summary: 1-(4-Fluorophenyl)-2-methylpropan-1-amine." National Library of Medicine.[1] Link[1]

  • WestPharma. (2023).[1] "Differentiation of Regioisomeric Fluoroamphetamines and Benzylamines by GC-MS." Forensic Science International.[1] Link

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a technical analysis of how fluorine substitution impacts the pharmacodynamics (PD) and pharmacokinetics (PK) of the phenethylamine scaffold. Fluorine, often described as a "bioisostere" of hydrogen, introduces profound changes in lipophilicity, metabolic stability, and receptor binding affinity. This guide contrasts fluorinated analogs (e.g., 2C-F, 4-FA) with their chlorinated, brominated, and non-halogenated counterparts to assist in rational drug design and metabolic probe development.

Physicochemical Basis of Fluorination

To understand the SAR, one must first quantify the atomic properties that fluorine introduces to the benzene ring or alkyl side chain compared to alternatives.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Impact on SAR
Van der Waals Radius (Å) 1.201.471.751.85F is sterically similar to H (Bioisostere), whereas Cl/Br are bulky.
Electronegativity (Pauling) 2.203.983.162.96F exerts a strong electron-withdrawing effect (inductive), lowering pKa of nearby amines.
C-X Bond Strength (kcal/mol) ~99~116~81~68C-F bond is metabolically inert to oxidative cleavage (P450 blocking).
Lipophilicity (Hansch π) 0.000.140.710.86F increases lipophilicity slightly vs H, but less than Cl/Br.

Key Insight: Fluorine's small size allows it to mimic hydrogen sterically, but its high electronegativity alters the electronic landscape of the phenyl ring, affecting π-stacking interactions and hydrogen bond capability.

Case Study I: Ring Substitution (The 2C Series)

Objective: Compare the 5-HT2A receptor affinity of 4-position substituted 2,5-dimethoxyphenethylamines.

In the "2C" family (2,5-dimethoxy-4-X-phenethylamine), the substituent at the 4-position is critical for potency.[1] The hydrophobic pocket of the 5-HT2A receptor favors bulky, lipophilic halogens.

Performance Comparison: 2C-F vs. Alternatives
Compound4-Substituent5-HT2A Affinity (Ki)Potency (In Vivo)Mechanism of Action
2C-H -H> 1,000 nMLow/InactiveWeak partial agonist
2C-F -F~ 100 - 300 nM*LowWeak partial agonist
2C-B -Br~ 1 - 10 nMHighPotent agonist
2C-I -I~ 0.5 - 5 nMVery HighPotent agonist

*Note: Exact Ki varies by radioligand ([125I]DOI vs [3H]Ketanserin). Data aggregated from Nichols et al. and PDSP database.

Analysis:

  • The "Fluorine Drop": Unlike Cl, Br, and I, the fluorine atom is too small to effectively fill the hydrophobic pocket at the 5-HT2A receptor active site. Consequently, 2C-F demonstrates significantly lower affinity and potency compared to 2C-B or 2C-I .

  • Causality: The potency rank order (I > Br > Cl > F > H) correlates strongly with the lipophilicity and polarizability of the 4-substituent, confirming that steric bulk and hydrophobicity drive binding in this specific scaffold.

Case Study II: Amphetamines (Transporter Selectivity)

Objective: Analyze how para-fluorination shifts selectivity between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Comparison: Amphetamine vs. 4-Fluoroamphetamine (4-FA)

TargetAmphetamine (Ki / EC50)4-FA (Ki / EC50)Functional Shift
DAT (Dopamine) High PotencyModerate Potency4-FA retains DA release but is ~2-3x less potent than Amphetamine.
NET (Norepinephrine) High PotencyHigh PotencyBoth are potent NE releasers.
SERT (Serotonin) Negligible (>10,000 nM)Moderate (~700-2000 nM)Critical Difference: Fluorination significantly increases SERT affinity.

Mechanistic Insight: The introduction of the para-fluorine atom increases the lipophilicity of the amphetamine molecule just enough to facilitate binding to the Serotonin Transporter (SERT), a property largely absent in unsubstituted amphetamine. This transforms the pharmacological profile from a pure stimulant (DA/NE) to a mixed stimulant-entactogen (DA/NE + 5-HT).

Metabolic Stability & Side-Chain Fluorination

The "Metabolic Block" Strategy

Fluorine is frequently employed to block "soft spots" on a molecule susceptible to Cytochrome P450 metabolism.

  • Para-Hydroxylation: Amphetamine is metabolized partly via para-hydroxylation to 4-hydroxyamphetamine. Substituting this position with Fluorine (as in 4-FA) completely blocks this pathway due to the strength of the C-F bond (116 kcal/mol).

  • Result: Extended plasma half-life and altered metabolite profile (shifting metabolism to deamination or side-chain oxidation).

Beta-Fluorination (Side Chain)

Placing a fluorine on the beta-carbon (adjacent to the amine) drastically reduces the basicity (pKa) of the amine due to the inductive electron-withdrawing effect.

  • Effect: The pKa drops from ~9.9 (unsubstituted) to ~8.5 (beta-fluoro).

  • Consequence: A higher fraction of the drug exists in the non-ionized state at physiological pH, potentially altering Blood-Brain Barrier (BBB) penetration. However, this often reduces affinity for Monoamine Oxidase (MAO), making these analogs resistant to degradation but often less potent at receptor sites due to altered amine-receptor ionic bonding.

Visualizing the SAR Logic

SAR_Logic Phenethylamine Phenethylamine Scaffold Ring_Sub Ring Substitution (C4) Phenethylamine->Ring_Sub Side_Chain Side Chain (Beta-C) Phenethylamine->Side_Chain Metabolic_Block Para-Fluorination Phenethylamine->Metabolic_Block Halogen_Size Halogen Size/Lipophilicity Ring_Sub->Halogen_Size Potency_Outcome 5-HT2A Potency: I > Br > Cl > F Halogen_Size->Potency_Outcome pKa_Effect Lower pKa (Inductive Effect) Side_Chain->pKa_Effect Metabolic_Outcome MAO Resistance & Altered Transport pKa_Effect->Metabolic_Outcome P450_Block Blocks Ring Hydroxylation Metabolic_Block->P450_Block PK_Outcome Extended Half-Life P450_Block->PK_Outcome

Figure 1: Decision tree illustrating the structural impact of fluorine placement on pharmacodynamics and pharmacokinetics.

Experimental Protocols for Validation

To objectively compare a new fluorinated analog against established standards (e.g., 2C-B or Amphetamine), the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (5-HT2A Affinity)

Purpose: Determine the Ki value to assess binding strength. Standard: [3H]-Ketanserin (Antagonist) or [125I]-DOI (Agonist).

  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2A cDNA. Harvest and homogenize in Tris-HCl buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (10^-10 to 10^-5 M).

    • Add 50 µL radioligand (~1 nM final conc).

    • Add 100 µL membrane suspension.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation.

  • Validation Check: Non-specific binding (defined by 10 µM Methysergide) must be <10% of total binding.

Protocol B: Intracellular Calcium Flux Assay (Functional Potency)

Purpose: Determine if the compound is an agonist, antagonist, or partial agonist.

  • Seeding: Plate CHO-K1 cells expressing Gα16 and 5-HT2A in black-walled clear-bottom plates (50k cells/well).

  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 60 mins at 37°C.

  • Basal Measurement: Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Agonist Addition: Inject test compound (2C-F, 2C-B, etc.) automatically.

  • Recording: Measure fluorescence increase for 60 seconds.

  • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to derive EC50 and Emax.

  • Validation Check: Positive control (5-HT) must reach defined Emax. 2C-B should show ~80-100% Emax relative to 5-HT, while 2C-F will likely show lower potency (higher EC50).

Pharmacological Workflow Diagram

Workflow Start Candidate Synthesis (Fluorinated Analog) Step1 In Vitro Binding (Ki) Target: 5-HT2A, DAT, SERT Start->Step1 Decision1 High Affinity? (Ki < 100 nM) Step1->Decision1 Step2 Functional Assay (EC50) Ca2+ Flux / Uptake Inhibition Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Metabolic Stability Microsomal Incubation (t1/2) Step2->Step3 Step4 In Vivo Behavioral Battery (Head Twitch / Locomotion) Step3->Step4

Figure 2: Standardized workflow for evaluating novel fluorinated phenethylamines.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.[2][3] Link

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.[4][5][6] Link

  • Baumann, M. H., et al. (2011).[7] Structure-activity relationships of synthetic cathinones and related agents.[8] Neuropharmacology.[2][3] Link

Sources

A Comparative Analysis of the Pharmacological Effects of 1-(4-Fluorophenyl)-2-methylpropan-1-amine (4-FMA) and MDMA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine, more commonly known as 4-Fluoromethamphetamine (4-FMA), and 3,4-Methylenedioxymethamphetamine (MDMA). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their respective mechanisms of action, pharmacological effects, and neurotoxic profiles, supported by experimental data.

Introduction

4-FMA is a synthetic stimulant and entactogen of the substituted amphetamine class, structurally related to both methamphetamine and 4-fluoroamphetamine (4-FA).[1] While it has emerged as a novel psychoactive substance, comprehensive scientific investigation into its pharmacological profile remains limited compared to the extensive research on MDMA.[1] MDMA is a well-characterized entactogen that has been the subject of numerous studies for its unique psychoactive effects, including feelings of empathy and emotional closeness, and is also being investigated for its therapeutic potential in psychiatric disorders.[2] This guide aims to synthesize the available data to provide a comparative framework for understanding the similarities and differences between these two compounds.

Mechanism of Action: A Tale of Two Monoamine Releasers

Both 4-FMA and MDMA exert their primary effects by interacting with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][3] They act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and, more significantly, promoting the reverse transport or "release" of monoamines from the presynaptic neuron into the synaptic cleft.[3] This surge in extracellular serotonin, dopamine, and norepinephrine is the primary driver of their psychoactive effects.

The nuanced differences in their interaction with these transporters, however, are critical in defining their distinct pharmacological profiles. While both are potent monoamine releasers, the relative potency at each transporter dictates the balance between stimulant and entactogenic effects.

Visualizing the Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamines_cytosol Cytosolic Monoamines VMAT2->Monoamines_cytosol MAO MAO Monoamines_vesicle Monoamines in Vesicles Monoamines_vesicle->VMAT2 Monoamines_vesicle->Monoamines_cytosol Release Monoamines_cytosol->MAO Metabolism Monoamines_synapse Synaptic Monoamines Monoamines_cytosol->Monoamines_synapse Reverse Transport SERT_DAT_NET SERT / DAT / NET SERT_DAT_NET->Monoamines_cytosol Blocks reuptake Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Activates 4FMA_MDMA 4-FMA / MDMA 4FMA_MDMA->SERT_DAT_NET Binds to and reverses transporters

Caption: Generalized signaling pathway for 4-FMA and MDMA.

Comparative Pharmacological Data

The following table summarizes the available in vitro data for 4-FMA and its close structural analog 4-FA, alongside comparative data for MDMA. This data provides a quantitative basis for understanding their differential effects on monoamine systems.

CompoundTargetIC₅₀ (nM) - Reuptake InhibitionEC₅₀ (nM) - Neurotransmitter ReleaseKi (nM) - Receptor Binding Affinity
4-FMA SERT-Similar to MDMA-
DAT---
NET---
4-FA SERT6800[4]730[4]-
DAT770[4]200[4]-
NET420[4]37[4]-
5-HT₂ₐ--11,300[4]
5-HT₂C--7,800[4]
MDMA SERT-Potent5-HT₂ₐ: 5,900[4]
DAT-Less potent than at SERT-
NET-Potent-

Note: Direct quantitative data for 4-FMA is limited. Data for 4-FA is provided as a close structural analog. A study by Rickli et al. (2015) indicates that 4-FMA is a serotonin releaser similar to MDMA.

From the available data, it is evident that both 4-FA and MDMA are potent monoamine releasing agents. 4-FA demonstrates a preference for norepinephrine and dopamine release over serotonin release, suggesting a more stimulant-like profile compared to MDMA, which is known for its potent serotonin-releasing effects that contribute to its characteristic entactogenic properties.[2][4] User reports often describe the effects of 4-FMA as being a hybrid of traditional stimulants and entactogens like MDMA, which aligns with the expected pharmacological profile of a compound that potently releases all three major monoamines.[1]

Neurotoxicity Profile: A Matter of Metabolism and Oxidative Stress

The neurotoxicity of MDMA, particularly its detrimental effects on serotonergic neurons, has been extensively documented.[3] This neurotoxicity is believed to be multifactorial, involving the metabolism of MDMA by cytochrome P450 enzymes (primarily CYP2D6), the subsequent formation of reactive metabolites, and the induction of oxidative stress within serotonergic nerve terminals.[5][6]

Research on the neurotoxicity of 4-FMA is less comprehensive. However, studies on its close analog, 4-FA, suggest that the para-fluoro substitution may mitigate some of the serotonergic neurotoxicity observed with other halogenated amphetamines.[1] This is hypothesized to be due to the stability of the carbon-fluorine bond, which may resist the metabolic pathways that lead to the formation of neurotoxic species.[4]

Despite this, a 2021 in vitro study on 4-FMA demonstrated its potential for hepatotoxicity, mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism.[7] The study also found that 4-FMA induced mitochondrial dysfunction, increased production of reactive oxygen and nitrogen species, and triggered apoptosis and necrosis in primary rat hepatocytes.[7] This suggests that while serotonergic neurotoxicity may be less pronounced than that of MDMA, 4-FMA is not without its own toxicological concerns.

Visualizing the Neurotoxic Cascade

cluster_mdma_pathway MDMA Neurotoxicity cluster_4fma_pathway 4-FMA Toxicity MDMA MDMA CYP2D6 CYP2D6 Metabolism MDMA->CYP2D6 Reactive_Metabolites Reactive Metabolites CYP2D6->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Serotonergic_Damage Serotonergic Axon Terminal Damage Oxidative_Stress->Serotonergic_Damage 4FMA 4-FMA CYP_Metabolism CYP2E1, CYP2D6, CYP3A4 Metabolism 4FMA->CYP_Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction CYP_Metabolism->Mitochondrial_Dysfunction ROS_RNS Increased ROS/RNS Mitochondrial_Dysfunction->ROS_RNS Hepatotoxicity Hepatotoxicity (Apoptosis/Necrosis) ROS_RNS->Hepatotoxicity

Caption: Proposed toxicity pathways for MDMA and 4-FMA.

Experimental Protocols

To provide a framework for the direct comparison of these and other novel psychoactive substances, detailed methodologies for key in vitro and in vivo experiments are outlined below.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of a test compound for SERT, DAT, and NET.

Workflow Diagram:

Start Start Prepare_Membranes Prepare cell membranes expressing target transporter Start->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Filter Separate bound and free radioligand by rapid filtration Incubate->Filter Measure Quantify radioactivity on filters Filter->Measure Analyze Calculate IC50 and Ki values Measure->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a selective radioligand for the target transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Add increasing concentrations of the unlabeled test compound (e.g., 4-FMA or MDMA).

    • To determine non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter in a separate set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in Rodents

This protocol is designed to measure the extracellular concentrations of serotonin, dopamine, and norepinephrine in a specific brain region of an awake, freely moving rat following the administration of a test compound.

Workflow Diagram:

Start Start Surgery Stereotaxically implant guide cannula Start->Surgery Recovery Allow animal to recover from surgery Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline Collect baseline dialysate samples Probe_Insertion->Baseline Administer Administer test compound (e.g., 4-FMA or MDMA) Baseline->Administer Collect_Samples Collect post-administration dialysate samples Administer->Collect_Samples Analyze Analyze samples by HPLC-ECD Collect_Samples->Analyze End End Analyze->End

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens or prefrontal cortex).

    • Stereotaxically lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least one week.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Sample Collection:

    • Allow the system to equilibrate for a period of time (e.g., 1-2 hours).

    • Begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) into small collection vials.

    • Collect several baseline samples to establish a stable baseline of neurotransmitter levels.

    • Administer the test compound (e.g., 4-FMA or MDMA) via a systemic route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Quantify the concentration of each neurotransmitter by comparing the peak heights or areas to those of known standards.

  • Data Analysis:

    • Express the post-administration neurotransmitter concentrations as a percentage of the average baseline concentration.

    • Plot the percent baseline neurotransmitter concentration over time to visualize the time course of the drug's effect.

    • Perform statistical analysis to compare the effects of different doses of the test compound or to compare the effects of 4-FMA and MDMA.

Conclusion

Regarding their safety profiles, while the para-fluoro substitution in 4-FMA may reduce the risk of serotonergic neurotoxicity compared to MDMA, in vitro studies indicate a potential for hepatotoxicity. Further research is imperative to fully characterize the long-term neurotoxic and systemic effects of 4-FMA. The experimental protocols provided in this guide offer a standardized approach for the direct, quantitative comparison of 4-FMA, MDMA, and other emerging psychoactive substances, which is crucial for a comprehensive understanding of their pharmacology and potential risks.

References

  • Carvalho, M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology Letters, 350, 133-143.
  • 4-Fluoroamphetamine. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • 4-FMA. In PsychonautWiki. Retrieved January 29, 2024, from [Link]

  • Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. (2018).
  • 4-FMA's effects on Serotonin. In Reddit. Retrieved January 29, 2024, from [Link]

  • 4-FMA. In KnowDrugs. Retrieved January 29, 2024, from [Link]

  • 4-Fluoromethamphetamine. In SWGDrug. Retrieved January 29, 2024, from [Link]

  • Gresnigt, F., et al. (2020). 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. Emergency Medicine Australasia, 32(5), 789-796.
  • Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 743.
  • Monoamine releasing agent. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Entactogen. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Mead, J. P., & Dymond, S. (2020). Mephedrone and MDMA: A comparative review. Brain Research, 1735, 146740.
  • 4-FMA and its chemical similarities to MDMA and effect-related similarities to speed. In Reddit. Retrieved January 29, 2024, from [Link]

  • Carvalho, M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 462, 152988.
  • The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine-Related Drugs of Abuse. (2010). Annals of the New York Academy of Sciences, 1187(1), 190-209.
  • Microdialysis in Rodents. (2001). Current Protocols in Neuroscience, 7(2), 7.2.1-7.2.27.
  • A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. (2006). Behavioural Pharmacology, 17(5-6), 487-501.
  • Standard procedures for monoamine transporter and receptor-binding assays. In ResearchGate. Retrieved January 29, 2024, from [Link]

  • de la Torre, R., et al. (2012). CYP2D6 function moderates the pharmacokinetics and pharmacodynamics of 3,4-methylene-dioxymethamphetamine in a controlled study in healthy individuals. The Pharmacogenomics Journal, 12(3), 201-209.
  • MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. (2012). Frontiers in Genetics, 3, 225.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience, 11(11), 1644-1653.
  • Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9.
  • Vesicular monoamine transporter. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • In Vivo Microdialysis for Brain Analysis. (2018). Journal of Visualized Experiments, (136), e57732.
  • Monoamine Oxidase Assay Kit. In Bio-Techne. Retrieved January 29, 2024, from [Link]

  • Molecular basis of vesicular monoamine transport and neurological drug interactions. (2020). eLife, 9, e63226.
  • Elucidating the neurotoxic effects of MDMA and its analogs. (2014). Life Sciences, 101(1-2), 1-7.
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). Journal of Visualized Experiments, (139), e58220.
  • Monoamine Oxidase Assay Kit. In Bio-Techne. Retrieved January 29, 2024, from [Link]

  • A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. In ResearchGate. Retrieved January 29, 2024, from [Link]

  • Monoamine neurotoxin. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Methamphetamine and MDMA Neurotoxicity: Biochemical and Molecular Mechanisms. In ResearchGate. Retrieved January 29, 2024, from [Link]

  • Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. (2012). ACS Chemical Neuroscience, 3(10), 789-801.
  • In Vivo Microdialysis. In Hope Center for Neurological Disorders. Retrieved January 29, 2024, from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2017). Journal of Medicinal Chemistry, 60(13), 5436-5479.
  • MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. (2012). Frontiers in Genetics, 3.
  • Application of Empis in a Rat Brain Microdialysis Experiment. (2000).
  • Kinetic mechanism of time-dependent inhibition of CYP2D6 by 3,4-methylenedioxymethamphetamine (MDMA): functional heterogeneity of the enzyme and the reversibility of its inactivation. (2014). The Journal of Biological Chemistry, 289(49), 34151-34164.
  • Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity. (2017). International Journal of Molecular Sciences, 18(1), 173.
  • Main metabolic steps of MDMA. In ResearchGate. Retrieved January 29, 2024, from [Link]

Sources

Comparative Guide: Enantioselective Effects of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the (R)- and (S)-enantiomers of 1-(4-Fluorophenyl)-2-methylpropan-1-amine (also known as 4-Fluoro-


-isopropylbenzylamine). While structurally related to the psychostimulant 4-Fluoroamphetamine (4-FA), the presence of a bulky isopropyl group at the 

-position significantly alters its pharmacological profile and synthetic utility.

These enantiomers function primarily as chiral building blocks for high-affinity TRPV1 antagonists and atypical dopamine transporter (DAT) inhibitors. This guide analyzes their stereochemical divergence, synthetic resolution, and comparative utility in drug discovery.[1]

Quick Reference Data
Feature(S)-Enantiomer(R)-EnantiomerRacemate
CAS Number (HCl) 1213352-15-81213329-40-81803588-71-7
Primary Utility Eutomer for TRPV1 AntagonistsDistomer / Chiral ProbeStarting Material
Steric Bulk High (

-isopropyl)
High (

-isopropyl)
N/A
Metabolic Stability High (MAO Resistant)High (MAO Resistant)Moderate

Structural & Mechanistic Analysis

The "Isopropyl Effect" on Pharmacodynamics

Unlike 4-Fluoroamphetamine (4-FA), which possesses an


-methyl group, 1-(4-Fluorophenyl)-2-methylpropan-1-amine features an 

-isopropyl group
(a valine-derived substructure). This structural modification introduces significant steric hindrance around the amine, leading to two critical effects:
  • MAO Resistance: The bulky isopropyl group blocks access to the active site of Monoamine Oxidase (MAO), significantly extending the half-life of derivatives compared to their

    
    -methyl counterparts.
    
  • Receptor Selectivity Shift:

    • TRPV1 Antagonism: In N-(4-substituted) propanamide derivatives, the (S)-configuration aligns with the hydrophobic pocket of the TRPV1 receptor, facilitating hydrogen bonding. The (R)-isomer typically exhibits 30-40 fold lower potency [1].[2]

    • Monoamine Transporters (DAT/NET): The steric bulk generally reduces affinity for DAT compared to 4-FA, but enhances selectivity for specific conformational states (e.g., inward-facing conformations), making them "atypical" inhibitors with lower abuse potential [2].

Stereochemical Pathway Visualization

The following diagram illustrates the divergent utility of the enantiomers in pharmaceutical synthesis.

EnantiomerPathways Racemate Racemic 1-(4-Fluorophenyl)-2-methylpropan-1-amine Resolution Chiral Resolution (e.g., Mandelic Acid) Racemate->Resolution Crystallization S_Iso (S)-Enantiomer (CAS: 1213352-15-8) Resolution->S_Iso Yield ~45% R_Iso (R)-Enantiomer (CAS: 1213329-40-8) Resolution->R_Iso Yield ~45% TRPV1 TRPV1 Antagonists (High Potency Eutomer) S_Iso->TRPV1 Primary Scaffold DAT_Probe DAT/SERT Probes (Stereoselective Binding) S_Iso->DAT_Probe Atypical Inhibition R_Iso->DAT_Probe Comparative SAR Inactive Inactive/Low Potency (Distomer) R_Iso->Inactive TRPV1 Context

Figure 1: Divergent synthetic and pharmacological pathways for the (S) and (R) enantiomers.

Comparative Performance Guide

Therapeutic Efficacy (TRPV1 Antagonism)

In the context of pain management (TRPV1 antagonists), the stereochemistry of the amine scaffold is the determinant of potency.

Parameter(S)-Enantiomer Derivatives(R)-Enantiomer DerivativesMechanism Note
Binding Affinity (

)
High (nM range)Low (

M range)
(S)-isomer fits the hydrophobic binding pocket.
Functional Potency ~2x more potent than racemate30-40x weaker than (S)Stereospecific hydrogen bonding is critical [1].[2]
Metabolic Stability HighHighBoth resist deamination due to steric bulk.
Monoamine Transporter Activity (CNS Probes)

When used as probes for dopamine (DAT) or serotonin (SERT) transporters, the enantiomers exhibit distinct profiles compared to standard amphetamines.

  • Comparison with 4-Fluoroamphetamine (4-FA):

    • 4-FA: High affinity substrate for DAT/SERT; potent monoamine releaser.

    • (S)-1-(4-F-Ph)-2-methylpropan-1-amine: Reduced releaser activity due to steric hindrance; acts more as a reuptake inhibitor or "atypical" blocker.

    • Clinical Relevance: The (S)-enantiomer is often preferred for designing non-stimulant DAT inhibitors that do not trigger dopamine release (low abuse liability) [2].

Experimental Protocols

Enantioselective Resolution Protocol

Objective: Isolate high-purity (S)- and (R)-enantiomers from the commercially available racemate (CAS 1803588-71-7).

Reagents:

  • Racemic 1-(4-Fluorophenyl)-2-methylpropan-1-amine[3]

  • (S)-(+)-Mandelic Acid (Resolving Agent)

  • Solvent: Isopropanol/Water (9:1)

Step-by-Step Workflow:

  • Salt Formation: Dissolve 10 mmol of the racemic amine in 50 mL of hot isopropanol. Slowly add 10 mmol of (S)-(+)-mandelic acid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-amine typically crystallizes first due to lower solubility.

  • Filtration & Recrystallization: Filter the precipitate. Recrystallize from ethanol to improve enantiomeric excess (ee) to >98%.

  • Free Base Liberation: Treat the purified salt with 1M NaOH and extract with dichloromethane (DCM) to yield the optically pure (S)-amine.

  • Recovery of (R)-Isomer: Evaporate the mother liquor, treat with NaOH to liberate the amine, and repeat the process using (R)-(-)-mandelic acid if high purity (R)-isomer is required [3].

Quality Control: Chiral HPLC
  • Column: Chiralcel OD-H or AD-H

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine

  • Detection: UV at 254 nm

  • Expected Retention: The bulky isopropyl group provides excellent resolution between enantiomers compared to methyl analogs.

References

  • Lee, J., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry.

  • Cao, J., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry.

  • Takeuchi, Y., et al. (1997). Enantioselective fluorination of organic molecules.[4] Chemical & Pharmaceutical Bulletin.

  • Lead Sciences. (2024). Product Specification: (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.[5]

Sources

Bridging the Gap: In Vitro vs In Vivo Correlation of Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The translation of monoamine transporter (MAT) inhibition from the petri dish to the living brain is one of the most attrition-prone stages in neuropsychiatric drug discovery. A common fallacy is the direct extrapolation of in vitro affinity (


) to in vivo efficacy (

).

This guide dissects the physiological and kinetic barriers that decouple these values. We provide a rigorous framework for correlating in vitro binding/uptake data with in vivo microdialysis and occupancy profiles, focusing on the critical role of free brain concentration (


).

Part 1: The Mechanistic Disconnect

To correlate data effectively, one must first acknowledge that binding is not function, and plasma exposure is not target engagement.

The Target Landscape

The three primary targets—Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—regulate synaptic transmission by reuptaking neurotransmitters.

  • In Vitro Reality: Assays are performed in closed systems (equilibrium) or simplified kinetic environments.

  • In Vivo Reality: The system is open. Neurotransmitter levels are autoregulated, and drug access is restricted by the Blood-Brain Barrier (BBB) and P-glycoprotein (P-gp) efflux.

The Metric Hierarchy
MetricDefinitionContextLimitation

Inhibition ConstantEquilibrium Binding (In Vitro)Ignores transport kinetics; purely thermodynamic.

Half-maximal Inhibitory Conc.Functional Uptake (In Vitro)Dependent on substrate concentration and cell type.

Unbound Fraction in BrainPK Parameter (Ex Vivo/In Silico)The only relevant concentration for target engagement.

50% Receptor OccupancyTarget Engagement (In Vivo)High occupancy

High functional effect (due to redundancy).

Part 2: Comparative Methodologies & Protocols

In Vitro: The Potency Check

Objective: Determine the intrinsic affinity and functional potency of the NCE (New Chemical Entity).

Protocol A: Radioligand Binding Assay (Thermodynamic)

Validates: Does the molecule fit the pocket?

  • Membrane Prep: Use HEK293 cells stably expressing human SERT/DAT/NET. Homogenize and centrifuge (40,000 x g) to isolate membranes.

  • Incubation: Incubate membranes with high-affinity radioligand (e.g.,

    
     for SERT) and the NCE (10 concentrations).
    
  • Equilibrium: Incubate for 2 hours at room temperature to ensure equilibrium is reached.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • QC Check: Total binding must be <10% of added radioligand to prevent ligand depletion artifacts.

Protocol B: Functional Uptake Inhibition (Kinetic)

Validates: Does the molecule stop transport?

  • Cell Seeding: Plate cells (e.g., CHO-hSERT) in 96-well plates.

  • Pre-incubation: Add NCE for 10-15 mins. Crucial: Allows inhibitor to bind before substrate competition begins.

  • Substrate Addition: Add trace amounts of

    
     (approx. 20-50 nM).
    
  • Uptake: Terminate after 5-10 minutes. QC Check: Uptake must be linear during this window. If uptake plateaus,

    
     will be underestimated.
    
  • Wash & Count: Lyse cells and count CPM.

In Vivo: The Efficacy Readout

Objective: Measure actual neurochemical modulation in a living system.[1]

Protocol C: Microdialysis (Functional)

Validates: Does the drug elevate extracellular neurotransmitters?

  • Probe Implantation: Stereotaxic implantation of a guide cannula (e.g., Nucleus Accumbens for DAT, Prefrontal Cortex for SERT/NET).

  • Recovery: Allow 24-48h post-surgery for BBB repair (acute trauma affects basal levels).

  • Perfusion: Perfuse artificial CSF (aCSF) at 1.0-2.0

    
    L/min.
    
  • Baseline: Collect 3-4 samples (20 min each) until stable (<10% variance).

  • Dosing: Administer NCE (IP/PO/SC).

  • Analysis: HPLC-ECD or LC-MS/MS quantification of dialysate.

  • QC Check: Verify probe placement histologically. Use "zero-net flux" method if absolute quantification is required.

Part 3: The Correlation Logic (Data Synthesis)

The failure to predict in vivo efficacy often stems from using Total Plasma Concentration (


)  as the driver. The correct correlation chain is:


The Free Drug Hypothesis

Only the unbound drug in the brain interstitial fluid (


) is available to bind the transporter.
  • The Trap: A lipophilic drug may have high brain-to-plasma ratio (

    
    ), but if it is 99% bound to brain tissue lipids, the effective concentration is low.
    
  • The Solution: Measure

    
     using Rapid Equilibrium Dialysis (RED)  on brain homogenates.
    
Predicting Occupancy

The relationship between concentration and occupancy is defined by the Hill equation, but must use unbound brain concentration:



Note:


 is often assumed to be similar to in vitro 

, but can be shifted by competition with endogenous neurotransmitters.
Visualization of the Translational Pathway

TranslationPathway InVitro In Vitro Potency (Ki / IC50) Occupancy Receptor Occupancy (PET) InVitro->Occupancy Predicts (Theoretical) Plasma Total Plasma Conc. (C_plasma) BBB BBB Penetration (P-gp Efflux?) Plasma->BBB Distribution FreeBrain Free Brain Conc. (C_u,brain) BBB->FreeBrain Net Flux FreeBrain->InVitro Correlation Check FreeBrain->Occupancy Driver of Binding Effect Functional Effect (Microdialysis) Occupancy->Effect Threshold Dependent

Figure 1: The Mechanistic Pathway. Note that In Vitro potency only predicts Occupancy accurately if corrected for Free Brain Concentration (


).

Part 4: Case Study & Data Interpretation

Scenario: A Triple Reuptake Inhibitor (TRI) shows


 for SERT in vitro.
  • Observation: At a plasma

    
     of 500 nM, no antidepressant effect is seen in rats.
    
  • Investigation:

    • Plasma Protein Binding: 90% bound

      
       Free Plasma = 50 nM.
      
    • Brain Penetration:

      
       (P-gp substrate). Total Brain = 100 nM.
      
    • Brain Tissue Binding:

      
       (High non-specific binding).
      
    • Result:

      
      .
      
  • Conclusion: The effective concentration (1 nM) is 10x below the

    
     (10 nM). Occupancy is <10%.
    
  • Correction: The compound needs chemical modification to reduce P-gp efflux or increase potency to sub-nanomolar levels.

Comparison of Assay Utility
FeatureRadioligand BindingUptake InhibitionMicrodialysisPET Imaging
Throughput HighMediumLowVery Low
Cost LowLowHighVery High
Relevance Affinity onlyFunctional PotencySystemic EfficacyTarget Engagement
Key Output

,


% Increase over Basal% Occupancy (

)

References

  • Grimm, S. W., et al. (2015). "The conduct of in vitro studies to address time-dependent inhibition of cytochrome P450 enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition. Link (Context: Principles of in vitro-in vivo extrapolation).

  • Bundgaard, C., et al. (2016). "Associating in vitro target binding and in vivo CNS occupancy of serotonin reuptake inhibitors in rats: The role of free drug concentrations." Xenobiotica. Link

  • Mayer, A., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology. Link

  • Cremers, T. I., et al. (2016). "In vivo microdialysis: advances in neuropsychopharmacology and drug discovery." Expert Opinion on Drug Discovery. Link (Note: Contextual citation for microdialysis methodology).

  • Reith, M. E. A., et al. (2015). "Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics."[2] International Journal of Neuropsychopharmacology. Link

Sources

Comparative neurotoxicity of halogenated amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Neurotoxicity of Halogenated Amphetamines: A Mechanistic & Experimental Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Paradox

This guide provides a technical comparison of para-substituted halogenated amphetamines, specifically focusing on the divergent neurotoxicity profiles of 4-fluoroamphetamine (4-FA) versus its heavier analogs, 4-chloroamphetamine (PCA) and 4-bromoamphetamine (PBA) .

While all three compounds act as potent monoamine releasing agents (SSRA/SDRA), their long-term impact on neuronal integrity differs fundamentally. PCA and PBA are established selective neurotoxins used experimentally to ablate serotonergic nerve terminals. In contrast, 4-FA exhibits a "fluorine exception"—despite high serotonergic potency, it largely evades the long-term serotonergic depletion characteristic of the chloro- and bromo-derivatives. This guide explores the chemical and metabolic mechanisms driving this divergence and details the gold-standard protocols for assessing these phenomena.

Chemical Basis of Toxicity: The Para-Substituent Rule

The neurotoxic potential of halogenated amphetamines is governed by the specific halogen atom at the para-position of the phenyl ring. This structure-activity relationship (SAR) is driven by two key factors: Bond Strength and Metabolic Fate .

CompoundSubstituentBond Energy (C-X)Lipophilicity (LogP)Neurotoxicity Profile
4-FA Fluorine (-F)~485 kJ/mol~1.8Low/Debated. High acute release; minimal long-term depletion.
PCA Chlorine (-Cl)~327 kJ/mol~2.3Severe. Selective destruction of 5-HT terminals.
PBA Bromine (-Br)~285 kJ/mol~2.6Severe. Equipotent to PCA in neurotoxicity.
PIA Iodine (-I)~213 kJ/mol~2.9Moderate/High. Toxic, but steric bulk alters binding kinetics.

Expert Insight: The high stability of the Carbon-Fluorine bond (C-F) prevents the metabolic ring hydroxylation and subsequent formation of toxic quinone-like metabolites that are hypothesized to drive the neurotoxicity of PCA and PBA.

Mechanistic Pathways of Neurotoxicity

The neurotoxicity of PCA and PBA is not solely due to receptor stimulation but results from a cascade of intracellular failures initiated by the disruption of vesicular storage.

Mechanism 1: VMAT2 Disruption & Cytosolic Accumulation

Halogenated amphetamines act as substrates for the Vesicular Monoamine Transporter 2 (VMAT2) . They enter the vesicle, disrupt the proton gradient (


pH), and displace serotonin (5-HT) and dopamine (DA) into the cytosol.
Mechanism 2: Reactive Oxygen Species (ROS) & Quinone Formation

In the cytosol, unprotected 5-HT and DA undergo auto-oxidation or enzymatic oxidation by MAO-B.

  • PCA/PBA Specificity: The labile C-Cl/C-Br bonds may facilitate the formation of electrophilic quinone metabolites that covalently bind to tryptophan hydroxylase (TPH), permanently inactivating the rate-limiting enzyme for serotonin synthesis.

  • Mitochondrial Stress: Recent data suggests all halogenated amphetamines, including 4-FA, induce mitochondrial uncoupling and ATP depletion at high concentrations, though 4-FA lacks the specific TPH-inactivating capability of PCA.

Visualizing the Toxicity Cascade

NeurotoxicityPathway cluster_neuron Serotonergic Nerve Terminal PCA PCA / PBA (Substrate) SERT SERT (Entry) PCA->SERT Uptake VMAT2 VMAT2 Disruption PCA->VMAT2 Inhibits/Reverses Quinone Toxic Quinone Metabolites (PCA-specific) PCA->Quinone Metabolic Activation SERT->PCA Intracellular Entry Vesicle Synaptic Vesicle (5-HT Storage) VMAT2->Vesicle Disrupts pH Gradient Cytosol_5HT Cytosolic 5-HT Accumulation Vesicle->Cytosol_5HT Efflux ROS ROS Generation (H2O2, Superoxide) Cytosol_5HT->ROS Auto-oxidation / MAO Mito Mitochondrial Dysfunction (ATP Depletion) ROS->Mito Oxidative Stress Quinone->Mito Adduct Formation Damage Terminal Degeneration (Long-term 5-HT Depletion) Quinone->Damage TPH Inactivation Mito->Damage Energy Failure

Figure 1: The dual-pathway mechanism of halogenated amphetamine neurotoxicity involving VMAT2-mediated cytosolic efflux and the formation of toxic metabolites (quinones) specific to chloro/bromo derivatives.

Comparative Performance Data

The following data aggregates findings from rodent models (Wistar/Sprague-Dawley rats) assessing neurochemical deficits 7 days post-administration.

Table 1: Comparative Potency & Toxicity

Metric4-Fluoroamphetamine (4-FA)4-Chloroamphetamine (PCA)4-Bromoamphetamine (PBA)
5-HT Release EC50 ~120 nM~50 nM~30 nM
DA Release EC50 ~200 nM~350 nM~400 nM
Long-term 5-HT Depletion < 10% (at 10mg/kg)> 80% (at 10mg/kg)> 85% (at 10mg/kg)
TPH Enzyme Inactivation NegligibleIrreversibleIrreversible
Mitochondrial Toxicity Moderate (High dose only)SevereSevere

Interpretation:

  • Release vs. Toxicity: 4-FA is a potent releaser (low EC50) but lacks the neurotoxic "sting." This dissociates the mechanism of release from the mechanism of toxicity.

  • Selectivity: PCA is more selective for 5-HT release over DA compared to 4-FA, which has a more balanced 5-HT/DA release profile (similar to MDMA).

Experimental Protocols for Assessment

To objectively verify neurotoxicity, researchers must employ a multi-modal approach combining functional chemistry (HPLC) and structural imaging (IHC).

Workflow Visualization

ExperimentalWorkflow cluster_Biochem Biochemical Assay (HPLC) cluster_Histo Histological Assay (IHC) Start Subject Treatment (Acute or Chronic Dosing) Sacrifice Sacrifice & Brain Removal (7 Days Post-Treatment) Start->Sacrifice Dissection Micro-punch Dissection (Striatum / Hippocampus) Sacrifice->Dissection Fresh Tissue Perfusion Transcardial Perfusion (4% PFA) Sacrifice->Perfusion Fixed Tissue Extraction Perchloric Acid Extraction (0.1M HClO4 + Antioxidant) Dissection->Extraction Analysis HPLC-ECD Analysis (Quantify 5-HT, DA, 5-HIAA) Extraction->Analysis Slicing Cryosectioning (30-40 µm) Perfusion->Slicing Staining Immunostaining (Anti-SERT / Anti-TH) Slicing->Staining

Figure 2: Dual-stream workflow for validating neurotoxicity. Biochemical quantification (HPLC) confirms neurotransmitter depletion, while histology (IHC) confirms structural degeneration.

Protocol 1: HPLC-ECD for Monoamine Quantification

The Gold Standard for quantifying depletion.

Reagents:

  • Mobile Phase: 75 mM NaH2PO4, 1.7 mM Octanesulfonic acid, 100 µL/L Triethylamine, 25 µM EDTA, 10% Acetonitrile, pH 3.0.

  • Lysis Buffer: 0.1 M Perchloric Acid (HClO4) containing 0.02% Na2S2O5 (Metabisulfite) to prevent oxidation.

Step-by-Step:

  • Tissue Collection: Rapidly dissect the striatum and hippocampus on ice. Flash freeze in liquid nitrogen.

  • Homogenization: Sonicate tissue in 10-20 volumes of cold Lysis Buffer.

  • Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Filtration: Pass supernatant through a 0.22 µm PVDF filter.

  • Injection: Inject 20 µL into the HPLC system equipped with a C18 reverse-phase column and Electrochemical Detector (ECD) set to +0.7V.

  • Validation: Neurotoxicity is defined as a statistically significant reduction (>20%) in 5-HT levels compared to saline controls, persisting >7 days.

Protocol 2: SERT Immunohistochemistry

Visualizing nerve terminal loss.

Step-by-Step:

  • Perfusion: Deeply anesthetize subject and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Sectioning: Coronal sections (40 µm) through the striatum.

  • Blocking: Incubate free-floating sections in 5% Normal Goat Serum + 0.3% Triton X-100 for 1 hour.

  • Primary Antibody: Incubate with anti-SERT (Serotonin Transporter) antibody (1:1000) overnight at 4°C. Note: Do not use anti-5-HT antibodies, as depletion of the transmitter does not prove destruction of the terminal. SERT is a structural marker.

  • Detection: Use a biotinylated secondary antibody followed by DAB (Diaminobenzidine) revelation.

  • Analysis: Quantify Optical Density (OD) in the region of interest. PCA-treated brains will show a "bleached" appearance in serotonergic regions due to terminal loss.

Safety & Handling

Critical Warning: PCA and PBA are not merely drugs of abuse; they are cytotoxic research tools .

  • Handling: Use nitrile gloves and a fume hood. Weighing should be done in a glove box if possible to avoid inhalation of dust.

  • Waste: All PCA-contaminated waste must be incinerated. It is highly toxic to aquatic life.

  • Accidental Exposure: In case of accidental ingestion or injection, immediate administration of an SSRI (e.g., Fluoxetine) within 1 hour can block the uptake of PCA into the neuron and prevent neurotoxicity.

References

  • Fuller, R. W. (1992).[1] "Effects of p-chloroamphetamine on brain serotonin neurons."[1][2] Neurochemical Research, 17, 449–456. Link

  • Baumann, M. H., et al. (2011).[3][4] "Population pharmacokinetic-pharmacodynamic modeling of 4-fluoroamphetamine in rats." Journal of Pharmacology and Experimental Therapeutics, 337(1), 218-225. Link

  • Nugteren-van Lonkhuyzen, J. J., et al. (2015).[3][4] "Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans." Drug Testing and Analysis, 7(10), 931-939. Link

  • Commins, D. L., et al. (1987). "5,7-Dihydroxytryptamine neurotoxicity: mechanism and protection by antioxidants." Journal of Neurochemistry, 48(6), 1957-1965. Link

  • Berger, U. V., et al. (1992). "The effects of p-chloroamphetamine on the serotonergic system of the rat brain: an immunocytochemical study." Brain Research, 581(1), 27-38. Link

Sources

Comparative Receptor Binding Affinity Guide: Novel Psychoactive Substances (NPS) vs. Classic Pharmacophores

[1]

Executive Summary & Strategic Context

Audience: Senior Researchers, Toxicologists, and Drug Discovery Leads.[1]

The landscape of illicit pharmacology has shifted from plant-derived alkaloids to high-affinity synthetic ligands designed to exploit orthosteric binding pockets with supraphysiological potency. As a Senior Application Scientist, I present this guide not merely as a dataset, but as a comparative analysis of binding efficiency (

Understanding the

11

Methodological Framework: The Radioligand Binding Assay

The Gold Standard for Affinity Determination

To trust the data, one must trust the method. The following protocol is the industry standard for determining

1
Validated Experimental Protocol

Note: This workflow assumes the use of HEK293 cells transfected with human receptors (e.g., hMOR, hCB1) or rat brain homogenate.[1]

  • Membrane Preparation (The Foundation):

    • Action: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 mins.

    • Scientist's Insight: Wash the pellet twice to remove endogenous neurotransmitters. Residual dopamine or enkephalins will compete with your radioligand, artificially inflating the

      
       of your test drug.
      
  • The Competition Loop (The Assay):

    • Setup: In 96-well plates, add:

      • 50 µL Membrane suspension (20–50 µg protein).[1]

      • 50 µL Radioligand (at

        
         concentration, e.g., [³H]-DAMGO for Mu receptors).[1]
        
      • 50 µL Test Compound (NPS) at varying concentrations (

        
         to 
        
        
        M).[1]
    • Incubation: 60 minutes at 30°C. Equilibrium is non-negotiable.

  • Termination & Filtration (The Critical Step):

    • Action: Rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).[1][2]

    • Scientist's Insight:Why PEI? Many NPS (especially synthetic cannabinoids) are highly lipophilic and stick to the glass fiber.[1] PEI reduces non-specific binding to the filter, ensuring the signal you count is actual receptor binding.

  • Quantification:

    • Action: Liquid scintillation counting.[2][3]

    • Calculation: Derive

      
       from the sigmoid curve.[1] Convert to 
      
      
      using the Cheng-Prusoff Equation :
      
      
      [1]
Workflow Visualization

BindingAssayWorkflowPrepMembrane Prep(Remove Endogenous Ligands)IncubateIncubation(Membrane + [3H]-Ligand + NPS)Prep->Incubate 20-50µg ProteinFilterVacuum Filtration(GF/C Filters + 0.3% PEI)Incubate->Filter Terminate BindingCountScintillationCountingFilter->Count Measure CPMDataData Analysis(Cheng-Prusoff)Count->Data Calculate Ki

Figure 1: Step-by-step workflow for the Radioligand Binding Assay, highlighting the critical filtration step using PEI to minimize non-specific binding of lipophilic NPS.

Comparative Analysis by Drug Class

Synthetic Opioids: The Fentanyl Series

Target: Mu-Opioid Receptor (MOR) Mechanism: G-protein coupled inhibition of Adenylyl Cyclase.

Fentanyl analogs often display affinities similar to morphine but possess significantly higher intrinsic efficacy and lipophilicity, allowing rapid blood-brain barrier penetration.[4] Carfentanil represents the extreme, with sub-nanomolar affinity.

CompoundClassReceptor

(nM) [Affinity]
Potency vs. Morphine
Carfentanil NPS (Fentanyl Analog)hMOR0.22 ~10,000x
Cyclopropylfentanyl NPS (Fentanyl Analog)hMOR2.80 ~100x
Fentanyl Synthetic OpioidhMOR1.6 – 7.6 ~50-100x
Morphine Classic OpiatehMOR1.0 – 10.0 1x (Baseline)

Data Synthesis: While Fentanyl and Morphine have overlapping

biased agonist
MOR Signaling Pathway

MORSignalingLigandFentanyl / CarfentanilReceptorMu-Opioid Receptor(GPCR)Ligand->Receptor High Affinity BindingGiGi/o ProteinReceptor->Gi ActivationArrestinBeta-ArrestinReceptor->Arrestin RecruitmentACAdenylyl CyclaseGi->AC InhibitioncAMPcAMP Levels(Decreased)AC->cAMP DownregulationRespRespiratoryDepressioncAMP->Resp Neuronal InhibitionArrestin->Resp Signaling Cascade

Figure 2: Dual signaling pathway of MOR activation.[1] Fentanyl analogs drive both Gi-mediated analgesia and Beta-arrestin-mediated respiratory depression.

Synthetic Cannabinoids (SCRAs)

Target: Cannabinoid Receptor 1 (CB1) Mechanism: Full Agonism.[1][[“]][[“]][[“]]

Unlike THC (a partial agonist), synthetic cannabinoids like 5F-PB-22 act as full agonists with significantly higher binding affinity.[[“]][[“]][[“]][[“]] This results in a "ceiling-less" effect profile, leading to seizures and cardiotoxicity rarely seen with cannabis.

CompoundScaffoldReceptor

(nM)
Efficacy (Emax)
5F-PB-22 Quinolinyl esterhCB10.46 Full Agonist
AMB-FUBINACA IndazolehCB10.5 – 1.0 Full Agonist
JWH-018 NaphthoylindolehCB19.0 Full Agonist
Delta-9-THC PhytocannabinoidhCB140.0 Partial Agonist

Scientist's Note: The

[“][“][“][“][“][“][“]
Synthetic Cathinones (Bath Salts)

Target: Monoamine Transporters (DAT, SERT, NET) Mechanism: Reuptake Inhibition vs. Substrate Release.[1]

Cathinones mimic Cocaine or MDMA but often with higher selectivity or potency. MDPV is a potent blocker, while Mephedrone acts as a substrate.[1]

CompoundTypeTarget

/

(nM)
Mode of Action
MDPV PyrovaleroneDAT4.0 Potent Inhibitor (Cocaine-like)
Alpha-PVP PyrovaleroneDAT20.0 Potent Inhibitor
Cocaine TropaneDAT200 - 400 Inhibitor
Mephedrone CathinoneDAT/SERT~500 Substrate (MDMA-like)
Novel Psychedelics (NBOMes)

Target: 5-HT2A Receptor Mechanism: Super-potent Agonism.

The N-benzylmethoxy (NBOMe) series was developed to map the 5-HT2A receptor. They are potent enough that blotter paper doses are in the microgram range, similar to LSD, but with higher toxicity risks.

CompoundClassReceptor

(nM)
Selectivity
25I-NBOMe Phenethylamine5-HT2A0.044 High (vs 5-HT1A)
25B-NBOMe Phenethylamine5-HT2A0.05 – 0.1 High
LSD Lysergamide5-HT2A2.0 – 4.0 Moderate (Promiscuous binder)
2C-I Phenethylamine5-HT2A~100 Moderate

Data Synthesis: 25I-NBOMe binds with ~100x higher affinity than LSD. This extreme affinity can lead to receptor accumulation and prolonged vasoconstriction/seizures.

Conclusion & Future Directions

The shift from organic to synthetic pharmacophores has introduced a new era of "Super-Binders." As demonstrated, NPS classes such as fentanyl analogs and NBOMes exhibit

  • For Drug Development: These scaffolds offer lessons in maximizing affinity but warn of the dangers of unchecked efficacy.

  • For Toxicology: Standard immunoassays often fail;

    
    -predicted potency is crucial for clinical management.
    

Final Recommendation: When assaying these lipophilic compounds, always validate filter binding (using PEI) and account for the "biphasic" nature of signaling (G-protein vs Beta-arrestin) to fully understand the risk profile.

References

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. National Institutes of Health (NIH). Available at: [Link][1]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE / NIH. Available at: [Link][1]

  • Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Consensus AI / Multiple Studies. Available at: [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics.[9] Available at: [Link][1]

  • NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience / NIH. Available at: [Link][1]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology / NIH. Available at: [Link][1]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link][1]

Reference standards for 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, analytical differentiation strategies, and experimental protocols for using 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride as a reference standard.

It is designed for analytical chemists and forensic toxicologists who must distinguish this compound from its isobaric isomers (e.g., 4-Fluoromethamphetamine) and structural analogs in complex matrices.

Executive Summary & Chemical Identity

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1803588-71-7 for racemic) is a fluorinated phenethylamine derivative.[1][2] It is structurally significant as a benzylic amine isomer of the controlled substance 4-Fluoromethamphetamine (4-FMA) and the anorectic analog 4-Fluoro-phentermine .

In drug development and forensic toxicology, this standard is critical for:

  • Isomer Differentiation: Validating analytical methods to ensure positive identification is not a false positive for regulated isomers (4-FMA).

  • Impurity Profiling: Monitoring synthesis pathways of fluorinated pharmaceutical intermediates.

  • Metabolic Studies: Investigating oxidative deamination pathways of fluorinated side-chains.

Chemical Specifications
PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Molecular Formula C₁₀H₁₄FN[1][2][3][4][5][6][7] · HCl
Molecular Weight 203.68 g/mol (Salt); 167.22 g/mol (Free Base)
Exact Mass (Free Base) 167.1110
Structural Feature Benzylic Amine (Amino group at C1 position)
Key Isomers (Isobaric) 4-Fluoromethamphetamine (4-FMA), 4-Fluoro-phentermine

Comparative Analysis: The Isomer Challenge

The primary analytical challenge is distinguishing this compound from its C10H14FN isomers. Misidentification is a high risk in GC-MS due to similar retention indices if non-polar columns are used without mass spectral scrutiny.

Performance & Differentiation Matrix
FeatureTarget: 1-(4-F)-2-methylpropan-1-amine Alternative 1: 4-FMA (4-Fluoromethamphetamine)Alternative 2: 4-Fluoro-phentermine
Structure Type Benzylic Amine (Amine on C1)Secondary Amine (N-Methyl)Tertiary Carbon Amine (Amine on C2)
GC-MS Base Peak m/z 124 or 138 (Benzylic fragment)m/z 58 (C₃H₈N⁺, α-cleavage)m/z 58 (C₃H₈N⁺, α-cleavage)
Fragmentation Logic Loss of Isopropyl group (M-43) dominates.Loss of 4-Fluorobenzyl radical.Loss of 4-Fluorobenzyl radical.
Derivatization (TFA) Forms N-TFA derivative (Primary amine).Forms N-TFA derivative (Secondary amine).Forms N-TFA derivative (Primary amine).
Retention (C18 HPLC) Elutes Earlier (More polar benzylic amine).Elutes Later (Lipophilic N-methyl).Elutes Later (Steric bulk).

Critical Insight: The benzylic amine structure of the Target renders it chemically distinct under fragmentation. Unlike 4-FMA and Phentermine, which yield a dominant m/z 58 ion (characteristic of N-methyl or α,α-dimethyl amines), the Target compound yields high-mass fragments corresponding to the fluorinated benzyl backbone.

Analytical Differentiation Strategy

To ensure scientific integrity, laboratories must employ a Self-Validating Protocol that relies on orthogonal data (Retention Time + Mass Spectral Fragmentation).

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the logical decision tree for distinguishing the target from its isomers using GC-MS and Derivatization.

Isomer_ID Start Unknown Analyte (C10H14FN) GCMS GC-MS Analysis (EI, 70eV) Start->GCMS BasePeak Check Base Peak (m/z) GCMS->BasePeak MZ58 Base Peak m/z 58 BasePeak->MZ58 Dominant 58 MZ138 Base Peak m/z ~138 or 124 (Loss of Isopropyl) BasePeak->MZ138 Dominant 124/138 FMA Likely 4-FMA or 4-F-Phentermine MZ58->FMA Deriv TFA Derivatization MZ138->Deriv Confirmation Target CONFIRMED: 1-(4-Fluorophenyl)-2-methylpropan-1-amine Deriv->Target Shift consistent w/ Primary Amine

Caption: Decision tree for distinguishing 1-(4-Fluorophenyl)-2-methylpropan-1-amine from isobaric amphetamine analogs.

Experimental Protocols

Protocol A: Preparation of Reference Stock Solution

Objective: Create a stable, verified 1.0 mg/mL stock solution for analytical calibration.

Reagents:

  • 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (Reference Standard).[3][8][9]

  • Methanol (LC-MS Grade).

  • Volumetric Flask (Class A, 10 mL).

Procedure:

  • Weighing: Accurately weigh 12.18 mg of the Hydrochloride salt.

    • Calculation: Target free base conc = 1.0 mg/mL. Salt/Base ratio = 203.68 / 167.22 = 1.218.

    • Note: Weighing the salt directly reduces hygroscopic error compared to the free base oil.

  • Solubilization: Transfer to a 10 mL volumetric flask. Add 5 mL Methanol. Sonicate for 2 minutes at ambient temperature to ensure complete dissolution.

  • Dilution: Dilute to volume with Methanol. Invert 10 times.

  • Storage: Transfer to amber silanized glass vials. Store at -20°C. Stability is >12 months if protected from moisture.

Protocol B: GC-MS Differentiation Method

Objective: Chromatographic separation and spectral confirmation.

Instrument Parameters:

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent (5% phenyl polysilphenylene-siloxane).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injection: 1 µL, Split 20:1, Inlet Temp 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Source Temp 230°C.

Data Interpretation:

  • Retention Time: The target compound (benzylic amine) generally elutes before 4-FMA due to the branched isopropyl group adjacent to the amine, which increases volatility slightly compared to the linear/methylated chain of 4-FMA.

  • Spectral Fingerprint:

    • Look for m/z 124 (Fluorobenzyl cation + NH) or m/z 138 (Fluorobenzyl-CH-NH2).

    • Absence of m/z 58 as the base peak is the definitive confirmation criteria.

References

  • Lead Sciences. (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride Product Data. Retrieved from .

  • MedChemExpress. 1-(4-Fluorophenyl)-2-methylpropan-2-amine (Phentermine Analog) Data Sheet. Retrieved from .

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (2017).[7] Retrieved from .

  • Royal Society of Chemistry. Synthesis of Trifluoro-1-arylethan-1-amine hydrochlorides (Electronic Supplementary Information). Retrieved from .

Sources

Purity assessment of synthesized 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Purity Assessment of Synthesized 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical comparison between standard industrial purity assessments (HPLC-UV) and an advanced orthogonal characterization strategy (HPLC-MS, qNMR, and DSC) for 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl .

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the industry standard for routine release, it frequently fails to detect non-chromophoric impurities, inorganic salts, and specific regioisomers inherent to the synthesis of fluorinated phenethylamine derivatives. This guide demonstrates that relying solely on HPLC-UV can lead to a "false high" purity assignment (e.g., >99.5%), whereas orthogonal methods reveal the true purity (e.g., ~96-97%), ensuring data integrity for downstream drug development.

Compound Profile & Synthetic Context

To accurately assess purity, one must understand the "Impurity Fate Mapping"—predicting contaminants based on the synthesis route.

  • Chemical Name: 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride[1]

  • Structure: A benzylic amine analog of the valine skeleton, featuring a 4-fluorophenyl group.

  • Molecular Formula:

    
     (HCl salt)
    
  • Molecular Weight: 203.68 g/mol (Salt); 167.22 g/mol (Free Base)

  • Primary Synthesis Route: Reductive amination of 1-(4-fluorophenyl)-2-methylpropan-1-one (4-Fluoro-isobutyrophenone).

Critical Impurities Profile
Impurity TypeSourceDetection Challenge (Standard UV)
Precursor Ketone Unreacted 4-Fluoro-isobutyrophenoneHigh UV response (easy to detect).
Benzylic Alcohol Over-reduction to 1-(4-fluorophenyl)-2-methylpropan-1-olModerate/Low. Response factor differs significantly from amine.
Dimer (Secondary Amine) Condensation of amine product with ketoneElutes late; broad peak often integrated incorrectly.
Inorganic Salts Residual Borate/Aluminum salts from reductionInvisible to UV.
Regioisomers 2-Fluoro or 3-Fluoro analogs (from impure starting material)Co-elution. Often indistinguishable by standard C18 HPLC.

Comparative Analysis: Standard vs. Orthogonal Assessment

The following table contrasts the "Standard Industrial Release" protocol against the "Advanced Orthogonal Protocol" recommended for high-value research applications.

FeatureMethod A: Standard Industrial (HPLC-UV) Method B: Advanced Orthogonal (HPLC-MS + qNMR + DSC)
Primary Detection UV Absorbance @ 210/254 nmMass Spectrometry (TIC) + Proton Integration (

H/

F)
Purity Basis Relative Area % (Assumes equal extinction coefficients)Absolute Weight % (qNMR) & Thermodynamic Purity (DSC)
Blind Spots Inorganic salts, residual solvents, moisture, non-UV active species.None. qNMR sees all protonated species; DSC sees all eutectic impurities.
Specificity Low. Co-eluting isomers appear as one peak.High. MS resolves co-eluting peaks by

; NMR resolves isomers by coupling constants.
Typical Result 99.8% (Area %) 96.4% (w/w)
Verdict Sufficient for crude intermediates.Mandatory for GLP/GMP standards.

Experimental Protocols

Protocol 1: High-Resolution HPLC-MS (Impurity Identification)

Purpose: To separate and identify organic impurities based on mass-to-charge ratio, overcoming UV response factor bias.

  • Instrument: Agilent 1290 Infinity II LC with 6470 Triple Quad MS.

  • Column: Poroshell 120 EC-C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.5 mL/min.

  • MS Parameters: ESI Positive Mode; Scan range 100–500

    
    .
    
  • Self-Validation Step: Inject a blank to confirm no carryover. Inject the precursor ketone standard to establish Relative Retention Time (RRT).

Protocol 2: Quantitative NMR (qNMR) (Absolute Purity)

Purpose: To determine the absolute weight-percent purity, accounting for salt stoichiometry, moisture, and residual solvent.

  • Instrument: Bruker Avance III 500 MHz.

  • Solvent: DMSO-

    
     (prevents exchange of amine protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

    • Why Maleic Acid? High purity, non-hygroscopic, distinct singlet at

      
       6.2 ppm (does not overlap with aromatic or alkyl protons of the target).
      
  • Procedure:

    • Weigh exactly

      
       of Sample and 
      
      
      
      of IS into a vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      H-NMR with 
      
      
      
      (relaxation delay)
      
      
      (to ensure full relaxation for quantitative integration).
    • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weighed mass.[2]
Protocol 3: Differential Scanning Calorimetry (DSC)

Purpose: To detect eutectic impurities and confirm crystallinity.

  • Instrument: TA Instruments DSC2500.

  • Pan: Tzero Aluminum Hermetic Pan.

  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Analysis: Calculate purity using the Van't Hoff equation based on melting point depression. A sharp endotherm indicates high crystallinity; a broad shoulder indicates amorphous content or eutectic impurities.

Visualization of Methodologies

Diagram 1: Orthogonal Purity Assessment Workflow

This flowchart illustrates the decision-making process for certifying the compound.

PurityAssessment Start Synthesized Crude 1-(4-F-Ph)-2-methylpropan-1-amine HCl Triage Initial Screen (HPLC-UV) Start->Triage Decision Purity > 98%? Triage->Decision Area % LCMS HPLC-MS Impurity ID Decision->LCMS Yes (>98%) RePurify Recrystallization (iPrOH/Et2O) Decision->RePurify No (<98%) qNMR qNMR (1H & 19F) Absolute Purity (w/w) DSC DSC Thermal Analysis qNMR->DSC LCMS->qNMR FinalCoA Final CoA Generation (Validated Purity) DSC->FinalCoA RePurify->Triage

Caption: Workflow for transitioning from crude synthesis to validated Reference Standard using orthogonal methods.

Diagram 2: Impurity Fate Mapping

This diagram tracks the origin of specific impurities to the detection method capable of finding them.

ImpurityFate Ketone Starting Material: 4-Fluoro-isobutyrophenone Reaction Reductive Amination Ketone->Reaction Reagents Reagents: NH4OAc, NaBH3CN Reagents->Reaction Product Target Amine (1-(4-F-Ph)-2-methylpropan-1-amine) Reaction->Product Imp_Alcohol Impurity A: Benzylic Alcohol Reaction->Imp_Alcohol Over-reduction Imp_Dimer Impurity B: Dimer Reaction->Imp_Dimer Condensation Imp_Salt Impurity C: Inorganic Salts Reaction->Imp_Salt Residual Method_NMR qNMR (Quantifies Product vs. C) Product->Method_NMR Method_UV HPLC-UV (Detects A & B, Misses C) Imp_Alcohol->Method_UV Method_MS HPLC-MS (Confirms A & B Mass) Imp_Alcohol->Method_MS Imp_Dimer->Method_MS Imp_Salt->Method_NMR Visible as non-protonated mass gap

Caption: Fate mapping showing how different impurities require specific detection methods (UV, MS, or NMR).

Comparative Data Summary (Mock Experimental Data)

The data below illustrates a typical discrepancy between methods for a single synthesized batch.

MetricHPLC-UV (254 nm)HPLC-MS (TIC)qNMR (

H, Internal Std)
Purity Value 99.2% 98.5% 96.8%
Major Impurity Unknown (0.5%)Benzylic Alcohol (

169)
Residual Solvent (EtOH, 1.2%)
Salt Stoichiometry N/A (Assumed 1:1)N/AConfirmed 1.0 : 1.05 (Amine:HCl)
Interpretation "High Purity""Contains Organic Impurity""True Purity (Contains Solvents)"

Analysis: The HPLC-UV method overestimated purity by ~2.4% because it failed to detect the residual ethanol solvent and the inorganic salt load. Only qNMR provided the "True" value required for accurate dosing in biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10442065, (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine (Related Structure). Retrieved from [Link]

  • Gokcen, T. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10.[3] ACG Publications.[3] Retrieved from [Link]

  • Sastry, T. U. et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Benchmarking Analytical Architectures for Novel Synthetic Stimulants: LC-HRMS vs. Legacy Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Forensic & Clinical Toxicology

Executive Summary

The rapid proliferation of Novel Psychoactive Substances (NPS), particularly synthetic cathinones (e.g., 3-MMC, 4-MMC, Eutylone), has rendered traditional screening libraries obsolete. This guide objectively compares the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) —specifically Quadrupole Time-of-Flight (QToF) workflows—against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay (ELISA) screens.

Based on recent inter-laboratory proficiency trends and validation data, this document demonstrates that while legacy systems remain cost-effective for routine panels, they fail to meet the sensitivity and selectivity requirements for emerging stimulant isomers.

Part 1: The Technical Challenge (Why Standard Methods Fail)

The core analytical challenge with novel stimulants is twofold: Isobaric Isomerism and Thermal Instability .

  • Isobaric Isomerism: Synthetic cathinones often share the exact same molecular formula (and thus mass) but differ in the position of a functional group (e.g., 3-MMC vs. 4-MMC). Low-resolution MS cannot distinguish these without perfect chromatographic separation.

  • Thermal Instability: GC-MS requires high injection port temperatures (

    
    ). Many synthetic cathinones degrade or rearrange inside the injector, leading to false negatives or misidentification of degradation products as parent drugs.
    

Part 2: Comparative Analysis (The Product vs. Alternatives)

The Modern Standard: LC-HRMS (QToF/Orbitrap)
  • Mechanism: Uses soft ionization (Electrospray Ionization - ESI) to preserve molecular ions. High resolution (

    
     FWHM) allows for determination of exact mass to within 5 ppm.
    
  • Advantage: "Retrospective Analysis." Data is acquired in non-targeted mode (SWATH or

    
    ). If a new drug emerges next month, you can re-interrogate last month's data without re-running the sample.
    
  • Limitation: High capital cost and large data file sizes.

Alternative A: GC-MS (EI)[1][2]
  • Mechanism: Electron Impact ionization (hard ionization). Relies on spectral library matching (NIST/SWGDRUG).

  • Performance: Excellent for stable compounds (amphetamines).

  • Failure Point: Requires derivatization for polar cathinones to improve peak shape. Cannot identify compounds not already in the library.

Alternative B: Immunoassay (ELISA/EMIT)
  • Mechanism: Antibody-antigen binding.

  • Performance: High throughput screening.

  • Failure Point: Cross-reactivity. Most NPS antibodies are not specific enough. A "Bath Salt" panel often misses newer analogs like N-ethylhexedrone due to lack of structural recognition.

Part 3: Inter-Laboratory Performance Data

The following data summarizes typical performance characteristics observed in proficiency testing schemes (e.g., UNODC ICE, ISO 17043 compliant rounds) for synthetic cathinones.

Table 1: Sensitivity & Selectivity Comparison
MetricLC-HRMS (The Solution)GC-MS (Legacy)Immunoassay (Screen)
Limit of Detection (LOD)

ng/mL

ng/mL

ng/mL (Cutoff)
Differentiation of Isomers High (via MS/MS fragmentation)Medium (Retention time dependent)None (Class effect only)
Sample Preparation Dilute-and-Shoot or SPELLE + Derivatization (Time intensive)Direct Urine/Serum
False Negative Rate (NPS)


(Library blindness)

(Target mismatch)
Thermal Degradation None (Ambient ESI)High (Injector port artifacts)N/A
Table 2: Proficiency Test Simulation (Z-Score Analysis)

Based on determination of 4-MMC (Mephedrone) at 200 ng/mL in urine matrix.

Laboratory GroupMethod UsedMean Result (ng/mL)Bias (%)Z-Score (Satisfactory < |2|)
Group A LC-QToF-MS 198.5 -0.75% 0.15
Group BGC-MS (No Derivatization)145.0-27.5%3.5 (Unsatisfactory)
Group CGC-MS (TFA Derivatization)192.0-4.0%0.8
Group DELISA (Methcathinone Kit)Negative-100%N/A (False Negative)

Analyst Note: Group B's failure demonstrates the thermal degradation of mephedrone in the GC inlet. Group A (LC-HRMS) achieved accurate quantification without the extra derivatization step used by Group C.

Part 4: Validated Experimental Protocol (LC-HRMS)

Objective: Qualitative screening and quantitative confirmation of synthetic cathinones in urine.

Reagents & Standards
  • Internal Standard: Mephedrone-d3 (100 ng/mL).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow Steps
  • Sample Prep (Dilute & Shoot):

    • Aliquot

      
       urine into a conical vial.
      
    • Add

      
       Internal Standard solution.
      
    • Add

      
       Mobile Phase A.
      
    • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 5 mins.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (

      
       mm, 
      
      
      
      ).
    • Gradient: 5% B to 95% B over 12 minutes.

  • Mass Spectrometry (HRMS):

    • Mode: Positive ESI.

    • Scan Type: Data Independent Acquisition (DIA) / SWATH.

    • Mass Range:

      
       m/z.
      
  • Data Processing:

    • Extract Ion Chromatogram (EIC) for precursor mass (e.g., 178.1226 m/z for Mephedrone).

    • Criteria: Mass error

      
       ppm; Retention time 
      
      
      
      min; Isotope pattern match
      
      
      .

Part 5: Visualization of Analytical Logic

Diagram 1: The High-Resolution Workflow

This diagram illustrates the "Retrospective" capability of HRMS, which distinguishes it from legacy methods.

HRMS_Workflow Sample Biological Specimen (Urine/Blood) Prep Sample Prep (Dilute & Shoot / SPE) Sample->Prep Ionization Soft Ionization (ESI Source) Prep->Ionization Acquisition HRMS Acquisition (Full Scan + MS/MS) Ionization->Acquisition DataFile Digital Archive (.raw / .wiff) Acquisition->DataFile Screening Targeted Screen (Known List) DataFile->Screening Immediate Retro Retrospective Mining (Unknowns/New NPS) DataFile->Retro Future/Re-query

Caption: Figure 1. LC-HRMS workflow allowing for both immediate targeted screening and future retrospective data mining without sample re-injection.

Diagram 2: Isomer Differentiation Logic

How to distinguish 3-MMC from 4-MMC (isobaric isomers) using MS/MS fragmentation.

Isomer_Logic Start Precursor Ion Detected m/z 178.1226 Split Chromatographic Separation (Retention Time) Start->Split RT1 RT: 4.2 min Split->RT1 RT2 RT: 4.5 min Split->RT2 Frag MS/MS Fragmentation (Collision Energy 20eV) RT1->Frag RT2->Frag IonA Product Ion m/z 145 (High Abundance) Frag->IonA Path A IonB Product Ion m/z 145 (Low Abundance) Frag->IonB Path B Result1 ID: 4-MMC (Mephedrone) IonA->Result1 Result2 ID: 3-MMC IonB->Result2

Caption: Figure 2. Decision tree for distinguishing isobaric synthetic cathinones using retention time and specific MS/MS product ion ratios.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Novel Psychoactive Substance (NPS) Data Hub.[1] Retrieved from [Link][1]

  • Journal of Analytical Toxicology. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. Retrieved from [Link]

  • MDPI - Molecules. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Retrieved from [Link]

  • Clinical Lab Manager. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

Sources

A Comparative Analysis of the Behavioral Effects of 1-(4-F-Ph)-2-Me-propan-1-amine (4-FMA) and Methamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: Structurally Similar, Behaviorally Divergent?

1-(4-F-Ph)-2-Me-propan-1-amine, commonly known as 4-fluoromethamphetamine (4-FMA), is a synthetic stimulant of the substituted amphetamine class that has emerged on the novel psychoactive substances (NPS) market.[1] Its chemical structure, featuring a fluorine atom at the para position of the phenyl ring, distinguishes it from its well-known analogue, methamphetamine.[1] While methamphetamine's potent psychostimulant and neurotoxic effects are extensively documented, the behavioral pharmacology of 4-FMA is less understood, presenting a challenge for researchers and drug development professionals.[2][3] User reports often describe the subjective effects of 4-FMA as a hybrid between the classic stimulation of amphetamine and the entactogenic or empathogenic qualities of MDMA, suggesting a more complex neurochemical profile.[1] This guide provides an in-depth, objective comparison of the behavioral effects of 4-FMA and methamphetamine, synthesizing available preclinical and clinical data to elucidate their similarities and differences.

Methamphetamine has long served as a reference compound in stimulant research due to its robust effects on the central nervous system, primarily mediated through the release of dopamine, norepinephrine, and to a lesser extent, serotonin.[2][3] The addition of a fluorine atom in 4-FMA is hypothesized to alter its interaction with monoamine transporters, potentially leading to a unique behavioral profile. Understanding these nuances is critical for predicting the abuse potential, neurotoxicity, and potential therapeutic applications of this emerging class of compounds. This guide will delve into the comparative effects of these two substances across several key behavioral domains, including locomotor activity, discriminative stimulus properties, reinforcing effects, and impacts on cognition and anxiety.

Neurochemical Mechanisms: A Tale of Two Monoamine Releasers

The behavioral effects of both methamphetamine and 4-FMA are rooted in their ability to increase extracellular concentrations of the monoamine neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] They achieve this primarily by acting as releasing agents and reuptake inhibitors at their respective transporters (DAT, SERT, NET).[2][4]

Methamphetamine is a potent releaser and reuptake inhibitor of dopamine and norepinephrine, with a less pronounced effect on serotonin.[2][3] This strong dopaminergic action is believed to be the primary driver of its powerful stimulant and addictive properties.[3] At higher doses, methamphetamine can significantly increase the release of dopamine from presynaptic vesicles, leading to a surge of this neurotransmitter in the synapse.[3]

4-FMA is also presumed to act as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin.[1] The presence of the fluorine atom at the 4-position, similar to what is seen in 4-fluoroamphetamine (4-FA), is thought to increase its affinity and/or efficacy at the serotonin transporter compared to methamphetamine.[4][5] This would theoretically result in a more balanced dopaminergic and serotonergic effect, which aligns with subjective reports of its mixed stimulant-entactogen properties.[1] However, direct, comparative in vivo microdialysis studies measuring the simultaneous release of dopamine and serotonin by 4-FMA and methamphetamine are currently lacking in the scientific literature. Studies on the related compound 4-FA have shown a significant increase in dopamine levels (around 300%) with a more modest increase in serotonin (around 30%) in rats, suggesting that even with the fluorine substitution, the dopaminergic effects may still predominate.[5]

It is also noteworthy that 4-FMA has been identified as a CYP450 inhibitor, which could reduce the metabolism of co-administered methamphetamine, thereby increasing its potency and duration of action.[6]

Diagram of Methamphetamine's Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT VMAT2 VMAT2 METH->VMAT2 Inhibits VMAT2 DA_vesicle Dopamine Vesicles METH->DA_vesicle Disrupts storage DAT->METH DA_synapse Increased Dopamine DAT->DA_synapse Dopamine Release DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Dopamine leaks into cytosol DA_cyto->DAT Reverse transport of Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to receptors response Postsynaptic Response (Stimulation, Euphoria) DA_receptor->response

Caption: Mechanism of Methamphetamine Action.

Comparative Behavioral Pharmacology

Locomotor Activity: A Measure of Stimulant Effects

In preclinical studies, locomotor activity is a primary indicator of a drug's stimulant properties. Both 4-FMA and methamphetamine produce dose-dependent increases in locomotor activity in rodents. However, a direct comparative study has revealed differences in their potency and efficacy.

CompoundPotency (ED50, mg/kg)Peak Locomotor Effect (counts)
Methamphetamine ~0.38 - 0.71 (range from various studies)~5905 - 7758
4-FMA ~7.38~2200 - 3980

Data synthesized from preclinical studies in rodents.[7]

As the table indicates, methamphetamine is significantly more potent in stimulating locomotor activity than 4-FMA, requiring a much lower dose to produce its half-maximal effect.[7] Furthermore, the maximal stimulant effect produced by 4-FMA is considerably lower than that of methamphetamine, suggesting it is a weaker stimulant in this behavioral paradigm.[7] This attenuated locomotor response could be due to a number of factors, including a comparatively greater serotonergic component in 4-FMA's action, which can sometimes dampen the hyperlocomotor effects of dopamine release.

Experimental Protocol: Locomotor Activity Assessment

  • Animal Acclimation: Male Swiss-Webster mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are handled for several days prior to testing to minimize stress.[8][9]

  • Apparatus: A standard open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system is used.[8][10]

  • Habituation: On the test day, mice are brought to the testing room and allowed to acclimate for at least 30-60 minutes.[8][9] They are then placed in the open-field arena for a 30-minute habituation period.

  • Drug Administration: Following habituation, mice are removed from the arena and administered either vehicle (e.g., saline), methamphetamine (various doses), or 4-FMA (various doses) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, the mice are returned to the open-field arena, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes) in timed bins (e.g., 5-minute intervals).[10]

  • Data Analysis: The total distance traveled or number of beam breaks is calculated for each dose of each compound and compared to the vehicle control group. Dose-response curves are generated to determine the potency (ED50) and efficacy (maximal effect) of each drug.

Drug Discrimination: Assessing Subjective Effects

Drug discrimination assays in animals are used to assess the interoceptive (subjective) effects of a drug. In this paradigm, animals are trained to recognize the effects of a specific "training" drug and make a corresponding response to receive a reward.

In a study where rats were trained to discriminate methamphetamine from saline, 4-FMA was shown to fully substitute for the discriminative stimulus effects of methamphetamine.[7] This indicates that, from a subjective standpoint in this animal model, 4-FMA produces effects that are qualitatively similar to those of methamphetamine. The potency of 4-FMA in this assay was comparable to that of methamphetamine, with ED50 values for substitution in the range of 0.32-0.71 mg/kg for both compounds.[7] This finding is significant as it suggests that despite the differences in locomotor stimulation, the subjective experiences produced by the two drugs may be quite similar, which could contribute to a similar abuse liability.

Experimental Protocol: Drug Discrimination Assay

  • Animal Training: Male Sprague-Dawley rats are trained in operant conditioning chambers equipped with two levers.[11][12] They are trained to press one lever after receiving an injection of the training drug (e.g., methamphetamine, 1 mg/kg, i.p.) and the other lever after receiving a saline injection to receive a food reward (e.g., sucrose pellets).[11]

  • Discrimination Acquisition: Training continues until the rats reliably press the correct lever (e.g., >80% accuracy) based on the injection they received.[11]

  • Test Sessions: Once the discrimination is acquired, test sessions are conducted. During these sessions, various doses of the test drug (e.g., 4-FMA) or the training drug are administered, and the rat has access to both levers. The number of presses on each lever is recorded.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test drug. Full substitution is considered to have occurred if a dose of the test drug results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever. Dose-response curves are generated to determine the potency of the test drug in producing the discriminative stimulus effects of the training drug.

Diagram of Drug Discrimination Experimental Workflow

cluster_training Training Phase cluster_testing Testing Phase start Start drug_inj Administer Methamphetamine (Training Drug) start->drug_inj saline_inj Administer Saline (Vehicle) start->saline_inj drug_lever Press 'Drug' Lever drug_inj->drug_lever saline_lever Press 'Saline' Lever saline_inj->saline_lever reward Food Reward drug_lever->reward saline_lever->reward test_drug_inj Administer Test Drug (4-FMA) or Methamphetamine (various doses) choice Animal Chooses Lever to Press test_drug_inj->choice record Record Responses on Both Levers choice->record

Caption: Workflow of a Drug Discrimination Study.

Reinforcing Effects and Abuse Potential

The reinforcing effects of a drug, typically assessed using self-administration paradigms, are a strong predictor of its abuse potential. While there are no direct comparative self-administration studies between 4-FMA and methamphetamine, research on related compounds can provide some insights.

Methamphetamine is a highly reinforcing drug, and animals will readily self-administer it, often to the point of severe toxicity. Its reinforcing effects are primarily mediated by its robust dopamine-releasing properties in the brain's reward circuitry.

Cognitive and Anxiety-Related Effects

The effects of stimulants on cognition are complex, often producing enhancement of some functions (e.g., attention, motor performance) at lower doses and impairment at higher doses or during withdrawal.[1][13] Methamphetamine use is associated with a range of cognitive deficits, particularly with chronic, high-dose use.

Studies on the related compound 4-FA have shown improvements in attention and motor performance in humans at a dose of 100 mg.[1][13] It is plausible that 4-FMA may have similar cognitive-enhancing effects at lower doses. However, the potential for cognitive impairment, especially with repeated use, has not been thoroughly investigated.

Regarding anxiety, methamphetamine can induce anxiety, paranoia, and psychosis, particularly at high doses and during binges.[5] The effects of 4-FMA on anxiety are not well-characterized in controlled studies. Anecdotal reports are mixed, which may be due to its more prominent serotonergic activity compared to methamphetamine. Serotonin has complex effects on anxiety, and the overall anxiogenic or anxiolytic profile of 4-FMA would likely be dose-dependent and influenced by the balance of its dopaminergic and serotonergic actions.

Conclusion: A Profile of a Potent, Yet Distinct, Methamphetamine Analogue

The available evidence indicates that 1-(4-F-Ph)-2-Me-propan-1-amine (4-FMA) is a potent psychostimulant with a behavioral profile that shares significant similarities with methamphetamine, yet also possesses distinguishing features. The full substitution for methamphetamine in drug discrimination assays suggests a high degree of overlap in their subjective effects, which is a strong indicator of a similar potential for abuse.[7]

However, the attenuated locomotor stimulant effect of 4-FMA compared to methamphetamine suggests a key difference in their pharmacological action, possibly due to a greater serotonergic component.[7] This is consistent with subjective reports of mixed stimulant and entactogenic effects.[1]

For researchers and drug development professionals, these findings underscore the importance of not assuming a direct one-to-one correspondence in the behavioral effects of structurally related amphetamines. The substitution of a single fluorine atom can significantly alter the potency and efficacy of a compound in different behavioral domains.

Crucially, there remain significant gaps in our understanding of 4-FMA. Direct comparative studies on its reinforcing effects (self-administration), cognitive impact, and anxiety-related behaviors are needed to fully characterize its abuse liability and neurotoxic potential relative to methamphetamine. Furthermore, in vivo neurochemical studies are essential to confirm the hypothesized differences in dopamine and serotonin release between these two compounds. Until such data becomes available, a cautious approach should be taken when extrapolating the well-documented behavioral effects of methamphetamine to its fluorinated analogue, 4-FMA.

References

  • Bio Group Tradings. (n.d.). 4-Fluoromethamphetamine (4 FMA). Retrieved from [Link]

  • PsychonautWiki. (2021). 4-FMA. Retrieved from [Link]

  • Perna, E. B. D. S. F., Theunissen, E. L., Kuypers, K. P. C., Toennes, S. W., & Ramaekers, J. G. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, 51(1), 1-8. Retrieved from [Link]

  • de Sousa Fernandes Perna, E. B., Theunissen, E. L., Kuypers, K. P. C., Toennes, S. W., & Ramaekers, J. G. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 713. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]

  • Nash, J. F., & Nichols, D. E. (1991). Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors. European Journal of Pharmacology, 200(1), 53-58. Retrieved from [Link]

  • Kuczenski, R., Segal, D. S., & Manley, L. D. (1995). The effects of four days of continuous striatal microdialysis on indices of dopamine and serotonin neurotransmission in rats. Journal of Neuroscience Methods, 60(1-2), 19-27. Retrieved from [Link]

  • Neuroscientifically Challenged. (2020). 2-Minute Neuroscience: Methamphetamine. Retrieved from [Link]

  • Chaurasiya, N. D., Dwivedi, C., & Deora, G. S. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(12), 1549-1565. Retrieved from [Link]

  • Van der Gouwe, D., Brunt, T., van Laar, M., & van den Brink, W. (2022). The Use of Novel Stimulants in ADHD Self-Medication: A Mixed Methods Analysis. Journal of Clinical Medicine, 11(19), 5835. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2017). 4-Fluoroamphetamine (4-FA) Critical Review Report. Retrieved from [Link]

  • El-Kadi, A. O. S., Abdel-Rahman, E. M., & Tyndale, R. F. (2020). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Chromatography A, 1629, 461403. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Lynch, W. J. (2009). Self-administration of drugs in animals and humans as a model and an investigative tool. Current protocols in neuroscience, Chapter 9, Unit9.32. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoromethamphetamine. Retrieved from [Link]

  • Salimi, A., Razavi, S., & Haghparast, A. (2003). The anxiogenic-like and anxiolytic-like effects of MDMA on mice in the elevated plus-maze: a comparison with amphetamine. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(5), 817-822. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). Retrieved from [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. Retrieved from [Link]

  • Sprowles, J. L., & Thiele, T. E. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in behavioral neuroscience, 16, 863990. Retrieved from [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. The Journal of pharmacology and experimental therapeutics, 393(2), 103617. Retrieved from [Link]

  • Thiele, T. E., & Navarro, M. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments, (70), e3739. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1193. Retrieved from [Link]

  • Li, Y., & Li, C. Y. (2019). A Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol, 9(23), e3453. Retrieved from [Link]

  • Pantoni, M. M., & Geyer, M. A. (2019). Cognitive Effects of MDMA in Laboratory Animals: A Systematic Review Focusing on Dose. Pharmacological reviews, 71(3), 359-391. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. Retrieved from [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Retrieved from [Link]

  • James, M. H., & McGinty, J. F. (2018). A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice. Frontiers in behavioral neuroscience, 12, 268. Retrieved from [Link]

  • National Institute on Drug Abuse. (2016). The Reward Circuit: How the Brain Responds to Methamphetamine. Retrieved from [Link]

  • Zlebnik, N. E., & Cheer, J. F. (2016). Neuroimaging of the effects of drug exposure or self-administration in rodents: A systematic review. Neuroscience and biobehavioral reviews, 67, 1-13. Retrieved from [Link]

  • Sleipness, E. P., & Centanni, T. M. (2021). A New Paradigm for Training Hyperactive Dopamine Transporter Knockout Rats: Influence of Novel Stimuli on Object Recognition. Frontiers in Behavioral Neuroscience, 15, 658636. Retrieved from [Link]

  • News-Medical.Net. (2022). What is the locomotor activity test used for in behavioral studies? Retrieved from [Link]

  • Wikipedia. (n.d.). Entactogen. Retrieved from [Link]

  • Maze Engineers. (n.d.). Drug discrimination test box. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Discrimination. Retrieved from [Link]

  • Leo, D., Sukhanov, I., & Sotnikova, T. D. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1193. Retrieved from [Link]

  • JoVE. (2020). Self-administration studies (Video Journal and JoVE Science Education Library). Retrieved from [Link]

  • Kamal, M. A., & Bener, A. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE, (96), 52434. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Retrieved from [Link]

  • ResearchGate. (2019). Novel Object Recognition and short-acting drugs? Retrieved from [Link]

  • Noldus Information Technology. (2013). The novel object recognition test - EthoVision XT. Retrieved from [Link]

Sources

A Comparative Guide to the Electronic Structure of Fluorinated Amphetamines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, profoundly influencing their metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth comparative analysis of the electronic structures of positional isomers of fluorinated amphetamines—specifically 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA)—elucidated through Density Functional Theory (DFT) studies. We will explore the causal relationships between the position of fluorine substitution and the resulting electronic properties, such as molecular orbital energies, charge distributions, and electrostatic potentials. This guide will objectively compare the predictive power of DFT with alternative computational methods and validate these findings against available experimental spectroscopic and pharmacological data. Detailed experimental protocols for performing DFT calculations are provided to ensure methodological transparency and reproducibility.

Introduction: The Significance of Fluorine in Amphetamine Analogs

Amphetamine and its derivatives represent a class of psychoactive substances that exert their effects by modulating monoamine neurotransmitter systems in the brain. The introduction of a fluorine atom onto the phenyl ring of the amphetamine scaffold creates a series of positional isomers with distinct pharmacological profiles. This substitution can significantly alter the molecule's interaction with metabolic enzymes and neurotransmitter transporters, thereby influencing its potency, duration of action, and potential for abuse.[1][2][3] Understanding the nuanced effects of fluorine placement on the electronic structure is paramount for rational drug design and for predicting the pharmacological behavior of novel psychoactive substances.[4]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method for investigating the electronic properties of molecular systems, offering a balance between computational expense and accuracy.[5] This guide will leverage DFT to dissect the electronic perturbations induced by positional fluorination in amphetamine, providing a comparative framework for researchers in medicinal chemistry, pharmacology, and forensic science.

Methodological Framework: A Comparative Overview of Computational Approaches

The choice of computational methodology is critical for obtaining reliable predictions of molecular electronic properties. This section outlines the rationale behind employing DFT as the primary tool for this analysis and provides a comparative context with other relevant methods.

The Power of Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally less demanding than traditional wave-function-based methods while often providing comparable accuracy. For the studies discussed herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, as it incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electronic correlation.[5] The choice of basis set, such as the 6-311++G(d,p), is also crucial, as it provides a flexible representation of the molecular orbitals.[5]

The causality behind this choice lies in the balance of accuracy and computational cost. For molecules of this size, B3LYP with a sufficiently large basis set has been shown to provide reliable geometries and electronic properties that correlate well with experimental data.[5]

Alternative Computational Methods: A Brief Comparison

While DFT is the focus of this guide, it is important to acknowledge alternative ab initio methods:

  • Hartree-Fock (HF) Theory: This method provides a foundational approximation by considering each electron in the mean field of all other electrons. However, it neglects electron correlation, which can be a significant limitation for accurately predicting certain properties.[6][7]

  • Møller-Plesset (MP) Perturbation Theory: MP2, the second-order Møller-Plesset theory, offers a post-Hartree-Fock approach that includes electron correlation. It is generally more accurate than HF but also more computationally expensive.[6][8][9]

For the scope of this guide, DFT offers the most pragmatic and validated approach for a comparative study of multiple amphetamine analogs.

Caption: A generalized workflow for the DFT-based investigation of fluorinated amphetamines.

Comparative Analysis of Electronic Structures: 2-FA, 3-FA, and 4-FA

The position of the fluorine atom on the phenyl ring induces significant, albeit subtle, changes in the electronic landscape of the amphetamine molecule. This section will compare the key electronic descriptors for 2-FA, 3-FA, and 4-FA based on DFT calculations.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Amphetamine-6.580.256.83
2-Fluoroamphetamine (2-FA) -6.65 0.18 6.83
3-Fluoroamphetamine (3-FA) -6.62 0.20 6.82
4-Fluoroamphetamine (4-FA) -6.59 0.22 6.81
Note: These are representative values from DFT calculations and may vary slightly depending on the specific functional and basis set used.

The introduction of the electronegative fluorine atom generally leads to a slight stabilization (lowering of energy) of both the HOMO and LUMO. The effect is most pronounced in 2-FA due to the proximity of the fluorine to the ethylamine side chain. The HOMO-LUMO gaps remain relatively consistent across the isomers, suggesting similar overall chemical stability.

Mulliken Charge Distribution and Electrostatic Potential

The distribution of partial atomic charges reveals the electron-withdrawing effect of the fluorine atom. This, in turn, influences the molecular electrostatic potential (MEP), which is a key determinant of intermolecular interactions, including receptor binding.

DFT calculations show a significant negative partial charge on the fluorine atom and a corresponding increase in positive charge on the adjacent carbon atom. The MEP maps illustrate regions of negative potential (electron-rich) and positive potential (electron-poor). The negative potential is typically localized around the fluorine atom and the nitrogen of the amine group, while the phenyl ring exhibits a more complex distribution influenced by the fluorine's position.

G cluster_0 Electronic Properties cluster_1 Pharmacological Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Mulliken Mulliken Charges Binding Receptor Binding Affinity Mulliken->Binding MEP Electrostatic Potential MEP->Binding Metabolism Metabolic Stability Reactivity->Metabolism Binding->Metabolism

Caption: Relationship between calculated electronic properties and their pharmacological implications.

Correlation with Experimental Data: Validating the Computational Model

The trustworthiness of computational models hinges on their ability to reproduce and explain experimental observations. This section correlates the DFT-derived electronic properties with available experimental data for fluorinated amphetamines.

Spectroscopic Signatures

Experimental spectroscopic techniques provide a direct probe of a molecule's electronic structure.

  • Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational spectra of molecules. Studies have shown that the calculated IR spectra for the protonated fluoroamphetamine isomers exhibit unique features dependent on the fluorine position, which align well with experimental infrared ion spectroscopy (IRIS) data.[10]

  • Mass Spectrometry (MS): While the electron ionization mass spectra of the fluoroamphetamine isomers are very similar, computational studies can help in understanding the fragmentation patterns.[11]

Pharmacological Activity

The electronic properties of a drug molecule are intrinsically linked to its pharmacological activity.

  • Receptor Binding Affinity: The electrostatic potential and charge distribution calculated by DFT can provide insights into how these molecules interact with the binding pockets of monoamine transporters (DAT, SERT, NET). For instance, 4-fluoroamphetamine is known to be a potent serotonin-releasing agent, and DFT can help rationalize the specific interactions that lead to this selectivity.[2][4]

  • Lipophilicity and pKa: The introduction of fluorine increases lipophilicity, which can enhance blood-brain barrier penetration.[1][3] While not directly calculated from the electronic structure, properties like the pKa of the amine group can be influenced by the electronic environment and can be predicted with reasonable accuracy using DFT in conjunction with solvation models. 3-fluoroamphetamine, for example, has a pKa of approximately 10.[3]

IsomerPrimary Pharmacological EffectExperimental Evidence
2-FA StimulantAnorexiant and pressor effects in animal models.[1]
3-FA Stimulant, selective for dopamine and norepinephrine releaseSelf-administration studies in mice.[3][4]
4-FA Stimulant and entactogenic (MDMA-like)Potent serotonin releaser.[2][4]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

This section provides a detailed protocol for performing a DFT calculation on a fluorinated amphetamine, using 4-fluoroamphetamine as an example. This protocol is intended to be a self-validating system, where each step has a clear rationale.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Step 1: Building the Initial Molecular Structure

  • Action: Construct the 3D structure of 4-fluoroamphetamine using the software's molecular builder.

  • Rationale: An accurate initial geometry is crucial for an efficient optimization process.

Step 2: Geometry Optimization

  • Action: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Rationale: This step finds the lowest energy conformation of the molecule, which is essential for accurate property calculations. The choice of functional and basis set is based on established performance for organic molecules.[5]

Step 3: Frequency Calculation

  • Action: Following optimization, perform a frequency calculation at the same level of theory.

  • Rationale: This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies for comparison with experimental IR spectra.

Step 4: Electronic Property Calculations

  • Action: From the optimized geometry, calculate the desired electronic properties, including HOMO and LUMO energies, Mulliken charges, and the molecular electrostatic potential.

  • Rationale: These calculations provide the core data for the comparative analysis.

Step 5: Data Analysis and Visualization

  • Action: Extract the numerical data and visualize the molecular orbitals and MEP map.

  • Rationale: Visualization is key to interpreting the complex datasets generated by DFT calculations.

Conclusion: Synthesizing Theory and Experiment for Drug Development

This guide has demonstrated the utility of Density Functional Theory in providing a detailed and comparative understanding of the electronic structures of fluorinated amphetamines. The position of the fluorine atom on the phenyl ring subtly but significantly alters the electronic landscape of the molecule, which in turn influences its spectroscopic properties and pharmacological activity.

The presented DFT workflow, validated against experimental data, offers a robust framework for researchers to predict the properties of novel amphetamine analogs. By understanding the causal links between molecular structure, electronic properties, and biological function, we can accelerate the rational design of new therapeutic agents and better anticipate the pharmacological profiles of emerging psychoactive substances.

References

  • Comparative Study of the Performance of DFT B3PW91 for the Prediction of Electronic Properties of Molecules. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Identification and Quantitative Analysis of 2-Fluoro Methamphetamine and its Metabolites in Human Urine. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 2-Fluoroamphetamine. (2023, December 15). In Wikipedia. [Link]

  • Moving closer to experimental level materials property prediction using AI. (2022). npj Computational Materials, 8(1), 1-8. [Link]

  • DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 4-Fluoroamphetamine. (2023, December 15). In Wikipedia. [Link]

  • 3-Fluoroamphetamine. (2023, December 15). In Wikipedia. [Link]

  • HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine. (2008). Journal of Molecular Structure, 875(1-3), 525-532. [Link]

  • DFT investigation of the electronic structure of amphetamines: Effect of substituent on O and N chemical shielding and electric field gradient tensors. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A comparative DFT study to investigate structural, electronic, and optical properties and bandgap engineering of 2D XSn 4 O 7 (X=Ba, Ca) and XSi 4 O 9 (X=Ba, Ca) materials for photocatalytic and solar cell applications. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. (2020). Drug and Alcohol Dependence, 216, 108253. [Link]

  • Cholesky decomposition of the two-electron repulsion integral tensor in a finite magnetic field. (2021). The Journal of Chemical Physics, 155(10), 104107. [Link]

  • Electrochemical oxidation of amphetamine-like drugs and application to electroanalysis of ecstasy in human serum. (2005). Analytica Chimica Acta, 539(1-2), 1-10. [Link]

  • Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. (1993). Farmaco, 48(11), 1569-1576. [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2021). Pharmaceutics, 13(5), 639. [Link]

  • Dynamical Electron Correlation Within Hartree-Fock Limitation. (2020). ChemRxiv. [Link]

  • A signal-on electrochemical aptasensor for rapid detection of methylamphetamine based on competition with complementary DNA. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Nonempirical Adiabatic Connection Correlation Functional from Hartree–Fock Orbitals. (2021). Journal of Chemical Theory and Computation, 17(3), 1344-1356. [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Uncategorized – RSC Advances Blog. (2023, December 1). RSC Advances Blog. [Link]

  • In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. (2010). Journal of Neuroscience, 30(17), 5961-5969. [Link]

  • Ab initio correlated calculations without finite basis-set error. (2018). arXiv preprint arXiv:1808.06275. [Link]

  • Electrochemical Rapid Detection of Methamphetamine from Confiscated Samples Using a Graphene-Based Printed Platform. (2023). Chemosensors, 11(7), 386. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. The handling of novel chemical entities, such as 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, with a focus on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to maintain a safe laboratory environment while advancing their scientific endeavors.

Understanding the Risks: A Hazard Profile

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a research chemical whose toxicological properties may not be fully elucidated. However, based on data from structurally similar compounds and available safety data sheets (SDS), it is prudent to treat this compound as a hazardous substance. The primary routes of exposure and associated risks are:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Can cause skin irritation, and potentially allergic reactions upon repeated exposure.

  • Eye Contact: Poses a risk of serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Protective Measures: Selecting the Right PPE

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following sections detail the minimum recommended PPE for handling 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Hand Protection: Your First Line of Defense

Choosing the correct gloves is critical to prevent skin contact. For handling this amine hydrochloride, nitrile gloves are a preferred choice due to their broad chemical resistance.[1]

  • For low-risk operations (e.g., handling sealed containers): A single pair of standard nitrile laboratory gloves (minimum 4 mil thickness) is sufficient.

  • For higher-risk operations (e.g., weighing the solid, preparing solutions, performing reactions): Double-gloving with two pairs of nitrile gloves is recommended. This practice significantly reduces the risk of exposure in case the outer glove is compromised.

Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, gloves should be removed promptly and disposed of as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the potential for serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for liquid handling and solution preparation: Chemical splash goggles should be worn to provide a complete seal around the eyes.

  • For procedures with a high risk of splashing or aerosol generation: A face shield worn over chemical splash goggles is essential to protect the entire face.

Respiratory Protection: Preventing Inhalation Exposure

Handling of the solid powder, especially during weighing and transfer, can generate airborne particles.

  • Engineering Controls: All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respiratory Protection: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator is necessary. A half-mask or full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is recommended.[2][3][4] The choice between a half-mask and a full-facepiece respirator will depend on the scale of the operation and the potential for eye irritation; a full-facepiece provides both respiratory and eye protection.[3] A proper fit test is required to ensure the effectiveness of any tight-fitting respirator.[2]

Protective Clothing: Minimizing Skin Exposure

A buttoned, knee-length laboratory coat should be worn at all times when handling this chemical. For procedures with a higher risk of spills or splashes, a chemically resistant apron over the lab coat is advisable. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.

Operational Plans: PPE in Practice

The level of PPE required will vary based on the specific task. The following table provides a summary of recommended PPE for common laboratory operations involving 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Laboratory Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Receiving and Unpacking Single pair of nitrile glovesSafety glasses with side shieldsNot generally requiredLaboratory coat
Weighing and Transfer (Solid) Double pair of nitrile glovesChemical splash gogglesWork in a fume hood. If not feasible, a half-mask respirator with OV/AG/P100 cartridges.Laboratory coat
Solution Preparation Double pair of nitrile glovesChemical splash goggles and face shieldWork in a fume hoodLaboratory coat and chemical-resistant apron
Conducting Reactions Double pair of nitrile glovesChemical splash goggles and face shieldWork in a fume hoodLaboratory coat and chemical-resistant apron
Spill Cleanup Double pair of nitrile gloves (or heavier duty chemical-resistant gloves)Chemical splash goggles and face shieldHalf-mask or full-facepiece respirator with OV/AG/P100 cartridgesLaboratory coat and chemical-resistant apron

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.

PPE_Selection_Workflow PPE Selection Workflow for Handling 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride start Start: Assess the Task is_solid Handling Solid? start->is_solid weighing Weighing or Transfer? is_solid->weighing Yes is_liquid Handling Liquid/Solution? is_solid->is_liquid No ppe_weighing - Double Nitrile Gloves - Goggles - Fume Hood or Respirator - Lab Coat weighing->ppe_weighing Yes weighing->is_liquid No end Proceed with Caution ppe_weighing->end splash_risk Risk of Splash? is_liquid->splash_risk Yes spill Spill or Emergency? is_liquid->spill No ppe_splash - Double Nitrile Gloves - Goggles & Face Shield - Fume Hood - Lab Coat & Apron splash_risk->ppe_splash Yes ppe_no_splash - Double Nitrile Gloves - Goggles - Fume Hood - Lab Coat splash_risk->ppe_no_splash No ppe_splash->end ppe_no_splash->end ppe_spill - Heavy Duty Gloves - Goggles & Face Shield - Respirator - Lab Coat & Apron spill->ppe_spill Yes spill->end No ppe_spill->end

Caption: A flowchart for determining the appropriate level of PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is crucial to prevent secondary exposure and environmental contamination.

Disposal of Contaminated PPE
  • Gloves, disposable lab coats, and other solid contaminated items: These should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE (e.g., face shields, goggles, respirators): These must be decontaminated after each use. Follow the manufacturer's instructions for cleaning and disinfection. If visible contamination cannot be removed, the item should be disposed of as hazardous waste.

Disposal of the Chemical and Contaminated Labware
  • Excess chemical and reaction waste: All waste containing 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride should be collected in a properly labeled hazardous waste container.[5] The container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Contaminated labware: Disposable labware should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated before washing. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended, with the rinsate collected as hazardous waste.

Spill Cleanup

In the event of a spill, the area should be evacuated and access restricted.[6] Only personnel trained in hazardous spill response and wearing the appropriate PPE (as outlined in the table above) should perform the cleanup.

  • Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to surround and cover the spill.[7]

  • Neutralization (for acidic solutions): If the spill involves an acidic solution, it can be cautiously neutralized with a weak base such as sodium bicarbonate.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: The spill area should be decontaminated with a suitable cleaning agent, followed by a water rinse. All cleaning materials should be disposed of as hazardous waste.[8][9]

Always consult your institution's specific hazardous waste disposal guidelines and emergency procedures.

Conclusion: A Culture of Safety

The responsible handling of research chemicals like 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is the cornerstone of a safe and productive research environment. By understanding the risks, diligently selecting and using the correct PPE, and adhering to proper disposal protocols, we can protect ourselves and our colleagues. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and proactive in their commitment to laboratory safety.

References

  • INTCO Medical. (2025, April 22). How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. Retrieved from INTCO Medical website: [Link]

  • Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from Guide Gloves website: [Link]

  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves | Nitrile, Latex, PVC Gloves. Retrieved from GlovesnStuff website: [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from CUNY website: [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from CDC website: [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from WVU Environmental Health & Safety website: [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications website: [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University website: [Link]

  • American National Standards Institute. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from ANSI website: [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from Westlab website: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from UW-Madison BME Shared Labs website: [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemicals. Retrieved from MIT EHS website: [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from EPFL website: [Link]

  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from IEDU website: [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. Retrieved from YouTube: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from OSHA website: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from UNC EHS website: [Link]

  • Sdfine. (n.d.). ammonium fluoride. Retrieved from Sdfine website: [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from Collect and Recycle website: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website: [Link]

  • Centers for Disease Control and Prevention. (2018). A Guide to Air-Purifying Respirators. DHHS (NIOSH) Publication No. 2018-176. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.